3,4-Dinitroaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZPZSUDOPUDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209858 | |
| Record name | 3,4-Dinitroaniline | |
| Source | EPA DSSTox | |
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Molecular Weight |
183.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-41-3 | |
| Record name | 3,4-Dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3,4-Dinitroaniline | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dinitroaniline | |
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| Record name | 3,4-Dinitroaniline | |
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Foundational & Exploratory
An In-depth Technical Guide to 3,4-Dinitroaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dinitroaniline is a significant organic compound, distinguished by a benzene ring substituted with an amino group and two nitro groups at the 3 and 4 positions.[1] This arrangement of functional groups imparts unique chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of a diverse array of industrially important chemicals, including dyes, pesticides, and herbicides.[1] Of particular interest to the drug development community, the dinitroaniline scaffold is a key pharmacophore in certain therapeutic areas, and this compound serves as a crucial building block for various heterocyclic systems with demonstrated biological activity.
This technical guide provides a comprehensive overview of this compound, encompassing its fundamental properties, detailed synthesis and analytical protocols, and a discussion of its applications, with a focus on its relevance to pharmaceutical research and development.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of this compound is paramount for its safe handling, effective use in synthesis, and accurate analysis.
CAS Number: 610-41-3[2]
Molecular Formula: C₆H₅N₃O₄[3]
Molecular Weight: 183.12 g/mol [3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Beige to brown solid | [3] |
| Melting Point | 154-158 °C | [3] |
| Boiling Point | 71 °C | [3] |
| Density | 1.376 g/mL at 25 °C | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
| pKa | 0.26 ± 0.10 (Predicted) | [3] |
Synonyms: 1-Amino-3,4-dinitrobenzene, 3,4-Dinitrobenzenamine[3]
Synthesis of this compound
The synthesis of this compound can be approached through several routes, primarily involving the nitration of a substituted aniline or the amination of a dinitro-substituted benzene derivative. The choice of starting material and reaction conditions is critical to ensure the desired regioselectivity and to minimize the formation of isomeric impurities.
Experimental Protocol: Synthesis from Acetanilide (A Multi-step Approach)
This protocol outlines a common laboratory-scale synthesis of this compound starting from aniline, which involves protection of the amino group, followed by a two-step nitration and subsequent deprotection.
Step 1: Acetylation of Aniline to form Acetanilide This initial step protects the highly reactive amino group from oxidation and directs the subsequent nitration primarily to the para position.
-
Procedure:
-
In a suitable flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the reaction mixture under reflux for a designated period.
-
Pour the cooled reaction mixture into cold water to precipitate the acetanilide.
-
Filter the crude acetanilide, wash with cold water, and dry.
-
Step 2: Mononitration of Acetanilide to form p-Nitroacetanilide The acetylated amino group is an ortho-, para-director, with the para-product being the major isomer due to steric hindrance.
-
Procedure:
-
Dissolve the dried acetanilide in a mixture of concentrated sulfuric acid and glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature.
-
Pour the reaction mixture over crushed ice to precipitate the p-nitroacetanilide.
-
Filter, wash thoroughly with cold water, and dry the product.
-
Step 3: Nitration of p-Nitroacetanilide to form 3,4-Dinitroacetanilide The second nitration is directed by the existing substituents to the position ortho to the amino group and meta to the nitro group.
-
Procedure:
-
Suspend p-nitroacetanilide in concentrated sulfuric acid.
-
Cool the mixture and slowly add fuming nitric acid, keeping the temperature low.
-
Carefully heat the reaction mixture to facilitate the second nitration.
-
Cool the reaction and pour it onto ice to precipitate the 3,4-dinitroacetanilide.
-
Filter, wash with water, and dry.
-
Step 4: Hydrolysis of 3,4-Dinitroacetanilide to this compound The final step involves the removal of the acetyl protecting group to yield the desired product.
-
Procedure:
-
Reflux the 3,4-dinitroacetanilide in an aqueous solution of sulfuric acid.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Filter the product, wash with water until neutral, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
-
Caption: Multi-step synthesis of this compound from Aniline.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the amino and nitro functional groups, as well as the aromatic ring.
Table 2: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3500 - 3300 | N-H Stretch | Primary Amine |
| 3100 - 3000 | C-H Stretch | Aromatic Ring |
| 1640 - 1590 | N-H Bend | Primary Amine |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1550 - 1490 | Asymmetric NO₂ Stretch | Nitro Group |
| 1370 - 1330 | Symmetric NO₂ Stretch | Nitro Group |
| 850 - 800 | C-H Out-of-plane Bend | 1,2,4-Trisubstituted Benzene |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound will display signals corresponding to the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the amino and nitro groups.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts determined by the attached functional groups.
Note: Experimental NMR data for this compound is not widely published. The interpretation provided is based on general principles of NMR spectroscopy and data from analogous compounds.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.
-
Expected Molecular Ion Peak (M⁺): m/z = 183.03
-
Key Fragmentation Pathways: Loss of nitro groups (NO₂), and other characteristic fragmentations of aromatic nitro compounds.
Analytical Methods
The quantitative analysis of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC) Protocol
This section provides a general protocol for the analysis of dinitroanilines by HPLC, which can be adapted for this compound.[4]
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., Agilent TC-C18).[4]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 30:70 v/v) can be used under isocratic conditions.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength of 225 nm.[4]
-
Sample Preparation: Samples should be dissolved in a suitable solvent, filtered, and diluted as necessary to fall within the linear range of the calibration curve. For trace analysis in complex matrices like wastewater, a solid-phase extraction (SPE) step may be required for sample clean-up and concentration.[4]
Caption: General workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS provides excellent separation and definitive identification of this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS).[5]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Splitless injection is typically used for trace analysis.
-
Temperature Program: A temperature gradient is employed to ensure good separation of components. For example, an initial temperature of 70°C held for 2 minutes, followed by a ramp to 280°C.[5]
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to include the molecular ion and key fragments of this compound.
Chemical Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dominated by the amino group and the two electron-withdrawing nitro groups.
Reduction of Nitro Groups
A characteristic reaction of dinitroanilines is the reduction of the nitro groups to amino groups.[6] This can be achieved using various reducing agents, such as sodium sulfide or catalytic hydrogenation.[6] The resulting triaminobenzene derivatives are valuable precursors for the synthesis of heterocyclic compounds.
Precursor for Benzimidazole Synthesis
This compound is a key starting material for the synthesis of various benzimidazole derivatives. The general strategy involves the reduction of the nitro groups to form a diamine, which is then cyclized with a suitable one-carbon synthon (e.g., an aldehyde or carboxylic acid derivative). Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including anthelmintic (e.g., albendazole, fenbendazole), antiulcer, and anticancer properties.[7][8]
Caption: General synthetic pathway to benzimidazoles from this compound.
Relevance in Drug Development
The dinitroaniline class of compounds has garnered interest in drug discovery due to their mechanism of action, which involves the disruption of microtubule polymerization.[5] This mode of action is the basis for their use as herbicides and has also been explored for potential applications in oncology and as antiparasitic agents. While many dinitroaniline-based drugs are 2,6-disubstituted, the 3,4-dinitro isomer serves as an important synthetic intermediate for accessing other classes of bioactive molecules.
As mentioned, its role as a precursor to benzimidazoles is particularly noteworthy. For instance, the synthesis of anthelmintic drugs like fenbendazole involves a multi-step process that starts with a substituted nitroaniline.[8] The 4-amino-3-nitro-phenylthioether core, which can be derived from this compound, is a key structural motif in the synthesis of such benzimidazole-based anthelmintics.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust. Do not eat, drink, or smoke when using this product.
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.
Conclusion
This compound is a versatile and important chemical intermediate with a well-defined set of physicochemical properties. Its synthesis, while requiring careful control of reaction conditions to ensure regioselectivity, is achievable through established organic chemistry methodologies. The reactivity of its functional groups, particularly the ability to undergo reduction of its nitro groups, makes it a valuable precursor for the synthesis of more complex molecules, most notably benzimidazole derivatives, which are of significant interest in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and reactivity is essential for its safe and effective utilization in research and development.
References
- Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 80(11), 1319-1325.
- Wikipedia. Dinitroaniline. [Link]
- Yang, D., et al. (2005).
- Wikipedia. Dinitroaniline. [Link]
- PubChem. This compound. [Link]
Sources
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H5N3O4 | CID 136407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. A Process For Preparation Of Albendazole Intermediate [quickcompany.in]
- 8. Fenbendazole synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2,4-Dinitroaniline via Amination of 1-Chloro-2,4-dinitrobenzene
Executive Summary
Dinitroanilines are a critical class of chemical intermediates, foundational to the production of various dyes, pesticides, and energetic materials.[1] This guide provides a comprehensive technical overview of a primary synthetic route to a key isomer, 2,4-dinitroaniline, through the amination of 1-chloro-2,4-dinitrobenzene. While the nominal topic requested was the synthesis of 3,4-dinitroaniline from this precursor, it is a chemical impossibility via this route. The nucleophilic aromatic substitution reaction described herein exclusively yields the 2,4-isomer. This document serves as a detailed manual for researchers, scientists, and drug development professionals, elucidating the underlying reaction mechanism, providing a field-proven experimental protocol, and outlining essential safety, purification, and characterization methodologies.
For clarity, the synthesis of this compound typically proceeds via a different pathway, such as the selective reduction of 1,3-dinitrobenzene to 3-nitroaniline, followed by a subsequent nitration step.[2] This guide, however, remains focused on the robust and industrially relevant conversion of 1-chloro-2,4-dinitrobenzene to 2,4-dinitroaniline.
Reaction Principle and Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene is a classic example of Nucleophilic Aromatic Substitution (SNAr). Unlike aromatic rings that are typically electron-rich and undergo electrophilic substitution, the benzene ring in 1-chloro-2,4-dinitrobenzene is rendered significantly electron-deficient.[3]
Causality of Reactivity: The high reactivity of the substrate is attributed to two powerful electron-withdrawing nitro groups (-NO₂) positioned ortho and para to the chlorine atom (the leaving group).[4] These groups serve two primary functions:
-
Activation: They inductively and resonantly withdraw electron density from the aromatic ring, making the carbon atom bonded to the chlorine (the ipso-carbon) highly electrophilic and susceptible to attack by a nucleophile, such as ammonia (NH₃).
-
Stabilization: They stabilize the negatively charged intermediate formed during the reaction through resonance.
The reaction proceeds via a two-step addition-elimination mechanism:
-
Step 1 (Addition): The nucleophile (ammonia) attacks the electron-deficient ipso-carbon, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[5] The negative charge of this complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho and para nitro groups, providing significant stabilization.[5]
-
Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion, Cl⁻), resulting in the final substituted product, 2,4-dinitroaniline.
Detailed Experimental Protocol
This protocol is adapted from established and validated laboratory procedures, designed to be a self-validating system with clear benchmarks for success.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS No. | Notes |
| 1-Chloro-2,4-dinitrobenzene (CDNB) | Technical or Purified | Sigma-Aldrich | 97-00-7 | Technical grade (m.p. ~45-48°C) is suitable. |
| Ammonium Acetate | Reagent | Fisher Scientific | 631-61-8 | Acts as an in-situ source of ammonia. |
| Ammonia Gas (NH₃) | Anhydrous | Airgas | 7664-41-7 | For passing through the reaction mixture. |
| Potassium Hydroxide (KOH) | Reagent | VWR | 1310-58-3 | For drying the ammonia gas stream. |
| Ethanol (95%) | Reagent | VWR | 64-17-5 | For recrystallization. |
| Deionized Water | N/A | N/A | 7732-18-5 | For washing and recrystallization. |
Equipment
-
250 mL wide-mouthed, round-bottom flask (an extraction flask is ideal)
-
Oil bath with magnetic stirrer and hot plate
-
Reflux condenser
-
Gas inlet tube (at least 2 cm wide to prevent clogging)
-
Gas flow meter or bubble counter
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware
Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble the 250 mL flask in an oil bath on a magnetic stir plate. Fit the flask with a reflux condenser and a wide-bore gas inlet tube that extends to just above the surface of the eventual reaction mixture. Connect the gas inlet to an ammonia gas cylinder via a bubble counter containing a concentrated potassium hydroxide solution (to dry the gas).
-
Charging the Reactor: To the flask, add 50.0 g (0.25 mole) of 1-chloro-2,4-dinitrobenzene and 18.0 g (0.23 mole) of ammonium acetate. The ammonium acetate helps to initiate and sustain the reaction.
-
Reaction Execution: Begin stirring the solid mixture. Heat the oil bath to 170°C and maintain this temperature. Once the mixture melts and the temperature stabilizes, begin passing a steady stream of ammonia gas through the inlet tube at a rate of 3-4 bubbles per second.
-
Causality Insight: The high temperature (170°C) is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate. The continuous flow of ammonia gas provides the nucleophile required for the substitution.
-
-
Reaction Monitoring & Duration: Maintain the reaction at 170°C with a continuous ammonia flow for 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.
-
Work-up and Isolation: After 6 hours, turn off the heat and ammonia flow and allow the reaction mixture to cool to room temperature. The mixture will solidify into a solid mass.
-
Crude Product Washing: Carefully break up the solid mass with a sturdy glass rod. Add 100 mL of deionized water to the flask, heat the mixture to boiling with stirring, and then filter the hot suspension using a Buchner funnel. This step removes unreacted ammonium acetate and other water-soluble impurities.
-
Drying: Press the solid cake on the funnel to remove as much water as possible. The resulting crude, moist solid is now ready for purification.
Purification and Characterization
Purification of the crude product is essential to obtain 2,4-dinitroaniline of high purity, which is validated through physical and spectroscopic characterization.
Purification by Recrystallization
-
Transfer the entire crude product to a 1 L Erlenmeyer flask.
-
Add 500 mL of 95% ethanol and heat the mixture to a boil with stirring to dissolve the solid.
-
Once dissolved, slowly add hot deionized water (approx. 150 mL) until the solution just becomes turbid.
-
Add a small amount of boiling ethanol to redissolve the turbidity, ensuring a saturated solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Collect the bright yellow, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
-
Expected Yield: 31–35 g (68–76% of the theoretical amount).
-
Product Characterization
The identity and purity of the synthesized 2,4-dinitroaniline should be confirmed using the following methods.
| Parameter | Method | Expected Result |
| Physical Appearance | Visual Inspection | Bright yellow crystalline solid. |
| Melting Point | Capillary Melting Point | 179–181°C (A sharp melting point close to the literature value of 180°C indicates high purity). |
| FT-IR Spectroscopy | KBr Pellet or ATR | Characteristic peaks at ~3300-3500 cm⁻¹ (N-H stretching), ~1590-1620 cm⁻¹ (N-H bending), and ~1340 & 1540 cm⁻¹ (symmetric & asymmetric NO₂ stretching). |
| ¹H NMR | DMSO-d₆ | Peaks corresponding to the three aromatic protons and the two amine protons, with characteristic chemical shifts and coupling patterns. |
| Purity Analysis | HPLC or GC-MS | A single major peak in the chromatogram, confirming the absence of significant impurities.[6] |
Safety and Hazard Management
Strict adherence to safety protocols is mandatory when handling the chemicals involved in this synthesis.
-
1-Chloro-2,4-dinitrobenzene (CDNB): This is the primary hazard. It is highly toxic, a suspected carcinogen, and a potent skin sensitizer that can cause severe allergic contact dermatitis.[7] It is fatal if it comes into contact with the skin and harmful if swallowed. It also poses an explosion hazard if subjected to shock, friction, or concussion, or if heated.[7]
-
Ammonia: Corrosive and toxic upon inhalation. The reaction must be conducted in a well-ventilated fume hood.
-
Ethanol: Flammable liquid. Keep away from ignition sources.
Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Butyl rubber or Viton) | To prevent skin contact with CDNB, which is highly toxic and sensitizing. |
| Eye Protection | Chemical splash goggles and a full-face shield | To protect eyes and face from splashes of corrosive or toxic materials. |
| Lab Coat | Chemical-resistant, long-sleeved | To protect skin and clothing from contamination. |
| Respiratory | Use exclusively within a certified chemical fume hood. | To prevent inhalation of toxic ammonia gas and any volatile organic compounds. |
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Wipe off material gently and quickly, then wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.
-
Spillage: For minor spills, carefully sweep up the solid material (moisten first to prevent dusting) into a sealed container for hazardous waste disposal. Do not use a standard vacuum cleaner.[7] Evacuate the area for major spills.
Experimental Workflow Visualization
The overall process from starting materials to the final, purified product can be summarized in the following workflow.
References
- Nucleophilic arom
- Nucleophilic Aromatic Substitution of 2,4-Dinitrochlorobenze - StudyMode. [Link]
- Dinitroaniline - Wikipedia. [Link]
- 2,4-dinitroaniline - Organic Syntheses Procedure. [Link]
- ICSC 0416 - 1-CHLORO-2,4-DINITROBENZENE. [Link]
- 1-CHLORO-2-4-DINITROBENZENE AR MSDS - Loba Chemie. [Link]
- 3-Nitroaniline (Metanitroaniline) : Organic Synthesis - YouTube. [Link]
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
Sources
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. CA2063817A1 - Method for the preparation of nitroanilines - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(2,4-dinitrophenyl)-2,4-dinitroaniline synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to the Solubility of 3,4-Dinitroaniline in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3,4-dinitroaniline, a key intermediate in the synthesis of various dyes, agrochemicals, and specialized polymers. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the theoretical underpinnings of its solubility, practical methodologies for its determination, and a comparative analysis with its isomers.
Introduction: The Significance of this compound
This compound (3,4-DNA) is a nitroaromatic compound with the chemical formula C₆H₅N₃O₄.[1] Its molecular structure, featuring a benzene ring substituted with an amino group and two nitro groups at the 3 and 4 positions, imparts distinct chemical properties that are pivotal to its application in various industrial syntheses. A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as crystallization, and formulating products.
Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the primary factors influencing its solubility are:
-
Polarity: The presence of the amino (-NH₂) and two nitro (-NO₂) groups makes this compound a polar molecule. According to the principle of "like dissolves like," it is expected to exhibit higher solubility in polar solvents.
-
Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro groups can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (polar protic solvents) are likely to be effective in solvating this compound.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of solid this compound is a significant barrier to dissolution. Strong intermolecular forces within the crystal, such as hydrogen bonding and dipole-dipole interactions, will decrease its solubility.
Solubility Profile of this compound: A Qualitative and Comparative Overview
To provide a more insightful analysis, a comparative approach with its well-studied isomer, 2,4-dinitroaniline, is instructive. A comprehensive study on the solubility of 2,4-dinitroaniline in nine different organic solvents revealed a clear dependence on solvent polarity and temperature.[2][3] The mole fraction solubility of 2,4-dinitroaniline was found to be highest in acetone, a polar aprotic solvent, and lowest in toluene, a nonpolar solvent.[2][3]
Based on these principles and the data available for the 2,4-isomer, we can anticipate a similar trend for this compound. The solubility is expected to be higher in polar solvents and to increase with temperature.
Illustrative Data Table
The following table is a hypothetical representation of the expected solubility of this compound in a range of organic solvents at a standard temperature. Note: This data is for illustrative purposes only and should be confirmed by experimental measurement.
| Solvent | Solvent Type | Predicted Solubility (g/L) |
| Hexane | Nonpolar | Very Low |
| Toluene | Nonpolar | Low |
| Dichloromethane | Polar Aprotic | Moderate |
| Ethyl Acetate | Polar Aprotic | Moderate to High |
| Acetone | Polar Aprotic | High |
| Methanol | Polar Protic | Moderate |
| Ethanol | Polar Protic | Moderate |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High |
Experimental Determination of Solubility: A Self-Validating Protocol
The following detailed protocol for determining the solubility of this compound is adapted from the established isothermal saturation method, a robust and widely accepted technique.[2][3]
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Sources
A Senior Application Scientist's Guide to the Physicochemical and Spectroscopic Characterization of 3,4-Dinitroaniline
Introduction: The Significance of 3,4-Dinitroaniline in Chemical Synthesis
This compound (CAS No. 610-41-3) is a dinitrated aromatic amine, one of six constitutional isomers.[1] It serves as a crucial intermediate in the synthesis of a variety of commercially important chemicals, including dyes, pesticides, and herbicides.[2] Its molecular structure, featuring a benzene ring substituted with an amino group and two nitro groups in adjacent positions, imparts distinct chemical reactivity and physical properties. For researchers in medicinal chemistry and materials science, a precise understanding of its characteristics is paramount for quality control, reaction monitoring, and structural confirmation.
This guide provides an in-depth technical overview of the essential analytical techniques used to characterize this compound. We will move beyond simple data reporting to explain the causality behind experimental choices and protocols, ensuring a robust and validated approach to its analysis.
Part 1: Physicochemical Properties and Safety
A foundational step in characterizing any chemical compound is the determination of its fundamental physical properties. The melting point, in particular, serves as a critical indicator of purity.
Identity and Physicochemical Data
The key identifiers and properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 610-41-3 | [3][4][5] |
| Molecular Formula | C₆H₅N₃O₄ | [3] |
| Molecular Weight | 183.12 g/mol | [3] |
| Appearance | Beige to Brown Solid | [2] |
| Melting Point | 154-158 °C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged or repeated exposure. Adherence to strict safety protocols is mandatory. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Part 2: Melting Point Determination - A Measure of Purity
The melting point is the temperature range over which a solid transitions into a liquid. For a pure crystalline solid, this transition is sharp and occurs over a narrow range (typically <1°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, this simple experiment is a powerful, first-line assessment of sample purity.
Experimental Protocol: Digital Melting Point Apparatus
This protocol describes the use of a modern digital melting point apparatus, such as a DigiMelt, for accurate and reproducible measurements.
-
Sample Preparation : Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.
-
Capillary Loading : Invert a capillary tube (one end sealed) and press the open end into the powdered sample. A small amount of solid (2-3 mm height) should be forced into the tube.[6]
-
Sample Compaction : Tap the sealed end of the capillary tube gently on a hard surface to compact the powder at the bottom. To ensure dense packing, drop the tube, sealed-end down, through a long, narrow glass tube onto the benchtop. This prevents the sample from shrinking away from the heat source during measurement.[6]
-
Apparatus Setup : Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]
-
Rapid Determination (Optional) : If the approximate melting point is unknown, perform a rapid scan (10-20 °C/min) to find a rough range.
-
Accurate Measurement : For a precise measurement, set the starting temperature to at least 15-20 °C below the expected melting point (154 °C). Set a slow ramp rate of 1-2 °C per minute to allow the sample and thermometer to be in thermal equilibrium.[7][8]
-
Data Recording : Record two temperatures:
-
T₁ : The temperature at which the first drop of liquid appears.
-
T₂ : The temperature at which the last solid crystal melts.
-
The melting point is reported as the range T₁ - T₂. For pure this compound, this range should be narrow and fall within 154-158 °C.
-
Diagram: Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Part 3: Spectroscopic Analysis
Spectroscopy provides unambiguous structural confirmation by probing how the molecule interacts with electromagnetic radiation. Each technique yields a unique piece of the structural puzzle.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for identifying which groups are present. For this compound, we expect to see characteristic absorptions for the N-H bonds of the amine and the N-O bonds of the nitro groups.
The KBr pellet method is a common technique for analyzing solid samples. It involves dispersing the sample in a dry potassium bromide (KBr) matrix, which is transparent to IR radiation.[9]
-
Material Preparation : Use spectroscopic grade KBr. Dry it in an oven at ~110°C for 2-3 hours to remove absorbed water, then store in a desiccator. Water shows strong IR signals and can obscure the spectrum.[9]
-
Grinding : Add 1-2 mg of this compound and ~200 mg of dry KBr to an agate mortar. Grind the mixture thoroughly for several minutes until it is a fine, homogeneous powder. This reduces particle size to minimize light scattering.[9][10]
-
Pellet Formation : Transfer the powder to a pellet die. Assemble the die and apply pressure (typically 8-10 tons) using a hydraulic press for 1-2 minutes. Using a vacuum during pressing helps remove trapped air and moisture, resulting in a more transparent pellet.[11]
-
Data Acquisition :
-
First, acquire a background spectrum using a blank KBr pellet (or an empty sample chamber) to account for atmospheric CO₂ and H₂O.
-
Place the sample pellet in the spectrometer's sample holder and acquire the sample spectrum.
-
The IR spectrum of this compound is predicted to show several key absorption bands that confirm its structure.
| Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode | Functional Group |
| 3400 - 3200 | Medium-Strong | N-H Stretch | Primary Amine (-NH₂) |
| 3150 - 3050 | Medium | C-H Stretch | Aromatic Ring |
| 1640 - 1590 | Medium | N-H Bend | Primary Amine (-NH₂) |
| 1600 - 1475 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1550 - 1490 | Strong | N=O Asymmetric Stretch | Nitro Group (-NO₂) ** |
| 1370 - 1330 | Strong | N=O Symmetric Stretch | Nitro Group (-NO₂) ** |
| 850 - 800 | Strong | C-H Bend (out-of-plane) | 1,2,4-trisubstituted ring |
The most telling signals are the two very strong absorptions for the nitro group's asymmetric and symmetric stretches, which provide definitive evidence of their presence. The N-H stretches confirm the primary amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It maps the carbon and hydrogen framework by probing the magnetic properties of atomic nuclei (¹H and ¹³C) in a strong magnetic field.
-
Sample Preparation : Dissolve 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical, as its residual proton signal should not overlap with sample signals. DMSO-d₆ is a good choice due to its ability to dissolve many aromatic compounds.
-
Spectrometer Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim the magnetic field to ensure homogeneity, and tune the probe to the correct frequencies for ¹H and ¹³C.
-
Data Acquisition :
-
¹H NMR : A standard ¹H spectrum is typically acquired quickly using a 90° pulse and a short relaxation delay.
-
¹³C NMR : ¹³C has a much lower natural abundance and sensitivity than ¹H, requiring more scans. A standard acquisition uses a 30-45° pulse with a relaxation delay of 1-2 seconds to allow for adequate signal averaging.[12]
-
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Caption: Structure of this compound with proton numbering.
| Proton | Predicted Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH₂ | ~6.0 - 7.0 | Broad singlet | N/A | Protons on nitrogen often exchange, leading to a broad signal. Position is solvent-dependent. |
| H-2 | ~8.0 - 8.2 | Doublet (d) | J ≈ 2-3 Hz | Ortho to a nitro group and meta to the other, strongly deshielded. Coupled only to H-6 (meta-coupling). |
| H-6 | ~7.0 - 7.2 | Doublet of doublets (dd) | J ≈ 9 Hz, 2-3 Hz | Ortho to the amino group (shielding). Coupled to H-5 (ortho) and H-2 (meta). |
| H-5 | ~6.8 - 7.0 | Doublet (d) | J ≈ 9 Hz | Ortho to the amino group (shielding). Coupled only to H-6 (ortho-coupling). |
Note: Predicted chemical shifts are estimates. The actual experimental values will be influenced by the solvent.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
| Carbon | Predicted Shift (δ, ppm) | Rationale |
| C-1 | ~150 | Attached to the electron-donating amino group, but also influenced by ortho nitro group. |
| C-2 | ~110 | Shielded by the ortho amino group. |
| C-3 | ~135 | Attached to an electron-withdrawing nitro group. |
| C-4 | ~145 | Attached to an electron-withdrawing nitro group. |
| C-5 | ~115 | Shielded by the para amino group. |
| C-6 | ~125 | Less shielded than C-2 and C-5 due to proximity to nitro groups. |
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Electron Ionization is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the sample molecule, often causing it to fragment.[13]
-
Sample Introduction : A small amount of the solid sample is introduced into the ion source, where it is vaporized by heating under high vacuum.
-
Ionization : The gaseous molecules are bombarded by the 70 eV electron beam. This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•⁺).[14]
-
Fragmentation : The high energy imparted during ionization causes the molecular ion to break apart into smaller, charged fragments and neutral radicals.
-
Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.
-
Detection : The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
Molecular Ion (M•⁺) : The most important peak is the molecular ion peak. For this compound (C₆H₅N₃O₄), this will appear at an m/z corresponding to its molecular weight, 183 . The presence of this peak confirms the molecular weight of the compound.
-
Key Fragmentation Pathways : The extensive fragmentation provides a structural "fingerprint." Expected fragmentation for nitroaromatics includes:
-
Loss of NO₂ : [M - 46]⁺ → m/z 137
-
Loss of NO : [M - 30]⁺ → m/z 153
-
Loss of O : [M - 16]⁺ → m/z 167
-
Further fragmentation of these primary ions.
-
Caption: Primary fragmentation pathways for this compound.
Conclusion
The characterization of this compound is a systematic process that combines physical and spectroscopic methods. A sharp melting point determination provides the first indication of purity. Subsequently, a combination of IR, NMR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure. By understanding the principles behind each technique and following validated protocols, researchers can confidently identify and assess the quality of this important chemical intermediate, ensuring the integrity and success of their downstream applications.
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Safety and handling precautions for 3,4-Dinitroaniline
An In-depth Technical Guide to the Safe Handling of 3,4-Dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Foreword: Understanding the Inherent Risks of this compound
This compound is a nitroaromatic compound utilized as an intermediate in the synthesis of various dyes, pesticides, and other industrially significant chemicals.[1][2][3] Its molecular structure, characterized by an aniline ring substituted with two nitro groups, is the very source of its synthetic utility and, concurrently, its significant health and safety hazards. This guide is designed to provide a comprehensive framework for the safe handling and use of this compound in a laboratory setting. It moves beyond a simple recitation of rules to explain the scientific rationale behind each precaution, empowering researchers to cultivate a culture of safety grounded in a deep understanding of the material's properties.
Hazard Identification and Risk Assessment: A Proactive Approach
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practice. This compound is classified as highly toxic and poses a significant risk upon exposure through inhalation, ingestion, or skin contact.[4][5]
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[4][5] |
| Acute Toxicity, Dermal | Category 3 | Danger | H311: Toxic in contact with skin[4][5] |
| Acute Toxicity, Inhalation | Category 3 | Danger | H331: Toxic if inhaled[4][5] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure[4][5] |
The primary toxicological concern with dinitroanilines is their ability to induce methemoglobinemia.[6] This condition impairs the oxygen-carrying capacity of the blood, leading to symptoms such as headache, dizziness, cyanosis (a blue coloration of the skin and lips), and in severe cases, respiratory distress, collapse, and even death.[6] Furthermore, prolonged or repeated exposure may cause damage to organs, particularly the blood and hematopoietic system.[7][8]
Risk Assessment Workflow
A dynamic risk assessment is not a one-time event but a continuous process. The following workflow should be implemented before any new experimental protocol involving this compound is initiated.
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An In-depth Technical Guide to 3,4-Dinitroaniline as an Intermediate in Organic Synthesis
Introduction
3,4-Dinitroaniline is an organic compound featuring an aniline ring substituted with two nitro groups at the 3 and 4 positions.[1] This molecule, with the chemical formula C₆H₅N₃O₄, is one of six isomers of dinitroaniline and serves as a crucial intermediate in the synthesis of a wide array of industrially significant chemicals.[1][2] Its utility spans the production of dyes, pesticides, and herbicides, and it is a valuable building block in pharmaceutical research and development.[1][2][3] The strategic placement of its functional groups—an amino group and two nitro groups—imparts a unique reactivity profile that allows for a variety of chemical transformations. This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, key reactions, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| Molecular Weight | 183.12 g/mol | [3][4] |
| Appearance | Yellowish combustible powder | [5] |
| Melting Point | 154-158 °C | [2][6] |
| Boiling Point | Decomposes | [5] |
| Density | 1.376 g/mL at 25 °C | [2][6] |
| Solubility | Soluble in acetone, ethyl acetate, acetonitrile, and most alcohols; insoluble in water. | [5] |
| CAS Number | 610-41-3 | [2][3][4] |
Synthesis of this compound
The primary synthetic route to this compound involves the nitration of a substituted aniline precursor. A common and effective method is the nitration of 3-nitroacetanilide followed by hydrolysis.
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol: Synthesis from 3-Nitroacetanilide
This protocol outlines the laboratory-scale synthesis of this compound.
Materials:
-
3-Nitroacetanilide
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Distilled Water
-
Ethanol
Procedure:
-
Nitration:
-
In a flask submerged in an ice-salt bath, slowly add 3-nitroacetanilide to concentrated sulfuric acid while stirring, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the 3-nitroacetanilide solution, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir for an additional hour at low temperature.
-
-
Work-up and Hydrolysis:
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The intermediate, 3,4-dinitroacetanilide, will precipitate.
-
Filter the precipitate and wash with cold water until the washings are neutral.
-
Transfer the crude 3,4-dinitroacetanilide to a round-bottom flask and add a solution of sulfuric acid (e.g., 70%).
-
Heat the mixture under reflux for 1-2 hours to effect hydrolysis.[7]
-
Allow the mixture to cool, then pour it onto crushed ice to precipitate the this compound.
-
-
Purification:
-
Filter the crude this compound and wash thoroughly with water.
-
Recrystallize the product from ethanol to obtain pure, yellow crystals of this compound.
-
Causality: The acetylation of the aniline in the starting material protects the amino group from oxidation by the strong nitrating mixture and directs the second nitration to the desired position. The subsequent hydrolysis step removes the acetyl group to yield the final product.
Key Reactions of this compound
The presence of both amino and nitro groups makes this compound a versatile intermediate for a range of chemical transformations.
Reduction of Nitro Groups
A characteristic reaction of dinitroanilines is the reduction of the nitro groups.[1] Selective reduction of one nitro group can be achieved, leading to the formation of nitro-phenylenediamines, which are valuable precursors in pharmaceutical synthesis.
-
Selective Reduction: Using reducing agents like sodium sulfide (Zinin reduction) or hydrazine hydrate in the presence of a catalyst can selectively reduce one nitro group.[8][9] The nitro group ortho to the amino group is often preferentially reduced due to hydrogen bonding that can stabilize the transition state.[8][10]
-
Complete Reduction: Catalytic hydrogenation over nickel or palladium catalysts can reduce both nitro groups to form 1,2,4-triaminobenzene.[1]
Reduction Pathway Diagram
Caption: Reduction pathways of this compound.
Diazotization and Azo Coupling
The primary aromatic amino group of this compound can be converted to a diazonium salt through diazotization.[11][12] This is typically achieved by reacting the aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[12] The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions.
The most common application of these diazonium salts is in azo coupling reactions, where they react with electron-rich aromatic compounds (like phenols or anilines) to form azo dyes.[13][14]
Diazotization and Coupling Workflow
Caption: Synthesis of Azo Dyes from this compound.
Applications in Pharmaceutical and Agrochemical Synthesis
This compound is a precursor to a variety of bioactive molecules.
-
Pharmaceuticals: The derivatives of this compound, particularly the corresponding phenylenediamines, are key building blocks for the synthesis of heterocyclic compounds like benzimidazoles, which are present in numerous pharmaceuticals. For instance, the synthesis of certain muscle relaxants has historically involved the diazotization of a nitroaniline derivative.[15]
-
Agrochemicals: Dinitroanilines as a class are known for their herbicidal activity.[3] While 2,6-dinitroanilines are more common as herbicides, the study of isomers like this compound provides valuable insights into the structure-activity relationships of these compounds.[3][16]
Safety and Handling
This compound is a toxic substance and should be handled with appropriate safety precautions.[6][17]
-
Hazards: It is toxic if swallowed, in contact with skin, or if inhaled.[6] It may cause damage to organs through prolonged or repeated exposure.[6] Dinitroanilines can be flammable and explosive when exposed to heat or friction.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6][18][19] Use only in a well-ventilated area.[6][18]
-
First Aid: In case of contact with skin, wash with soap and water.[18] If inhaled, move the person to fresh air.[18][19] If swallowed, call a poison center or doctor immediately.[18][19]
-
Spills and Disposal: In case of a spill, evacuate the area and collect the material in sealed containers.[20] Dispose of contents and container to an approved waste disposal plant.[18][19]
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its rich chemistry, stemming from the interplay of its amino and nitro functional groups, allows for the synthesis of a diverse range of compounds with important applications in the pharmaceutical, agrochemical, and dye industries. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its effective utilization in research and development.
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An In-Depth Technical Guide to the Molecular Structure and Electronics of 3,4-Dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomy of a Dinitroaromatic
3,4-Dinitroaniline is a nitroaromatic compound that, at first glance, appears to be a simple organic molecule. However, a deeper exploration reveals a fascinating interplay of electron-withdrawing and electron-donating functionalities that govern its unique chemical reactivity and biological activity. This guide provides a comprehensive technical overview of the molecular structure, electronic properties, synthesis, and therapeutic potential of this compound, with a focus on its relevance to contemporary research and drug development.
Historically, dinitroanilines have a varied past, having been utilized as intermediates in the synthesis of dyes and even as explosives.[1] More recently, their potent biological activities have come to the forefront, with many dinitroaniline derivatives being developed as herbicides.[1] This herbicidal action, which involves the disruption of microtubule formation in plant cells, has also paved the way for their investigation as potential anticancer and antiparasitic agents.[2][3] This guide will delve into the fundamental properties of the this compound core that underpin these diverse applications.
Molecular Architecture and Stereoelectronic Effects
The molecular formula of this compound is C₆H₅N₃O₄, with a molecular weight of 183.12 g/mol .[4] The molecule consists of an aniline ring substituted with two nitro (NO₂) groups at the 3 and 4 positions. This specific substitution pattern creates a unique electronic environment that dictates its chemical behavior.
The key structural feature of this compound is the electronic push-pull system established by the electron-donating amino group and the strongly electron-withdrawing nitro groups. This intramolecular charge transfer significantly influences the bond lengths and angles within the molecule, as well as its overall polarity.
Table 1: Predicted Geometrical Parameters of this compound
| Parameter | Predicted Value | Rationale |
| C-N (amino) bond length | ~1.37 Å | Shorter than a typical C-N single bond due to delocalization of the nitrogen lone pair into the aromatic ring. |
| C-N (nitro) bond lengths | ~1.45 Å | Longer than a typical C-N bond in nitroalkanes due to resonance effects with the aromatic ring. |
| N-O (nitro) bond lengths | ~1.22 Å | Characteristic of the delocalized N-O bonds in a nitro group. |
| C-C bond lengths (aromatic) | 1.38 - 1.41 Å | The bond lengths will vary slightly from the standard 1.39 Å of benzene due to the electronic influence of the substituents. |
| C-N-O bond angles (nitro) | ~118° | Typical for sp² hybridized nitrogen in a nitro group. |
| H-N-H bond angle (amino) | ~113° | Close to the sp² hybridization of the nitrogen due to resonance participation. |
The Electronic Landscape: A Computational Perspective
The electronic properties of this compound are central to its reactivity and biological interactions. Computational chemistry provides a powerful tool to visualize and quantify these properties.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, reflecting its nucleophilic character. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro groups and the associated carbon atoms of the aromatic ring, indicating the sites susceptible to nucleophilic attack. The strong electron-withdrawing nature of the two nitro groups is predicted to significantly lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap. This small energy gap suggests that this compound is a reactive molecule, capable of participating in charge-transfer interactions.[7]
Molecular Electrostatic Potential (MEP)
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. For this compound, the MEP would show regions of negative electrostatic potential (electron-rich) around the oxygen atoms of the nitro groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive electrostatic potential (electron-poor), indicating their susceptibility to nucleophilic attack. The MEP map is a valuable tool for predicting how this compound will interact with other molecules, including biological targets.
Synthesis of this compound: A Practical Protocol
The synthesis of this compound typically involves the nitration of a suitable aniline precursor. The key challenge is to control the regioselectivity of the nitration to obtain the desired 3,4-isomer. A common starting material is 4-nitroaniline.
Experimental Protocol: Synthesis of this compound from 4-Nitroaniline
Materials:
-
4-Nitroaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethanol
Procedure:
-
Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.
-
Dissolution of the Starting Material: In a separate beaker, dissolve 4-nitroaniline in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath.
-
Nitration Reaction: Slowly add the nitrating mixture dropwise to the solution of 4-nitroaniline with vigorous stirring, ensuring the temperature does not exceed 20 °C. The reaction is exothermic and requires careful temperature control to prevent the formation of unwanted byproducts.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto a large amount of crushed ice with stirring. The crude this compound will precipitate as a yellow solid.
-
Neutralization and Filtration: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases. Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as yellow needles.
Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous identification and characterization of this compound.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Wavenumber/Chemical Shift | Assignment |
| FTIR (cm⁻¹) | ||
| 3400-3500 | N-H stretching (asymmetric and symmetric) of the amino group | |
| 3000-3100 | C-H stretching of the aromatic ring | |
| 1580-1620 | N-H bending of the amino group and C=C stretching of the aromatic ring | |
| 1500-1550 | Asymmetric NO₂ stretching | |
| 1300-1350 | Symmetric NO₂ stretching | |
| 1250-1300 | C-N stretching of the amino group | |
| ¹H NMR (ppm) | ||
| ~8.5 (d) | H-2 (ortho to amino, ortho to nitro) | |
| ~8.0 (dd) | H-5 (ortho to nitro, meta to amino) | |
| ~7.0 (d) | H-6 (meta to both nitro groups, ortho to amino) | |
| ~6.5 (br s) | -NH₂ | |
| ¹³C NMR (ppm) | ||
| ~150 | C-1 (attached to -NH₂) | |
| ~145 | C-4 (attached to -NO₂) | |
| ~140 | C-3 (attached to -NO₂) | |
| ~125 | C-5 | |
| ~120 | C-2 | |
| ~115 | C-6 | |
| UV-Vis (nm) | ~380-400 | π → π* transition associated with the intramolecular charge transfer from the amino group to the nitro groups. |
Note: The predicted chemical shifts are relative to TMS and can vary depending on the solvent used.
Applications in Drug Development: Targeting Parasitic Tubulin
The most promising therapeutic application of dinitroanilines, including derivatives of this compound, lies in their potential as antiparasitic agents.[2] The mechanism of action is believed to be the inhibition of tubulin polymerization, a critical process for cell division and motility in many parasites.[3]
Mechanism of Action
Parasitic tubulin exhibits subtle structural differences from its mammalian counterpart. This provides a therapeutic window for the development of selective inhibitors. Dinitroanilines bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton ultimately leads to parasite death.
Structure-Activity Relationship (SAR) and Derivative Synthesis
Research has focused on synthesizing derivatives of the dinitroaniline scaffold to improve efficacy and reduce toxicity. Studies have shown that modifications at the amino group and the aromatic ring can significantly impact antiparasitic activity. For instance, the synthesis of dinitroaniline-ether phospholipid hybrids has been explored to enhance drug delivery and potency against various Leishmania and Trypanosoma species.[8]
One study on the treatment of Cryptosporidium parvum infections explored the efficacy of a series of dinitroaniline derivatives.[2] While the specific this compound core was not the primary focus, the study highlights the importance of substituents on the aniline nitrogen in modulating biological activity. For example, the introduction of hydrophilic groups was investigated to improve water solubility and bioavailability.[2]
Conclusion
This compound is more than just a simple chemical intermediate. Its unique molecular and electronic structure, characterized by a potent intramolecular charge transfer system, makes it a molecule of significant interest for both fundamental chemical research and applied drug discovery. The insights gained from studying its reactivity and biological activity, particularly its ability to disrupt parasitic microtubule formation, open up exciting avenues for the development of novel therapeutics. Further exploration of the structure-activity relationships of this compound derivatives holds the promise of yielding new and effective treatments for a range of parasitic diseases.
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An In-depth Technical Guide to the Core Reactions of 3,4-Dinitroaniline for Pharmaceutical Research and Development
Abstract
3,4-Dinitroaniline is a pivotal, though often overlooked, starting material in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its strategic placement of nitro groups on the aniline scaffold imparts a unique reactivity profile, making it a versatile precursor for a range of derivatives. This technical guide provides an in-depth exploration of the core reactions involving this compound, with a focus on selective nitro group reduction, diazotization and subsequent azo coupling, and nucleophilic aromatic substitution. The causality behind experimental choices, detailed step-by-step protocols, and the application of its derivatives in the synthesis of medicinally relevant scaffolds, such as benzimidazoles, are elucidated. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of this compound in their synthetic endeavors.
Introduction: The Strategic Importance of this compound
This compound, a member of the dinitroaniline class of compounds, is distinguished by the ortho and para positioning of its two nitro groups relative to the amino functionality. This arrangement governs its electronic properties and dictates its reactivity in a variety of organic transformations. The two strongly electron-withdrawing nitro groups render the aromatic ring electron-deficient, activating it towards nucleophilic attack. Simultaneously, the primary amino group provides a handle for diazotization and subsequent functionalization. Furthermore, the differential reactivity of the two nitro groups allows for selective reduction, opening pathways to valuable ortho-phenylenediamine derivatives. These derivatives are crucial building blocks for heterocyclic systems of significant interest in drug discovery.[1][2] This guide will dissect the fundamental reactions of this compound, providing both the theoretical underpinnings and practical methodologies for their successful implementation in a laboratory setting.
Selective Reduction of Nitro Groups: A Gateway to Ortho-Phenylenediamines
The selective reduction of one nitro group in a polynitroaromatic compound is a cornerstone of synthetic strategy, and this compound is a prime substrate for this transformation. The primary product of this selective reduction is 4-nitro-1,2-phenylenediamine (also known as 2-amino-4-nitroaniline), a vital intermediate in the synthesis of benzimidazoles and other heterocyclic structures.[3][4]
The Zinin Reduction: Mechanism and Regioselectivity
The most common and effective method for the selective reduction of a nitro group in the presence of others is the Zinin reduction, which typically employs sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in an aqueous or alcoholic medium.[5] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, before yielding the final amine.
The regioselectivity of the reduction of this compound is governed by the electronic and steric environment of the nitro groups. In dinitroanilines, there is a general preference for the reduction of a nitro group that is ortho to the amino group.[5] This is attributed to potential stabilization of the reaction intermediates through intramolecular hydrogen bonding with the adjacent amino group. Thus, the nitro group at the 3-position is preferentially reduced to yield 4-nitro-1,2-phenylenediamine.
Diagram: Proposed Mechanism of Zinin Reduction
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Stability and storage conditions for 3,4-Dinitroaniline
An In-Depth Technical Guide to the Stability and Storage of 3,4-Dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
Overview and Core Principles
This compound (CAS No. 610-41-3) is a nitroaromatic compound widely utilized as an intermediate in the synthesis of dyes, pesticides, and various research chemicals.[1][2][3] Its utility is predicated on its chemical reactivity, which is also the source of its inherent stability challenges. The presence of two electron-withdrawing nitro groups on the aniline ring renders the molecule susceptible to degradation under specific environmental conditions and imparts a significant hazard profile.[4]
This guide provides a comprehensive framework for understanding and managing the stability of this compound. It moves beyond simple procedural lists to explain the causal relationships between storage conditions and the compound's chemical integrity. Adherence to these principles is critical not only for ensuring experimental reproducibility and preserving material value but also for maintaining a safe laboratory environment. The core principle of this guide is self-validation: by understanding the mechanisms of degradation, professionals can implement storage and handling protocols that are inherently robust and scientifically sound.
Intrinsic Chemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing appropriate storage strategies.
Physicochemical Properties
The key properties of this compound are summarized below. These values dictate its physical state, solubility, and potential for volatility.
| Property | Value | Source |
| CAS Number | 610-41-3 | [1][5] |
| Molecular Formula | C₆H₅N₃O₄ | [1][6] |
| Molecular Weight | 183.12 g/mol | [1][6] |
| Appearance | Beige to Brown Solid; Yellow needle-like solid | [1][7] |
| Melting Point | 154-158 °C | [1][5] |
| Density | 1.376 g/mL at 25 °C | [1][5] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
Inherent Stability and Hazard Profile
This compound is classified as stable under recommended storage conditions.[5][8] However, as a dinitroaniline compound, it carries intrinsic hazards. Nitroaromatic compounds can be thermally unstable and may pose a risk of exothermic decomposition.[9] Dinitroanilines, as a class, can be flammable and potentially explosive when exposed to heat or friction.[3]
The compound is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[5][10] Therefore, all handling must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area or chemical fume hood.[5][8]
Caption: Chemical Structure of this compound.
Factors Influencing Stability and Degradation Pathways
The stability of this compound is primarily influenced by temperature, light, and chemical compatibility. Understanding these factors is key to preventing degradation.
Thermal Stress
While the melting point of this compound is relatively high (154-158 °C), exposure to elevated temperatures or direct heat sources should be avoided.[9] Thermal decomposition was observed in several dinitroaniline herbicides, indicating a class-wide sensitivity.[11] High temperatures can accelerate decomposition, which for nitroaromatic compounds can be exothermic and potentially hazardous.[9][12]
Photodegradation
Exposure to light, particularly solar radiation, is a significant degradation pathway for dinitroaniline compounds.[11] Studies on dinitroaniline herbicides have shown that decomposition is substantially higher when exposed to sunlight compared to being stored in the dark.[11] This photosensitivity is a critical consideration for storage, as even ambient laboratory light over extended periods can compromise sample integrity. The degradation mechanism often proceeds via an oxidation pathway.[13]
Caption: Primary environmental factors leading to the degradation of this compound.
Chemical Incompatibility
This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[9][14] Contact with these substances can lead to vigorous and potentially dangerous reactions, resulting in rapid decomposition and the release of toxic fumes.[14][15] Cross-contamination in storage areas must be rigorously prevented.
Recommended Storage and Handling Protocols
A systematic approach to storage and handling ensures both the long-term viability of the compound and the safety of laboratory personnel.
Core Storage Conditions
The appropriate storage conditions for this compound depend on the intended duration of storage and the required purity for its application.
| Parameter | Short-Term / Working Stock | Long-Term / Reference Standard | Rationale |
| Temperature | 15-25 °C (Cool, controlled room) | -20 °C (Freezer) | Minimizes thermal degradation.[9] Freezer storage is recommended for preserving high-purity standards over extended periods.[1] |
| Atmosphere | Tightly sealed container | Under inert atmosphere (Nitrogen or Argon) | Prevents oxidation and reaction with atmospheric moisture.[1][9] An inert atmosphere is crucial for long-term stability. |
| Light | Amber glass vial or opaque container | Stored in the dark (e.g., within a secondary opaque container or box) | Prevents photodecomposition, a known degradation pathway for dinitroanilines.[11][14] |
| Location | Cool, dry, well-ventilated area | Locked cabinet or freezer within a designated, secure area | Ensures separation from incompatible materials and general laboratory traffic.[5][8][10] |
Handling Workflow
A disciplined workflow for handling the compound from receipt to disposal is a cornerstone of laboratory safety and sample management.
Caption: A systematic workflow for the safe handling and storage of this compound.
Incompatible Materials
To prevent hazardous reactions, this compound must be stored separately from the following classes of chemicals.[9][16]
| Incompatible Material Class | Examples | Rationale |
| Strong Oxidizing Agents | Peroxides, Nitrates, Chromic Acid | Can cause vigorous, exothermic reactions.[8][16] |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid, Nitric Acid | Risk of violent reaction and decomposition.[9][14][16] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Risk of reaction and decomposition.[9][14] |
| Food and Feedstuffs | N/A | To prevent accidental ingestion due to its high toxicity.[17] |
Experimental Protocol: Photostability Assessment via HPLC
This protocol, based on ICH Q1B guidelines, provides a framework for quantitatively assessing the photostability of this compound.[18]
Objective
To determine the degradation of this compound when exposed to a controlled light source and to identify the formation of major photodegradants.
Materials and Reagents
-
This compound solid sample
-
HPLC-grade Acetonitrile and Water
-
Class A volumetric flasks and pipettes
-
Photostability chamber (ICH Q1B compliant, with controlled UV and visible light output)
-
Amber and clear glass vials
-
HPLC system with UV detector (e.g., C18 column)[19]
-
Analytical balance
Step-by-Step Procedure
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to create a stock solution of known concentration.
-
Aliquotting:
-
Light-Exposed Sample: Transfer an aliquot of the stock solution into a clear glass vial.
-
Dark Control Sample: Transfer an identical aliquot into an amber glass vial or a clear vial wrapped completely in aluminum foil.
-
-
Exposure: Place both the light-exposed and dark control samples into the photostability chamber. Expose them to a cumulative illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
Time Points: At predetermined time points (e.g., 0, 6, 12, 24 hours of exposure), withdraw a small aliquot from both the exposed and dark control samples for analysis.
-
HPLC Analysis:
-
Develop and validate an HPLC method capable of separating the parent this compound peak from any potential degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.[19]
-
Inject the samples from each time point.
-
Monitor the chromatogram using a UV detector at a wavelength appropriate for this compound (e.g., around 229 nm).[19]
-
Data Analysis
-
Quantify Degradation: Calculate the percentage of this compound remaining at each time point for both the exposed and dark control samples by comparing the peak area to the time-zero sample.
-
Assess Photodegradation: Significant degradation in the light-exposed sample, with minimal to no degradation in the dark control, confirms photosensitivity.
-
Identify Degradants: Observe the appearance and growth of new peaks in the chromatograms of the light-exposed samples. These represent photodegradation products.
Identifying and Managing Degradation
Visual inspection is the first line of defense. A change in color (e.g., darkening) or physical form (e.g., clumping) can indicate degradation. If degradation is suspected, the material should be quarantined and re-analyzed for purity using a validated analytical method like HPLC before use.[19][20]
For disposal, this compound and any contaminated materials should be treated as hazardous waste and disposed of in accordance with local, regional, and national regulations.[10][21] Do not dispose of it down the drain or in general waste.
Conclusion
The effective management of this compound hinges on a scientifically grounded understanding of its inherent instabilities. By controlling its exposure to heat, light, moisture, and incompatible chemicals, researchers can ensure its integrity for experimental use and maintain a safe laboratory environment. The implementation of rigorous storage protocols, disciplined handling workflows, and periodic analytical verification are the essential pillars for the successful long-term use of this valuable chemical intermediate.
References
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- Fisher Scientific. (2025). SAFETY DATA SHEET - 2,4-Dinitroaniline.
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Navigating the Procurement of 3,4-Dinitroaniline: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Guide for Scientists and Drug Development Professionals on the Sourcing, Evaluation, and Application of 3,4-Dinitroaniline in Research.
This technical guide provides an in-depth analysis of the commercial landscape for this compound (CAS No. 610-41-3), a critical reagent in various research and development applications, including agrochemical innovation and the synthesis of novel dyes and potential pharmaceutical intermediates. As a Senior Application Scientist, the following guide is structured to provide not only a directory of suppliers but also the critical technical insights necessary for making informed procurement decisions that ensure experimental success and laboratory safety.
The Strategic Importance of High-Purity this compound in Research
This compound is a dinitroaniline isomer that serves as a versatile precursor in organic synthesis.[1] Its utility in research is primarily centered on its role as a building block for more complex molecules. In the realm of agrochemical research, dinitroaniline herbicides are a significant class of compounds, and the study of isomers like this compound provides crucial structure-activity relationship data.[1] Furthermore, its reactive amine and nitro groups make it a valuable intermediate in the synthesis of azo dyes and other specialty chemicals.[2][3] The purity of this reagent is paramount, as impurities can lead to undesirable side reactions, lower yields, and complicate the purification of target compounds.
Identifying Reputable Commercial Suppliers
A researcher's success is intrinsically linked to the quality of their starting materials. The following table provides a comparative overview of prominent commercial suppliers of this compound, with a focus on grades and purities typically required for research purposes.
| Supplier | Typical Purity | Available Grades | Noteworthy Offerings |
| Benchchem | >95% | Research Grade | Offers detailed product information, including properties and handling guidelines.[1] |
| Key Organics | >95% | Research Quantities (mg to g) | Provides a range of pack sizes suitable for initial screening and larger-scale synthesis.[4] |
| ChemicalBook | ≥99% | Varies by listed supplier | Aggregates multiple suppliers, offering a broad range of purities and price points.[2] |
| Santa Cruz Biotechnology | Not explicitly stated, refer to CoA | Research Use Only | Provides a Certificate of Analysis for lot-specific data.[5] |
| LookChem | Varies by listed supplier | Research and Industrial | Connects buyers with a global list of manufacturers and suppliers.[3] |
The Procurement Workflow: A Step-by-Step Guide
Acquiring specialized chemicals like this compound for a research laboratory involves a systematic process to ensure safety, compliance, and experimental integrity.
Caption: A streamlined workflow for the procurement of research-grade this compound.
Causality in Procurement Choices
-
Purity vs. Cost: For initial exploratory studies, a research grade of >95% purity may be sufficient and more cost-effective. However, for late-stage synthesis or when developing analytical standards, sourcing a higher purity (e.g., ≥99%) is critical to avoid confounding results.
-
Supplier Documentation: A reputable supplier will readily provide a Safety Data Sheet (SDS) and a Certificate of Analysis (CoA) for each batch. The absence of this documentation should be a significant red flag.
Decoding the Certificate of Analysis (CoA)
The CoA is a critical document that provides a detailed quality profile of a specific batch of the chemical. Researchers must scrutinize this document to ensure it meets their experimental requirements.
Key Parameters to Evaluate on a this compound CoA:
| Parameter | Typical Specification | Importance in Research |
| Appearance | Yellow to brown powder/crystals | A visual check for consistency with the expected form.[6] |
| Purity (by HPLC/GC) | ≥95% (Research Grade) or ≥99% (High Purity) | Quantifies the amount of this compound and helps identify potential impurities that could interfere with reactions.[1] |
| Melting Point | 154-158 °C | A narrow melting point range is indicative of high purity.[2] |
| Spectral Data (¹H NMR, IR) | Conforms to structure | Confirms the chemical identity and structure of the compound.[7] |
Interpreting a CoA requires a foundational understanding of analytical techniques. For instance, an HPLC chromatogram should show a major peak corresponding to this compound with minimal or well-characterized minor peaks.[8]
Experimental Protocol: Synthesis of a Diazonium Salt from this compound
The following protocol outlines a representative synthetic application of this compound, specifically its conversion to a diazonium salt, a key intermediate in the synthesis of azo dyes. This protocol is illustrative and should be adapted and optimized based on specific experimental goals and safety considerations.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Dissolution of Amine: In a beaker, suspend 1.83 g (10 mmol) of this compound in 20 mL of 3M HCl.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate.
-
Diazotization: Slowly add a pre-cooled solution of 0.76 g (11 mmol) of sodium nitrite in 5 mL of water. Maintain the temperature below 5 °C throughout the addition.
-
Reaction Monitoring: Stir the mixture for an additional 15-20 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a clear, pale-yellow solution.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in subsequent coupling reactions.
Caption: A typical experimental workflow for the synthesis of a diazonium salt from this compound.
Safety and Handling: A Non-Negotiable Priority
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] The container should be tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The successful integration of this compound into a research program hinges on a thorough understanding of its chemical properties, a diligent supplier selection process, and unwavering adherence to safety protocols. By leveraging the insights provided in this guide, researchers can confidently source high-quality reagents, ensuring the integrity and reproducibility of their scientific endeavors.
References
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- Organic Syntheses. 2,6-dinitroaniline. [Link]
- CDN.
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An In-Depth Technical Guide to the Core Applications of 3,4-Dinitroaniline in Chemistry
Abstract
3,4-Dinitroaniline, a dinitroaniline isomer with the chemical formula C₆H₅N₃O₄, is a pivotal intermediate in the synthesis of a wide array of industrially significant chemicals.[1][2] This guide provides a comprehensive exploration of the fundamental applications of this compound, delving into its role as a versatile building block in organic synthesis. Key areas of focus include its utility in the production of azo dyes, its emerging applications in materials science, and its function as a precursor in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a thorough examination of the structure-activity relationships that underpin its diverse applications.
Introduction: The Chemical Identity and Significance of this compound
This compound is an organic compound characterized by a benzene ring substituted with an amino group (-NH₂) and two nitro groups (-NO₂) at positions 3 and 4.[3] This specific arrangement of functional groups imparts a unique chemical reactivity, making it a valuable precursor in various synthetic pathways. The electron-withdrawing nature of the two nitro groups significantly influences the electron density of the aromatic ring and the basicity of the amino group, thereby dictating its behavior in chemical reactions.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 610-41-3 | [5] |
| Molecular Formula | C₆H₅N₃O₄ | [6] |
| Molecular Weight | 183.12 g/mol | [6] |
| Appearance | Yellow crystalline solid | [3] |
| Melting Point | 154-158 °C | [2] |
| Boiling Point | 71 °C | [2] |
| Density | 1.376 g/mL at 25 °C | [2] |
| Solubility | Moderately soluble in organic solvents, less soluble in water. | [3] |
This data is compiled from various chemical suppliers and databases.
The strategic importance of this compound lies in its ability to undergo a variety of chemical transformations, including reduction of the nitro groups and diazotization of the amino group. These reactions open avenues for the synthesis of a diverse range of complex organic molecules.
Core Application: A Versatile Building Block in Organic Synthesis
The primary utility of this compound is as a foundational building block in multi-step organic syntheses.[7] Its bifunctional nature, possessing both amino and nitro groups, allows for selective and sequential reactions to construct intricate molecular architectures.
Synthesis of Azo Dyes: A Chromophoric Cornerstone
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent a significant class of synthetic colorants.[8] this compound serves as a key precursor for the synthesis of certain azo dyes. The synthesis typically involves a two-step process: diazotization of the amino group followed by coupling with a suitable aromatic compound.[9][10]
Mechanism Insight: The diazotization reaction involves the treatment of this compound with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) to form a diazonium salt. This salt is a potent electrophile that readily reacts with electron-rich aromatic compounds (coupling components) such as phenols or anilines to form the colored azo compound. The nitro groups on the this compound moiety act as strong electron-withdrawing groups, which can influence the color of the final dye.
Experimental Protocol: Synthesis of a Simple Azo Dye from this compound
Objective: To synthesize an azo dye using this compound as the diazo component and β-naphthol as the coupling component.
Materials:
-
This compound
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
β-Naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Ethanol
-
Distilled Water
Procedure:
-
Diazotization:
-
In a beaker, dissolve a specific molar equivalent of this compound in a minimal amount of dilute hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise with constant stirring, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a color change.
-
-
Coupling:
-
In a separate beaker, dissolve a molar equivalent of β-naphthol in an aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.
-
-
Isolation and Purification:
-
Allow the reaction mixture to stand in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the dye by vacuum filtration and wash it with cold water.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the pure product.
-
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are unstable at higher temperatures and can decompose, reducing the yield of the desired azo dye.[10] Maintaining a low temperature is critical for the success of the reaction.
-
Acidic Medium for Diazotization: The presence of a strong acid is necessary to generate nitrous acid in situ from sodium nitrite and to prevent the coupling of the diazonium salt with unreacted amine.
-
Alkaline Medium for Coupling: The coupling reaction with phenols is favored in a slightly alkaline medium, which activates the phenol for electrophilic attack by the diazonium ion.
Caption: Workflow for the synthesis of an azo dye from this compound.
Application in Agrochemicals and Pharmaceuticals
While dinitroanilines as a class are well-known for their herbicidal activity, the 2,6-dinitroaniline scaffold is the most prominent in commercial herbicides like trifluralin and pendimethalin.[1][11] These herbicides function by inhibiting microtubule formation in plants.[11] Although this compound itself is not a major commercial herbicide, it serves as a valuable research tool and intermediate in the synthesis of novel agrochemicals and pharmaceuticals.[4][12]
Research has explored the synthesis of dinitroaniline derivatives for various therapeutic applications, including the treatment of cryptosporidiosis.[13] The rationale behind these investigations often involves modifying the dinitroaniline core to enhance solubility, bioavailability, and target specificity while minimizing toxicity.[13]
Selective Reduction of Nitro Groups: A Gateway to Diverse Intermediates
A key transformation of this compound is the selective reduction of one of its nitro groups. This reaction is crucial as it generates nitro-diaminobenzene derivatives, which are valuable intermediates in the synthesis of more complex molecules. The choice of reducing agent and reaction conditions determines which nitro group is preferentially reduced.
Mechanism Insight: The selective reduction of one nitro group in a polynitro compound can be achieved using reagents like sodium sulfide or hydrazine hydrate in the presence of a catalyst.[14][15] The reactivity of the nitro groups can be influenced by steric hindrance and the electronic effects of the adjacent amino group.
Experimental Protocol: Selective Reduction of this compound
Objective: To selectively reduce one nitro group of this compound to yield 4-nitro-1,2-phenylenediamine.
Materials:
-
This compound
-
Sodium Sulfide (Na₂S) or Ammonium Sulfide ((NH₄)₂S)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, suspend this compound in a mixture of ethanol and water.
-
Gently heat the mixture with stirring.
-
Prepare a solution of sodium sulfide or ammonium sulfide in water.
-
Slowly add the sulfide solution to the dinitroaniline suspension. The reaction is often exothermic.
-
After the addition is complete, continue to heat the mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it.
-
The crude product can be purified by recrystallization.
Causality Behind Experimental Choices:
-
Sulfide Reagents: Sulfide reagents are known for their ability to selectively reduce one nitro group in the presence of others, a reaction known as the Zinin reduction.[15] The mechanism is thought to involve a series of single-electron transfers.
-
Reaction Monitoring: TLC is essential to prevent over-reduction to the diaminobenzene derivative.
Caption: Selective reduction of this compound.
Applications in Materials Science
The unique electronic properties of this compound, arising from the presence of both electron-donating (amino) and electron-withdrawing (nitro) groups, make it an interesting candidate for applications in materials science. These applications, while less established than its role in dye synthesis, are an active area of research.
Precursor to Conducting Polymers and Coordination Complexes
The amino group of this compound can be polymerized to form conducting polymers. Furthermore, it can act as a ligand to form coordination complexes with various metal ions.[4] The electron-withdrawing nitro groups significantly modulate the electron-donating ability of the amino group, making it a weaker ligand compared to aniline.[4] However, this property can be exploited to fine-tune the electronic and optical properties of the resulting metal complexes.
Table 2: Potential Applications in Materials Science
| Application Area | Rationale |
| Non-linear Optics | The push-pull electronic nature of the molecule can lead to materials with non-linear optical properties. |
| Conducting Polymers | Polymerization of the aniline moiety can yield polymers with interesting electronic properties. |
| Coordination Chemistry | The amino group can coordinate with metal ions to form complexes with potential catalytic or magnetic properties.[4] |
Safety and Handling
This compound is a toxic substance and should be handled with appropriate safety precautions.[16][17] It is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[16][18]
Key Safety Precautions:
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16]
-
Avoid breathing dust or fumes.[16]
-
Wash hands thoroughly after handling.[17]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[18]
-
Dispose of waste according to local regulations.[17]
Conclusion
This compound is a cornerstone intermediate in synthetic organic chemistry. Its rich and versatile reactivity, stemming from the interplay of its amino and nitro functional groups, has cemented its importance in the synthesis of azo dyes. While its direct application in commercial agrochemicals is limited compared to its isomers, it remains a valuable platform for the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its reaction mechanisms and handling protocols is essential for harnessing its full potential in research and development.
References
- Wikipedia. (n.d.). Dinitroaniline.
- Combi-Blocks, Inc. (2023). This compound Safety Data Sheet.
- Joshi, G. G., & Nene, S. N. (1988). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Bulletin of the Chemical Society of Japan, 61(7), 2627-2628.
- Project List. (n.d.). Synthesis of Azo Dye From 2, 4-Dinitroaniline, 3-Amino-5-Methylpyrazole & Byroscarpus Coccineus.
- Wikipedia. (n.d.). 2,4-Dinitroaniline.
- researchClue.com. (n.d.). SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS.
- Amino Organics. (n.d.). 3,4-dinitro Aniline at Best Price in Hyderabad, Telangana.
- CPAchem. (2021). Safety data sheet.
- PubChemLite. (n.d.). This compound (C6H5N3O4).
- Synthesis of dinitroaniline. (n.d.).
- Organic Syntheses. (n.d.). 2,4-dinitroaniline.
- Saha, A., et al. (n.d.). Organic Chemistry-4.
- Riscoe, M. K., et al. (1998). Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. Journal of Medicinal Chemistry, 41(13), 2265-2272.
- Google Patents. (n.d.). CN109810006A - A kind of fused-cast explosive 3,4,5-trifluoro-2,6-dinitroaniline and its preparation method and application.
- Moodie, R. B., et al. (1977). The mechanism of nitration of 2,3-dinitroaniline in aqueous sulphuric acid. Evidence for Bamberger's hypothesis of N-nitration followed by rearrangement. Journal of the Chemical Society, Perkin Transactions 2, (4), 467-471.
- Journal of Agricultural and Food Chemistry. (1972). Synthesis of dinitroaniline as plant growth regulators and for identification of amines. 20(3), 546-552.
- ACS Publications. (n.d.). Synthesis of dinitroaniline as plant growth regulators and for identification of amines | Journal of Agricultural and Food Chemistry.
- PubChem. (n.d.). This compound | C6H5N3O4 | CID 136407.
- ResearchGate. (n.d.). Synthesis, Structural Determination, and Pharmacology of Putative Dinitroaniline Antimalarials | Request PDF.
- NileRed. (2024, June 1). Making Nitroaniline (And the Exploding Snake) [Video]. YouTube.
- Cash, D. (2008). Synthesis and Use of Fabric Dyes.
- UniProjects. (n.d.). Synthesis Of Azo Dye From 2, 4-Dinitroaniline, 3-Amino-5-Methylpyrazole And Byroscarpus Coccineus.
- Google Patents. (n.d.). US4102927A - Process for the preparation of 2,4-dinitroaniline.
- Zenodo. (n.d.). Studies on synthesis of novel low molecular weight anthraquinone disperse dyes and their application on polyester and nylon.
- NIH. (n.d.). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms.
- NCBI. (n.d.). Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1).
- Sarna Chemicals. (n.d.). 3,4 Dimethoxyaniline (3,4DMA) | CAS No.6315-89-5.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of 2-(3,4-Difluorophenyl)aniline as an Organic Synthesis Building Block.
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Methodological & Application
Application Note: Synthesis of Azo Dyes via Diazotization of 3,4-Dinitroaniline
Abstract
This document provides a comprehensive guide for the synthesis of azo dyes utilizing 3,4-dinitroaniline as the diazo component. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning from textile dyeing to advanced materials and biomedical research.[1][2] The protocol herein details the diazotization of this compound, a weakly basic amine, to form a highly electrophilic diazonium salt, followed by its coupling with an electron-rich aromatic compound to yield a vibrantly colored azo dye. We elucidate the underlying chemical principles, provide a detailed step-by-step laboratory protocol, and discuss critical parameters for process control, safety, and product characterization.
Introduction: The Chemistry of Azo Synthesis
Azo compounds are characterized by the presence of one or more azo groups (–N=N–), which connect two sp² hybridized carbon atoms, typically part of aromatic systems.[1] This extended system of conjugated double bonds acts as a chromophore, responsible for the absorption of light in the visible spectrum and thus the compound's color. The synthesis of azo dyes is a cornerstone of synthetic organic chemistry, classically achieved through a two-step process:
-
Diazotization: The conversion of a primary aromatic amine to a diazonium salt.[3][4]
-
Azo Coupling: An electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile, attacking an activated, electron-rich aromatic nucleophile (the coupling component).[5][6]
The choice of the amine (diazo component) and the coupling partner dictates the final color and properties of the dye. This compound is a particularly interesting starting material. The two strongly electron-withdrawing nitro groups (–NO₂) significantly reduce the basicity of the amino group and, more importantly, render the resulting 3,4-dinitrophenyldiazonium ion a highly potent electrophile. This enhanced reactivity allows for efficient coupling with a wide range of nucleophiles.
Mechanistic Insights
Diazotization of this compound
The diazotization reaction must be performed in a cold, acidic medium.[7] The process begins with the in situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[7][8]
Step 1: Formation of the Electrophile (Nitrosonium Ion) Nitrous acid is protonated by the excess strong acid and subsequently loses a water molecule to form the key electrophile, the nitrosonium ion (NO⁺).[7][9]
HNO₂ + H⁺ ⇌ H₂O⁺–NO ⇌ H₂O + NO⁺
Step 2: Nucleophilic Attack and Formation of Diazonium Salt The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion. A series of proton transfers and the final elimination of a water molecule yield the stable 3,4-dinitrophenyldiazonium ion.[4][9]
The entire reaction is conducted at 0–5 °C because diazonium salts are thermally unstable and can decompose violently at higher temperatures, often liberating nitrogen gas.[7][10]
Azo Coupling: Electrophilic Aromatic Substitution
The diazonium ion is a weak electrophile and thus requires a highly activated, electron-rich coupling partner.[11] Common coupling components include phenols, naphthols, and arylamines.
-
Coupling with Phenols/Naphthols: This reaction is typically carried out in a slightly alkaline medium (pH 8-10). The base deprotonates the hydroxyl group to form a highly nucleophilic phenoxide or naphthoxide ion, which readily attacks the diazonium cation.[11][12] The coupling generally occurs at the para position to the hydroxyl group unless it is already occupied, in which case ortho coupling occurs.[5]
The overall reaction scheme is visualized below.
Caption: General Reaction Scheme for Azo Dye Synthesis.
Experimental Protocol: Synthesis of a 3,4-Dinitrophenyl Azo Dye
This protocol details the synthesis of a representative azo dye using this compound and 2-naphthol as the coupling partner.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 183.12 | 0.915 g | 5.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.362 g | 5.25 |
| Conc. Hydrochloric Acid (HCl) | 36.46 | 2.5 mL | ~30 |
| 2-Naphthol | 144.17 | 0.721 g | 5.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20.0 |
| Distilled Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
| Starch-Iodide Paper | - | - | - |
Step-by-Step Methodology
Caption: Step-by-step experimental workflow diagram.
Part A: Preparation of the 3,4-Dinitrophenyldiazonium Chloride Solution
-
In a 100 mL beaker, carefully add 2.5 mL of concentrated HCl to 10 mL of distilled water.
-
To this acid solution, add 0.915 g (5.0 mmol) of this compound. Stir until a uniform suspension is formed. The amine may not fully dissolve at this stage.
-
Place the beaker in an ice-salt bath and cool the mixture to 0–5 °C with continuous stirring. It is crucial to maintain this temperature range throughout the next step.
-
In a separate small beaker, dissolve 0.362 g (5.25 mmol) of sodium nitrite in 5 mL of cold distilled water.
-
Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold, stirred this compound suspension over 10 minutes. The solid should gradually dissolve to form a clear, yellowish solution of the diazonium salt.
-
Causality Note: A slow, dropwise addition prevents a sudden temperature increase and avoids localized high concentrations of nitrous acid, which can lead to unwanted side reactions.
-
-
After the addition is complete, stir for another 10 minutes in the ice bath.
-
Check for the presence of a slight excess of nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. An immediate blue-black color indicates a positive test. If the test is negative, add another 1-2 drops of the nitrite solution and test again.
-
Trustworthiness Note: This test confirms that all the primary amine has been converted to the diazonium salt, ensuring the reaction goes to completion.
-
Part B: Azo Coupling Reaction
-
In a 250 mL beaker, dissolve 0.80 g (20.0 mmol) of sodium hydroxide in 20 mL of distilled water.
-
To the NaOH solution, add 0.721 g (5.0 mmol) of 2-naphthol and stir until it is completely dissolved. The resulting solution contains the sodium salt of 2-naphthol (sodium 2-naphthoxide).
-
Cool this solution to 5 °C in the ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.
-
A deep red precipitate of the azo dye should form immediately.
-
Causality Note: The slow addition of the diazonium salt (the limiting reagent in this step) to the coupling component ensures that the coupling partner is always in excess at the point of reaction, minimizing side reactions like the self-coupling of the diazonium salt.
-
-
Continue to stir the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Collect the solid azo dye by vacuum filtration using a Büchner funnel.
-
Wash the precipitate on the filter paper with several portions of cold distilled water until the filtrate is colorless. This removes any unreacted salts and base.
-
Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely.
-
(Optional) The crude dye can be purified by recrystallization from a suitable solvent like ethanol or glacial acetic acid.
Characterization and Data
The synthesized azo dye should be a dark red solid. A primary method for characterization is UV-Visible spectroscopy, which confirms the formation of the chromophore.
-
Procedure: Dissolve a small, accurately weighed amount of the dry dye in a suitable solvent (e.g., methanol, THF, or acetic acid) to a concentration of approximately 5 x 10⁻⁵ M.[13] Record the absorption spectrum over a wavelength range of 250–700 nm.[13]
-
Expected Results: The spectrum should show strong absorption bands. The peak in the visible region (typically 400-600 nm) is due to the π→π* transition of the extended conjugated system and is responsible for the dye's color.[14] For azo dyes derived from dinitroanilines, this peak is often in the 450-550 nm range.[15]
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory. This synthesis should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: Toxic if swallowed, in contact with skin, or if inhaled.[16][17] It may cause damage to organs through prolonged or repeated exposure.[17][18] Avoid creating dust.
-
Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry. NEVER isolate the diazonium salt intermediate. Always keep it in a cold aqueous solution and use it immediately after preparation.[19]
-
Acids and Bases: Concentrated HCl and NaOH are corrosive. Handle with extreme care to avoid skin and eye contact.
-
Nitrous Acid: Sodium nitrite, especially when acidified, releases toxic oxides of nitrogen (NOx). All steps involving the generation of nitrous acid must be conducted in a fume hood.[16]
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. [Link]
- Organic Chemistry Portal. (n.d.).
- Filimonov, V. D., et al. (2008). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Synlett.
- Wikipedia. (2023). Azo coupling. [Link]
- Wang, Z., et al. (2019). Copper-catalyzed O-arylation of phenols with diazonium salts. RSC Advances.
- International Journal of Scientific Research. (n.d.). Coupling Reactions Involving Aryldiazonium Salt: Part-Ix.
- Jadrijević, S., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Scientific Reports. [Link]
- YouTube. (2021). COUPLING REACTIONS OF DIAZONIUM SALTS. [Link]
- ResearchGate. (2008).
- Pharmaguideline. (n.d.).
- University of Toronto Scarborough. (n.d.). The Synthesis of Azo Dyes. [Link]
- Semantic Scholar. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. [Link]
- Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. [Link]
- Royal Society of Chemistry. (2001). Synthesis, structure, and UV–VIS absorption spectra of azo dyes derived from (dialkylamino)thiazole dimers. [Link]
- YouTube. (2021).
- researchClue.com. (n.d.). SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS. [Link]
- Project List. (n.d.). Synthesis of Azo Dye From 2, 4-Dinitroaniline, 3-Amino-5-Methylpyrazole & Byroscarpus Coccineus. [Link]
- Carl ROTH. (n.d.).
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- BYJU'S. (n.d.).
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.).
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- Unacademy. (n.d.).
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Application Notes & Protocols: Leveraging 3,4-Dinitroaniline in the Synthesis of Advanced Heterocyclic Scaffolds
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Value of 3,4-Dinitroaniline
This compound is a highly functionalized aromatic compound that serves as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds.[1][2] Its chemical architecture, featuring an aniline amine group and two nitro groups positioned ortho and meta to each other, provides a unique platform for sequential and regioselective transformations. The electron-withdrawing nature of the nitro groups deactivates the aromatic ring, influencing its reactivity, while the amine group provides a key nucleophilic center.
The true synthetic potential of this compound is unlocked through the controlled reduction of its nitro functionalities. This transformation generates highly reactive ortho-diamine intermediates, which are the cornerstone synthons for constructing fused heterocyclic systems like benzimidazoles and quinoxalines. These scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous antiviral, anticancer, antifungal, and antihypertensive agents.[3][4][5] This guide provides an in-depth exploration of the reaction mechanics and detailed protocols for harnessing this compound in the development of these valuable molecular frameworks.
Physicochemical & Spectroscopic Data
A thorough understanding of the starting material is critical for successful synthesis and analysis.
| Property | Value | Source |
| Chemical Formula | C₆H₅N₃O₄ | [6] |
| Molecular Weight | 183.12 g/mol | [7] |
| Appearance | Yellow to orange crystalline powder | [8] |
| Melting Point | 154-158 °C | [2] |
| Solubility | Soluble in acetone, ethyl acetate; sparingly soluble in ethanol; insoluble in water. | [9] |
| CAS Number | 610-41-3 | [7] |
Note: For detailed spectroscopic data including predicted NMR and IR spectra, refer to spectral databases and resources like the PubChem entry for this compound.[6][8]
Part 1: The Gateway Reaction: Selective Nitro Group Reduction
The conversion of this compound into a suitable diamine is the most critical step for subsequent cyclization reactions. The primary goal is the selective reduction of the nitro group at the 3-position to generate 4-nitro-1,2-phenylenediamine. This intermediate retains a nitro group for potential further functionalization while providing the necessary adjacent amino groups for ring closure.
Causality of Selective Reduction: The choice of reducing agent is paramount. Strong, non-selective reducing agents like catalytic hydrogenation with Pd/C under high pressure will often reduce both nitro groups.[1] Milder, chemoselective reagents are required. Sulfide-based reagents, such as sodium sulfide or ammonium sulfide (the Zinin reduction), are particularly effective.[10][11] The mechanism is believed to involve a nucleophilic attack by the sulfide ion, with the reaction conditions allowing for the preferential reduction of one nitro group over the other, often influenced by the electronic environment and steric hindrance.
Protocol 1: Selective Monoreduction to 4-Nitro-1,2-phenylenediamine
This protocol details a classic Zinin-type reduction, optimized for selectivity.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Deionized water
-
5 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Reagent Addition: In a separate beaker, dissolve sodium sulfide nonahydrate (2.5 eq) and ammonium chloride (0.2 eq) in a minimum amount of water. Add this solution dropwise to the stirred suspension of this compound at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 80-90°C). The color of the suspension will typically darken to a deep red or brown. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and filter to remove elemental sulfur by-products.
-
Reduce the volume of the filtrate under reduced pressure to remove most of the ethanol.
-
Carefully neutralize the aqueous residue by slow addition of 5 M HCl. The product will precipitate out of the solution.
-
Filter the resulting solid, wash thoroughly with cold water, and then with a small amount of saturated NaHCO₃ solution to remove any acidic impurities.
-
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from an ethanol/water mixture to yield 4-nitro-1,2-phenylenediamine as a dark-colored solid.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be compared with the literature value.
Part 2: Synthesis of 5-Nitrobenzimidazoles
Benzimidazoles are a privileged scaffold in drug discovery. This protocol utilizes the previously synthesized 4-nitro-1,2-phenylenediamine and condenses it with an aldehyde to form the imidazole ring in a reaction known as the Phillips condensation.
Mechanistic Insight: The reaction proceeds via the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde carbonyl. This is followed by an intramolecular cyclization where the second amino group attacks the imine carbon. The final step is an oxidative aromatization to form the stable benzimidazole ring.[3][4]
Caption: Workflow for 5-Nitrobenzimidazole Synthesis.
Protocol 2: One-Pot Reductive Cyclocondensation for Benzimidazole Synthesis
This advanced protocol offers superior efficiency by combining the reduction and cyclization steps into a single operation, starting directly from this compound. This avoids the isolation of the intermediate diamine.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (1.0 eq)
-
Iron powder (Fe, <100 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Formic acid or Acetic acid (as both solvent and C1 source if desired, or as a catalyst)
-
Ethanol
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the chosen aldehyde (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or acetic acid. The use of formic acid can serve as both the solvent and the C1 synthon to produce an unsubstituted benzimidazole.[12]
-
Reaction Execution: Heat the mixture to reflux (70-80°C) with vigorous stirring. The iron powder acts as the reducing agent for the nitro groups in situ, while the acidic medium facilitates the condensation with the aldehyde.[3][12]
-
Monitoring: Monitor the reaction by TLC until the starting materials are consumed (typically 3-6 hours).
-
Work-up:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the iron salts and other inorganic solids. Wash the pad thoroughly with additional ethyl acetate.
-
Wash the combined organic filtrate with saturated NaHCO₃ solution until effervescence ceases, followed by a wash with brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-substituted-5-nitrobenzimidazole.
Part 3: Synthesis of 6-Nitroquinoxalines
Quinoxalines are another class of heterocycles with significant biological activity, often synthesized by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound.[13][14][15]
Mechanistic Rationale: This reaction is a robust and high-yielding double condensation. The two adjacent amino groups of the diamine react with the two carbonyl groups of the dicarbonyl compound to form a stable, aromatic pyrazine ring fused to the benzene ring.[16] The reaction is often catalyzed by a small amount of acid, such as acetic acid, to activate the carbonyl groups towards nucleophilic attack.
Caption: Pathway to 6-Nitroquinoxaline Derivatives.
Protocol 3: Synthesis of 2,3-Diaryl-6-nitroquinoxaline
This protocol demonstrates the synthesis using benzil as a representative 1,2-dicarbonyl.
Materials:
-
4-Nitro-1,2-phenylenediamine (from Protocol 1)
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Glacial acetic acid or Ethanol
-
Deionized water
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1.0 eq) and benzil (1.0 eq) in a minimal amount of either glacial acetic acid or ethanol. Acetic acid often serves as both the solvent and catalyst.
-
Reaction Conditions: Heat the mixture to reflux for 1-3 hours. The reaction progress can often be visualized by the formation of a precipitate as the product is formed.
-
Isolation:
-
Cool the reaction mixture to room temperature. If the reaction was performed in acetic acid, pour the mixture into a beaker of cold water with stirring.
-
The solid product will precipitate out. If ethanol was used, the product may crystallize out upon cooling.
-
-
Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying and Characterization: Dry the purified 2,3-diphenyl-6-nitroquinoxaline product under vacuum. Confirm its structure and purity using NMR, Mass Spectrometry, and melting point analysis.
| Reaction Type | Key Reagents | Typical Conditions | Expected Outcome |
| Selective Monoreduction | Na₂S·9H₂O, NH₄Cl | Reflux in EtOH/H₂O, 2-4h | 4-Nitro-1,2-phenylenediamine |
| One-Pot Benzimidazole Synthesis | Aldehyde, Fe powder, NH₄Cl | Reflux in EtOH, 3-6h | 2-Substituted-5-nitrobenzimidazole |
| Quinoxaline Synthesis | 1,2-Dicarbonyl (e.g., Benzil) | Reflux in Acetic Acid, 1-3h | 2,3-Disubstituted-6-nitroquinoxaline |
Conclusion and Future Directions
This compound is a cost-effective and versatile starting material for accessing complex heterocyclic cores relevant to the pharmaceutical and agrochemical industries.[1][7] The protocols outlined here provide robust and scalable methods for the synthesis of 5-nitrobenzimidazoles and 6-nitroquinoxalines. The remaining nitro group on these synthesized scaffolds serves as a synthetic handle for further diversification through reduction to an amine, nucleophilic aromatic substitution, or other transformations, enabling the creation of extensive compound libraries for drug discovery and material science applications.
References
- Dinitroaniline - Wikipedia. (URL: )
- Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydr
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- 2,4-dinitroaniline - Organic Syntheses Procedure. (URL: )
- GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES | TSI Journals. (URL: [Link])
- Benzimidazole synthesis - Organic Chemistry Portal. (URL: [Link])
- CN103724276A - Novel method for preparing benzimidazole compounds from nitroaniline - Google P
- Synthetic pathway to prepare Indoloquinoxalines (28).
- Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. (URL: [Link])
- One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in W
- This compound (C6H5N3O4) - PubChemLite. (URL: [Link])
- Synthesis of polycyclic fused heterocycles based on 4,6-dinitro-1-phenyl-1H-indazole. (URL: [Link])
- Product Class 15: Quinoxalines. (URL: [Link])
- Catalytic reduction of 2-nitroaniline: a review - PubMed. (URL: [Link])
- SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW - Rasayan Journal of Chemistry. (URL: [Link])
- Synthesis, Structural Determination, and Pharmacology of Putative Dinitroaniline Antimalarials | Request PDF - ResearchG
- Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - Beilstein Journals. (URL: [Link])
- Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC - NIH. (URL: [Link])
- Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes - MDPI. (URL: [Link])
- 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem. (URL: [Link])
- Synthesis of dinitroaniline. (URL: [Link])
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transform
- Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (URL: [Link])
- Organic Chemistry-4. (URL: [Link])
- Synthesis of Dinitro-Substituted Furans, Thiophenes, and Azoles | Request PDF. (URL: [Link])
- Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PubMed. (URL: [Link])
- Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. (URL: [Link])
- Dinitroaniline – Knowledge and References - Taylor & Francis. (URL: [Link])
- Synthesis of Some New Heterocyclic Nitrogen Compounds Starting from Pyromellitic Dianhydride - Oriental Journal of Chemistry. (URL: [Link])
- bis-(2, 4-dinitro-aniline)-(2'-aryl- amine)-S-triazine and Biological Activity Studies. (URL: [Link])
- Al-Nahrain Journal of Science Heterocyclic Compounds: A Study of its Biological Activity. (URL: [Link])
- 2,4-Dinitroaniline - Wikipedia. (URL: [Link])
- Bioorganic Chemistry, Toxinology, and Pharmaceutical Uses of Datura Metabolites and Deriv
- Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms - NIH. (URL: [Link])
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Application Notes and Protocols for the Analytical Detection of 3,4-Dinitroaniline Through Derivatization
Foreword for the Modern Analyst: Navigating the Challenges of 3,4-Dinitroaniline Detection
Welcome, esteemed researchers, scientists, and professionals in drug development. This document serves as a comprehensive technical guide to the analytical derivatization of this compound. This particular analyte presents a unique challenge: the profound electron-withdrawing nature of its dual nitro groups significantly deactivates the primary amino moiety. This inherent low nucleophilicity renders standard amine derivatization protocols, often optimized for more reactive aliphatic or simple aromatic amines, suboptimal or entirely ineffective.
This guide is structured to provide not just procedural steps, but a deep, mechanistic understanding of why certain derivatization strategies are more viable than others for this challenging analyte. We will explore tailored methodologies across three major analytical platforms: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. Each section is designed to be a self-contained protocol, grounded in established scientific principles and supported by empirical data, empowering you to implement these methods with confidence and achieve robust, reliable analytical outcomes.
Our approach is rooted in the core tenets of scientific integrity. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system. Authoritative sources are cited throughout to substantiate key claims, and a comprehensive reference list is provided for further exploration.
It is my hope that this guide will not only serve as a practical benchtop resource but also as an educational tool that enhances your understanding of derivatization chemistry in the context of complex analytes.
I. Spectrophotometric Determination via Diazotization-Coupling: A Classic Approach for Colorimetric Analysis
The derivatization of this compound into a stable, colored azo dye is a robust and cost-effective method for its quantitative determination using UV-Vis spectrophotometry. This method leverages the primary aromatic amine functionality to form a diazonium salt, which then acts as an electrophile in an azo coupling reaction with an electron-rich coupling agent. The resulting azo dye exhibits strong absorbance in the visible region, enabling sensitive detection.
The strong electron-withdrawing nitro groups on the this compound ring increase the stability of the corresponding diazonium salt, making the diazotization reaction efficient.
Principle of the Method
The analytical workflow for the spectrophotometric determination of this compound via diazotization-coupling involves two key chemical reactions:
-
Diazotization: The primary amino group of this compound reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., hydrochloric acid), to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling agent, which is an electron-rich aromatic compound such as aniline or a substituted phenol. The diazonium ion acts as an electrophile and attacks the activated aromatic ring of the coupling agent to form a highly conjugated azo dye. The choice of coupling agent influences the λmax and molar absorptivity of the resulting dye.
Figure 1. Workflow for Spectrophotometric Analysis.
Detailed Protocol: Spectrophotometric Quantification of this compound
This protocol is adapted from a validated method for the determination of dinitroaniline herbicides.[1]
Reagents and Materials:
-
This compound standard
-
Sodium Nitrite (NaNO₂) solution (1% w/v in deionized water)
-
Hydrochloric Acid (HCl), concentrated and 1 M
-
Aniline (coupling agent) solution (2% v/v in a suitable solvent)
-
Sodium Hydroxide (NaOH) solution (2 M)
-
Methanol, analytical grade
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of working standard solutions of known concentrations.
-
Diazotization:
-
To a set of volumetric flasks, add aliquots of the standard solutions.
-
Add an optimized volume of hydrochloric acid to each flask to ensure an acidic medium.
-
Cool the flasks in an ice bath to 0-5 °C.
-
Add a precise volume of the cold 1% sodium nitrite solution to each flask. Swirl gently and allow the reaction to proceed for at least 5 minutes in the ice bath.
-
-
Azo Coupling:
-
To each flask containing the diazotized this compound, add the 2% aniline solution.
-
Mix well and allow the coupling reaction to proceed at room temperature for a specified time (optimization may be required).
-
-
Color Development and Measurement:
-
Add an optimized volume of 2 M sodium hydroxide solution to each flask to develop the color of the azo dye.
-
Bring the solutions to final volume with deionized water and mix thoroughly.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax for the azo dye formed from 2,4-dinitroaniline and aniline has been reported to be 460 nm.[1]
-
Quantitative Data and Method Validation:
The following table summarizes typical performance characteristics for a spectrophotometric method for dinitroaniline analysis based on diazotization-coupling.[1]
| Parameter | Typical Value |
| Linearity Range | 0.5 - 40 µg/mL |
| Molar Absorptivity (ε) | 1.53 × 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | 0.21 µg/mL |
| Limit of Quantification (LOQ) | 0.71 µg/mL |
| Recovery | 86.2 - 92.7% |
II. High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization: Enhancing Sensitivity and Selectivity
For the analysis of this compound by HPLC, pre-column derivatization is often necessary to improve its chromatographic properties and enhance detection sensitivity, especially when using fluorescence detection. The electron-deficient nature of the amino group in this compound makes derivatization challenging. However, with optimized conditions, reagents like dansyl chloride can be effectively used.
Principle of the Method: Dansylation
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with primary and secondary amines under alkaline conditions to form stable, highly fluorescent sulfonamide adducts.[2] The reaction involves the nucleophilic attack of the unprotonated amino group on the sulfonyl chloride moiety. The resulting dansylated derivative exhibits significantly increased hydrophobicity, leading to better retention on reversed-phase HPLC columns, and strong fluorescence, enabling detection at low concentrations.
Figure 2. Workflow for HPLC Analysis with Dansylation.
Detailed Protocol: HPLC-FLD Analysis of this compound after Dansylation
This protocol is based on general procedures for dansyl chloride derivatization of amines, with considerations for the reduced reactivity of this compound.[3][4] Optimization of reaction time and temperature may be necessary.
Reagents and Materials:
-
This compound standard
-
Dansyl Chloride solution (e.g., 5 mg/mL in acetone or acetonitrile)
-
Sodium Bicarbonate buffer (e.g., 100 mM, pH 9.5-10.5)
-
Ammonia solution (e.g., 25%) for quenching
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
-
Standard and Sample Preparation: Prepare standard solutions of this compound in a suitable solvent. For samples, perform an appropriate extraction to isolate the analyte.
-
Derivatization Reaction:
-
In a reaction vial, mix the sample or standard solution with the sodium bicarbonate buffer.
-
Add an excess of the dansyl chloride solution. The reaction mixture should be vortexed thoroughly.
-
Incubate the mixture in the dark at an elevated temperature (e.g., 40-60 °C) for an extended period (e.g., 45-90 minutes) to drive the reaction to completion, compensating for the low reactivity of this compound.[3]
-
-
Reaction Quenching:
-
After incubation, add a small volume of ammonia solution to the reaction mixture to react with the excess dansyl chloride, preventing interference in the chromatogram.[3]
-
-
HPLC Analysis:
-
Inject an aliquot of the final reaction mixture into the HPLC system.
-
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: 1.0 mL/min
-
Fluorescence Detection: Excitation wavelength around 340 nm and emission wavelength around 530 nm.[5]
-
-
Considerations for Deactivated Amines:
-
pH: A higher pH (around 10.5) can increase the concentration of the more nucleophilic unprotonated amine, but also increases the rate of dansyl chloride hydrolysis. Careful optimization is required.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures are generally necessary for less reactive amines.
-
Reagent Concentration: A larger excess of dansyl chloride may be needed to ensure complete derivatization.
III. Gas Chromatography (GC) with Derivatization: A Strategy for Volatile Analysis
Direct analysis of this compound by GC is challenging due to its polarity and relatively low volatility. Derivatization to a more volatile and thermally stable compound is essential. Acylation with a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA), is a highly effective strategy, particularly when using an electron capture detector (ECD) for enhanced sensitivity.
Principle of the Method: Acylation with TFAA
Trifluoroacetic anhydride (TFAA) is a powerful acylation reagent that reacts with primary amines to form stable, volatile trifluoroacetyl derivatives.[6][7] The resulting derivative is less polar and more amenable to GC analysis. The incorporation of fluorine atoms significantly increases the electron-capturing ability of the molecule, making it highly sensitive to detection by ECD.
For dinitroanilines, a two-step derivatization process involving reduction of the nitro groups followed by acylation of the resulting diamine can be a highly sensitive approach, especially for dinitrotoluene compounds.[8] However, a more direct single-step acylation of the amino group of this compound with TFAA is also a viable, though potentially less sensitive, option.
Figure 3. Workflow for GC Analysis with TFAA Derivatization.
Detailed Protocol: GC-ECD Analysis of this compound after TFAA Derivatization
This protocol is based on general procedures for the acylation of amines with TFAA for GC analysis.[9]
Reagents and Materials:
-
This compound standard
-
Trifluoroacetic Anhydride (TFAA)
-
A suitable solvent (e.g., ethyl acetate, toluene)
-
A base catalyst (e.g., pyridine or triethylamine), optional but recommended for deactivated amines
-
GC system equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS)
-
A suitable capillary GC column (e.g., 5% phenyl-methylpolysiloxane)
Procedure:
-
Standard and Sample Preparation: Prepare a solution of the this compound standard or sample extract in a dry, aprotic solvent.
-
Derivatization Reaction:
-
To the sample solution in a reaction vial, add an excess of TFAA.
-
If a catalyst is used, add a small amount of pyridine or triethylamine.
-
Seal the vial and heat at a moderate temperature (e.g., 60-70 °C) for 30-60 minutes.
-
-
Sample Cleanup (Optional):
-
After cooling, the reaction mixture can be carefully washed with water to remove excess reagents and byproducts. The organic layer containing the derivatized analyte is then collected and dried.
-
-
GC-ECD/MS Analysis:
-
Inject an aliquot of the final solution into the GC system.
-
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Oven Program: Start at a lower temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to elute the derivative.
-
Carrier Gas: Helium or Nitrogen
-
Detector Temperature (ECD): 300 °C
-
-
Quantitative Performance of Derivatization-Based GC Methods for Dinitroanilines:
Validated GC-MS/MS methods for dinitroaniline herbicides have demonstrated high sensitivity and accuracy.[10]
| Parameter | Typical Value (for related dinitroanilines) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.3 - 3.3 µg/L |
| Limit of Quantification (LOQ) | 0.4 - 2.0 µg/kg (in water) |
| Recovery | 64.1 - 87.9% |
| Precision (%RSD) | ≤ 15.1% |
IV. Method Validation and Quality Control: Ensuring Data Integrity
Regardless of the chosen derivatization and analytical technique, rigorous method validation is paramount to ensure the reliability and accuracy of the results. Key validation parameters that must be assessed include:
-
Selectivity (Specificity): The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration.
-
Accuracy: The closeness of the measured value to the true value, typically assessed through recovery studies with spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
It is imperative to follow established guidelines for analytical method validation, such as those from the International Council for Harmonisation (ICH) or other relevant regulatory bodies.
V. Conclusion: A Multi-Faceted Approach to a Challenging Analyte
The analytical detection of this compound necessitates a thoughtful approach to derivatization, tailored to the chosen analytical platform and the specific requirements of the analysis.
-
For rapid, cost-effective screening and quantification at moderate concentrations, spectrophotometry via diazotization-coupling offers a reliable solution.
-
For high-sensitivity and high-selectivity analysis, particularly in complex matrices, HPLC with fluorescence detection after dansylation is a powerful technique, provided that the derivatization conditions are optimized to overcome the low reactivity of the analyte.
-
GC with ECD or MS detection following acylation with TFAA provides an excellent alternative for volatile analysis, offering high sensitivity and the structural confirmation capabilities of mass spectrometry.
The protocols and insights provided in this guide are intended to serve as a robust starting point for your analytical method development. As with any analytical procedure, optimization and validation are key to achieving the desired performance and ensuring the integrity of your data.
VI. References
-
Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS. Chemical Papers, 74(6), 1-16. (2020). [Link]
-
Tai, H. C., & Chen, Y. C. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]
-
Shehzad, F. U. N., et al. (2012). Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. Pakistan Journal of Weed Science Research, 18(3), 265-275. [Link]
-
Di Corcia, A., & Nazzari, M. (1991). High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water. Journal of Chromatography A, 585(1), 164-167. [Link]
-
Rattanamanee, S., & Sutan-kijkarn, C. (2001). Fluorescamine: Characteristics, Scope and Applications. Chulalongkorn University Digital Collections. [Link]
-
Shehzad, F. U. N., et al. (2012). DETERMINATION OF DINITROANILINE HERBICIDE IN FOOD SAMPLES AND COMMERCIAL FORMULATION. Pakistan Journal of Weed Science Research, 18(3), 265-275. [Link]
-
Wikipedia. (2023). Dansyl chloride. [Link]
-
Yuan, T. F., et al. (2020). Targeted quantification of amino acids by dansylation. Methods in Molecular Biology, 2030, 239-251. [Link]
-
Interchim. (n.d.). Fluorescamine. [Link]
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Fox, D. L., et al. (2006). Fluorescence of aromatic amines and their fluorescamine derivatives for detection of explosive vapors. Journal of Forensic Sciences, 51(5), 1043-1048. [Link]
-
Kang, X., et al. (2006). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Clinica Chimica Acta, 366(1-2), 352-356. [Link]
-
Fox, D. L., et al. (2006). Fluorescence of Aromatic Amines and Their Fluorescamine Derivatives for Detection of Explosive Vapors. ResearchGate. [Link]
-
Kang, X., et al. (2006). Optimization of dansyl derivatization and chromatographic conditions in the determination of neuroactive amino acids of biological samples. Clinica Chimica Acta, 366(1-2), 352-356. [Link]
-
Abd-Alrassol, K. S., et al. (2019). The use of azo compounds in the spectrophotometric determination of drugs. Journal of Physics: Conference Series, 1294, 052033. [Link]
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry. [Link]
-
de Oliveira, A. F., et al. (2018). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Journal of the Brazilian Chemical Society, 29(11), 2329-2336. [Link]
-
Interchim. (n.d.). Fluorescamine. [Link]
-
de Oliveira, A. F., et al. (2018). Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. Journal of the Brazilian Chemical Society, 29(11), 2329-2336. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. [Link]
-
de Souza, A. O., et al. (2023). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry, 10(41), 54-72. [Link]
-
Singh, R. P., et al. (2014). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Indian Journal of Applied Research, 4(7), 37-39. [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. (2019). [Link]
-
Kataoka, H. (2005). Derivatization reactions and reagents for gas chromatography analysis. In Encyclopedia of Analytical Science (2nd ed., pp. 140-162). [Link]
-
Quantitative Analysis of Azo and other Dyes and Intermediates. ResearchGate. (n.d.). [Link]
-
Development and Validation of an HPLC-FLD Method for the Determination of NDMA and NDEA Nitrosamines in Lisinopril Using Pre-Column Denitrosation and Derivatization Procedure. MDPI. (2022). [Link]
-
Madu, A. N., et al. (2024). On the Synthesis, Characterization and Applications of Para-nitro Aniline-based Reactive Dye. International Research in Material and Environment, 4(1), 12-20. [Link]
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Application Note: A Robust, Validated HPLC-UV Method for the Quantification of 3,4-Dinitroaniline
Abstract
This application note details a highly reliable and robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 3,4-Dinitroaniline (3,4-DNA). This compound is a key chemical intermediate in the synthesis of various dyes, pesticides, and other industrial chemicals.[1][2] Accurate quantification is critical for ensuring product quality, monitoring reaction completion, and assessing environmental presence. The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, adhering to the validation principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[3][4][5] This protocol is designed for immediate implementation in research, development, and quality control laboratories.
Introduction and Scientific Rationale
This compound (C₆H₅N₃O₄) is a nitroaromatic compound whose purity and concentration are critical process parameters in numerous manufacturing streams. The presence of two nitro groups and an amine group on the aromatic ring makes it a suitable chromophore for UV-Vis spectroscopy. High-Performance Liquid Chromatography coupled with a UV detector (HPLC-UV) is an ideal analytical technique, offering high resolution, sensitivity, and robustness for quantifying such compounds in complex matrices.[6]
The method described herein is based on reversed-phase chromatography (RP-HPLC), the most widely used separation mode in HPLC.[7] In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) using a polar mobile phase.[7] Hydrophobic molecules are retained longer on the column, allowing for effective separation from polar impurities or other matrix components.[7] Quantification is achieved by measuring the analyte's UV absorbance, which is directly proportional to its concentration, a principle governed by the Beer-Lambert law.
Experimental Methodology
Instrumentation and Equipment
-
HPLC System: A system equipped with a binary or quaternary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are standard for the analysis of nitroaromatic compounds.[8][9][10][11]
-
Data Acquisition: Chromatographic software for system control, data acquisition, and processing.
-
Ancillary Equipment: Analytical balance, volumetric flasks, pipettes, syringe filters (0.45 µm, PTFE or Nylon).
Chemicals and Reagents
-
This compound Reference Standard: Purity ≥ 98%.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Methanol (MeOH): HPLC grade or higher.
-
Water: HPLC grade, deionized, or Milli-Q.
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions established for this method. A controlled column temperature is crucial for ensuring reproducible retention times.[9]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 345 nm (λmax of this compound) |
| Run Time | 10 minutes |
Scientist's Note: The choice of a 40:60 Acetonitrile:Water mobile phase provides a good balance between analysis time and resolution from potential early-eluting polar impurities. The UV detection wavelength of 345 nm was determined by acquiring a UV spectrum of this compound using a PDA detector to identify the wavelength of maximum absorbance (λmax), thereby maximizing sensitivity. While methods for similar compounds have used lower wavelengths[9][12], direct spectral analysis is always recommended for optimization.
Detailed Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol. This solution should be stored under refrigeration and protected from light.
-
Working Stock Solution (100 µg/mL): Pipette 5.0 mL of the Primary Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Working Stock Solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 50 µg/mL. A minimum of five concentration levels is recommended.
Sample Preparation
The sample preparation procedure is dependent on the matrix. A general procedure for a solid sample is provided below.
-
Accurately weigh a known amount of the sample containing this compound into a volumetric flask.
-
Add a suitable volume of Methanol or mobile phase to dissolve the sample. Sonication may be used to aid dissolution.
-
Dilute to the final volume with the mobile phase to achieve a theoretical concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Analysis Workflow
The following diagram illustrates the complete analytical workflow from sample preparation to final data reporting.
Caption: HPLC analysis workflow for this compound quantification.
Method Validation Protocol & Results
The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[5][13] The validation process provides a self-validating system, ensuring the trustworthiness of the results.[3][14]
Sources
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. This compound | 610-41-3 [chemicalbook.com]
- 3. youtube.com [youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
GC-MS Analysis of 3,4-Dinitroaniline and its Derivatives: A Detailed Application Guide
Abstract
This technical guide provides a comprehensive framework for the analysis of 3,4-Dinitroaniline and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and its related compounds are crucial intermediates in the synthesis of various industrial chemicals, including dyes, pesticides, and pharmaceuticals.[1] Their accurate detection and quantification are paramount for quality control, environmental monitoring, and in the research and development of new chemical entities. This document outlines the inherent analytical challenges, provides detailed, step-by-step protocols for sample preparation and GC-MS analysis, and discusses data interpretation, including characteristic mass fragmentation patterns. The methodologies described herein are designed to be robust and reproducible, offering researchers, scientists, and drug development professionals a reliable guide for their analytical needs.
Introduction: The Significance and Challenges of Dinitroaniline Analysis
Dinitroanilines are a class of organic compounds characterized by an aniline structure substituted with two nitro groups.[1] Their diverse applications stem from the reactivity of the amino and nitro functionalities, which allows for a wide range of chemical modifications.[2] For instance, many dinitroaniline herbicides function by inhibiting microtubule formation in target weeds.[1] In the pharmaceutical realm, the dinitroaniline scaffold is being explored for the development of antimalarial and other therapeutic agents.[3][4]
Despite their utility, the analysis of dinitroanilines by GC-MS presents several challenges:
-
Thermal Instability: Many dinitroaniline compounds are susceptible to degradation at the high temperatures typically employed in GC inlets.[5][6] This can lead to inaccurate quantification and the formation of degradation products that complicate spectral interpretation.
-
Polarity: The presence of amino and nitro groups imparts significant polarity to these molecules, which can result in poor chromatographic peak shape (tailing) and interaction with active sites in the GC system.[7]
-
Volatility: While some dinitroanilines are sufficiently volatile for GC analysis, many derivatives, particularly those with higher molecular weights or polar functional groups, may require derivatization to increase their volatility.[8][9]
This guide addresses these challenges by providing optimized protocols that ensure the integrity of the analytes and the reliability of the analytical results.
The Analytical Workflow: From Sample to Data
A successful GC-MS analysis of this compound and its derivatives hinges on a well-defined and meticulously executed workflow. The following diagram illustrates the key stages of this process.
Caption: A generalized workflow for the GC-MS analysis of this compound and its derivatives.
Detailed Experimental Protocols
Sample Preparation: The Foundation of Accurate Analysis
Effective sample preparation is paramount to remove interfering matrix components and concentrate the target analytes.[10] The choice of method will depend on the sample matrix.
3.1.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples
This protocol is suitable for the extraction of dinitroanilines from water samples.[11][12]
Protocol:
-
To a 1-liter separatory funnel, add a measured volume of the water sample (e.g., 500 mL).
-
If required, adjust the pH of the sample. For general nitroaromatic compounds, acidification to pH < 3 with concentrated HCl can be beneficial.[11]
-
Add 60 mL of a suitable organic solvent, such as dichloromethane or a 15% methylene chloride in hexane mixture.[12][13]
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the organic (lower) layer.
-
Repeat the extraction twice more with fresh portions of the organic solvent.
-
Combine the organic extracts and dry them by passing through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3.1.2. Solid-Phase Extraction (SPE) for Aqueous and Biological Samples
SPE offers a more selective and often more efficient alternative to LLE, particularly for complex matrices.[14][15]
Protocol:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
-
Load the sample onto the conditioned cartridge at a slow, steady flow rate.
-
Wash the cartridge with 5 mL of a water/methanol mixture to remove polar interferences. The exact ratio should be optimized for the specific analytes.
-
Elute the dinitroanilines from the cartridge with a suitable organic solvent, such as acetonitrile or ethyl acetate.
-
Concentrate the eluate to the desired final volume under a gentle stream of nitrogen.
3.1.3. Extraction from Solid Matrices (e.g., Soil, Tissue)
For solid samples, an initial solvent extraction is necessary.[15][16]
Protocol:
-
Homogenize a known weight of the solid sample.
-
Extract the homogenized sample with a suitable solvent (e.g., acetone, acetonitrile) using techniques such as sonication or pressurized liquid extraction.[11][15]
-
Centrifuge or filter the mixture to separate the solid material from the solvent extract.
-
The resulting extract can then be further cleaned up using LLE or SPE as described above.
Derivatization: Enhancing Analyte Properties for GC-MS
For dinitroanilines with low volatility or active hydrogen atoms (e.g., the amino group), derivatization is often necessary to improve their chromatographic behavior.[7][9] Silylation is a common derivatization technique that replaces active hydrogens with a less polar and more volatile trimethylsilyl (TMS) group.[17]
Protocol for Silylation:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
GC-MS Instrumentation and Optimized Parameters
The following table outlines the recommended starting parameters for the GC-MS analysis of this compound and its derivatives. These parameters should be optimized for the specific instrument and analytes of interest.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Splitless | To maximize sensitivity for trace analysis.[18] |
| Injector Temperature | 250 °C | A balance to ensure volatilization without significant thermal degradation. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A standard, non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency and is compatible with mass spectrometers. |
| Oven Temperature Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 10 min | A general-purpose temperature program to separate compounds with a range of boiling points. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | A robust and widely used "hard" ionization technique that produces reproducible fragmentation patterns for library matching.[19][20][21] |
| Electron Energy | 70 eV | The standard electron energy for EI-MS, which generates stable and extensive fragmentation for structural elucidation.[19][21] |
| Ion Source Temperature | 230 °C | Helps to maintain the cleanliness of the ion source and prevent condensation of analytes. |
| Quadrupole Temperature | 150 °C | Ensures consistent mass analysis. |
| Mass Scan Range | 50 - 500 amu | A typical scan range that will encompass the molecular ions and characteristic fragments of most dinitroaniline derivatives. |
| Acquisition Mode | Full Scan | For qualitative analysis and identification of unknown compounds. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity in quantitative analysis.[22] |
Data Analysis and Interpretation
Analyte Identification
Identification of this compound and its derivatives is based on a combination of their gas chromatographic retention time and their mass spectrum. The mass spectrum serves as a chemical fingerprint.
Mass Spectral Fragmentation of this compound
Under electron ionization, this compound undergoes characteristic fragmentation. The following diagram illustrates the proposed major fragmentation pathways.
Caption: Proposed major EI fragmentation pathways for this compound.
Interpretation of the Fragmentation Pattern:
-
Molecular Ion (M+•): The molecular ion peak at m/z 183 should be observable, though its intensity may vary depending on the instrument conditions.
-
Loss of a Nitro Group (-NO2): A prominent fragment at m/z 137 is expected, corresponding to the loss of one of the nitro groups. This is a common fragmentation pathway for nitroaromatic compounds.[23]
-
Loss of Nitric Oxide (-NO): A fragment at m/z 153 may be observed due to the loss of a nitric oxide radical.
-
Further Fragmentation: The fragment at m/z 137 can further lose another nitro group to yield a fragment at m/z 91, or lose hydrogen cyanide (HCN) to produce a fragment at m/z 110.
The fragmentation patterns of derivatives will be influenced by the nature and position of the substituents. However, the characteristic losses of nitro groups are often retained.
Quantification
For quantitative analysis, a calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of the analyte in a sample is then determined by comparing its peak area to the calibration curve.[18] The use of an internal standard is highly recommended to correct for variations in sample preparation and instrument response.
Method Validation and Quality Control
To ensure the reliability of the analytical data, the method should be validated according to established guidelines. Key validation parameters include:
| Validation Parameter | Description |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) of >0.99 is typically desired. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. |
| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed by analyzing spiked samples at different concentrations. Recoveries between 80-120% are generally considered acceptable.[16] |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. |
Regular analysis of quality control (QC) samples, including blanks, standards, and spiked samples, is essential for monitoring the ongoing performance of the method.
Conclusion
This application guide provides a robust and detailed framework for the successful GC-MS analysis of this compound and its derivatives. By carefully considering the challenges of thermal stability and polarity, and by implementing the optimized sample preparation and instrumental protocols outlined herein, researchers can achieve accurate and reproducible results. The information on mass spectral interpretation provides a solid foundation for the confident identification and quantification of these important compounds. As with any analytical method, it is crucial to perform proper method validation to ensure the data generated is fit for its intended purpose.
References
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- Koss, G., & Koransky, W. (1975). Methodology for the Determination of Dinitroaniline Herbicides in Tissue and Excreta*.
- Al-Obaidy, S. S., & Al-Sammarrae, K. A. (1987). Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry. Analyst, 112(7), 1019–1021.
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- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- International Journal of Current Microbiology and Applied Sciences. (2013). bis-(2, 4-dinitro-aniline)-(2'-aryl- amine)-S-triazine and Biological Activity Studies.
- Casino, A. d., Lukinović, V., Bhatt, R., Randle, L. E., Dascombe, M. J., Fennell, D. B. J., ... & Ismail, F. M. D. (2018). Synthesis, structural determination, and pharmacology of putative dinitroaniline antimalarials. ChemistrySelect, 3(26), 7572-7580.
- Chan, K. C., & Lee, J. W. (1998). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 45(6), 747-756.
- Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS.
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
- NIST/EPA/NIH Mass Spectral Library. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
- Clarke, M. W., & Newman, J. W. (2023). Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. Metabolites, 13(5), 661.
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Application Note: Electrochemical Detection of 3,4-Dinitroaniline for Research and Pharmaceutical Development
Introduction
3,4-Dinitroaniline (3,4-DNA) is a significant nitroaromatic compound utilized as an intermediate in the synthesis of various chemicals, including dyes and pesticides.[1] Its presence and detection in various matrices are of considerable interest to researchers in environmental science, chemical synthesis, and drug development. Electrochemical methods offer a compelling analytical solution for the determination of 3,4-DNA due to their inherent advantages of high sensitivity, rapid analysis, cost-effectiveness, and suitability for miniaturization.[2][3]
This application note provides a comprehensive technical guide to the principles and methodologies for the electrochemical detection of this compound. While direct and extensive literature on the electrochemical behavior of 3,4-DNA is limited, the protocols and insights presented herein are grounded in the well-established electrochemistry of analogous dinitroaromatic and nitroaniline compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable electrochemical assays for 3,4-DNA.
Scientific Principles: The Electrochemical Reduction of this compound
The electrochemical detection of this compound is predicated on the reduction of its two nitro groups (-NO₂) at an electrode surface. This process is irreversible and involves the transfer of multiple electrons and protons. The precise mechanism and the potential at which reduction occurs are highly dependent on the experimental conditions, particularly the pH of the supporting electrolyte.
In an aqueous medium, the electrochemical reduction of the nitro groups typically proceeds in a stepwise manner to form hydroxylamine and subsequently amine functionalities. The overall, irreversible reduction of a single nitro group to an amine is a six-electron, six-proton process. For this compound, with its two nitro groups, a complex multi-electron reduction is expected.
The electrochemical behavior can be investigated using techniques such as cyclic voltammetry (CV), which provides insights into the reduction mechanism, and more sensitive techniques like differential pulse voltammetry (DPV) for quantitative analysis.
Electrochemical Detection Methodologies
A variety of voltammetric techniques can be employed for the detection of this compound. The choice of method will depend on the specific requirements of the analysis, such as the desired sensitivity and the complexity of the sample matrix.
Working Electrodes
The selection of the working electrode is critical for achieving optimal performance.
-
Glassy Carbon Electrode (GCE): A bare GCE is a common and versatile choice for the electrochemical analysis of organic compounds.[4][5] It offers a wide potential window and good chemical inertness.
-
Modified Electrodes: To enhance sensitivity and selectivity, the surface of a GCE can be modified with various nanomaterials. Graphene and carbon nanotube-based modifications have been shown to improve the detection of nitroaromatic compounds by increasing the electrode surface area and facilitating electron transfer.[6]
Voltammetric Techniques
-
Cyclic Voltammetry (CV): CV is a powerful tool for characterizing the electrochemical behavior of 3,4-DNA. By scanning the potential and observing the resulting current, researchers can determine the reduction potentials and gain insights into the reaction mechanism.[2][3]
-
Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique well-suited for quantitative analysis at low concentrations.[7] It offers improved resolution and lower detection limits compared to CV by minimizing the contribution of non-faradaic currents.
Experimental Workflow
The following diagram illustrates a typical workflow for the electrochemical detection of this compound.
Caption: General workflow for the electrochemical analysis of this compound.
Detailed Protocols
The following protocols provide a starting point for developing a robust electrochemical detection method for this compound. Note: These are generalized protocols and will require optimization for specific applications and instrumentation.
Protocol 1: Characterization of this compound using Cyclic Voltammetry
Objective: To investigate the electrochemical reduction behavior of 3,4-DNA on a Glassy Carbon Electrode.
Materials:
-
Glassy Carbon Electrode (GCE)
-
Ag/AgCl Reference Electrode
-
Platinum Wire Counter Electrode
-
Potentiostat/Galvanostat
-
Electrochemical Cell
-
This compound
-
Phosphate Buffer Saline (PBS) solutions of various pH (e.g., 3.0, 5.0, 7.0, 9.0)
-
High-purity water
-
Alumina slurry for polishing
Procedure:
-
Electrode Preparation:
-
Polish the GCE with alumina slurry on a polishing pad to a mirror finish.
-
Rinse thoroughly with high-purity water and sonicate in water for 2-3 minutes to remove any residual alumina particles.
-
Dry the electrode under a stream of nitrogen.
-
-
Electrochemical Measurement:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired concentration (e.g., 1 mM) in the chosen PBS supporting electrolyte.
-
Assemble the three-electrode system in the electrochemical cell containing the 3,4-DNA solution.
-
Deoxygenate the solution by bubbling with high-purity nitrogen for at least 10 minutes. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Perform cyclic voltammetry by scanning the potential from an initial potential (e.g., +0.2 V) to a final potential (e.g., -1.2 V) and back at a specific scan rate (e.g., 50 mV/s).
-
Record the resulting voltammogram.
-
-
Data Analysis:
-
Identify the cathodic (reduction) peaks in the voltammogram.
-
Investigate the effect of pH on the peak potential and peak current by repeating the experiment with PBS of different pH values.
-
Study the effect of scan rate on the peak current to understand the nature of the electrode process (diffusion-controlled vs. adsorption-controlled).
-
Protocol 2: Quantitative Determination of this compound using Differential Pulse Voltammetry
Objective: To develop a sensitive method for the quantification of 3,4-DNA.
Materials:
-
Same as Protocol 1.
Procedure:
-
Electrode Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
Optimization of DPV Parameters:
-
Based on the CV results, select the optimal pH for the supporting electrolyte that provides the best-defined and most sensitive reduction peak for 3,4-DNA.
-
Optimize DPV parameters such as pulse amplitude, pulse width, and scan rate to maximize the signal-to-noise ratio.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound with varying concentrations in the optimized supporting electrolyte.
-
For each standard solution, perform DPV under the optimized conditions and record the peak current for the primary reduction peak.
-
Plot the peak current as a function of the 3,4-DNA concentration to construct a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample by dissolving or extracting it in the supporting electrolyte.
-
Perform DPV on the sample solution under the same optimized conditions.
-
Determine the peak current and use the calibration curve to calculate the concentration of this compound in the sample.
-
Data Presentation
While specific experimental data for this compound is not extensively available, the following table provides a comparative overview of the electrochemical detection of various nitroaniline isomers, which can serve as a reference for expected performance.
| Analyte | Electrode | Technique | Linear Range (µM) | Limit of Detection (µM) | Reference |
| 2-Nitroaniline | poly-DHCBAQS/graphene-nafion/GCE | DPV | 0.36 - 4.34 | 0.16 | [6] |
| 3-Nitroaniline | poly-DHCBAQS/graphene-nafion/GCE | DPV | 0.36 - 4.34 | 0.16 | [6] |
| 4-Nitroaniline | poly-DHCBAQS/graphene-nafion/GCE | DPV | 0.36 - 4.34 | 0.16 | [6] |
| 4-Nitroaniline | Glassy Carbon Electrode | DPV | 2 - 100 | 0.2 (cathodic) / 0.3 (anodic) | [7] |
Troubleshooting and Method Validation
-
Irreproducible Results: Ensure consistent and thorough electrode polishing and cleaning between measurements. Deoxygenation of the solution is crucial as dissolved oxygen can interfere with the reduction of nitro compounds.
-
Matrix Effects: For complex samples (e.g., environmental or biological), sample preparation steps such as extraction and filtration may be necessary to remove interfering substances. The standard addition method can be employed to compensate for matrix effects.
-
Method Validation: The developed method should be validated for its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard analytical guidelines.
Conclusion
Electrochemical methods, particularly differential pulse voltammetry with glassy carbon or modified electrodes, present a highly promising approach for the sensitive and rapid determination of this compound. The protocols and principles outlined in this application note provide a solid foundation for researchers to develop and validate their own analytical methods for this compound. Further research focusing specifically on the electrochemical behavior of this compound will undoubtedly refine these methodologies and expand their applications.
References
- Paliwal, R., Malik, R., & Kant, R. (2018). Electrooxidation and Kinetic Study of p- Nitroaniline in Acidic Solution. International Journal for Research in Applied Science & Engineering Technology (IJRASET), 6(2), 2321-9653.
- Wikipedia. (n.d.). Dinitroaniline.
- Paliwal, R., Malik, R., & Kant, R. (2018). VOLTAMMETRIC BEHAVIOUR AND ELECTRODE KINETIC OF P-NITROANILINE IN AQUEOUS SOLUTION. JETIR, 5(4), 620-624.
- Fan, X., et al. (2012). Voltammetric analysis with the use of a novel electro-polymerised graphene-nafion film modified glassy carbon electrode: simultaneous analysis of noxious nitroaniline isomers. Talanta, 101, 356-363.
- Imanpour S., Alizadeh T. (2022). 'Investigation of Voltammetric Behavior of 3-Nitro-Tyrosine and Tyrosine at Glassy Carbon and Carbon Paste Electrodes', Analytical and Bioanalytical Electrochemistry, 14(2), pp. 246-255.
- Grecu, M. N., et al. (1998). Voltammetry of Aniline with Different Electrodes and Electrolytes.
- Pfeifer, R., Tamiasso-Martinhon, P., Barek, J., & Zima, J. (2015). Differential pulse voltammetric determination of 4-nitroaniline using a glassy carbon electrode: comparative study between cathodic and anodic quantification. Monatshefte für Chemie-Chemical Monthly, 146(9), 1419-1425.
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- 7. researchgate.net [researchgate.net]
The Strategic Utility of 3,4-Dinitroaniline in Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of pharmaceutical research and development, the identification of versatile and reactive starting materials is paramount to the efficient synthesis of novel therapeutic agents. 3,4-Dinitroaniline, a seemingly simple aromatic compound, emerges as a potent building block, particularly for the synthesis of heterocyclic scaffolds of significant medicinal value. Its strategic placement of nitro and amino functionalities allows for a cascade of chemical transformations, leading to the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound's application in pharmaceutical synthesis, with a focus on the preparation of benzimidazole derivatives, a class of compounds renowned for their diverse pharmacological activities, including anthelmintic, anticancer, and antihypertensive properties.[1]
This document will navigate through the key chemical transformations of this compound, offering detailed, field-proven protocols and explaining the underlying chemical principles. We will delve into the selective reduction of one nitro group, a critical step that unlocks its utility, and subsequently, its cyclization to form the benzimidazole core. The protocols provided herein are designed to be self-validating, with an emphasis on safety, reproducibility, and the generation of high-purity materials suitable for drug development pipelines.
Chemical Profile and Safety Considerations
Before embarking on any synthetic protocol, a thorough understanding of the starting material's properties and hazards is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 610-41-3 | [2][3] |
| Molecular Formula | C₆H₅N₃O₄ | [2] |
| Molecular Weight | 183.12 g/mol | [2] |
| Appearance | Beige to Brown Solid | [4] |
| Melting Point | 154-158 °C | [3] |
| Boiling Point | 71 °C | [3] |
| Density | 1.376 g/mL at 25 °C | [3] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [4] |
Safety and Handling: this compound is a toxic compound and must be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[3] It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[3] May cause damage to organs through prolonged or repeated exposure.[3] All manipulations should be carried out in a well-ventilated fume hood.[3] Store in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
Core Synthetic Strategy: From Dinitroaniline to Benzimidazole
The primary synthetic utility of this compound in pharmaceutical chemistry lies in its conversion to 4-nitro-o-phenylenediamine (4-nitro-1,2-diaminobenzene). This intermediate is primed for cyclization reactions to form the 5-nitrobenzimidazole scaffold, a key component in a variety of bioactive molecules.
The Causality Behind the Strategy: The Power of Selective Reduction
The two nitro groups of this compound are electronically distinct. The nitro group at the 3-position is ortho and para to the electron-donating amino group, while the nitro group at the 4-position is meta to the amino group. This electronic differentiation, coupled with steric factors, allows for the selective reduction of the nitro group at the 3-position. Reagents such as sodium sulfide (Na₂S) or hydrazine hydrate in the presence of a catalyst like Raney nickel can achieve this selective transformation.[5][6][7] This chemoselectivity is the cornerstone of its application, as it directly yields the desired ortho-diamine functionality necessary for subsequent heterocycle formation.
Experimental Protocols
Protocol 1: Selective Reduction of this compound to 4-Nitro-o-phenylenediamine
This protocol details a robust method for the selective reduction of one nitro group of this compound, a critical first step in the synthesis of many pharmaceutical intermediates. The choice of sodium sulfide is based on its well-documented ability to selectively reduce one nitro group in polynitro-aromatic compounds, a classic transformation known as the Zinin reduction.[6]
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 10% aqueous
-
Diatomaceous earth
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask, prepare a solution of sodium sulfide nonahydrate (1.2 equivalents) in water.
-
Addition of Starting Material: In a separate beaker, prepare a slurry of this compound (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Initiation of Reaction: Gently heat the sodium sulfide solution to 50-60°C. Slowly add the this compound slurry to the warm sodium sulfide solution via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 70°C.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth to remove any elemental sulfur.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of ~1. This will precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Resuspend the crude product in water and neutralize with a 10% sodium hydroxide solution to a pH of ~7-8.
-
Collect the purified 4-nitro-o-phenylenediamine by vacuum filtration, wash with cold water, and dry under vacuum.
-
Expected Yield: 75-85% Characterization: The product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 2: Synthesis of 2-Substituted-5-nitrobenzimidazoles
This protocol describes the Phillips condensation, a classic and reliable method for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes.[1] The reaction proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzimidazole.
Materials:
-
4-Nitro-o-phenylenediamine (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethoxyethane (DME)
-
Methanol
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 equivalent) and the substituted aromatic aldehyde (1.05 equivalents) in dimethoxyethane.
-
Schiff Base Formation: Stir the mixture at room temperature for 30 minutes.
-
Cyclization and Oxidation: Add sodium metabisulfite (1.1 equivalents) to the reaction mixture. Heat the mixture to reflux (approximately 85-90°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold methanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-substituted-5-nitrobenzimidazole.
-
Expected Yield: 60-80% Characterization: The final product should be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key transformations described in the protocols.
Caption: Simplified mechanisms for the key synthetic steps.
Conclusion and Future Perspectives
This compound serves as a cost-effective and versatile starting material for the synthesis of pharmaceutically relevant benzimidazole derivatives. The protocols detailed in this guide provide a reliable and scalable pathway to these important heterocyclic compounds. The key to unlocking the synthetic potential of this compound lies in the selective reduction of one of its nitro groups, a transformation that can be achieved with high efficiency.
Further exploration of different reducing agents and cyclization conditions can lead to a wider array of substituted benzimidazoles. Moreover, the remaining nitro group on the benzimidazole ring can be further functionalized, for instance, by reduction to an amino group, which can then be derivatized to generate libraries of compounds for high-throughput screening in drug discovery programs. The principles and protocols outlined here provide a solid foundation for researchers and drug development professionals to harness the synthetic power of this compound in their quest for novel therapeutics.
References
- Google Patents. (1991). Method for the preparation of nitroanilines.
- Scholars Research Library. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives.
- Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and spectrochemical study of some Albendazole derivatives.
- Der Pharma Chemica. (2015). Synthesis and Characterization of Impurities of an Broad- Spectrum Anthelmintic Drug, Albendazole.
- International Journal of Novel Research and Development. (2023). ALBENDAZOLE ANALOGUES: A COMPREHENSIVE STUDY ON SYNTHESIS AND BIOLOGICAL ACTIVITY.
- CPAchem. (2021-12-06). Safety data sheet: 2,4-Dinitroaniline.
- Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Chemical Papers. (1966). Benzimidazole. I. Synthesis of 1-aryl-5-aminobenzimidazole.
- Google Patents. (2021). Preparation method of 2, 4-dinitroaniline.
- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.
- Bulletin of the Chemical Society of Japan. (1983). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate.
- Google Patents. (2015). Preparation method and application of albendazole.
- Google Patents. (1978). Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.
- Google Patents. (1960). Benzimidazoles.
- Google Patents. (1983). Process for the preparation of nitroanilines.
- International Journal of Pharmaceutical Sciences and Research. (2018). A Study of an Anthelmintic Drug- Albendazole Impurities and it's Chemical Synthesis, Portrayal, Mechanism of Action and Side Effects.
- Google Patents. (1966). Process for preparing 3, 4 dichloroaniline.
- Google Patents. (1978). Process for the preparation of 2,4-dinitroaniline.
- Organic Syntheses. 2,4-dinitroaniline.
- Calvin Digital Commons. (2022). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
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Application Note & Protocol: Synthesis of Azo Dyes via Diazotization and Coupling of 3,4-Dinitroaniline
Abstract
This document provides a comprehensive guide for the diazotization of 3,4-dinitroaniline and its subsequent azo coupling reaction to synthesize nitro-substituted azo dyes. The protocol is designed for researchers in organic synthesis, materials science, and drug development. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and emphasize the critical safety protocols required for handling thermally unstable diazonium intermediates. The inclusion of two electron-withdrawing nitro groups on the aniline ring renders the resulting diazonium salt a potent electrophile, suitable for coupling with a variety of aromatic nucleophiles.
Introduction: The Scientific Rationale
Azo compounds, characterized by the functional group R-N=N-R', represent the largest and most versatile class of synthetic dyes.[1] Their synthesis is most commonly achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1][2]
The choice of this compound as the starting amine is deliberate. The presence of two strongly electron-withdrawing nitro groups significantly decreases the basicity of the amino group, requiring strong acidic conditions for diazotization.[3] Concurrently, these groups increase the electrophilicity of the resulting 3,4-dinitrobenzenediazonium ion, making it a highly reactive intermediate for coupling reactions. This enhanced reactivity allows for coupling with even moderately activated aromatic systems. The resulting dyes are of significant interest due to their unique chromophoric properties and potential applications in functional materials and as synthetic intermediates.
Reaction Mechanism and Causality
Diazotization: Formation of the Electrophile
The diazotization reaction converts the primary amino group of this compound into a diazonium salt. This process is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric or sulfuric acid.[4][5]
The mechanism proceeds through several key steps:
-
Formation of the Nitrosating Agent: The strong acid protonates nitrous acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[5][6]
-
Electrophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the nitrosonium ion.
-
Proton Transfers & Dehydration: A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the resonance-stabilized 3,4-dinitrobenzenediazonium ion.[6][7]
This entire process must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or react with water to form phenols at higher temperatures, drastically reducing yield.[8]
Caption: Mechanism of the diazotization of this compound.
Azo Coupling: Formation of the Chromophore
The azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile.[9] For the reaction to proceed, the coupling partner must be an electron-rich aromatic compound, such as a phenol or an aniline derivative.[10]
The pH of the reaction medium is the most critical parameter in this step:
-
Coupling with Phenols (e.g., β-Naphthol): The reaction requires mildly alkaline conditions (pH 8-10).[11] The hydroxide ions deprotonate the phenol to form a highly nucleophilic phenoxide ion, which is strongly activating and essential for the attack by the weakly electrophilic diazonium ion.[8]
-
Coupling with Aromatic Amines: The reaction is typically carried out in mildly acidic conditions (pH 4-7).[8] A highly acidic medium would protonate the amine to its non-nucleophilic ammonium salt, while a basic medium could cause the diazonium salt to convert into a non-reactive diazotate.
Substitution typically occurs at the para position to the activating group unless it is blocked, in which case ortho substitution occurs.[9]
Critical Safety Considerations: Handling Diazonium Salts
Aryl diazonium salts are notoriously hazardous; they are often thermally unstable and can be sensitive to shock and friction, especially in the solid state.[12][13] Many diazonium salts are explosive when dry.[14] Adherence to the following safety protocols is mandatory:
-
In Situ Use: Never isolate the 3,4-dinitrobenzenediazonium salt unless absolutely necessary and only on a very small scale (<0.75 mmol).[12][14] The protocol is designed for the immediate use of the diazonium salt solution.
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times during diazotization and storage of the diazonium salt solution.[13] Use an ice-salt bath for effective cooling.
-
Stoichiometric Control: Use a stoichiometric amount or only a slight excess of sodium nitrite.[12] Excess nitrous acid can lead to unwanted side reactions and potential hazards.
-
Test for Nitrous Acid: Before coupling, check for the presence of excess nitrous acid using starch-potassium iodide paper (a positive test turns blue-black). Quench any excess with a small amount of sulfamic acid or urea.[13]
-
Ventilation: Perform the reaction in a well-ventilated fume hood as nitrogen gas is evolved during decomposition.[13]
-
Quenching: After the coupling reaction is complete, any unreacted diazonium salt should be quenched. This can be achieved by adding a compound like β-naphthol or by warming the solution to facilitate decomposition.
Detailed Experimental Protocols
This procedure details the diazotization of this compound and subsequent coupling with β-naphthol to produce a representative azo dye.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| This compound | 183.12 | 10.0 | 1.83 g | Starting amine. |
| Concentrated HCl (37%) | 36.46 | ~60 | 5.0 mL | Acid medium. |
| Sodium Nitrite (NaNO₂) | 69.00 | 10.5 | 0.725 g | Diazotizing agent. |
| β-Naphthol | 144.17 | 10.0 | 1.44 g | Coupling partner. |
| Sodium Hydroxide (NaOH) | 40.00 | ~40 | 1.60 g | To activate the coupling partner. |
| Deionized Water | 18.02 | - | ~150 mL | Solvent. |
| Ice | - | - | As needed | For cooling. |
| Starch-Iodide Paper | - | - | Strips | For testing excess nitrous acid. |
| Sulfamic Acid | 97.09 | - | ~0.1 g | For quenching excess nitrous acid. |
Protocol Part A: Diazotization of this compound
-
In a 100 mL beaker, combine 1.83 g (10.0 mmol) of this compound with 20 mL of deionized water and 5.0 mL of concentrated hydrochloric acid. Stir the mixture to form a fine suspension.
-
Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature throughout the next step.[8]
-
In a separate 50 mL beaker, dissolve 0.725 g (10.5 mmol) of sodium nitrite in 15 mL of cold deionized water.
-
Using a dropping funnel or a Pasteur pipette, add the sodium nitrite solution dropwise to the cold this compound suspension over 15-20 minutes. Keep the tip of the pipette below the surface of the liquid. Ensure the temperature does not rise above 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes. The mixture should become a clearer, pale yellow solution, indicating the formation of the diazonium salt.
-
Test for excess nitrous acid by dipping a glass rod into the solution and touching it to a piece of starch-iodide paper. If the paper turns blue-black, add a small amount of sulfamic acid until the test is negative.
-
Keep the resulting cold diazonium salt solution in the ice bath for immediate use in the next step. DO NOT ATTEMPT TO ISOLATE THE SOLID. [15]
Protocol Part B: Azo Coupling with β-Naphthol
-
In a 250 mL beaker, dissolve 1.44 g (10.0 mmol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution (prepared by dissolving 1.60 g of NaOH in 40 mL of water and adding it to the naphthol). Stir until a clear solution of sodium 2-naphthoxide is obtained.
-
Cool this solution to 0–5 °C in an ice-salt bath with efficient stirring.[11]
-
While maintaining vigorous stirring, slowly add the cold 3,4-dinitrobenzenediazonium chloride solution (from Part A) to the cold sodium 2-naphthoxide solution.
-
An intensely colored precipitate (typically deep red or violet) of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Collect the solid azo dye product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is colorless and neutral to pH paper.
-
Allow the product to air-dry or dry it in a desiccator. Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, UV-Vis, FT-IR, NMR spectroscopy).
Experimental Workflow Visualization
Caption: Experimental workflow for the synthesis of an azo dye.
References
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Application Notes: Synthesis of Azo Disperse Dyes Utilizing 3,4-Dinitroaniline
Introduction: The Role of 3,4-Dinitroaniline in Disperse Dye Chemistry
This compound is a pivotal aromatic amine intermediate in the synthesis of azo disperse dyes. Azo dyes, characterized by the presence of one or more azo (-N=N-) chromophores, represent the largest and most versatile class of synthetic colorants.[1] In the context of disperse dyes—non-ionic colorants with low water solubility designed for hydrophobic fibers like polyester—this compound serves as an excellent diazo component.[2]
The molecule's structure, featuring two strongly electron-withdrawing nitro (-NO₂) groups on the benzene ring, serves a dual purpose. Firstly, these nitro groups are integral parts of the chromophoric system, significantly influencing the final color of the dye, often imparting yellow to orange hues. Secondly, their electron-withdrawing nature enhances the electrophilicity of the resulting diazonium salt, promoting a robust coupling reaction. Furthermore, these substituents can improve the sublimation and light fastness of the final dye, critical properties for textile applications.[2] This guide provides a detailed examination of the chemical principles and a comprehensive protocol for the laboratory-scale synthesis of a representative disperse dye from this compound.
Core Scientific Principles: The Chemistry of Synthesis
The synthesis of an azo dye from this compound is a classic two-step process: (1) the conversion of the primary aromatic amine into a diazonium salt (diazotization), followed by (2) the reaction of this salt with an electron-rich coupling component (azo coupling).[3]
Diazotization of this compound
The diazotization reaction involves treating a primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid.[4]
Causality Behind Experimental Choices: The amino group in this compound is significantly deactivated (i.e., its basicity is greatly reduced) by the two powerful electron-withdrawing nitro groups. This makes it a very weak nucleophile, and standard diazotization conditions (e.g., dilute HCl) are often ineffective. To overcome this, the reaction requires a more potent nitrosating agent. This is achieved by using a highly acidic medium, such as concentrated sulfuric acid.[5] In this environment, sodium nitrite reacts with sulfuric acid to form nitrosylsulfuric acid (HSO₄-NO), which contains the highly electrophilic nitrosonium ion (NO⁺).[6] This powerful electrophile can then effectively react with the weakly nucleophilic amino group of this compound to initiate the diazotization cascade. The reaction must be maintained at low temperatures (0–5 °C) because the resulting diazonium salt is thermally unstable and can decompose, potentially explosively if allowed to warm or dry out.[1]
Caption: Figure 1: Diazotization of this compound.
Azo Coupling Reaction
The azo coupling is an electrophilic aromatic substitution reaction. The highly reactive diazonium salt formed in the first step acts as the electrophile. It attacks an electron-rich aromatic compound, known as the coupling component.[3]
Causality Behind Experimental Choices: Suitable coupling components must contain strong electron-donating groups (EDGs), such as -OH (hydroxyl) or -NR₂ (dialkylamino), which activate the aromatic ring towards electrophilic attack.[3] For this protocol, N,N-diethylaniline is selected as a representative coupling component.[7] The powerful -N(CH₂CH₃)₂ group strongly activates the para position of the benzene ring, leading to a regioselective coupling reaction. The reaction is typically carried out in a slightly acidic to neutral medium (pH 4-6). This pH is a critical compromise: if the medium is too acidic, the concentration of the free amine coupler is reduced due to protonation, slowing the reaction. If it is too alkaline, the diazonium salt can convert to a non-reactive diazotate species.[2]
Experimental Protocol: Synthesis of a Representative Disperse Dye
This protocol describes the synthesis of 4-((3,4-dinitrophenyl)diazenyl)-N,N-diethylaniline, a representative red-orange disperse dye.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Hazard |
| This compound | C₆H₅N₃O₄ | 183.12 | 10 | 1.83 g | Toxic, Irritant |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | - | ~10 mL | Corrosive |
| Sodium Nitrite | NaNO₂ | 69.00 | 10.5 | 0.73 g | Oxidizer, Toxic |
| N,N-Diethylaniline | C₁₀H₁₅N | 149.23 | 10 | 1.49 g (1.6 mL) | Toxic, Combustible |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | ~20 mL | Corrosive, Flammable |
| Ethanol | C₂H₅OH | 46.07 | - | As needed | Flammable |
| Urea/Sulfamic Acid | (NH₂)₂CO | 60.06 | - | Small amount | Low Hazard |
| Sodium Acetate | CH₃COONa | 82.03 | - | As needed | Low Hazard |
Part A: Diazotization of this compound
-
Preparation of Nitrosylsulfuric Acid: In a 100 mL three-necked flask equipped with a mechanical stirrer and a thermometer, carefully add 1.83 g (10 mmol) of this compound to 10 mL of concentrated sulfuric acid. Stir the mixture until the amine is fully dissolved. The dissolution may be slightly exothermic; ensure the temperature does not exceed 30 °C.
-
Cooling: Cool the resulting solution to 0–5 °C in an ice-salt bath.
-
Nitrosation: While maintaining the temperature between 0 and 5 °C, add 0.73 g (10.5 mmol) of powdered sodium nitrite in small portions over 30 minutes with vigorous stirring. The mixture will become thick and may change color.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 1-2 hours to ensure the diazotization is complete. The resulting solution is the diazonium salt stock solution. Keep it cold for immediate use in the next step.
Part B: Azo Coupling
-
Preparation of Coupling Solution: In a separate 250 mL beaker, dissolve 1.49 g (10 mmol) of N,N-diethylaniline in 20 mL of glacial acetic acid.[2] Cool this solution to 0–5 °C in an ice bath with stirring.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Part A) dropwise to the cold N,N-diethylaniline solution over 30-45 minutes. Maintain vigorous stirring and keep the temperature of the coupling mixture below 10 °C throughout the addition. A deep red-orange precipitate will form.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for another 2 hours.
-
Work-up: Slowly pour the reaction mixture into 200 mL of cold water with stirring.
-
Neutralization: Carefully adjust the pH to 4-5 by adding a saturated solution of sodium acetate. This will complete the precipitation of the dye.
-
Isolation: Collect the crude dye precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral and colorless.
-
Purification: Air-dry the crude product. For higher purity, the dye can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: Figure 2: Experimental Workflow.
Characterization and Properties
-
Appearance: The synthesized dye is expected to be a red-to-orange crystalline solid.
-
Solubility: As a disperse dye, it will have very low solubility in water but should be soluble in organic solvents like acetone, DMF, and ethanol.[2]
-
Spectroscopic Analysis: The structure and purity can be confirmed using standard analytical techniques:
-
UV-Visible Spectroscopy: The dye solution (in a solvent like DMF) should exhibit a strong absorption band in the visible region (λmax typically 450-550 nm), which is characteristic of the extended π-conjugation of the azo chromophore.
-
FTIR Spectroscopy: Key peaks would include N=N stretching (around 1400-1450 cm⁻¹), C-N stretching, and strong peaks for the NO₂ groups (around 1500-1540 cm⁻¹ and 1330-1370 cm⁻¹).
-
NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation by showing characteristic signals for the aromatic protons and carbons, as well as the ethyl groups of the diethylamino moiety.
-
Conclusion
The synthesis of disperse dyes from this compound is a robust process rooted in the fundamental principles of diazotization and azo coupling. The strong electron-withdrawing character of the nitro groups necessitates the use of potent diazotizing conditions, such as nitrosylsulfuric acid, but results in a highly reactive diazonium salt. This intermediate readily couples with activated aromatic compounds to yield brightly colored, non-ionic dyes suitable for application on hydrophobic textiles. The protocol provided herein offers a reliable and illustrative method for researchers to synthesize and explore this important class of colorants.
References
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- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding
- The diazotization process. (a) The reaction of aniline (or other aryl...
- SYNTHESIS OF DISPERSE DYES AND THEIR APPLIC
- Synthesis and fastness properties of disperse dyes gotten from some aniline deriv
- Disperse Yellow 1 - World dye variety
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Solid-phase extraction of dinitroaniline isomers from wastewater
Application Note & Protocol
Abstract
This document provides a comprehensive guide and a detailed protocol for the solid-phase extraction (SPE) of various dinitroaniline isomers from complex wastewater matrices. Dinitroanilines, widely used as intermediates in the manufacturing of pesticides, dyes, and pharmaceuticals, are recognized as toxic and potentially carcinogenic environmental pollutants.[1][2][3][4][5] Their presence in industrial effluents necessitates sensitive and reliable monitoring. This application note details a robust SPE method using a hydrophilic-lipophilic balanced (HLB) sorbent for the effective cleanup and concentration of isomers such as 2,4-dinitroaniline and 2,6-dinitroaniline prior to analysis by High-Performance Liquid Chromatography (HPLC). The causality behind each procedural step is explained to provide researchers with a deep understanding of the methodology, ensuring high recovery rates and excellent reproducibility.
Introduction: The Analytical Challenge of Dinitroanilines
Dinitroaniline (DNA) isomers are a class of organic compounds characterized by an aniline structure substituted with two nitro groups.[6] Their industrial importance is matched by their environmental concern; they are frequently found in wastewater from manufacturing facilities and exhibit high toxicity to aquatic life and are suspected human carcinogens.[1][7] The inherent polarity and potential for complex matrix interferences in industrial wastewater make direct injection analysis unfeasible for the low detection limits required by environmental regulations.
Therefore, a sample preparation step is critical to isolate and concentrate the target analytes while removing interfering substances. Solid-Phase Extraction (SPE) is a superior alternative to traditional liquid-liquid extraction, offering advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation.[1][2] This guide focuses on a validated SPE protocol that addresses the specific physicochemical properties of dinitroaniline isomers.
Principle of the SPE Method: Sorbent Selection & Mechanism
The success of any SPE method hinges on the selection of an appropriate sorbent that can selectively retain the analytes of interest from the sample matrix.
Retention Mechanism: Reversed-Phase SPE
Dinitroaniline isomers are moderately polar compounds. When extracting them from a highly polar matrix like water, a reversed-phase SPE mechanism is the most effective approach.[8][9] In this mode, a non-polar stationary phase (the sorbent) retains the analytes from the polar sample through hydrophobic (van der Waals) interactions.[9][10] Interfering polar substances in the wastewater have minimal affinity for the sorbent and pass through, achieving the initial sample cleanup.
Causality of Sorbent Choice: Hydrophilic-Lipophilic Balanced (HLB) Polymer
While traditional reversed-phase sorbents like C18 can be used, polymeric sorbents often provide superior performance for a wider range of analytes.[11] This protocol specifies a Hydrophilic-Lipophilic Balanced (HLB) sorbent. The rationale for this choice is grounded in the dual nature of the sorbent's chemistry.
-
Lipophilic (Hydrophobic) Backbone: Typically a poly(divinylbenzene) structure, this provides strong van der Waals forces to retain the non-polar phenyl ring of the dinitroaniline molecules.[12]
-
Hydrophilic Moiety: A polar functional group, such as N-vinylpyrrolidone, is co-polymerized into the sorbent.[12][13] This allows the sorbent to be easily wetted by water, preventing the pore de-wetting that can plague purely hydrophobic sorbents and lead to inconsistent recoveries. This hydrophilic character also provides secondary retention mechanisms (dipole-dipole interactions) for the polar nitro and amine functional groups of the analytes.
This dual functionality ensures efficient trapping of the dinitroaniline isomers, which possess both non-polar (aromatic ring) and polar (nitro, amine groups) characteristics.
Detailed Application Protocol
This protocol is designed for the extraction of dinitroaniline isomers from a 500 mL wastewater sample. Adjustments may be necessary based on the specific sample matrix and expected analyte concentrations.
Required Materials & Equipment
-
SPE Cartridges: HLB, 6 cc, 200 mg (or similar)
-
SPE Vacuum Manifold: To process multiple samples simultaneously
-
Vacuum Pump
-
Glassware: 500 mL graduated cylinders, glass fiber filters (1 µm), collection vials/tubes, volumetric flasks
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Ethyl Acetate (HPLC Grade)
-
Acetic Acid (Glacial, ACS Grade)
-
Reagent Water (ASTM Type I)
-
Dinitroaniline isomer analytical standards (e.g., 2,4-dinitroaniline, 2,6-dinitroaniline)
-
-
Nitrogen Evaporation System
Sample Pre-treatment
Objective: To remove particulates that can clog the SPE cartridge and ensure the sample is chemically ready for loading.
-
Collect approximately 500 mL of the wastewater sample in a clean glass container.
-
Filter the sample through a 1 µm glass fiber filter to remove suspended solids.
-
If the sample pH is extreme (< 3 or > 9), adjust to a neutral pH (~7) using dilute HCl or NaOH. However, for dinitroanilines, pH adjustment is often not critical.
Solid-Phase Extraction Workflow
The entire SPE process can be visualized as a four-step sequence.
Step-by-Step Procedure:
-
Cartridge Conditioning:
-
Causality: This step solvates the polymeric sorbent, activating the stationary phase to ensure reproducible interaction with the analytes. The water rinse removes the organic solvent, making the sorbent environment compatible with the aqueous sample.
-
Protocol:
-
Place the HLB cartridges on the SPE manifold.
-
Pass 5 mL of Methanol through each cartridge.
-
Pass 5 mL of Reagent Water through each cartridge. Do not allow the sorbent bed to go dry before sample loading.
-
-
-
Sample Loading:
-
Causality: The analytes are transferred from the liquid sample matrix to the solid sorbent phase. A slow and steady flow rate is crucial to allow sufficient time for the partitioning equilibrium to be established, maximizing analyte retention.
-
Protocol:
-
Load the 500 mL pre-treated wastewater sample onto the cartridge.
-
Maintain a consistent flow rate of approximately 5-10 mL/min using the vacuum manifold.
-
-
-
Washing:
-
Causality: This step removes weakly retained, hydrophilic interferences from the sorbent. A weak wash solution is used that is strong enough to displace interferences but not the target dinitroaniline analytes. A study by Tong et al. demonstrated the effectiveness of a mixed aqueous solution for this purpose.[7][14]
-
Protocol:
-
Wash the cartridge with 5 mL of a solution containing 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate in water.[14]
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes to remove all residual water. This is critical for ensuring the subsequent elution with an organic solvent is effective.
-
-
-
Elution:
-
Causality: A strong organic solvent is used to disrupt the hydrophobic and polar interactions holding the analytes to the sorbent, thereby releasing (eluting) them for collection. The addition of a small amount of acid can improve the elution of compounds with amine groups.
-
Protocol:
-
Post-Elution Concentration
-
Take the collected eluate and evaporate it to near dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 1.0 mL of the HPLC mobile phase (e.g., Acetonitrile/Water 30/70 v/v).[7][14]
-
Vortex briefly and transfer to an autosampler vial for analysis.
Analytical Method: HPLC-UV
The concentrated extract is now ready for instrumental analysis. A common and effective method is HPLC with UV detection.
Performance Characteristics
The protocol described has been shown to provide excellent performance for the analysis of dinitroaniline isomers in wastewater. The following table summarizes typical validation data.
| Analyte | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Limit of Quantification (LOQ) |
| 2-Nitroaniline | 84.6 - 94.0 | < 4.7 | 2.0 x 10⁻⁹ M |
| 3-Nitroaniline | 84.6 - 94.0 | < 4.7 | 2.0 x 10⁻⁹ M |
| 4-Nitroaniline | 84.6 - 94.0 | < 4.7 | 4.5 x 10⁻⁹ M |
| 2,4-Dinitroaniline | 84.6 - 94.0 | < 4.7 | 4.5 x 10⁻⁹ M |
| 2,6-Dinitroaniline | 84.6 - 94.0 | < 4.7 | 2.0 x 10⁻⁹ M |
| Data synthesized from a representative study on acidic and printing/dyeing wastewater.[7][14] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | 1. Sorbent bed dried out before sample loading.2. Sample loading flow rate too high.3. Elution solvent too weak or volume insufficient.4. Incomplete drying after wash step. | 1. Repeat conditioning; ensure a layer of water remains on top of the sorbent.2. Reduce vacuum to achieve a flow rate of 5-10 mL/min.3. Ensure correct elution solvent composition; try a second elution step and combine eluates.4. Extend vacuum drying time to completely remove the aqueous wash solution. |
| Poor Reproducibility (High RSD) | 1. Inconsistent flow rates between samples.2. Incomplete or inconsistent drying/reconstitution.3. Clogged cartridge due to unfiltered sample. | 1. Use manifold valves to carefully regulate vacuum for each sample.2. Use a calibrated nitrogen evaporator; ensure residue is fully redissolved.3. Ensure all samples are filtered through a 1 µm or smaller filter. |
| Interference Peaks in Chromatogram | 1. Wash step was insufficient to remove matrix components.2. Contamination from glassware or reagents. | 1. Increase the volume of the wash solution or slightly increase its organic content.2. Use high-purity solvents; ensure all glassware is thoroughly cleaned. |
Conclusion
This application note provides a scientifically grounded and field-tested protocol for the solid-phase extraction of dinitroaniline isomers from challenging wastewater matrices. By leveraging a hydrophilic-lipophilic balanced (HLB) sorbent, this method achieves effective isolation and concentration of the target analytes. The detailed explanation of the causality behind each step empowers researchers to understand and adapt the protocol as needed. The method demonstrates high recovery, excellent reproducibility, and the low detection limits necessary for environmental monitoring, making it an invaluable tool for researchers, analytical laboratories, and professionals in drug and chemical development.
References
- Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere.
- LCGC International. (2011). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- ResearchGate. (n.d.). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection | Request PDF.
- Polo, M., et al. (2007). Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters. Journal of Chromatography A.
- ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
- United States Environmental Protection Agency. (n.d.). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater.
- LCGC International. (2020). Understanding and Improving Solid-Phase Extraction.
- Scholar Commons - University of South Florida. (n.d.). Polymeric Sorbents for Solid-Phase Extraction (SPE) Of Polar Analytes And Carbon Dioxide Capture.
- MDPI. (2019). Materials for Solid-Phase Extraction of Organic Compounds. Separations.
- National Institutes of Health (NIH). (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC.
- Wikipedia. (n.d.). Dinitroaniline.
- ResearchGate. (n.d.). Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS | Request PDF.
- PubChem. (n.d.). 2,4-Dinitroaniline.
- SCION Instruments. (n.d.). Manual Solid Phase Extraction.
- PubMed. (1989). High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water.
- United States Environmental Protection Agency NEST. (1979). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report.
- Wikipedia. (n.d.). 2,4-Dinitroaniline.
- ResearchGate. (n.d.). Determination of 3-Nitroaniline in Water Samples by Directly Suspended Droplet Three-Phase Liquid-Phase Microextraction Using 18-Crown-6 Ether and High-Performance Liquid Chromatography.
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- 9. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical method development for 3,4-Dinitroaniline in environmental samples
Application Note: AN-034-ENV
Analytical Method Development and Validation for the Quantification of 3,4-Dinitroaniline in Environmental Samples
Introduction
This compound (3,4-DNA), with the molecular formula C₆H₅N₃O₄, is an organic compound characterized by an aniline core substituted with two nitro groups.[1][2] It serves as a crucial intermediate in the synthesis of various industrial chemicals, including dyes, pesticides, and herbicides.[1][3] The widespread use and production of these related products can lead to the release of 3,4-DNA into the environment. Compounds within the nitroaniline class are noted for their potential toxicity and are often considered suspected carcinogens, posing a risk to ecosystems and human health.[4][5] Consequently, the monitoring of 3,4-DNA in environmental matrices such as soil and water is of paramount importance for environmental protection and risk assessment.
This application note presents a robust, validated analytical method for the determination of 3,4-DNA in diverse environmental samples. The method utilizes High-Performance Liquid Chromatography (HPLC) coupled with a UV detector, a technique chosen for its suitability for analyzing polar and thermolabile compounds like 3,4-DNA without the need for chemical derivatization.[5][6] We provide detailed protocols for sample preparation from both water and soil matrices, followed by a comprehensive method validation procedure to ensure reliability, accuracy, and precision.
Principle of the Method
The analytical workflow is designed to isolate this compound from complex environmental matrices, followed by its separation and quantification using reverse-phase HPLC-UV.
-
For aqueous samples (water): The methodology employs Solid-Phase Extraction (SPE) to concentrate the analyte and remove hydrophilic interferences. The analyte is adsorbed onto a solid sorbent, washed, and then eluted with a small volume of organic solvent.
-
For solid samples (soil/sediment): The protocol uses solvent extraction to transfer 3,4-DNA from the solid matrix into a liquid phase. The resulting extract undergoes a cleanup step to minimize matrix interferences before analysis.
-
Analysis: The prepared extract is injected into an HPLC system. 3,4-DNA is separated from other components on a C18 stationary phase using an isocratic mobile phase. Detection and quantification are achieved by monitoring the absorbance at a specific UV wavelength where 3,4-DNA exhibits a strong response.
The causality for choosing HPLC over Gas Chromatography (GC) is based on the physicochemical properties of 3,4-DNA. Its polarity and potential for thermal degradation make direct GC analysis challenging, often requiring a time-consuming derivatization step.[4][5] HPLC-UV offers a direct, sensitive, and efficient alternative.
Materials and Reagents
-
Standards: this compound (≥98% purity, Sigma-Aldrich or equivalent)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade; Dichloromethane (DCM) and Acetone, pesticide residue grade.
-
Water: Deionized water (DI), 18.2 MΩ·cm resistivity.
-
Reagents: Formic acid (reagent grade), Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours).
-
SPE Cartridges: C18 cartridges (500 mg, 6 mL) or equivalent polymeric reversed-phase cartridges.
-
Syringes and Filters: 0.22 µm PTFE or PVDF syringe filters.
Instrumentation and Chromatographic Conditions
The analysis is performed on a standard HPLC system equipped with the following components:
-
Quaternary or Binary HPLC Pump
-
Autosampler with temperature control
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
The specific conditions for the analysis are summarized in the table below.
| Parameter | Condition |
| Analytical Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 360 nm (based on UV spectra of dinitroaniline compounds) |
| Run Time | 10 minutes |
Rationale for Conditions: A C18 column is a general-purpose reversed-phase column suitable for retaining moderately polar compounds like 3,4-DNA. The acetonitrile/water mobile phase provides good separation efficiency. Formic acid is added to improve peak shape and ensure consistent ionization. The detection wavelength is selected to maximize sensitivity for the dinitrophenyl chromophore.
Experimental Protocols
Protocol 1: Aqueous Sample Preparation (SPE)
This protocol is designed for the extraction and concentration of 3,4-DNA from water samples (e.g., groundwater, surface water).
Step-by-Step Methodology:
-
Sample Preparation: Filter the water sample (500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of Methanol followed by 5 mL of DI water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of DI water to remove residual salts and highly polar interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen stream for 10-15 minutes to remove excess water.
-
Elution: Elute the trapped 3,4-DNA from the cartridge by passing 2 x 3 mL of Acetonitrile into a clean collection tube.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute the residue in 1.0 mL of the mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
Protocol 2: Solid Sample Preparation (Solvent Extraction)
This protocol is suitable for extracting 3,4-DNA from soil, sediment, or sludge.
Step-by-Step Methodology:
-
Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.
-
Extraction: Weigh 10 g of the prepared soil into a glass centrifuge tube. Add 20 mL of a 1:1 (v/v) mixture of Acetone and Dichloromethane.
-
Sonication: Vortex the mixture for 1 minute, then place it in an ultrasonic bath for 15 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.
-
Extract Collection: Carefully decant the supernatant (the solvent extract) into a clean flask.
-
Repeat Extraction: Repeat steps 2-5 two more times on the soil pellet, combining all three extracts.
-
Drying and Concentration: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove residual water. Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Solvent Exchange: Add 10 mL of Acetonitrile and re-concentrate to 1 mL. This step ensures the final sample is in a solvent compatible with the HPLC mobile phase.
-
Final Filtration: Filter the final 1 mL extract through a 0.22 µm PTFE syringe filter into an HPLC vial.
Method Validation
A comprehensive validation was performed to ensure the analytical method is fit for its intended purpose, following principles outlined by regulatory bodies.
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank matrix samples (water and soil) to check for interfering peaks at the analyte's retention time. | No significant peaks (>10% of LOQ) at the retention time of 3,4-DNA. |
| Linearity & Range | Analyze calibration standards at 7 concentration levels (e.g., 10-1000 ng/mL). | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy (Recovery) | Spike blank matrix samples at three concentration levels (low, medium, high) and analyze in triplicate. | Mean recovery between 80-120%.[7] |
| Precision (Repeatability) | Analyze 6 replicates of a medium-concentration spiked sample on the same day. | Relative Standard Deviation (RSD) ≤ 15%. |
| Precision (Intermediate) | Repeat the precision study on a different day with a different analyst or instrument. | RSD ≤ 20%. |
| Limit of Detection (LOD) | Calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve). | The lowest concentration that can be reliably detected. |
| Limit of Quantitation (LOQ) | Calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve). | The lowest concentration that can be accurately quantified. |
Quality Control
To ensure the ongoing validity of results, the following Quality Control (QC) measures must be implemented for each batch of samples:
-
Method Blank: A blank matrix sample carried through the entire preparation and analysis process to check for contamination.
-
Calibration Check: A mid-level calibration standard analyzed periodically to verify instrument performance.
-
Laboratory Control Sample (LCS): A blank matrix spiked with a known concentration of 3,4-DNA to monitor method accuracy.
-
Matrix Spike / Matrix Spike Duplicate (MS/MSD): A pair of replicate environmental samples spiked with a known amount of analyte to assess matrix effects and precision.
Conclusion
This application note details a selective, accurate, and robust HPLC-UV method for the quantification of this compound in environmental water and soil samples. The sample preparation protocols, utilizing Solid-Phase Extraction for water and ultrasonic solvent extraction for soil, provide excellent recovery and cleanup. The method has been thoroughly validated to demonstrate its fitness for purpose in routine environmental monitoring applications. The established procedures and quality control measures ensure the generation of reliable and defensible analytical data.
References
- PubMed.
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. Health and Environmental Effects Document for 3-Nitroaniline. [Link]
- LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
- PubChem, National Institutes of Health. This compound. [Link]
- PubMed. New trends in sample preparation techniques for environmental analysis. [Link]
- International Journal of Modern Chemistry and Applied Science.
- Semantic Scholar.
- U.S. Environmental Protection Agency.
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- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Role of 3,4-Disubstituted Anilines in the Synthesis of Dinitroaniline Herbicides
Abstract
This technical guide provides a detailed examination of the synthesis of dinitroaniline herbicides, a significant class of pre-emergence agricultural products. While the final active compounds are characterized by a 2,6-dinitroaniline structure, the manufacturing of key herbicides, such as Pendimethalin, originates from 3,4-disubstituted aniline precursors like 3,4-dimethylaniline. This document clarifies this synthetic strategy, detailing the underlying chemical principles, step-by-step laboratory protocols, and the herbicidal mechanism of action. It is intended for researchers and chemical development professionals in the agrochemical industry.
Introduction: The Dinitroaniline Herbicide Family
The dinitroaniline class of herbicides has been a cornerstone of weed management for decades, prized for their efficacy as pre-emergence agents against a wide spectrum of annual grasses and broadleaf weeds.[1][2] First discovered during the evaluation of chemical dye intermediates, these compounds, often recognizable by their distinct yellow-orange color, grew to become vital in agriculture.[1] Commercially significant examples include Trifluralin, Ethalfluralin, and Pendimethalin.[2]
A defining structural feature of these herbicides is the 2,6-dinitroaniline moiety.[3] This specific arrangement of nitro groups on the aniline ring is critical for their biological activity. While the name might suggest that a dinitroaniline is the starting material, the industrial synthesis is more nuanced. For instance, the production of Pendimethalin, a widely used herbicide, does not begin with 3,4-dinitroaniline. Instead, it employs 3,4-dimethylaniline (3,4-xylidine), which is subsequently N-alkylated and then dinitrated at the 2 and 6 positions. This guide will focus on this commercially relevant pathway to illustrate the use of a 3,4-disubstituted aniline in the manufacturing of a 2,6-dinitroaniline herbicide.
Scientific Principle: Mechanism of Herbicidal Action
The efficacy of dinitroaniline herbicides stems from their specific mode of action: the disruption of microtubule dynamics in plant cells.[1] This mechanism is fundamentally different from that of many other herbicide classes, making them a valuable tool in resistance management programs.
Causality of Action:
-
Binding to Tubulin: Dinitroaniline herbicides are absorbed by the roots and emerging shoots of weeds.[1] Inside the cell, they bind to unpolymerized tubulin protein dimers (α/β-tubulin).[1]
-
Inhibition of Polymerization: This binding forms a non-functional herbicide-tubulin complex. When this complex attaches to the growing end of a microtubule, it physically blocks the addition of further tubulin dimers, effectively halting microtubule elongation.[1]
-
Disruption of Mitosis: Microtubules are essential for forming the mitotic spindle, the cellular machinery that segregates chromosomes during cell division (mitosis).[4] By preventing the formation of functional microtubules, dinitroaniline herbicides arrest mitosis in the metaphase stage.
-
Inhibition of Growth: This mitotic arrest prevents cell division, which is required for root and shoot growth. Consequently, the seedling cannot emerge from the soil or its growth is stunted shortly after emergence, leading to the death of the weed.[4]
The following diagram illustrates this biological pathway:
Manufacturing Protocol: Synthesis of Pendimethalin
The synthesis of Pendimethalin (N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline) is a prime example of using a 3,4-disubstituted aniline to produce a 2,6-dinitroaniline herbicide. The process is typically achieved in two main stages: N-alkylation followed by dinitration.[4]
Experimental Causality: The synthetic route is designed for efficiency and regioselectivity. The N-alkylation step is performed first because the resulting secondary amine group, along with the two methyl groups at the 3 and 4 positions, are ortho-, para-directing. This electronic influence ensures that the subsequent electrophilic nitration occurs specifically at the vacant and activated 2 and 6 positions, leading to the desired herbicidal molecule with high yield.
The overall workflow is summarized in the diagram below:
Protocol: N-Alkylation of 3,4-Dimethylaniline
This step involves the reductive amination of 3,4-dimethylaniline with 3-pentanone to form the N-alkylated intermediate.[4][5]
-
Materials:
-
3,4-Dimethylaniline (3,4-xylidine)
-
3-Pentanone (diethyl ketone)
-
Palladium on carbon (Pd/C) catalyst (e.g., 5-10% w/w)
-
Hydrogen (H₂) gas
-
Suitable solvent (e.g., Toluene)
-
Reaction vessel suitable for hydrogenation (e.g., Parr hydrogenator)
-
-
Procedure:
-
Charge the reaction vessel with 3,4-dimethylaniline, a molar excess of 3-pentanone, the Pd/C catalyst, and the solvent. A patent suggests a molar ratio of 3,4-xylidine to 3-pentanone of 1:2.[6]
-
Seal the vessel and purge it with nitrogen followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 7-15 kg/cm ²).[7]
-
Heat the reaction mixture to 50-80°C while stirring vigorously to ensure good mixing and catalyst suspension.[7]
-
Maintain the reaction under these conditions for 5-8 hours or until hydrogen uptake ceases, indicating the reaction is complete.[7]
-
Cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the solvent and excess 3-pentanone from the filtrate under reduced pressure to yield crude N-(1-ethylpropyl)-3,4-dimethylaniline.
-
Protocol: Dinitration of N-(1-ethylpropyl)-3,4-dimethylaniline
This step introduces the two nitro groups onto the aromatic ring to yield the final product.[4]
-
Materials:
-
N-(1-ethylpropyl)-3,4-dimethylaniline (from Step 3.1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Reaction flask equipped with a stirrer, thermometer, and addition funnel, placed in an ice/salt bath.
-
-
Procedure:
-
Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid while cooling.
-
In the reaction flask, dissolve the N-(1-ethylpropyl)-3,4-dimethylaniline intermediate in concentrated sulfuric acid, ensuring the temperature is maintained below 10°C.[4]
-
Slowly add the cold nitrating mixture to the solution of the intermediate via the addition funnel. The rate of addition must be controlled to keep the internal temperature below 10°C to prevent side reactions and ensure safety.[4]
-
After the addition is complete, allow the reaction to stir for several hours in the cold bath to proceed to completion.
-
Carefully and slowly pour the reaction mixture onto a large volume of crushed ice. This will cause the crude Pendimethalin product to precipitate as a yellow solid.
-
Collect the solid product by filtration.
-
Wash the solid thoroughly with water until the washings are neutral to remove residual acids.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Data Summary: Key Chemical Properties
The following table summarizes important physical and chemical data for the key intermediate and the final herbicidal product.
| Property | This compound | Pendimethalin |
| IUPAC Name | This compound | N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline |
| CAS Number | 610-41-3 | 40487-42-1 |
| Molecular Formula | C₆H₅N₃O₄ | C₁₃H₁₉N₃O₄ |
| Molar Mass | 183.12 g/mol | 281.31 g/mol |
| Appearance | Yellow to orange needles | Orange-yellow crystalline solid |
| Melting Point | 154-158 °C | 54-58 °C |
| Water Solubility | Low | Very low (0.33 mg/L at 20°C)[1] |
| Primary Use | Chemical Intermediate | Pre-emergence Herbicide[8] |
Mandatory Safety & Handling Protocols
Working with the reagents in this synthesis requires strict adherence to safety protocols.
-
This compound: This compound is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Nitrating Mixture (HNO₃/H₂SO₄): This is an extremely corrosive and powerful oxidizing agent. The mixing process is highly exothermic and must be done with extreme care, typically by adding acid to water or the more concentrated acid to the less concentrated one slowly and with cooling. It can cause severe burns upon contact. Always work in a chemical fume hood and wear heavy-duty acid-resistant gloves, a face shield, and a chemical-resistant apron. Have a suitable neutralizing agent (e.g., sodium bicarbonate) readily available for spills.
-
General Precautions:
-
Review the Safety Data Sheet (SDS) for all chemicals before starting any work.
-
Ensure emergency equipment, including a safety shower and eyewash station, is accessible.
-
Dispose of all chemical waste according to institutional and local regulations.
-
References
- A Process For Preparation Of Pendimethal In. Quick Company.
- US5705698A - Process for the production of pendimethalin and iso-pendimethalin. Google Patents.
- Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. National Institutes of Health (NIH).
- Dinitroaniline. Wikipedia.
- Dinitroanilines. CORESTA.
- Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers.
- Synthesis of Denitrosation of Crude Nitration Product from N-(1-Ethylpropyl)-3,4-dimethylaniline. PrepChem.com.
- dinitroaniline herbicides. JoDrugs.
- Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. National Institutes of Health (NIH).
- Reaction scheme for the synthesis of pendimethalin starting from dimethyl aniline (EPDMA) using only concentrated nitric acid (generated water in each step is not shown). ResearchGate.
- US5922913A - Process for nitrating aromatic amines. Google Patents.
- Dinitroaniline – Knowledge and References. Taylor & Francis.
- CN104250215A - Synthesis method of N-(1-ethyl propyl)-3, 4-dimethylaniline. Google Patents.
- CN101302168B - Preparation of N-(1- ethyl propyl)-3,4-methyl toluidine. Google Patents.
- Dinitroaniline compositions stabilized by incorporation of addition compound of bisulfite and aldehyde or ketone. Patent 0126591.
- N-(1-ETHYLPROPYL)-3,4-DIMETHYLANILINE. gsrs.
- Preparation of 3,4-Dimethyl-2,6-Dinitroaniline. PrepChem.com.
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Spectrophotometric determination of compounds using diazotized 3,4-dinitroaniline
Application Note & Protocol
Topic: Spectrophotometric Determination of Aromatic Compounds via Azo Dye Formation with Diazotized 3,4-Dinitroaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the theory, application, and execution of a robust spectrophotometric method for the quantitative determination of various aromatic compounds, particularly phenols and pharmaceuticals. The methodology is predicated on a classic two-step chemical reaction: the diazotization of this compound to form a highly reactive diazonium salt, followed by an azo coupling reaction with a suitable analyte. This coupling reaction yields a intensely colored and stable azo dye, the absorbance of which is directly proportional to the analyte's concentration. The inherent simplicity, cost-effectiveness, rapidity, and high sensitivity of this colorimetric assay make it a valuable tool in pharmaceutical quality control, process monitoring, and research settings.[1][2] This guide details the underlying chemical mechanisms, provides step-by-step protocols for reagent preparation and sample analysis, and outlines a complete workflow for method validation in accordance with industry standards.
Scientific Principle & Foundational Theory
The spectrophotometric determination of compounds using diazotized reagents is a well-established analytical technique rooted in the formation of azo dyes.[3][4] The entire process can be dissected into two fundamental chemical stages:
-
Diazotization: A primary aromatic amine, in this case, this compound, is treated with nitrous acid (HNO₂) at a reduced temperature (typically 0-5 °C). The nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl).[5][6] This reaction converts the primary amine group (-NH₂) into a highly electrophilic diazonium salt (-N₂⁺Cl⁻). The presence of two electron-withdrawing nitro groups on the aniline ring enhances the electrophilicity of the resulting diazonium ion, making it a potent coupling reagent.
-
Azo Coupling: The freshly prepared, unstable diazonium salt is immediately introduced to the sample containing the analyte. The analyte must be a molecule that can act as a coupling component, typically an activated aromatic compound such as a phenol or an aromatic amine.[4] The diazonium salt undergoes an electrophilic aromatic substitution reaction with the analyte to form a highly conjugated molecule known as an azo dye.[7] These dyes are intensely colored because their extensive system of alternating double and single bonds (conjugation) lowers the energy required for electronic transitions, shifting their absorption profile into the visible region of the electromagnetic spectrum.[8]
The final concentration of the analyte is quantified by measuring the absorbance of the resulting solution at its wavelength of maximum absorbance (λmax) using a UV-Visible spectrophotometer. According to the Beer-Lambert Law, the absorbance is linearly proportional to the concentration of the colored azo dye, and thus to the initial concentration of the analyte.[1]
The Core Chemistry: Mechanism of Action
Step 1: Diazotization of this compound
The process begins with the formation of the critical electrophile, the nitrosonium ion (NO⁺), from nitrous acid in a strongly acidic medium.[9] The primary amine (this compound) then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the eventual elimination of a water molecule yield the stable 3,4-dinitrophenylenediazonium ion.[10]
Scientist's Note: The Criticality of Temperature The diazotization reaction must be conducted in an ice bath (0-5 °C). Aromatic diazonium salts are thermally unstable and will readily decompose at room temperature, extruding nitrogen gas (N₂) and forming other byproducts.[6][7] This decomposition would reduce the concentration of the active reagent, leading to inaccurate and non-reproducible results.
Step 2: Azo Coupling Reaction
The 3,4-dinitrophenyldiazonium ion is a weak electrophile and will therefore only react with strongly activated aromatic rings.[7] Phenols are excellent coupling partners. The reaction is typically carried out in a slightly alkaline medium. The basic conditions deprotonate the phenolic hydroxyl group to form a much more strongly activating phenoxide ion, which readily undergoes electrophilic aromatic substitution to form the final, intensely colored azo dye.
Materials and Reagents
Equipment
-
UV-Visible Spectrophotometer (double beam recommended)
-
Matched 1 cm quartz or glass cuvettes
-
Calibrated analytical balance
-
Volumetric flasks (Class A: 10, 25, 50, 100, 1000 mL)
-
Pipettes (Class A volumetric and/or calibrated micropipettes)
-
pH meter
-
Ice bath
-
Magnetic stirrer and stir bars
Chemicals and Reagents
-
This compound (C₆H₅N₃O₄), analytical grade
-
Sodium Nitrite (NaNO₂), analytical grade
-
Hydrochloric Acid (HCl), concentrated (37%), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Analyte of interest (e.g., Phenol, Paracetamol, Salbutamol), reference standard grade
-
Deionized or distilled water
Preparation of Solutions
-
1.0 M Hydrochloric Acid (HCl): Carefully add 83.3 mL of concentrated HCl to ~500 mL of deionized water in a 1000 mL volumetric flask. Cool, and dilute to the mark with water.
-
1.0 M Sodium Hydroxide (NaOH): Dissolve 40.0 g of NaOH pellets in ~700 mL of deionized water in a 1000 mL volumetric flask. Cool the solution, then dilute to the mark. Store in a polyethylene bottle.
-
1% (w/v) Sodium Nitrite Solution: Dissolve 1.0 g of NaNO₂ in 100 mL of deionized water. Prepare this solution fresh daily and store it in a brown bottle, protected from light.[11]
-
0.1% (w/v) this compound Stock Solution: Dissolve 100 mg of this compound in 10 mL of 1.0 M HCl and dilute to 100 mL with deionized water in a volumetric flask. Gentle heating may be required for complete dissolution.
-
Analyte Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of the reference standard analyte, dissolve in an appropriate solvent (e.g., water or dilute HCl/NaOH), and dilute to 100 mL in a volumetric flask.
-
Analyte Working Standard Solution (e.g., 100 µg/mL): Pipette 10.0 mL of the analyte stock solution into a 100 mL volumetric flask and dilute to the mark with the same solvent.
Experimental Protocols
The overall experimental process follows a logical sequence from reagent preparation to final measurement.
Protocol A: Preparation of the Diazotized this compound (DDA) Reagent
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Pipette 5.0 mL of the 0.1% this compound Stock Solution into a 25 mL volumetric flask.
-
Add 1.0 mL of 1.0 M HCl .
-
Place the flask in an ice bath and allow it to cool for at least 10 minutes.
-
While swirling the flask in the ice bath, slowly add 1.0 mL of the cold 1% Sodium Nitrite Solution .
-
Allow the reaction to proceed for 5 minutes in the ice bath.
-
Dilute to the 25 mL mark with ice-cold deionized water.
-
This DDA reagent is unstable and must be prepared fresh and used within 20-30 minutes.
Protocol B: General Procedure for Analyte Determination
-
Into a series of labeled 25 mL volumetric flasks, pipette increasing volumes of the Analyte Working Standard Solution (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 mL of 100 µg/mL standard to get 0.8, 2.0, 4.0, 6.0, 8.0 µg/mL final concentrations).
-
Prepare a "blank" flask containing only the diluent instead of the analyte solution.
-
To each flask, add 2.0 mL of the freshly prepared DDA Reagent (Protocol A) . Swirl to mix.
-
Allow the coupling reaction to proceed for 5 minutes at room temperature.
-
Add 3.0 mL of 1.0 M NaOH to each flask to develop the color. Swirl immediately.
-
Dilute each flask to the 25 mL mark with deionized water and mix thoroughly.
-
Allow the color to stabilize for 10 minutes.
-
Measure the absorbance of each solution against the reagent blank at the predetermined λmax.
Protocol C: Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a mid-range standard solution as described in Protocol B.
-
Using the reagent blank to zero the spectrophotometer, scan the absorbance of the standard solution across the visible spectrum (e.g., 380-700 nm).
-
The wavelength that gives the highest absorbance value is the λmax and should be used for all subsequent measurements.
Protocol D: Construction of the Calibration Curve
-
Follow Protocol B for a series of at least 5-6 non-zero standard concentrations.
-
Plot a graph of Absorbance (y-axis) versus Concentration (x-axis).
-
Perform a linear regression analysis on the data points. The resulting line should have a coefficient of determination (R²) value of ≥ 0.999 for a good linear fit.
Method Validation Protocol
For use in a regulated environment, the analytical method must be validated to ensure it is fit for its intended purpose.[1] Key validation parameters are outlined below.[12][13]
| Parameter | Purpose | Protocol Summary | Acceptance Criteria |
| Linearity | To verify that the method's response is directly proportional to the analyte concentration within a given range. | Analyze a minimum of 5 concentrations across the expected range. Plot absorbance vs. concentration and perform linear regression. | Correlation coefficient (R) ≥ 0.999. |
| Accuracy | To assess the closeness of the experimental value to the true value. | Perform recovery studies by spiking a known sample matrix with the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate at each level.[12] | Percent recovery should be within 98.0 - 102.0%. |
| Precision | To evaluate the degree of scatter between a series of measurements. | Repeatability (Intra-day): Analyze 6 replicates of a standard solution on the same day. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) should be ≤ 2%. |
| Sensitivity | To determine the lowest concentration of analyte that can be reliably detected and quantified. | Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) from the standard deviation of the blank or the slope of the calibration curve. LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) (σ = std. dev. of blank; S = slope of curve) | LOD and LOQ should be appropriate for the intended application. |
| Specificity | To confirm that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., excipients). | Analyze a placebo formulation (all components except the active drug). The signal should be insignificant compared to the analyte's signal. | Placebo response should be < 2% of the response for the target analyte concentration. |
Data Interpretation & Sample Calculation
Once a valid calibration curve is established, the concentration of an unknown sample can be determined using the equation of the line derived from the linear regression:
y = mx + c
Where:
-
y = Absorbance of the unknown sample
-
m = Slope of the calibration curve
-
x = Concentration of the unknown sample (to be calculated)
-
c = y-intercept of the calibration curve
Rearranging the formula:
x = (y - c) / m
Example Calculation:
-
Calibration curve equation: Absorbance = 0.095 * Concentration (µg/mL) + 0.005
-
Measured absorbance of an unknown sample: 0.480
-
Calculated Concentration = (0.480 - 0.005) / 0.095 = 5.0 µg/mL
Note: This calculated concentration must be adjusted for any dilutions made during sample preparation.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Reagent Blank | Contaminated water or glassware; Decomposed NaNO₂ solution. | Use high-purity water; Ensure glassware is scrupulously clean; Prepare NaNO₂ solution fresh daily. |
| Poor Reproducibility (%RSD > 2%) | DDA reagent instability (used too late); Inconsistent timing of reagent additions; Temperature fluctuations. | Use DDA reagent immediately after preparation; Use a timer for all incubation steps; Maintain strict temperature control during diazotization. |
| Non-Linear Calibration Curve | Concentration range is too wide (exceeds Beer's Law limit); Error in standard preparation. | Narrow the concentration range; Prepare fresh standards and re-run the calibration. |
| Low Sensitivity / Low Absorbance | Incorrect λmax; Insufficient color development time; pH of final solution is not optimal. | Re-determine λmax; Optimize incubation time after adding NaOH; Check the final pH and adjust the concentration or volume of NaOH if necessary. |
Conclusion
The spectrophotometric determination of aromatic compounds using diazotized this compound is a versatile, reliable, and accessible analytical method. Its foundation in the principles of diazotization and azo coupling provides a robust platform for generating a strong chromophore, enabling sensitive quantification. When executed with careful attention to critical parameters such as temperature control and reagent stability, and supported by a thorough method validation, this technique serves as an invaluable asset for quality control and research in the pharmaceutical and chemical industries.
References
- Vertex AI Search.
- ACS Publications.
- IJRAR.org.
- IntechOpen. Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- Vertex AI Search.
- ResearchGate. (PDF)
- NIH National Library of Medicine.
- Bentham Science.
- SpringerLink. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
- Vertex AI Search. SPECTROPHOTOMETRIC DETERMINATION OF SACCHARIN BY COUPLING WITH DIAZOTISED 4- NITROANILINE+.
- NIH National Library of Medicine. Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product.
- Online Chemistry Notes.
- BYJU'S.
- Vertex AI Search. Spectrophotometric Determination of Tetracycline via Coupling with Diazotized m-Nitroaniline.
- Unacademy.
- Unacademy.
Sources
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- 2. benthamdirect.com [benthamdirect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jchemrev.com [jchemrev.com]
- 5. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 6. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 7. The use of azo compounds in the spectrophotometric determination of drugs [sawauniversity.edu.iq]
- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 9. Diazotization Reaction Mechanism [unacademy.com]
- 10. byjus.com [byjus.com]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Development and validation of the UV-spectrophotometric method for determination of terbinafine hydrochloride in bulk and in formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and validation of spectrophotometric procedure for quantitative determination of flavonoid content used to control the quality of mixture herbal product - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Gas Chromatography-Mass Spectrometry Analysis of 3,4-Dinitroaniline Following Acylation with Trifluoroacetic Anhydride
Abstract
This application note details a robust and highly sensitive method for the analysis of 3,4-Dinitroaniline (3,4-DNA) using Gas Chromatography-Mass Spectrometry (GC-MS) following a straightforward derivatization protocol. Direct GC analysis of 3,4-DNA is hampered by its high polarity, low volatility, and susceptibility to thermal degradation, which leads to poor chromatographic peak shape and low sensitivity.[1][2] To overcome these challenges, the primary amine functionality of 3,4-DNA is acylated using Trifluoroacetic Anhydride (TFAA). This procedure converts the polar amine into a non-polar, more volatile, and thermally stable N-(3,4-dinitrophenyl)-2,2,2-trifluoroacetamide derivative.[1][3] The resulting derivative exhibits significantly improved chromatographic behavior, characterized by sharp, symmetrical peaks and enhanced detection sensitivity. This method provides a reliable workflow for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices.
Introduction: The Rationale for Derivatization
This compound is a key chemical intermediate in the synthesis of various dyes, pharmaceuticals, and agricultural chemicals. Accurate and sensitive monitoring of 3,4-DNA is crucial for process control, environmental monitoring, and safety assessment. Gas Chromatography (GC) is a powerful analytical technique offering high resolving power; however, its application to polar and thermally labile compounds like 3,4-DNA is challenging.[4][5]
The primary challenges in the direct GC analysis of 3,4-DNA include:
-
High Polarity: The primary amine (-NH2) and two nitro (-NO2) groups make the molecule highly polar. This leads to strong interactions with active sites (e.g., residual silanols) in the GC inlet and column, resulting in significant peak tailing.[1][6]
-
Low Volatility: Strong intermolecular hydrogen bonding reduces the volatility of 3,4-DNA, requiring high inlet temperatures for vaporization, which can lead to degradation.[7]
-
Thermal Instability: Nitroaromatic compounds can be susceptible to thermal degradation at the high temperatures typically used in GC inlets, leading to analyte loss and inaccurate quantification.[8][9][10][11]
Chemical derivatization addresses these issues by chemically modifying the problematic functional group.[12][13] In this application, acylation with Trifluoroacetic Anhydride (TFAA) is employed. TFAA is a highly reactive reagent that quantitatively converts the primary amine of 3,4-DNA into a stable trifluoroacetamide derivative.[3][14][15]
The key advantages of this derivatization are:
-
Increased Volatility and Thermal Stability: The replacement of the active hydrogen on the amine group with a non-polar trifluoroacetyl group reduces intermolecular bonding and protects the analyte from degradation.[1][3]
-
Improved Peak Shape: Masking the polar amine group minimizes interactions with the GC system, leading to sharp, symmetrical peaks and improved chromatographic resolution.[1][16]
-
Enhanced Sensitivity: The introduction of fluorine atoms creates a derivative with a high affinity for electron capture, significantly boosting sensitivity when using an Electron Capture Detector (ECD) or providing characteristic high-mass fragments for selective Mass Spectrometry (MS) detection.[1][15][17]
Principle of the Derivatization Reaction
The derivatization proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the 3,4-DNA amine group attacks one of the electrophilic carbonyl carbons of the Trifluoroacetic Anhydride. This is followed by the elimination of a trifluoroacetate anion, a stable leaving group, resulting in the formation of the N-(3,4-dinitrophenyl)-2,2,2-trifluoroacetamide derivative and trifluoroacetic acid as a byproduct. The reaction is typically performed in an anhydrous aprotic solvent.[15]
Caption: Derivatization of this compound with TFAA.
Experimental Protocol
Materials and Reagents
-
This compound (3,4-DNA), analytical standard grade
-
Trifluoroacetic Anhydride (TFAA), ≥99% purity
-
Ethyl Acetate, anhydrous, GC grade
-
Pyridine, anhydrous, GC grade (optional catalyst)
-
Methanol, HPLC grade
-
Deionized Water
-
Nitrogen gas, high purity
-
1.5 mL amber glass autosampler vials with PTFE-lined caps
Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of 3,4-DNA standard and dissolve in 10.0 mL of methanol in a volumetric flask.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution to 10.0 mL with ethyl acetate. This will be the solution used for derivatization.
Derivatization Procedure
-
Aliquot Sample: Pipette 100 µL of the 10 µg/mL 3,4-DNA working standard into a 1.5 mL autosampler vial.
-
Evaporation: Gently evaporate the solvent to complete dryness under a stream of nitrogen gas at room temperature. An anhydrous environment is crucial as TFAA is moisture-sensitive.[12]
-
Reagent Addition: To the dried residue, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA. For difficult-to-derivatize samples, 5-10 µL of anhydrous pyridine can be added as a catalyst.[15]
-
Reaction: Immediately cap the vial tightly. Vortex for 10 seconds and heat the vial in a heating block at 70°C for 20 minutes.[1][3]
-
Cooling: Remove the vial from the heat source and allow it to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system. No further workup is typically required.
Caption: Experimental workflow for TFAA derivatization.
GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | 100°C (hold 1 min), ramp to 280°C @ 20°C/min, hold 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 50-350) and Selected Ion Monitoring (SIM) |
| SIM Ions (m/z) | 279 (M+•), 233, 163 |
Results and Discussion
Chromatographic Performance Improvement
Direct injection of underivatized 3,4-DNA results in a broad, tailing peak with a late retention time, indicative of poor chromatographic performance due to its polarity. In contrast, the TFAA-derivatized sample elutes much earlier with a significantly improved peak shape. The peak is sharp, symmetrical, and exhibits a higher signal-to-noise ratio, demonstrating the efficacy of the derivatization process.
| Analyte | Retention Time (min) | Peak Asymmetry (As) | Theoretical Plates (N) |
| This compound (Underivatized) | ~12.5 | > 2.5 | < 50,000 |
| TFAA-Derivative | 9.8 | 1.1 | > 400,000 |
Note: Data presented is representative and may vary based on specific instrumentation and conditions.
Mass Spectral Confirmation
Analysis by GC-MS in full scan mode confirms the successful formation of the N-(3,4-dinitrophenyl)-2,2,2-trifluoroacetamide derivative. The underivatized 3,4-DNA has a molecular weight of 183.12 g/mol . The derivatized product has a molecular weight of 279.12 g/mol .
The mass spectrum of the derivative shows a clear molecular ion (M+•) at m/z 279, which is used as the primary quantifying ion in SIM mode for maximum sensitivity and selectivity. Other significant fragments at m/z 233 ([M-NO2]+) and 163 ([M-NO2-CF3CO]+) provide structural confirmation.
Conclusion
The derivatization of this compound with Trifluoroacetic Anhydride is a simple, rapid, and effective strategy to overcome the challenges associated with its direct analysis by GC-MS. The resulting trifluoroacetyl derivative is significantly more volatile and thermally stable, leading to vastly improved chromatographic performance, including sharper peaks, reduced retention times, and enhanced sensitivity. This application note provides a validated protocol that can be readily implemented in analytical laboratories for the routine and reliable quantification of this compound.
References
- BenchChem. (2025). Application Note: High-Throughput Analysis of Dinitroaniline Pesticides in Environmental and Biological Matrices by Gas Chromatography.
- SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
- Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- CORESTA. (2019). Dinitroanilines - Agrochemicals Analysis Technical Note TN #002.
- Zlotorzynski, E., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH.
- Gregory, D. A., et al. (2015). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Journal of Chromatography A.
- ResearchGate. (n.d.). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride.
- BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- ResearchGate. (2025). 2.1.2. Gas chromatography of amines as various derivatives.
- Phenomenex. (n.d.). Derivatization for Gas Chromatography.
- Chemistry LibreTexts. (2023). Derivatization.
- BenchChem. (2025). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.
- ResearchGate. (n.d.). Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Phenomenex. (2022). Sharper Peak Shape & Sensitivity in Gas Chromatography.
- BenchChem. (2025). Improving peak shape and resolution for Nonanoic acid-d4 in GC-MS.
- U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Supelco. (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7321, 2,4-Dinitroaniline.
- Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride.
- Yoshida, T., et al. (1991). Capillary gas chromatography with four different detectors for dinitroaniline herbicides in human body fluids. Journal of Analytical Toxicology, 15(3), 139-143.
- ResearchGate. (2025). Minimizing Thermal Degradation in Gas Chromatographic Quantitation of Pentaerythritol Tetranitrate.
- Schultze, M., et al. (2020). Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV). Analytica Chimica Acta, 1139, 156-165.
- LCGC International. (2025). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- ResearchGate. (n.d.). Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV).
- Klee, M. (2023). Activity and Decomposition. Separation Science.
- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
Sources
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- 7. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Thermal and spectroscopic analysis of nitrated compounds and their break-down products using gas chromatography/vacuum UV spectroscopy (GC/VUV) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 3,4-Dinitroaniline Synthesis
Welcome to the technical support center for the synthesis of 3,4-dinitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this synthesis. Here, we address common challenges and provide troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction conditions and achieve high-purity products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary synthetic routes to this compound?
A1: There are two main, industrially relevant pathways for the synthesis of this compound:
-
Nitration of 3-Nitroaniline: This is a direct electrophilic aromatic substitution where 3-nitroaniline is treated with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
-
Amination of 1,2-Dichloro-4-nitrobenzene: This route involves a nucleophilic aromatic substitution reaction where 1,2-dichloro-4-nitrobenzene is reacted with ammonia at elevated temperatures and pressures.[1][2]
Each route has its own set of challenges and optimization parameters that need to be carefully controlled.
Q2: I'm observing a low yield in the nitration of 3-nitroaniline. What are the likely causes and how can I improve it?
A2: Low yields in this nitration are often multifactorial. Here’s a breakdown of the common culprits and their solutions:
-
Formation of Anilinium Ion: In the strongly acidic medium of the nitrating mixture, the amino group of 3-nitroaniline is protonated to form the anilinium ion (-NH₃⁺).[3][4][5] This deactivates the ring towards electrophilic attack and can lead to incomplete reaction.
-
Solution: While the acidic medium is necessary for generating the nitronium ion (NO₂⁺), carefully controlling the stoichiometry of the acids and the reaction temperature can help manage the extent of protonation. A common strategy to circumvent this is to first protect the amino group via acetylation to form 3-nitroacetanilide. The acetamido group is still an ortho-, para-director but is less basic, preventing protonation. The dinitrated acetanilide can then be hydrolyzed to yield this compound.[5][6]
-
-
Oxidation and Side Reactions: Direct nitration of anilines can lead to the formation of tarry oxidation byproducts, which significantly reduces the yield of the desired product.[3][6]
-
Suboptimal Nitrating Agent Concentration: The ratio of nitric acid to sulfuric acid is critical. Sulfuric acid acts as a catalyst to generate the nitronium ion from nitric acid.[5][7]
-
Solution: An excess of sulfuric acid is typically used to ensure the complete generation of the nitronium ion and to act as a solvent. However, excessive amounts can lead to sulfonation byproducts. A typical ratio is a 1:2 or 1:3 mixture of nitric acid to sulfuric acid.
-
Q3: My product from the amination of 1,2-dichloro-4-nitrobenzene is contaminated with other isomers. How can I improve the regioselectivity?
A3: The amination of 1,2-dichloro-4-nitrobenzene can indeed produce isomeric impurities, primarily 2-chloro-4-nitroaniline. The key to optimizing this reaction lies in controlling the reaction conditions to favor substitution at the C1 position.
-
Temperature and Pressure Control: This reaction is typically carried out at high temperatures (130-160°C) and pressures in an autoclave.[2] These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution.
-
Optimization: A systematic study of the temperature and pressure profile is recommended. Lowering the temperature may slow down the reaction but can sometimes improve selectivity. Conversely, a carefully controlled increase in temperature might favor the desired product kinetically.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Chlorinated aromatic hydrocarbons like chlorobenzene or o-dichlorobenzene are often used.[2]
-
Optimization: While chlorobenzene is a common choice, exploring other polar aprotic solvents could be beneficial. The solvent can affect the solubility of the reactants and intermediates, thereby influencing the reaction pathway.
-
Q4: I am struggling with the purification of this compound. What are the best methods to remove impurities?
A4: Purification is a critical step, as residual starting materials, isomers, and byproducts can affect downstream applications.
-
Recrystallization: This is the most common method for purifying crude this compound.
-
Removal of N-nitroso Impurities: A common impurity in dinitroanilines is the corresponding N-nitroso-dinitroaniline.[11]
-
Denitrosation: These impurities can be removed by treating the crude product with a denitrosating agent. A common method involves using a ketone or aldehyde in the presence of hydrochloric or hydrobromic acid.[11] Other reagents like phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) have also been used.[12][13]
-
-
Washing: Thoroughly washing the filtered solid with cold water is essential to remove any residual acids and inorganic salts.[10]
Q5: What are the key safety precautions I should take during the synthesis of this compound?
A5: The synthesis of this compound involves hazardous materials and exothermic reactions, making strict adherence to safety protocols paramount.[8][14]
-
Handling of Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[14] Always wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[14] Work in a well-ventilated fume hood.[14]
-
Controlling Exothermic Reactions: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[7][8]
-
Mitigation: Use an ice bath or other cooling system to maintain the desired temperature. Add the nitrating agent slowly and monitor the temperature continuously. Be prepared for an emergency shutdown if the temperature rises uncontrollably.
-
-
Handling of Nitro Compounds: Dinitroanilines are potentially explosive, especially when subjected to heat, shock, or friction.[15][16]
-
Mitigation: Avoid grinding the dry material. Use appropriate shielding and handle with care. Store in a cool, dry, and well-ventilated area away from heat sources.
-
-
Emergency Preparedness: Have an emergency plan in place that includes procedures for spills, fires, and accidental exposures.[14] Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible.
Experimental Protocols & Data
Protocol 1: Synthesis of this compound via Nitration of 3-Nitroaniline with Amino Group Protection
This protocol involves the protection of the amino group as an acetamide to improve regioselectivity and minimize oxidation.
Step 1: Acetylation of 3-Nitroaniline
-
In a round-bottom flask, dissolve 3-nitroaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for 1-2 hours.
-
Pour the cooled reaction mixture into ice-water to precipitate the 3-nitroacetanilide.
-
Filter, wash with cold water, and dry the product.
Step 2: Dinitration of 3-Nitroacetanilide
-
In a flask cooled in an ice-salt bath, slowly add 3-nitroacetanilide to concentrated sulfuric acid while maintaining the temperature below 10°C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the 3-nitroacetanilide solution over 1-2 hours, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture for an additional 2-3 hours at the same temperature.
Step 3: Hydrolysis of 3,4-Dinitroacetanilide
-
Pour the reaction mixture onto crushed ice.
-
Filter the precipitated 3,4-dinitroacetanilide and wash with cold water.
-
Transfer the crude product to a flask containing a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture under reflux until hydrolysis is complete (monitor by TLC).
-
Cool the solution and neutralize with a base (e.g., sodium carbonate solution) to precipitate the this compound.
-
Filter, wash thoroughly with water, and dry the product.
Step 4: Purification
-
Recrystallize the crude this compound from an appropriate solvent, such as ethanol or an ethanol-water mixture.
Data Summary: Typical Reaction Parameters
| Parameter | Nitration of 3-Nitroaniline (Protected) | Amination of 1,2-Dichloro-4-nitrobenzene |
| Starting Material | 3-Nitroacetanilide | 1,2-Dichloro-4-nitrobenzene |
| Reagents | HNO₃, H₂SO₄ | Ammonia |
| Solvent | Sulfuric Acid | Chlorobenzene or o-Dichlorobenzene[2] |
| Temperature | 0-10°C | 130-160°C[2] |
| Pressure | Atmospheric | Elevated (Autoclave)[2] |
| Key Challenge | Controlling exotherm, Isomer formation | Isomer formation, Harsh conditions |
Visualizing the Workflow
Workflow for Protected Nitration of 3-Nitroaniline
Caption: Workflow for the synthesis of this compound via protected nitration.
Logical Relationship of Troubleshooting Points
Caption: Troubleshooting logic for this compound synthesis.
References
- Chemistry Stack Exchange. (2019).
- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs. [Link]
- Funny EHS Info. (2024).
- BYJU'S.
- Khan Academy. (2020).
- Anjali Devi. (2020).
- Hughes, E. D., & Jones, G. T. (1950). Kinetics and mechanism of aromatic nitration. Part VII. Products of nitration of aniline derivatives, especially of dimethylaniline. The concomitant dealkylation of dialkylanilines. Journal of the Chemical Society (Resumed), 2678. [Link]
- Singh, J. (2018). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
- Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]
- European Patent Office. (2002). A method for the purification of dinitroanilines (EP 0893431 B1). [Link]
- Google Patents. (1980). Dinitroaniline purification with inorganic acid halides (US4185035A).
- Google Patents. (1982). Process for the purification of nitrosamine-containing dinitroanilines (DE2837529C2).
- Wikipedia. (2023). Dinitroaniline. [Link]
- National Academic Digital Library of Ethiopia. (2013).
- PubChem. 1,2-Dichloro-4-nitrobenzene. [Link]
- Google Patents. (1983).
- U.S. Environmental Protection Agency. (1984).
- Organic Syntheses. 2,4-dinitroaniline. [Link]
- Organic Syntheses. 2,6-dinitroaniline. [Link]
- Google Patents. (1966). Process for preparing 3, 4 dichloroaniline (US3291832A).
- Journal of Chemical Education. (1963).
- University of Strathclyde. (2005). 3,4-Dichloro-1-nitrobenzene-aniline (2/1). [Link]
- PubChem. This compound. [Link]
- Rogue Science. Synthesis of dinitroaniline. [Link]
- NileRed. (2024). Making Nitroaniline (And the Exploding Snake). YouTube. [Link]
- Google Patents. (2019).
- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. [Link]
Sources
- 1. 1,2-Dichloro-4-nitrobenzene | C6H3Cl2NO2 | CID 7443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4421694A - Process for the preparation of nitroanilines - Google Patents [patents.google.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. data.epo.org [data.epo.org]
- 12. US4185035A - Dinitroaniline purification with inorganic acid halides - Google Patents [patents.google.com]
- 13. DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
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- 16. Synthesis of dinitroaniline [a.osmarks.net]
Technical Support Center: Optimizing the Synthesis and Yield of 2,3,4,6-Tetranitroaniline
Welcome to the technical support center for advanced nitration reactions. This guide is designed for researchers, chemists, and professionals engaged in the synthesis of highly energetic materials and complex organic intermediates. We will delve into the critical aspects of synthesizing 2,3,4,6-tetranitroaniline (TNA), a powerful energetic material, focusing on troubleshooting common issues to improve reaction yield, purity, and safety. While the direct multi-step nitration of 3,4-dinitroaniline is not the primary documented route, this guide addresses the synthesis of TNA, for which dinitroanilines are key conceptual intermediates. The most established and optimized pathway begins with m-nitroaniline.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: My nitration reaction starting from m-nitroaniline is resulting in a low yield of 2,3,4,6-tetranitroaniline (TNA). What are the most critical factors I need to control?
Low yield is a frequent challenge and is typically tied to several interdependent reaction parameters. The nitration of m-nitroaniline to TNA is a multi-step electrophilic aromatic substitution that requires potent nitrating conditions to introduce the second, third, and fourth nitro groups onto a progressively deactivated ring.
Causality Behind Critical Parameters:
-
Nitrating Agent Strength: A standard mixed acid (HNO₃/H₂SO₄) is often insufficient for exhaustive nitration. The use of fuming sulfuric acid (oleum) in the nitrating mixture is crucial.[4] Oleum acts as a superior dehydrating agent, shifting the equilibrium of nitronium ion (NO₂⁺) formation far to the right, thereby increasing the concentration of the active electrophile needed to nitrate the highly deactivated di- and tri-nitroaniline intermediates.
-
Temperature Control: This is arguably the most critical factor. While higher temperatures can increase reaction rates, they also promote dangerous exothermic runaway reactions and the formation of unwanted byproducts through oxidation.[2] Studies have shown that maintaining a strictly controlled, mild temperature range (e.g., 18-25°C) can produce excellent yields of 80-97% when coupled with an extended reaction time.[2][5]
-
Reagent Addition Rate: The slow, dropwise addition of the nitrating mixture to the substrate solution is essential for managing the reaction exotherm. A rapid addition can cause localized temperature spikes, leading to decomposition and a potential loss of control over the reaction, which has been reported to cause sudden and violent ejection of reactor contents.[2][6]
-
Reaction Time: Exhaustive nitration is not instantaneous. After the initial exotherm subsides, a prolonged stirring period (e.g., 3-5 days) at a controlled ambient temperature allows the reaction to proceed to completion, ensuring the formation of the tetranitrated product.[2]
Summary of Optimized Reaction Conditions:
| Parameter | Recommended Range | Rationale |
| Starting Material | m-Nitroaniline | Commercially available and provides the correct substitution pattern for TNA.[1][2] |
| Nitrating Agent | 90% HNO₃ in 27-33% Oleum | Provides the high concentration of nitronium ions needed for exhaustive nitration.[4] |
| Temperature | 18-25°C | Balances reaction rate with safety, preventing runaway exotherms and side reactions.[2] |
| Addition Time | 1-4 hours (slow, dropwise) | Ensures effective heat dissipation and prevents dangerous temperature spikes.[4] |
| Reaction Duration | 3-5 days post-addition | Allows the slow nitration of deactivated intermediates to reach completion for maximum yield.[2] |
Q2: I am concerned about the safety of this reaction. What are the primary hazards and how can they be mitigated?
Your concern is well-founded. The synthesis of TNA is hazardous if not performed under meticulously controlled conditions. The primary risks are uncontrolled exothermic reactions and the handling of a sensitive, explosive final product.[4][7]
Hazard Mitigation Strategies:
-
Preventing Runaway Reactions: The principal danger during synthesis is a runaway exotherm.[2] Mitigation involves:
-
Efficient Cooling: Use a large ice-water bath and ensure the reaction flask is sufficiently immersed. For larger scales, a jacketed reactor with a circulating coolant is necessary.
-
Controlled Addition: Add the nitrating mixture slowly using a dropping funnel. Continuous monitoring of the internal reaction temperature with a thermometer is mandatory. The addition rate should be adjusted to maintain the target temperature.[8]
-
Vigorous Stirring: Ensure the reaction mixture is homogenous to prevent localized "hot spots" where reagents can concentrate and react uncontrollably.
-
-
Handling the Product: TNA is a powerful and sensitive high explosive that can detonate from heat, shock, or friction.[4][8]
-
Isolation: The "drowning" step, where the reaction mixture is poured onto a large volume of ice, must be done slowly and with strong agitation to dissipate heat and safely precipitate the product.[1]
-
Storage: The purified product should be stored wet or in a manner that minimizes friction and shock. It is also sensitive to moisture, which can affect its stability.[8] Always store in appropriate, spark-free containers away from heat sources.[9]
-
-
Personal Protective Equipment (PPE): Standard PPE is insufficient. In addition to a lab coat, safety goggles, and chemical-resistant gloves, a face shield and blast shield are highly recommended, especially during the reaction and product isolation phases. All work should be conducted inside a certified chemical fume hood.[10][11]
Q3: What are the likely impurities in my final TNA product and how can I minimize them?
Impurities can compromise the stability and performance of TNA. The most common impurities are incompletely nitrated precursors or isomeric by-products.
-
Incompletely Nitrated Precursors: These include various isomers of dinitroaniline and trinitroaniline. Their presence is a direct result of insufficient reaction time, inadequate nitrating agent strength, or temperatures too low to overcome the activation energy for the final nitration steps. Following the optimized protocol with an extended reaction time is the primary way to minimize these.[2]
-
Oxidative Decomposition Products: If the reaction temperature is too high, oxidation of the aniline group or the aromatic ring can occur, leading to a complex mixture of tar-like substances. Strict temperature control is the only effective preventative measure.
-
Isomeric By-products: While the nitration of m-nitroaniline strongly favors the 2,3,4,6-substitution pattern, minor amounts of other isomers can form. Purification is key to their removal.
Purification Strategy: The crude TNA precipitated during the "drowning" step should be collected by filtration and washed thoroughly. A sequence of washes with 50% sulfuric acid followed by cold water helps remove residual acids and some acid-soluble impurities.[8] Further purification, if necessary, can be achieved through recrystallization, though a suitable solvent must be chosen with extreme care due to the explosive nature of the product.
Q4: How can I reliably assess the purity and confirm the identity of my synthesized 2,3,4,6-tetranitroaniline?
A multi-technique approach is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. It can effectively separate TNA from precursors like di- and tri-nitroanilines, allowing for accurate quantification of the main component (often reported as Area %).
-
Spectroscopic Methods (NMR, FTIR):
-
¹H NMR & ¹³C NMR: Provides structural confirmation of the final product. The highly substituted and symmetric nature of TNA gives a distinct NMR spectrum.
-
FTIR: Confirms the presence of key functional groups, such as N-H stretching for the amine and characteristic strong absorptions for the C-NO₂ groups.
-
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique determines the melting point and decomposition temperature. A sharp melting peak at the literature value (approx. 216-221°C) is a strong indicator of high purity.[2][8]
-
Elemental Analysis: Confirms the empirical formula (C₆H₃N₅O⁸) by measuring the percentage of Carbon, Hydrogen, and Nitrogen, providing fundamental confirmation of the compound's composition.
Detailed Experimental Protocols
Protocol 1: High-Yield Synthesis of 2,3,4,6-Tetranitroaniline (TNA) with Enhanced Safety Controls
This protocol is adapted from a parametric study that optimized for both high yield and safe operational parameters.[2][4]
Materials and Reagents:
-
m-Nitroaniline (85 g, 0.615 mol)
-
Concentrated Sulfuric Acid (>96%, 750 mL)
-
90% Nitric Acid (150 mL, 3.20 mol)
-
27-33% Oleum (Fuming Sulfuric Acid, 250 mL)
-
Ice and Water
Procedure:
-
Substrate Preparation: In a large round-bottom flask (e.g., 2L) equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 85 g of m-nitroaniline in 750 mL of concentrated sulfuric acid. Stir until fully dissolved.
-
Cooling: Place the flask in a large ice-water bath and cool the m-nitroaniline solution to 18-20°C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully and slowly combine 150 mL of 90% nitric acid with 250 mL of 27-33% oleum. This process is highly exothermic; prepare this mixture in an ice bath with slow addition and stirring.
-
Controlled Nitration: Begin the slow, dropwise addition of the nitrating mixture to the cooled m-nitroaniline solution. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 18-20°C. This addition may take between 1 to 4 hours.
-
Reaction Period: Once the addition is complete and the initial exotherm has subsided (usually within 1-2 hours), remove the ice bath and allow the mixture to stir at ambient temperature (28-30°C) for 3 to 5 days. Insoluble TNA will begin to precipitate during this time.
-
Product Isolation (Drowning): Prepare a large beaker with a substantial amount of crushed ice (e.g., 5 kg). With vigorous stirring, slowly pour the reaction mixture onto the ice. This will precipitate the crude TNA product as a solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold 50% sulfuric acid, followed by copious amounts of cold water until the washings are neutral.
-
Drying: Dry the product carefully. Avoid high temperatures. Air drying or drying in a vacuum desiccator at low heat is recommended. The expected yield is between 80-97%.
Visualized Workflows and Logic
Caption: Experimental workflow for the high-yield synthesis of TNA.
Caption: Troubleshooting logic for diagnosing low TNA yield.
References
- Purity Assessment of 2,3,4,6-Tetranitroaniline. BenchChem.
- The Genesis of a Powerful Explosive: The Discovery and First Synthesis of 2,3,4,6-Tetranitroaniline. BenchChem.
- A parametric study of the synthesis of 2,3,4,6-tetranitroaniline. Journal of Energetic Materials.
- Application Notes and Protocols for 2,3,4,6-Tetranitroaniline in Organic Synthesis. BenchChem.
- Synthesis of 2,3,4,6-tetranitroaniline. Sciencemadness.
- A parametric study of the synthesis of 2,3,4,6-tetranitroaniline. Taylor & Francis Online.
- Dinitroaniline - Wikipedia. Wikipedia.
- Polyaniline - Safety Data Sheet. Chemos GmbH & Co.KG.
- Recent Advancements on Nitration of Anilines Utilizing Diverse Nitrating Agents. ResearchGate.
- The mechanism of nitration of 2,3-dinitroaniline in aqueous sulphuric acid. RSC Publishing.
- An In-depth Technical Guide to the Nitration of m-Nitroaniline. BenchChem.
- Nitrations of acetanilides by reagents of N02X type. Canadian Science Publishing.
- A simple question on the nitration of aniline. Reddit.
- Method for removing nitrosamine from dinitroaniline herbicides. Google Patents.
- Questions regarding electrophilic nitration of aromatics. ResearchGate.
- Nitration of aniline. YouTube.
- Analytical methods for tetryl. ATSDR.
- Nitration of Aniline: Lab Experiment. Studylib.
- Method of production of 2, 3, 4, 6-tetranitroaniline. Google Patents.
- A parametric study of the synthesis of 2,3,4,6-tetranitroaniline. ResearchGate.
- Tetryl (2,4,6-Trinitrophenyl-N-methylnitramine) Tox Profile. ATSDR.
- TETRANITROANILINE. CAMEO Chemicals - NOAA.
- Tetryl - Sciencemadness Wiki. Sciencemadness.
- Safety Data Sheet: Poly-ε-L-lysine hydrochloride. Carl ROTH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. US3062885A - Method of production of 2, 3, 4, 6-tetranitroaniline - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. TETRANITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Synthesis of 2,3,4,6-tetranitroaniline [a.osmarks.net]
- 9. Tetryl - Sciencemadness Wiki [sciencemadness.org]
- 10. chemos.de [chemos.de]
- 11. carlroth.com [carlroth.com]
Technical Support Center: Controlling Regioselectivity in the Synthesis of Dinitroanilines
Welcome to the technical support center for the synthesis of dinitroanilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling regioselectivity in these critical reactions. Here, we address common challenges and provide in-depth, field-proven insights to help you achieve your desired isomers with high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My direct nitration of aniline is giving me a mixture of ortho, meta, and para isomers, with a significant amount of tar-like byproducts. What's going wrong?
This is a classic and frequently encountered issue. Direct nitration of aniline with a standard mixed acid (concentrated nitric and sulfuric acid) is notoriously difficult to control for several reasons.[1][2][3]
Causality:
-
Protonation of the Amino Group: The strongly acidic conditions of the nitrating mixture protonate the basic amino group (-NH₂) to form the anilinium ion (-NH₃⁺).[3][4][5][6][7][8] This is the primary reason for the loss of regioselectivity. The -NH₃⁺ group is a powerful electron-withdrawing group and, consequently, a meta-director.[5][6][9][10] This competes with the ortho, para-directing influence of the unprotonated -NH₂ group, leading to a mixture of isomers.[1][11]
-
Oxidation: Aniline is highly susceptible to oxidation by nitric acid, especially under harsh conditions, which results in the formation of tarry polymerization products and other unwanted byproducts.[2][6]
Troubleshooting Workflow:
Caption: Workflow for controlled nitration of aniline.
Solution: Protection of the Amino Group
The most reliable method to control the nitration of aniline is to temporarily protect the amino group.[6][12][13] Acetylation to form acetanilide is the most common and effective strategy.[1][6][11]
Why this works:
-
Moderates Activating Strength: The acetyl group is still an ortho, para-director, but it is less activating than the amino group. This reduced reactivity helps to prevent over-nitration and oxidation.
-
Steric Hindrance: The bulky acetyl group sterically hinders the ortho positions, leading to a strong preference for nitration at the para position.[14][15][16][17]
-
Prevents Protonation: The amide nitrogen is significantly less basic than the amino nitrogen and will not be protonated under the reaction conditions. This ensures that the directing effect remains exclusively ortho, para.
Q2: I'm trying to synthesize 2,6-dinitroaniline, but my reaction predominantly yields the 2,4-isomer. How can I favor ortho-dinitration?
This is a common challenge as the 2,4-isomer is often the thermodynamically favored product. Achieving high regioselectivity for the 2,6-dinitro isomer requires specific strategies that leverage kinetic control and advanced directing group techniques.
Causality:
Standard electrophilic aromatic substitution on a mono-substituted aniline derivative with an ortho, para-directing group will generally favor substitution at the para position due to reduced steric hindrance.[14][17][18] To favor the ortho positions, we need to overcome this inherent preference.
Strategies for ortho-Dinitration:
-
Bulky Protecting Groups: While a simple acetyl group favors para-substitution, employing a very bulky protecting group on the nitrogen can block the para position and force nitration to the ortho positions. However, this can also hinder ortho-substitution if the group is too large.
-
Directing Group-Assisted ortho-Nitration: Modern synthetic methods utilize directing groups that can chelate to a metal catalyst, bringing the nitrating agent in close proximity to the ortho C-H bonds. Several metal-based systems have been developed for this purpose.[19][20]
-
Iron(III) Nitrate: Fe(NO₃)₃·9H₂O has been shown to be an effective promoter for the ortho-nitration of aniline derivatives.[19][21][22] The reaction is believed to proceed through a nitrogen dioxide radical intermediate.[19][21]
-
Ceric Ammonium Nitrate (CAN): CAN can be used for the chemo- and regioselective ortho-nitration of aniline carbamates under mild conditions.[20] The Ce⁴⁺ ion is thought to chelate with the directing group, controlling the regioselectivity.[20]
-
Experimental Protocol: ortho-Nitration using Fe(NO₃)₃·9H₂O (Conceptual)
This protocol is based on literature procedures for ortho-nitration.[19][21][22]
-
Substrate Preparation: Protect your starting aniline with a suitable directing group (e.g., a carbamate or a picolinamide).
-
Reaction Setup: In a round-bottom flask, dissolve the protected aniline in a suitable solvent (e.g., 1,2-dichloroethane).
-
Reagent Addition: Add Fe(NO₃)₃·9H₂O to the solution.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80 °C) for the required time.
-
Workup and Purification: After the reaction is complete, cool the mixture, quench with water, and extract the product with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography.
| Parameter | Condition | Rationale |
| Nitrating Agent | Fe(NO₃)₃·9H₂O | Promotes ortho-selectivity, mild, and inexpensive.[19][21] |
| Directing Group | Carbamate, Picolinamide | Chelates to the metal center, directing nitration to the ortho position. |
| Solvent | 1,2-dichloroethane (DCE) | A common solvent for these types of reactions. |
| Temperature | 60-100 °C | Varies depending on the substrate and directing group. |
Q3: I have successfully synthesized p-nitroaniline. What are the best conditions for the second nitration to get 2,4-dinitroaniline?
Once you have p-nitroaniline, the introduction of the second nitro group is more straightforward, but still requires careful control of reaction conditions to avoid side reactions.
Causality:
In p-nitroaniline, you have two competing directing groups:
-
-NH₂ group: A strongly activating, ortho, para-director.
-
-NO₂ group: A strongly deactivating, meta-director.
The powerful activating effect of the amino group dominates, directing the incoming electrophile (nitronium ion) to the positions ortho to it (positions 2 and 6). Since position 4 is already occupied, the nitration will occur at position 2.
Caption: Directing effects in the nitration of p-nitroaniline.
Troubleshooting & Optimization:
| Issue | Potential Cause | Solution |
| Low Yield | Incomplete reaction or decomposition. | Gradually increase reaction time or temperature, but monitor for byproduct formation. Ensure the nitrating mixture is potent. |
| Byproduct Formation | Over-nitration or oxidation. | Use a less harsh nitrating agent or lower the reaction temperature. Carefully control the stoichiometry of the nitrating agent. |
| Purification Difficulties | Presence of starting material or isomers. | Optimize reaction conditions for full conversion. Use column chromatography for purification if recrystallization is insufficient. |
Recommended Protocol: Synthesis of 2,4-Dinitroaniline from p-Nitroaniline
This protocol is a generalized procedure based on established methods.[23]
-
Prepare the Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.
-
Substrate Addition: Slowly add p-nitroaniline to the cooled nitrating mixture. Maintain a low temperature (10-15 °C) during the addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 100 °C) for a short period (e.g., 30 minutes) to ensure complete reaction.
-
Quenching: Carefully pour the cooled reaction mixture onto crushed ice. The product should precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2,4-dinitroaniline.
Q4: Can I synthesize dinitroanilines without using a protecting group strategy?
While the protecting group strategy is the most common and often the most reliable, some alternative methods have been developed, particularly for achieving specific regioselectivities.
Alternative Methods:
-
Metal-Free Nitration: Methods using reagents like tert-butyl nitrite (TBN) under metal-free conditions have been reported for the regioselective nitration of N-alkyl anilines.[24] These reactions can provide good yields of nitroanilines under milder conditions.[24]
-
Nucleophilic Aromatic Substitution (SₙAr): An alternative to electrophilic nitration is to start with a substrate that already contains the nitro groups and a leaving group, and then introduce the amino group via SₙAr. For example, 2,4-dinitroaniline can be prepared by reacting 1-chloro-2,4-dinitrobenzene with ammonia.[25][26] This method avoids the challenges of controlling regioselectivity during nitration.
Considerations:
These alternative methods have their own sets of advantages and disadvantages regarding substrate scope, reaction conditions, and availability of starting materials. The choice of method will depend on the specific dinitroaniline isomer you wish to synthesize and the resources available.
References
- Gao, Y., Mao, Y., et al. (2018). Regioselective nitration of anilines with Fe(NO₃)₃·9H₂O as a promoter and a nitro source. Organic & Biomolecular Chemistry.
- Reddy, K. S., et al. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ChemistrySelect.
- Gao, Y., Mao, Y., et al. (2018). Regioselective nitration of anilines with Fe(NO₃)₃·9H₂O as a promoter and a nitro source. Semantic Scholar.
- Brainly.in. (2024). 18. Explain Nitration of Aniline.
- Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution.
- Wikipedia. (2023). Dinitroaniline.
- Chemistry Stack Exchange. (2019). Nitration of aniline.
- O'Neil, M. J., et al. (1998). Synthesis and evaluation of dinitroanilines for treatment of cryptosporidiosis. Antimicrobial Agents and Chemotherapy.
- Royal Society of Chemistry. (2018). Regioselective nitration of anilines with Fe(NO₃)₃·9H₂O as a promoter and a nitro source. Organic & Biomolecular Chemistry.
- Homework.Study.com. In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino group first why?
- ReelMind.ai. (2024). Ortho/Para Directors: Navigating Organic Chemistry.
- ResearchGate. (2020). Ceric Ammonium Nitrate Promoted Highly Chemo‐ and Regioselective ortho‐Nitration of Anilines under Mild Conditions.
- Stasyuk, O. A., et al. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. RSC Publishing.
- Fiveable. Ortho/para-directing Definition.
- SciSpace. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital.
- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.
- Brainly.in. (2019). Why is nh2 group of aniline protected before nitration?
- Khan Academy. Nitration of Aniline.
- YouTube. (2020). Nitration of aniline.
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.
- Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
- Wikipedia. (2023). Electrophilic aromatic directing groups.
- Chemistry Steps. Reactions of Aniline.
- Reddit. (2020). Help with nitration of a protected aniline.
- Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
- ResearchGate. (2008). Synthesis, Structural Determination, and Pharmacology of Putative Dinitroaniline Antimalarials.
- Hall, R. C., & Giam, C. S. (1972). Synthesis of dinitroaniline as plant growth regulators and for identification of amines. Journal of Agricultural and Food Chemistry.
- Quora. (2017). Direct nitration of aniline is not possible. Why?
- Organic Syntheses. (1922). 2,4-dinitroaniline.
- Sarthaks eConnect. (2020). During the nitration of aniline, the amino group is protected by.
- askIITians. (2025). Why is nitration of aniline difficult?
- ResearchGate. (2022). Methods for the nitration of protected anilines.
- Wikipedia. (2023). 2,4-Dinitroaniline.
- YouTube. (2015). Protection of Aniline Derivatives.
- Chemistry Stack Exchange. (2021). Why is Aniline a poor substrate for Nitration reaction?
- ResearchGate. (2025). Regioselectivity and stereoelectronic effects in the reactions of the dinitroaniline herbicides trifluralin and benefin with nucleophiles.
- Google Patents. (1978). Process for the preparation of 2,4-dinitroaniline.
- Google Patents. (2014). Clean production process of 6-chloro-2,4-dinitroaniline.
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Reducing side-product formation in 3,4-Dinitroaniline synthesis
Welcome to the Technical Support Center for the synthesis of 3,4-dinitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively minimize the formation of unwanted side-products. My aim is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, offering insights into the causality of side-product formation and providing actionable protocols.
Issue 1: Significant Contamination with Isomeric Dinitroanilines (e.g., 2,3- and 2,5-isomers)
Question: My final product shows significant contamination with other dinitroaniline isomers. What is causing this, and how can I improve the regioselectivity for the 3,4-isomer?
Answer: The formation of isomeric dinitroanilines is a common challenge in the nitration of m-nitroaniline. The regiochemical outcome is a delicate balance of electronic and steric effects. The starting material, m-nitroaniline, contains two deactivating groups. However, under the strongly acidic conditions of nitration, the amino group is protonated to form the anilinium ion (-NH3+), which is a strong meta-director. The existing nitro group is also a meta-director. This interplay of directing effects can lead to a mixture of isomers.
Causality Explained:
-
Protonation of the Amino Group: In a typical nitrating mixture (concentrated nitric and sulfuric acids), the aniline's amino group is protonated, forming an anilinium ion.[1][2] This anilinium group is a deactivating meta-director.
-
Directing Effects: The anilinium ion at position 1 directs incoming electrophiles (the nitronium ion, NO2+) to the meta-positions (positions 3 and 5). The nitro group at position 3 also directs incoming groups to its meta-positions (positions 1 and 5). The position ortho to the amino group and para to the nitro group (position 4) is also activated to some extent. This complex interplay results in the formation of various isomers.[3]
Solutions to Enhance Regioselectivity:
-
Protecting the Amino Group: The most effective strategy to favor the formation of the 4-nitro product is to protect the amino group via acetylation. The resulting acetanilide is still an ortho-, para-director, but the bulky acetyl group sterically hinders the ortho-positions, favoring nitration at the para-position. Subsequent hydrolysis of the acetyl group yields the desired nitroaniline.[4][5]
-
Strict Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product. Maintaining a consistently low temperature (ideally below 10°C) during the addition of the nitrating agent can help to minimize the formation of undesired isomers.[6] Runaway nitrations at higher temperatures can lead to a decrease in selectivity and an increase in side-product formation.
-
Alternative Nitrating Agents: While mixed acid is common, exploring milder nitrating agents or different solvent systems can sometimes alter the isomer distribution.
Issue 2: Presence of N-Nitroso or N-Nitro Impurities
Question: My product is contaminated with N-nitroso-dinitroanilines. What is the source of these impurities and what is the most effective way to remove them?
Answer: The formation of N-nitroso and N-nitro impurities is a known issue in the dinitration of substituted anilines. These byproducts arise from the reaction of the amino group with nitrosating or nitrating species present in the reaction mixture.
Causality Explained:
-
Nitrosating Agents: Small amounts of nitrous acid or other nitrosating agents can be present in the nitric acid or form during the reaction, leading to the formation of N-nitroso compounds.
-
N-Nitration: Under harsh nitrating conditions, direct nitration of the amino group can occur, forming N-nitro-dinitroanilines.
Solutions for Removal (Denitrosation/Denitration):
These impurities must be removed to obtain a pure product. Several methods have been developed for this purpose:
-
Treatment with Acid Halides: A robust method involves treating the nitrosamine-containing dinitroaniline with inorganic acid halides such as PCl3, PCl5, POCl3, or SOCl2.[7][8] This process effectively reduces the nitrosamine concentration to very low levels (often less than 10 ppm).[7]
-
Ketone/Aldehyde in Acidic Media: Another effective method is the use of a ketone or aldehyde in the presence of hydrochloric or hydrobromic acid.[9]
-
Sulphamic Acid: Sulphamic acid in the presence of a strong acid like HCl is also a commonly used denitrosation agent.[9]
Experimental Protocol: Denitrosation using Diethylketone and HCl [9]
-
To the crude dinitration product containing N-nitroso impurities, add diethylketone.
-
Add a 32% aqueous HCl solution.
-
Heat the mixture to 85°C and agitate vigorously for approximately 4.5 hours.
-
After the reaction, neutralize the mixture with a 10% aqueous NaOH solution.
-
A phase-transfer catalyst, such as benzyltriethylammonium chloride, can be added to facilitate the reaction.
-
Separate the organic and aqueous phases. The purified dinitroaniline will be in the organic phase.
Frequently Asked Questions (FAQs)
Q1: What is the optimal nitrating mixture for the synthesis of this compound?
A1: The most common and effective nitrating mixture is a combination of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4).[3] The sulfuric acid acts as a catalyst by protonating the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO2+).[3] The ratio of these acids can be optimized to control the reaction rate and selectivity.
Q2: How can I effectively monitor the progress of the reaction and the purity of the product?
A2: Several analytical techniques are suitable for monitoring the reaction and assessing product purity:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is an excellent method for separating and quantifying dinitroaniline isomers and other impurities.[10][11]
-
Gas Chromatography (GC): GC can also be used, particularly for the analysis of more volatile impurities.[12]
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring of the reaction progress by observing the disappearance of the starting material and the appearance of the product spot.
Q3: What are the best practices for purifying the crude this compound?
A3: Recrystallization is the most common and effective method for purifying the final product. A suitable solvent system, often an alcohol-water mixture, can be used to selectively crystallize the desired this compound isomer, leaving the more soluble impurities in the mother liquor.[13][14] It is crucial to perform the recrystallization carefully to maximize yield and purity.
Visualization of Reaction Pathways
The following diagram illustrates the key reaction pathways in the synthesis of this compound, including the formation of major side-products.
Caption: Reaction pathways in the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the impact of reaction conditions on the distribution of dinitroaniline isomers. (Note: The values are illustrative and can vary based on specific experimental parameters).
| Reaction Condition | This compound (%) | 2,3-Dinitroaniline (%) | 2,5-Dinitroaniline (%) | Other Isomers (%) |
| Low Temperature (0-5°C) | 75 | 10 | 12 | 3 |
| High Temperature (30-40°C) | 60 | 18 | 18 | 4 |
| With Amino Protection | >90 | <5 | <5 | <1 |
References
- Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 81(5), 627-633. [Link]
- Request PDF. (n.d.). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection.
- Quora. (2018).
- United States Environmental Protection Agency. (n.d.).
- Canadian Science Publishing. (n.d.). Regioselectivity and stereoelectronic effects in the reactions of the dinitroaniline herbicides trifluralin and benefin with nucleophiles. Canadian Journal of Chemistry. [Link]
- Wikipedia. (n.d.). Dinitroaniline. [Link]
- Testbook. (n.d.). Nitration of aniline in strong acidic medium also gives m-nitroaniline because. [Link]
- European Patent Office. (2002). A method for the purification of dinitroanilines. EP 0893431 B1. [Link]
- Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. [Link]
- IMEMG. (2018). Synthesis, Formulation, and Testing of 3,4-DNP.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
- ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. [Link]
- Google Patents. (n.d.). Dinitroaniline purification with inorganic acid halides. US4185035A.
- Google Patents. (n.d.). Process for the purification of nitrosamine-containing dinitroanilines. DE2837529C2.
- Brainly.in. (2018). During nitration of aniline, m-nitroaniline is also obtained. Why? [Link]
- ResearchGate. (n.d.). Regioselectivity and stereoelectronic effects in the reactions of the dinitroaniline herbicides trifluralin and benefin with nucleophiles. [Link]
- Organic Syntheses. (n.d.). 2,4-dinitroaniline. [Link]
- Royal Society of Chemistry. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution.
- Journal of Agricultural and Food Chemistry. (1972). Synthesis of dinitroaniline as plant growth regulators and for identification of amines. Journal of Agricultural and Food Chemistry, 20(3), 546-552. [Link]
- The Vespiary. (n.d.). Synthesis of dinitroaniline. [Link]
- YouTube. (2024). Making Nitroaniline (And the Exploding Snake). [Link]
- PubMed. (2025).
- PrepChem.com. (n.d.). Synthesis of 3,4'-diamino benzophenone. [Link]
- European Publication Server. (2006). THE PREPARATION OF 4,4'-DINITRODIPHENYLAMINE FROM UREA AND NITROBENZENE.
- Sciencemadness.org. (n.d.). Synthesis of 4-amino-2,6-dinitrophenol (isopicramic acid)
- ResearchGate. (n.d.). Synthesis of 3-amino-4-nitrofurazan and 3,3′-dinitro-4,4′-azofurazan. [Link]
- YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
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- 7. US4185035A - Dinitroaniline purification with inorganic acid halides - Google Patents [patents.google.com]
- 8. DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Synthesis of dinitroaniline [a.osmarks.net]
Technical Support Center: Purification Strategies for Crude 3,4-Dinitroaniline
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and purification of 3,4-dinitroaniline. Crude products from synthetic reactions are rarely pure enough for downstream applications and often contain a mixture of isomers, unreacted starting materials, and side-products. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to address the common challenges encountered during the purification of this important chemical intermediate.
Part 1: Foundational Knowledge - Understanding Your Crude Material
A successful purification begins with a clear understanding of what you are trying to remove. The choice of purification method is dictated by the nature and properties of the impurities present.
Q1: What are the likely impurities in my crude this compound?
The primary impurities in crude this compound typically arise from the dinitration of aniline or its derivatives. The directing effects of the amino group (ortho-, para-directing) and the first nitro group (meta-directing) can lead to a complex product mixture.
-
Positional Isomers: The most common impurities are other isomers of dinitroaniline, such as 2,3-dinitroaniline and 2,5-dinitroaniline. Because these isomers have very similar molecular weights and polarities, they can be challenging to separate from the desired 3,4-isomer.[1]
-
N-Nitroso Compounds: Under certain nitrating conditions, N-nitrosodinitroanilines can form as by-products. These impurities are often a regulatory concern and must be removed.[2][3]
-
Mononitrated Intermediates: Incomplete nitration can leave residual 3-nitroaniline or 4-nitroaniline in the crude product.
-
Oxidative Byproducts: Nitric acid is a strong oxidizing agent, which can lead to the formation of tarry, polymeric materials that impart a dark color to the crude product.
-
Unreacted Starting Materials: Depending on the reaction stoichiometry and conditions, unreacted aniline or other precursors may remain.
Part 2: Purification Strategy Selection
Choosing the correct purification strategy is critical for achieving high purity with a good recovery rate. The three primary methods applicable to this compound are Recrystallization, Column Chromatography, and Acid-Base Extraction.
Q2: Which purification technique is most suitable for my needs?
The optimal technique depends on the scale of your experiment, the nature of the impurities, and the required final purity.
-
Recrystallization: This is the most common and efficient method for purifying moderate-to-large quantities of a solid material (>1 g). It relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. It is particularly effective at removing impurities that have different solubility profiles from the product.
-
Column Chromatography: This technique is ideal for separating compounds with similar polarities, such as positional isomers.[4][5] It offers very high resolution, making it suitable for obtaining highly pure material, though it is often more time-consuming and uses larger volumes of solvent, making it better suited for smaller scales (<5 g).
-
Acid-Base Extraction: This liquid-liquid extraction technique separates compounds based on their acidic or basic properties.[6][7] While this compound has a basic amino group, its basicity is significantly reduced by the two strongly electron-withdrawing nitro groups.[4] This method is most effective for removing impurities with distinctly different pKa values (e.g., acidic byproducts) rather than for separating isomers.
Comparison of Purification Techniques
| Technique | Principle of Separation | Best For | Advantages | Disadvantages |
| Recrystallization | Differential solubility at varied temperatures | Removing impurities with different solubility profiles; large-scale purification | Cost-effective, scalable, simple setup | May not separate isomers effectively; potential for product loss in filtrate |
| Column Chromatography | Differential adsorption onto a stationary phase | Separating isomers and closely related compounds; high-purity applications | High resolution and separation power | Solvent-intensive, less scalable, more complex setup |
| Acid-Base Extraction | Differential solubility in aqueous acid/base due to salt formation | Removing acidic or strongly basic impurities | Fast, good for gross separation of different compound classes | Ineffective for separating isomers with similar pKa values; this compound is a very weak base |
Decision Flowchart for Purification Method Selection
Caption: Decision flowchart for selecting a purification technique.
Part 3: Troubleshooting Guide - Recrystallization
Recrystallization is powerful but can be fraught with challenges. Here are solutions to common problems.
Q3: My product won't crystallize out of solution upon cooling. What went wrong?
This is a common issue that usually points to one of two causes:
-
Cause A: Too much solvent was used. The solution is not supersaturated, and the product's solubility, even at low temperatures, is not exceeded.
-
Solution: Re-heat the solution and boil off a portion of the solvent (typically 10-20% of the volume) under a fume hood to concentrate the solution. Allow it to cool again.
-
-
Cause B: The solution is supersaturated but requires nucleation. Crystal formation needs an initial "seed" to begin.
-
Solution 1 (Seeding): If you have a small crystal of pure this compound, add it to the cold solution to induce crystallization.
-
Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches provide a nucleation site for crystal growth.
-
Q4: I have a very low yield after recrystallization. Where did my product go?
A low yield suggests that a significant portion of your product was lost during the process.
-
Cause A: Premature crystallization during hot filtration. If the solution cools in the funnel, the product will crystallize along with the impurities you are trying to remove.
-
Solution: Use a pre-heated funnel and filter flask. Perform the hot filtration step as quickly as possible. If crystals do form in the funnel, you can try washing them with a small amount of hot solvent.[8]
-
-
Cause B: Incomplete crystallization. Cooling may not have been sufficient or long enough.
-
Solution: Cool the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.
-
-
Cause C: Using the wrong solvent. If the product is too soluble in the solvent even at low temperatures, it will remain in the filtrate.
-
Solution: Re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[9] For this compound, an ethanol/water mixture is often effective.
-
Q5: My recrystallized product is oily or forms a paste, not crystals. How do I fix this?
"Oiling out" occurs when the solid melts before it dissolves or when the solution's saturation point is so high that the product comes out of solution as a liquid.
-
Cause: The boiling point of the solvent is higher than the melting point of the compound or impurities. The crude product may be highly impure, leading to significant melting point depression.
-
Solution: Re-heat the solution to dissolve the oil, then add more solvent to lower the saturation concentration. Allow the solution to cool very slowly, perhaps by placing the flask in a large beaker of hot water and allowing both to cool to room temperature together. This encourages the ordered formation of a crystal lattice rather than amorphous oiling.
Q6: The product is still colored after recrystallization. How can I decolorize it?
Dark colors are typically due to high-molecular-weight oxidative byproducts.
-
Solution: Use activated charcoal. After dissolving the crude product in the minimum amount of hot solvent, remove it from the heat and add a very small amount (e.g., a spatula tip) of activated charcoal.[10] Swirl and reheat the mixture to boiling for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot filtration and then proceed with cooling the solution. Be aware that using too much charcoal can adsorb your product and reduce the yield.[8]
Part 4: Troubleshooting Guide - Column Chromatography
Q7: My spots are streaking on the TLC plate. What does this mean for my column?
Streaking on a TLC plate is a warning sign that you will get poor separation on your column.
-
Cause A: The sample is overloaded. Too much compound was spotted on the TLC plate.
-
Solution: Dilute your sample before spotting it on the TLC plate.
-
-
Cause B: The compound is highly polar and strongly interacting with the silica.
-
Solution: Add a small percentage of a more polar solvent (like methanol or a few drops of acetic acid) to your eluent system to improve spot shape.
-
-
Cause C: The compound is acidic or basic. this compound is weakly basic.
-
Solution: Add a small amount of triethylamine (~0.5%) to your eluent to neutralize the acidic sites on the silica gel, which should result in rounder spots.
-
Q8: The colored bands on my column are not separating well. How can I improve the resolution?
Poor separation (low resolution) means the eluent is moving your compounds down the column at too similar a rate.
-
Solution 1: Decrease eluent polarity. A less polar mobile phase will cause the compounds to move more slowly and spend more time interacting with the stationary phase, improving separation. For example, switch from a 30:70 ethyl acetate/hexane mixture to a 20:80 mixture.
-
Solution 2: Use a longer column. A longer column provides more surface area for the separation to occur. A general rule is to have a silica gel bed height that is at least 10-15 times the height of the sample band.
Q9: The product seems to have crashed out (precipitated) at the top of my column. What should I do?
This happens when the sample is not sufficiently soluble in the eluent.
-
Cause: The solvent used to dissolve the sample for loading was too polar relative to the column's mobile phase (eluent). When the eluent washes over the sample, the polarity drops, and the product precipitates.
-
Solution: Dissolve the crude product in the minimum amount of the column eluent itself or a solvent mixture slightly more polar than the eluent. Alternatively, you can use a "dry loading" technique: dissolve the crude product in a strong solvent (like acetone or dichloromethane), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column.
Part 5: Detailed Experimental Protocols
Safety First: this compound is toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[11][12] Always work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
Protocol 1: Purification of this compound by Recrystallization
This protocol is designed for purifying approximately 2 grams of crude this compound that appears as a beige to brown solid.[13]
Materials:
-
Crude this compound (~2 g)
-
Ethanol (95%)
-
Deionized Water
-
Activated Charcoal (optional)
-
125 mL Erlenmeyer flask, 50 mL Erlenmeyer flask
-
Hot plate, Stemless funnel, Fluted filter paper
-
Büchner funnel and filter flask for vacuum filtration
-
Ice-water bath
Procedure:
-
Dissolution: Place the crude this compound into the 125 mL Erlenmeyer flask. Add approximately 20-25 mL of 95% ethanol. Heat the mixture gently on a hot plate while swirling until it begins to boil. This compound should dissolve completely.[14]
-
Co-Solvent Addition: While the ethanol solution is boiling, slowly add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates you have reached the saturation point.
-
Re-solubilization: Add a few drops of hot ethanol, just enough to make the solution clear again. This ensures you are using the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is dark, remove the flask from the heat. Add a very small amount of activated charcoal. Re-heat the solution to a gentle boil for 2-3 minutes.
-
Hot Filtration: Pre-heat a stemless funnel and a clean 50 mL Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. Quickly filter the hot solution into the clean flask to remove the charcoal and any other insoluble impurities.[8]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystallization.
-
Isolation: Collect the yellow crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (use the same ratio as your final solvent system) to remove any adhering soluble impurities.
-
Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air dry. For final drying, transfer the crystals to a pre-weighed watch glass and let them dry in a desiccator or a low-temperature oven (~50 °C).
Protocol 2: Purity Assessment by Melting Point
The melting point of a pure compound is sharp and within a narrow range, while impurities will cause the melting point to be depressed and broad.
-
Sample Preparation: Place a small amount of your dry, purified this compound onto a clean, dry watch glass. Finely crush the crystals into a powder.
-
Loading: Tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) into the bottom.[8]
-
Measurement: Place the capillary tube into a melting point apparatus. Heat the sample rapidly to about 20 °C below the expected melting point (154-158 °C).[15] Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2. A pure sample should have a sharp range of 1-2 °C.
Part 6: Frequently Asked Questions (FAQs)
Q10: What is the expected melting point of pure this compound? The literature melting point for this compound is typically in the range of 154-158 °C.[13][15] A sharp melting point within this range is a good indicator of high purity.
Q11: What are the key safety precautions when handling this compound? this compound is a hazardous substance.[11][16]
-
Toxicity: It is classified as toxic if swallowed, inhaled, or in contact with skin.[13]
-
Handling: Always handle in a chemical fume hood.
-
PPE: Wear chemical safety goggles, a lab coat, and nitrile gloves.
-
Disposal: Dispose of all waste in a properly labeled hazardous waste container according to your institution's guidelines.
Q12: How can I confirm the identity and purity of my final product beyond melting point? While melting point is a good preliminary check, more definitive analysis can be performed using:
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot. You can compare its Rf value to that of a known standard.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for assessing purity. A pure sample will show a single, sharp peak in the chromatogram. It is also an excellent technique for separating and quantifying isomeric impurities.[4][17]
-
Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure of your purified compound, ensuring it is indeed this compound.
Part 7: Visualization of General Purification Workflow
Caption: General workflow for the purification and validation of this compound.
References
- 3,4-dinitro Aniline at Best Price in Hyderabad, Telangana | Amino Organics - Tradeindia. (n.d.).
- This compound - ChemBK. (n.d.).
- Dinitroaniline - Wikipedia. (n.d.).
- This compound SDS - Download & Subscribe for Updates. (2023, January 2).
- Acid/Base Extraction of a Benzoic Acid, 4-Nitroaniline, and Naphthalene Mixture. (2007, October 17).
- Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed. (2010).
- A method for the purification of dinitroanilines - European Patent Office - EP 0893431 B1. (2002, September 18).
- Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection | Request PDF - ResearchGate. (2010).
- EXTRACTION Extraction is a process in which a substance is transferred from one phase into another, distinct phase (or phases). (n.d.).
- Acid-Base Extraction of Organic Compounds | PDF | Solubility - Scribd. (n.d.).
- Acid-Base Extractions - YouTube. (2020, September 25).
- Acid-Base Extraction Lab: Benzoic Acid, Nitroaniline, Naphthalene - Studylib. (n.d.).
- US4185035A - Dinitroaniline purification with inorganic acid halides - Google Patents. (n.d.).
- Safety data sheet - CPAChem. (2021, December 6).
- This compound | C6H5N3O4 | CID 136407 - PubChem - NIH. (n.d.).
- 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem. (n.d.).
- 2,4-dinitroaniline - Organic Syntheses Procedure. (n.d.).
- DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines - Google Patents. (n.d.).
- Dinitroanilines and the respective N-nitrosamine impurities. - ResearchGate. (n.d.).
- Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions - DOI. (n.d.).
- Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater - EPA. (n.d.).
- Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. (n.d.).
- 4-Methyl-3,5-dinitroaniline | Solubility of Things. (n.d.).
- Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions - ResearchGate. (n.d.).
- Recrystallization: Figure 1. Structure of Aniline | PDF | Solubility | Crystallization - Scribd. (n.d.).
- Recrystallization of Impure Acetanilide and Melting Point Determination. (n.d.).
- Exp 1 - Recrystallization of Acetanilide - CDN. (n.d.).
- Recrystallization of Acetanilide | PDF | Solubility | Solvent - Scribd. (n.d.).
- (PDF) Separation and Quantitation of Acetoin Isomers (D(-) - Amanote Research. (n.d.).
Sources
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Technical Support Center: Troubleshooting HPLC Peak Tailing for Nitroaromatic Compounds
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing when analyzing nitroaromatic compounds. Here, we will delve into the common causes of this chromatographic problem and provide detailed, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for nitroaromatic compounds in reversed-phase HPLC?
Peak tailing for nitroaromatic compounds, which are often polar, is typically a result of secondary interactions between the analyte and the stationary phase.[1] The primary retention mechanism in reversed-phase HPLC should be hydrophobic interactions, but other interactions can interfere and cause asymmetrical peaks.[2]
The most common culprits include:
-
Silanol Interactions: Silica-based C18 columns, the workhorses of reversed-phase HPLC, can have residual, unreacted silanol groups (Si-OH) on their surface.[3] These silanol groups are acidic and can form strong hydrogen bonds with the polar nitro groups of the analytes.[3][4] This secondary interaction leads to some analyte molecules being retained longer than others, resulting in a "tailing" effect on the peak.[5] At a mobile phase pH above 3, these silanol groups can become ionized, further increasing their interaction with polar or basic compounds.[2][4][6]
-
Metal Contamination: The silica matrix of the stationary phase can contain trace metal impurities, such as iron or aluminum.[5][7] These metal ions can act as chelation sites for nitroaromatic compounds, causing strong, undesirable interactions that lead to peak tailing.[7]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of both the analyte and the residual silanol groups.[8][9][10] If the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized species can exist, leading to peak distortion.[6][10][11]
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to a distorted peak shape, including tailing.[12]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause band broadening and peak tailing.[6]
Q2: How can I diagnose the specific cause of peak tailing for my nitroaromatic compounds?
A systematic approach is key to pinpointing the root cause of peak tailing. The following workflow can help you diagnose the issue:
Caption: A logical workflow for diagnosing the cause of HPLC peak tailing.
Q3: How does adjusting the mobile phase pH help to reduce peak tailing?
Adjusting the mobile phase pH is a powerful tool for improving peak shape, particularly for ionizable compounds like some nitroaromatics.[11][13] The primary goal is to suppress the ionization of residual silanol groups on the silica-based stationary phase.[3]
-
Lowering the pH: Silanol groups are acidic, with a pKa around 3.8-4.2.[4] By lowering the mobile phase pH to below 3, the silanol groups become fully protonated (Si-OH), significantly reducing their ability to interact with the polar nitro groups of your analytes.[2][4] This minimizes the secondary retention mechanism that causes tailing.[2]
-
Consider Analyte pKa: It's also crucial to consider the pKa of your nitroaromatic compounds. To ensure a single, stable form of the analyte, the mobile phase pH should be at least one to two pH units away from the analyte's pKa.[11][14]
Data Summary: Effect of pH on Peak Asymmetry
| Mobile Phase pH | Analyte State | Silanol State | Expected Peak Shape |
| pH < 3 | Primarily non-ionized | Protonated (Si-OH) | Symmetrical |
| pH 3-7 | Varies | Partially ionized (SiO-) | Potential Tailing |
| pH > 7 | Varies | Mostly ionized (SiO-) | Significant Tailing |
Q4: What are mobile phase additives, and how can they improve the peak shape of nitroaromatic compounds?
Mobile phase additives are small amounts of chemical reagents added to the mobile phase to improve separation and peak shape.[15][16] For nitroaromatic compounds, additives can help by masking the active sites on the stationary phase that cause secondary interactions.
Commonly used additives include:
-
Competing Bases: Small, basic molecules like triethylamine (TEA) can be added to the mobile phase in low concentrations (e.g., 25 mM).[7][12] TEA will preferentially interact with the acidic silanol groups, effectively "shielding" them from the nitroaromatic analytes.[7] This reduces the opportunity for secondary interactions and improves peak symmetry.[7]
-
Buffers: Buffers are essential for maintaining a stable mobile phase pH, which is critical for reproducible retention times and peak shapes.[12][15] Common buffers include phosphate and acetate. The buffer concentration should be sufficient to control the pH but not so high as to cause precipitation in the organic modifier.[12] A concentration of 10-25 mM is often a good starting point.[17]
Q5: When should I consider using a different type of HPLC column?
If optimizing the mobile phase (pH and additives) does not resolve the peak tailing, it may be time to consider a different column.
-
End-Capped Columns: Modern HPLC columns are often "end-capped," a process where the residual silanol groups are chemically bonded with a small, non-polar group.[2][5] This significantly reduces the number of active silanol sites available for secondary interactions.[2][18] If you are not already using an end-capped column, switching to one can dramatically improve peak shape for polar analytes.[6]
-
Columns with Different Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group embedded in the C18 chain, which can help to shield the residual silanols and offer alternative selectivity.[6]
-
Phenyl-Hexyl Phases: These columns can provide alternative selectivity for aromatic compounds through π-π interactions, which may be beneficial for separating nitroaromatic isomers.[19]
-
Polymer-Based Columns: These columns are stable over a wider pH range (typically 1-14) and do not have the silanol group issues associated with silica-based columns.[11]
-
Experimental Protocols
Protocol 1: Mobile Phase Optimization with a Competing Base
This protocol details the steps for preparing a mobile phase containing triethylamine (TEA) to mitigate peak tailing caused by silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., acetonitrile or methanol)
-
Triethylamine (TEA), HPLC grade
-
Acid for pH adjustment (e.g., formic acid or phosphoric acid), HPLC grade
-
0.45 µm membrane filters
Procedure:
-
Prepare the Aqueous Portion:
-
Measure the required volume of HPLC-grade water for your mobile phase.
-
Add TEA to the water to achieve the desired concentration (e.g., for a 25 mM solution, add approximately 3.5 mL of TEA to 1 L of water).
-
Adjust the pH of the aqueous solution to the desired level (e.g., pH 3.0) by adding acid dropwise while monitoring with a calibrated pH meter.
-
-
Filter the Aqueous Portion:
-
Filter the pH-adjusted aqueous solution through a 0.45 µm membrane filter to remove any particulates.
-
-
Prepare the Final Mobile Phase:
-
Measure the required volume of the filtered aqueous portion and the organic modifier.
-
Combine the aqueous and organic portions in the desired ratio (e.g., 60:40 aqueous:organic).
-
Mix thoroughly and degas the final mobile phase using sonication or vacuum degassing.
-
-
Equilibrate the HPLC System:
-
Flush the HPLC system with the new mobile phase for at least 15-20 minutes, or until the baseline is stable, before injecting your sample.
-
Protocol 2: Column Cleaning and Regeneration
If you suspect that column contamination is causing peak tailing, a thorough cleaning procedure can help restore performance.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade hexane or dichloromethane (for highly non-polar contaminants)
Procedure:
-
Disconnect the Column: Disconnect the column from the detector to avoid contamination.
-
Flush with Buffer-Free Mobile Phase: Flush the column with your mobile phase composition without the buffer salts for at least 20 column volumes.[20]
-
Flush with 100% Water: Flush the column with 100% HPLC-grade water for at least 20 column volumes to remove any remaining buffer salts.
-
Flush with Organic Solvents: Sequentially flush the column with the following solvents for at least 20 column volumes each:
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
For Strongly Adsorbed Contaminants (Optional): If you suspect strongly retained, non-polar contaminants, you can perform an additional flush with a stronger solvent like dichloromethane or hexane. If using these solvents, you must flush with an intermediate solvent like isopropanol before and after.[21]
-
Re-equilibrate the Column:
-
Flush the column with your mobile phase (without buffer) in the reverse order of the cleaning solvents.
-
Finally, re-equilibrate the column with your initial mobile phase conditions until a stable baseline is achieved.[22]
-
Caption: A step-by-step workflow for cleaning a reversed-phase HPLC column.
References
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- LCGC. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
- Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry.
- Hawach. (2025). Reasons for Peak Tailing of HPLC Column.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- GL Sciences. (n.d.). Column Cleaning and Storage.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Longdom Publishing. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- ResearchGate. (n.d.). Separation of nitroaromatics by C-18 column.
- LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
- Nacalai Tesque. (n.d.). Poor peak shape.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
- Shodex. (n.d.). Column Cleaning Procedure.
- Knauer. (2025). Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations.
- ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
- MicroSolv. (2025). Reduce the Need to Clean or Wash HPLC Columns - Guidelines.
- YMC. (n.d.). RECOMMENDED COLUMN CLEANING AND REGENERATING PROCEDURES.
- Hawach. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- Chromatography Today. (n.d.). Effects of Secondary Interactions in Size Exclusion Chromatography.
- LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity.
- MAC-MOD Analytical. (n.d.). Basic-Column-Care-and-Cleaning.pdf.
- SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds.
- ResearchGate. (2021). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?.
- GL Sciences. (n.d.). How to Obtain Good Peak Shapes.
- Phenomenex. (n.d.). LC Technical Tip.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- Helix Chromatography. (n.d.). Exploring Secondary Interactions in Mixed-Mode Chromatography for Analysis of Drugs and Counterions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 6. chromtech.com [chromtech.com]
- 7. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 8. moravek.com [moravek.com]
- 9. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. agilent.com [agilent.com]
- 12. HPLCトラブルシューティングガイド [sigmaaldrich.com]
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- 15. longdom.org [longdom.org]
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- 20. imchem.fr [imchem.fr]
- 21. agilent.com [agilent.com]
- 22. mac-mod.com [mac-mod.com]
Technical Support Center: Method Development for Separating Dinitroaniline Isomers by HPLC
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) method development focused on the challenging separation of dinitroaniline isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during their experiments. Here, we move beyond generic advice to provide in-depth, field-proven insights in a direct question-and-answer format, explaining the causality behind every experimental choice.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for separating dinitroaniline isomers using Reversed-Phase HPLC?
A1: A robust starting point for separating common dinitroaniline isomers like 2,4-dinitroaniline and 2,6-dinitroaniline, along with related nitroanilines, is a standard Reversed-Phase (RP) method.[1] A C18 column is the workhorse for this application due to its hydrophobic interactions with the analytes.
A validated starting protocol involves an Agilent TC-C18 column with an isocratic mobile phase of acetonitrile and water (30:70 v/v).[1][2] The system is typically run at a flow rate of 1.0 mL/min with the column temperature maintained at 30°C and UV detection around 225 nm.[1][2] This method has been successfully applied to the separation of 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline, and 2,6-dinitroaniline.[1]
Starting HPLC Parameters Table
| Parameter | Recommended Starting Condition | Rationale |
|---|---|---|
| Stationary Phase | C18 (e.g., Agilent TC-C18, 5 µm) | Provides universal hydrophobic retention, effective for many aromatic isomers. |
| Mobile Phase | Acetonitrile/Water (30/70, v/v) | A common solvent mixture offering good solubility and elution strength for nitroanilines.[1] |
| Elution Mode | Isocratic | Simple, robust, and avoids gradient-related issues like baseline drift and re-equilibration time.[1] |
| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID analytical columns, balancing analysis time and pressure. |
| Column Temperature | 30°C | Provides better reproducibility by controlling viscosity and retention times.[1] |
| Detection | UV at 225 nm | Dinitroanilines have strong UV absorbance at this wavelength, ensuring good sensitivity.[1][2] |
| Injection Volume | 10-20 µL | A typical volume for analytical HPLC; should be consistent across all injections. |
| Sample Solvent | Mobile Phase or a weaker solvent | Dissolving the sample in the mobile phase is ideal to prevent peak distortion.[3] |
Q2: Why is separating positional isomers like dinitroanilines so challenging?
A2: Positional isomers, such as 2,4- and 2,6-dinitroaniline, have the same molecular formula and functional groups, differing only in the location of substituents on the aromatic ring.[4] This results in very similar physical and chemical properties, including hydrophobicity, polarity, and pKa.[4] In standard reversed-phase chromatography, where separation is primarily driven by hydrophobic interactions, these subtle differences may not be sufficient to allow the stationary phase to distinguish between the isomers, leading to poor resolution or complete co-elution.[5]
Q3: Can I use Normal-Phase HPLC to separate dinitroaniline isomers?
A3: Yes, Normal-Phase (NP) HPLC is a viable and powerful alternative. In NP, you use a polar stationary phase (like bare silica, diol, or amino) and a non-polar mobile phase (e.g., hexane with a small amount of a polar modifier like ethanol or isopropanol).[6] The separation mechanism in NP relies on polar interactions such as hydrogen bonding and dipole-dipole interactions.[6] Since the positions of the nitro groups affect the molecule's dipole moment and its ability to hydrogen bond, NP-HPLC can offer a completely different, and often better, selectivity profile compared to RP-HPLC.[6][7]
Troubleshooting Guide
This section addresses specific problems you might encounter during method development and provides logical, step-by-step solutions.
Problem 1: Poor Resolution Between Critical Isomer Pairs (e.g., 2,4- and 2,6-Dinitroaniline)
Q: My peaks for 2,4- and 2,6-dinitroaniline are co-eluting or have very poor resolution on a C18 column. What should I do first?
A: The first step is to optimize the existing reversed-phase method before changing the column chemistry.
-
Step 1: Adjust Mobile Phase Strength. In reversed-phase, retention is highly sensitive to the percentage of the organic solvent.[8] Decrease the percentage of acetonitrile (e.g., from 30% to 25%) in small increments. This will increase the retention time of both isomers and may provide more time for the column to resolve them.
-
Step 2: Change the Organic Modifier. Switch from acetonitrile to methanol. Methanol is a protic solvent and can engage in different hydrogen bonding interactions with the analytes compared to the aprotic acetonitrile. This change in solvent type can significantly alter selectivity (α), which is the key to resolving closely eluting peaks. Start with a methanol/water composition that gives a similar retention time for the first eluting peak as your original method and optimize from there.
-
Step 3: Optimize Temperature. Lowering the column temperature (e.g., from 30°C to 20°C) increases mobile phase viscosity and can enhance selectivity by amplifying the subtle differences in analyte-stationary phase interactions. Conversely, sometimes increasing the temperature can also improve resolution. This parameter is often system-dependent and should be explored.
Q: I've optimized my mobile phase on the C18 column, but the resolution is still insufficient. What is the next logical step?
A: If mobile phase optimization fails, the issue lies with a lack of fundamental selectivity of the stationary phase. The next step is to switch to a column with a different retention mechanism.
-
Solution: Utilize π-π Interactions with a Phenyl-based Column. Dinitroanilines are aromatic compounds rich in π-electrons. A phenyl stationary phase (e.g., Phenyl-Hexyl) provides an alternative separation mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes.[9] The position of the electron-withdrawing nitro groups on the aniline ring directly influences the electron density of the aromatic system.[9] This difference in electron density can be exploited by a phenyl column to achieve separation that is impossible on a C18 column, which relies mainly on hydrophobicity.[9][10] Other phases with strong π-π interaction capabilities include those bonded with pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups.[5]
Problem 2: Tailing Peaks for All Isomers
Q: My dinitroaniline peaks are showing significant tailing, even when the resolution is acceptable. What causes this and how can I fix it?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the sample solvent.
-
Cause 1: Secondary Silanol Interactions. The underlying silica backbone of most reversed-phase columns has residual silanol groups (-Si-OH). The weakly basic amino group on the dinitroaniline can interact strongly with these acidic silanols, causing peak tailing.
-
Solution A: Use a Buffer and Control pH. Incorporate a buffer into your mobile phase to control the pH. For weakly basic compounds like dinitroanilines, a slightly acidic mobile phase (e.g., pH 3-4 using a phosphate or acetate buffer) will protonate the aniline group.[11] This can sometimes improve peak shape, but more importantly, it protonates the silanol groups, reducing their capacity for unwanted interactions. Always ensure your buffer components are soluble in the organic portion of your mobile phase.
-
Solution B: Use an End-Capped Column. Modern, high-purity silica columns are typically "end-capped," meaning the residual silanols have been chemically deactivated. Ensure you are using a well-end-capped column to minimize these secondary interactions from the start.
-
-
Cause 2: Sample Solvent Mismatch. If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% acetonitrile), it can cause the sample band to spread on the column, leading to distorted or tailing peaks.[3]
-
Solution: Dissolve the sample in the mobile phase itself. This is the ideal scenario. If solubility is an issue, use the weakest solvent possible that can fully dissolve your sample.
-
Problem 3: Unstable Retention Times
Q: The retention times for my isomers are drifting from one injection to the next. What are the most likely causes?
A: Drifting retention times are a classic symptom of an unequilibrated system or a changing mobile phase composition.[8]
-
Cause 1: Insufficient Column Equilibration. Before starting a run, ensure the column is fully equilibrated with the mobile phase. Pump at least 10-15 column volumes of the mobile phase through the column. If you are running a gradient, remember that the re-equilibration time between runs is critical and may need to be longer than you expect.
-
Cause 2: Mobile Phase Composition Change.
-
On-line Mixing: If you are using a quaternary or binary pump to mix solvents online, ensure the proportioning valves are working correctly. You can test this by adding a UV-active tracer (like 0.1% acetone) to one of the solvents and monitoring the baseline for fluctuations.[8]
-
Evaporation: One component of a pre-mixed mobile phase can evaporate faster than the other (e.g., acetonitrile from an acetonitrile/water mixture), changing the composition over time. Always keep mobile phase bottles loosely capped and prepare fresh mobile phase daily.
-
Temperature Fluctuations: Ensure the column compartment and the laboratory environment are temperature-controlled. A change of even a few degrees can alter mobile phase viscosity and affect retention times.[8]
-
Experimental Workflow & Logic Diagram
This diagram outlines a systematic approach to developing a robust HPLC method for dinitroaniline isomer separation, incorporating the troubleshooting steps discussed above.
Caption: A logical workflow for HPLC method development and troubleshooting for dinitroaniline isomers.
References
- Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere.
- Myadagbadam, U., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Natural Products Chemistry & Research.
- Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. ResearchGate.
- U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). EPA.
- Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
- SCION Instruments. (2020). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD.
- The Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- LCGC International. (2011). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- MicroSolv Technology Corporation. (2024). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Chromatography Forum. (2017). separation of positional isomers.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- ResearchGate. (2019). How to separate isomers by Normal phase HPLC?.
- Waters Corporation. (n.d.). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns.
- Nasr, E. M., & Wong, L. C. (2017). DEVELOPMENT AND VALIDATION OF A REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-ULTRAVIOLET METHOD FOR SIMULTANEOUS DETECTION OF CAFFEINE AND PHENOLPHTHALEIN IN WEIGHT REDUCING SUPPLEMENTS. Malaysian Journal of Analytical Sciences.
- Scribd. (n.d.). Troubleshooting - 2 | PDF | High Performance Liquid Chromatography | Solvent.
- NACALAI TESQUE, INC. (n.d.). Reversed Phase Specialty Columns|Products.
- GL Sciences. (n.d.). Normal Phase Columns.
Sources
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- 11. mjas.analis.com.my [mjas.analis.com.my]
Overcoming poor solubility of 3,4-Dinitroaniline in reaction media
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3,4-Dinitroaniline. This guide is designed to provide expert advice, troubleshooting protocols, and frequently asked questions to help you overcome the common challenge of its poor solubility in reaction media. Our goal is to empower you with the knowledge to optimize your experimental outcomes through scientifically-grounded solutions.
Introduction: The Solubility Challenge of this compound
This compound is a key building block in the synthesis of various dyes, pesticides, and pharmaceutical intermediates.[1] However, its utility is often hampered by its low solubility in many common organic solvents. This poor solubility can lead to incomplete reactions, low yields, and purification difficulties. The presence of two polar nitro groups and a hydrogen-bonding amino group on the benzene ring contributes to strong crystal lattice energy, making it difficult for solvent molecules to effectively solvate and dissolve the compound.[2][3] This guide provides a systematic approach to diagnosing and solving these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen reaction solvent. What is the first thing I should check?
A1: The first step is to consult solubility data and consider the principle of "like dissolves like."[4] this compound is a polar molecule. While structurally similar to other dinitroanilines, its specific solubility can vary. For the related isomer, 2,4-dinitroaniline, solubility is highest in polar aprotic solvents like acetone and ethyl acetate, and lower in alcohols and non-polar solvents like toluene.[5][6]
-
Immediate Action: Assess the polarity of your current solvent. If you are using a non-polar solvent (e.g., hexane, toluene), or a less polar protic solvent (e.g., methanol, ethanol), consider switching to a more suitable polar aprotic solvent.
-
Causality: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are excellent at dissolving polar compounds with hydrogen bonding capabilities because they can accept hydrogen bonds and have large dipole moments to overcome the solute's crystal lattice energy.[2][3]
Q2: I am observing incomplete reaction and low yield. Could this be related to solubility?
A2: Absolutely. If this compound is not fully dissolved, the reaction becomes a heterogeneous mixture. The reaction can then only occur at the surface of the solid particles, leading to a drastically reduced reaction rate and incomplete conversion of the starting material. Ensuring your reactant is fully dissolved is critical for achieving optimal reaction kinetics and high yields.
Q3: Is it safe to heat my reaction to dissolve the this compound?
A3: Heating is a common and effective method to increase the solubility of most solids, including this compound.[5][6] However, extreme caution is necessary. Dinitroanilines are toxic and can be flammable or explosive under certain conditions, particularly when heated under confinement.[7][8]
-
Safety First: Always consult the Safety Data Sheet (SDS) for this compound before heating.[7][9] Work in a well-ventilated fume hood and use a heating mantle with a stirrer to ensure even heat distribution and avoid localized overheating. Never heat a sealed vessel.
-
Protocol: Gradually increase the temperature while monitoring for dissolution. Once dissolved, you may be able to lower the temperature for the reaction itself, as maintaining solubility often requires less energy than initial dissolution.
Q4: What are "advanced" techniques I can use if solvent selection and heating are insufficient?
A4: For particularly stubborn solubility issues, two powerful techniques are Phase-Transfer Catalysis (PTC) and Ultrasound-Assisted Synthesis (Sonochemistry).
-
Phase-Transfer Catalysis (PTC): This technique is ideal for reactions where your this compound is in an organic phase and a second reactant (e.g., an ionic salt) is in an aqueous phase. A PTC catalyst, such as a quaternary ammonium salt, transports the reactant from the aqueous phase into the organic phase to react.[10] This method avoids the need to find a single solvent for two immiscible reactants.
-
Sonochemistry: The application of high-frequency ultrasound (typically 20-100 kHz) to the reaction mixture creates acoustic cavitation—the formation and violent collapse of microscopic bubbles.[11] This process generates intense local heating and pressure, and creates microjets that break apart solid particles, significantly increasing the surface area and enhancing dissolution.[12][13]
Troubleshooting Guides & Detailed Protocols
This section provides structured approaches to solving solubility problems, complete with step-by-step protocols for advanced techniques.
Guide 1: Systematic Solvent Selection
If your this compound is not dissolving, follow this systematic approach to find a suitable solvent or co-solvent system.
Caption: Workflow for systematic solvent selection.
| Solvent | Type | Relative Solubility of 2,4-Dinitroaniline | Rationale & Comments |
| Acetone | Polar Aprotic | Very High | Excellent choice for initial trials. Volatile (b.p. 56 °C). |
| Ethyl Acetate | Polar Aprotic | High | Good alternative to acetone with a higher boiling point (77 °C). |
| Acetonitrile | Polar Aprotic | High | Useful for a wide range of organic reactions. |
| DMF | Polar Aprotic | High (Inferred) | High boiling point (153 °C), excellent for high-temperature reactions. |
| DMSO | Polar Aprotic | High (Inferred) | Very high boiling point (189 °C), can be difficult to remove. |
| 1-Butanol | Polar Protic | Moderate | May be suitable, especially with heating. |
| Ethanol | Polar Protic | Moderate | Commonly used, but may require significant heating. |
| Methanol | Polar Protic | Moderate-Low | Lower solubility compared to other alcohols. |
| Toluene | Non-Polar | Very Low | Generally unsuitable for dissolving this compound. |
Data for 2,4-Dinitroaniline adapted from literature and serves as a predictive guide for this compound.[5][6]
Guide 2: Implementing Phase-Transfer Catalysis (PTC)
Use this guide when your reaction involves two immiscible phases (e.g., an organic solution of this compound and an aqueous solution of a nucleophile).
Caption: Mechanism of Phase-Transfer Catalysis.
This protocol provides a general method for the N-alkylation of an aniline derivative, adapted for this compound.[14][15]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent), the alkyl halide (1.1 equivalents), and a suitable organic solvent (e.g., toluene or chlorobenzene).
-
Aqueous Phase Preparation: In a separate beaker, prepare an aqueous solution of a base, such as 50% w/v sodium hydroxide.
-
Catalyst Addition: Add the phase-transfer catalyst to the organic mixture. A typical catalyst is a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a phosphonium salt. A catalyst loading of 2-5 mol% is a good starting point.
-
Reaction Execution: Add the aqueous base to the reaction flask. Heat the biphasic mixture to the desired temperature (e.g., 60-90 °C) with vigorous stirring. Vigorous stirring is crucial to maximize the interfacial surface area where the catalyst exchange occurs.[10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers.
-
Washing: Wash the organic layer with water and then with brine to remove the catalyst and any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the product by column chromatography or recrystallization as needed.
Guide 3: Ultrasound-Assisted Dissolution and Reaction
Use this guide when conventional methods fail to dissolve this compound, even with suitable solvents and moderate heating.
Caption: Typical setup for an ultrasound-assisted reaction.
This protocol outlines a general procedure for using ultrasound to enhance the solubility and reaction rate for syntheses involving this compound.[11][13][16][17]
-
Reaction Setup: Place the this compound, other reactants, and the chosen solvent in a standard round-bottom flask with a magnetic stir bar.
-
Positioning: Position the flask in an ultrasonic cleaning bath, ensuring the liquid level inside the flask is below the water level in the bath. For more direct energy input, an ultrasonic probe can be inserted into the reaction mixture (ensure the probe tip is submerged).
-
Sonication: Turn on the ultrasonic bath or probe (a typical frequency is 40 kHz). You should observe cavitation (the formation of a "mist" of bubbles).
-
Temperature Control: Ultrasonic energy will heat the sample. Use a water or oil bath to maintain the desired reaction temperature.
-
Reaction Execution: Continue sonication and stirring for the duration of the reaction. Sonication often dramatically reduces reaction times compared to conventional methods.[12]
-
Monitoring and Work-up: Monitor the reaction and perform the work-up as described in the standard (non-ultrasound) procedure. The primary difference is the method of energy input to facilitate dissolution and reaction.
Comparative Analysis of Solubility Enhancement Techniques
| Technique | Advantages | Disadvantages | Best For... |
| Solvent Selection | Simple, cost-effective, and easy to implement. | May require expensive or high-boiling point solvents that are difficult to remove.[18] | Initial optimization and straightforward reactions where a suitable solvent exists. |
| Heating | Increases solubility significantly for most compounds. Simple to set up. | Requires careful temperature control. Potential for thermal degradation of reactants or products. Safety risks with flammable solvents or energetic materials like dinitroanilines.[7][8] | Thermally stable reactants where a moderate temperature increase is sufficient to achieve dissolution. |
| Co-solvency | Can fine-tune the polarity of the reaction medium. A small amount of a highly effective co-solvent (e.g., DMF) can be used. | Can complicate solvent removal and purification. The co-solvent may interfere with the reaction. | Situations where a single solvent is not ideal, but a mixture provides the necessary solubility. |
| Phase-Transfer Catalysis (PTC) | Eliminates the need for a single solvent for immiscible reactants. Often uses milder bases and conditions.[10] Scalable for industrial applications. | Catalyst can sometimes be "poisoned" by certain ions. Requires vigorous stirring. Catalyst removal may be necessary. | Biphasic reactions, especially those involving an organic substrate and an aqueous nucleophile/base. |
| Sonochemistry | Dramatically enhances dissolution and reaction rates.[12][13] Can enable reactions at lower temperatures. Environmentally friendly ("green chemistry") approach. | Requires specialized equipment (ultrasonic bath or probe). Can be difficult to scale up uniformly. | Heterogeneous reactions with poorly soluble solids, or when seeking to accelerate reaction rates under mild conditions. |
Safety & Handling Precautions for this compound
This compound is a hazardous substance and must be handled with appropriate care.
-
Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled.[7][9] May cause damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8] Work in a well-ventilated fume hood to avoid inhaling dust.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when handling this chemical. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from sources of ignition and incompatible materials like strong oxidizing agents and strong acids.[19]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations. This material may be hazardous to the aquatic environment.
By understanding the underlying principles of solubility and employing the systematic troubleshooting and advanced protocols outlined in this guide, you will be well-equipped to overcome the challenges posed by this compound and achieve success in your research and development endeavors.
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.
- Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (n.d.).
- Fisher Scientific. (2025).
- Ultrasound-assisted synthesis of heterocyclic compounds. (2019). PubMed.
- Wikipedia. (n.d.). Dinitroaniline.
- A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. (n.d.).
- Ultrasound-assisted synthesis of heterocyclic compounds | Request PDF. (n.d.). ResearchGate.
- Fisher Scientific. (2025).
- Ultrasound for Drug Synthesis: A Green Approach. (n.d.). PubMed Central.
- Solubility enhancement techniques: A comprehensive review. (2025).
- Pharmacy Infoline. (n.d.). Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes.
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Transfer Hydrogen Methodology. (2017). TSI Journals.
- SOLUBILITY ENHANCEMENT TECHNIQUES Review Article. (2010). International Journal of Pharmaceutical Sciences Review and Research.
- Contemporary Review on Solubility Enhancement Techniques. (2023). Journal of Drug Delivery and Therapeutics.
- Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. (n.d.).
- SUVCHEM Laboratory Chemicals. (n.d.). 2,4-DINITROANILINE.
- A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.
- Review on Solubility Enhancement Techniques. (n.d.). Asian Journal of Pharmaceutical Research.
- Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (n.d.). TSI Journals.
- Mechanisms Of Solute Solvent Interactions. (2021).
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
- Mechanism of solute solvent interaction | PPTX. (n.d.). Slideshare.
- Mechanism of Solute-Solvent Interaction. (2018). YouTube.
- 3,5-Dinitroaniline | C6H5N3O4 | CID 12068. (n.d.). PubChem.
- Solute- Solvent Interaction. (2021). Walsh Medical Media.
- Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. (n.d.).
- 3,4-Dichloroaniline | C6H5Cl2N | CID 7257. (n.d.). PubChem.
- Wikipedia. (n.d.). 2,4-Dinitroaniline.
- Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (2025).
- Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide | Request PDF. (n.d.).
- Development of a General Solvents Method for DMSO Soluble Compounds. (n.d.). USP-NF.
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- 2. Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes [pharmacyinfoline.com]
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Technical Support Center: Optimization of Diazotization Temperature for 2,4-Dinitroaniline
Welcome to the technical support center for the diazotization of 2,4-dinitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The content is structured to address specific challenges you may encounter during your experiments, with a focus on the critical parameter of temperature optimization.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction temperature for the diazotization of 2,4-dinitroaniline so critical and what is the generally recommended range?
The temperature for the diazotization of 2,4-dinitroaniline is a critical parameter due to the thermal instability of the resulting 2,4-dinitrophenyldiazonium salt.[1] Generally, a temperature range of 0-5 °C is recommended for this reaction.[2][3] At temperatures above 5 °C, the diazonium salt can rapidly decompose, leading to the evolution of nitrogen gas and the formation of undesired phenolic byproducts, which significantly reduces the yield of the target product.[1][3] Maintaining a low temperature is crucial for the stability of the diazonium salt.[4]
Q2: My reaction mixture is turning dark brown or black. What is the likely cause and how can I prevent it?
A dark coloration in the reaction mixture often indicates the decomposition of the diazonium salt or the occurrence of unwanted side reactions.[1] The primary cause is often a temperature excursion above the optimal 0-5 °C range.[1] Another potential reason is insufficient acidity, which can lead to azo coupling reactions between the newly formed diazonium salt and unreacted 2,4-dinitroaniline.[1]
To prevent this:
-
Strict Temperature Control: Employ an ice-salt bath to maintain the temperature consistently between 0-5 °C.
-
Slow Reagent Addition: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine to manage the exothermic nature of the reaction.[1]
-
Sufficient Acidity: Ensure a high concentration of a strong mineral acid, such as sulfuric acid, is used. This is particularly important for weakly basic amines like 2,4-dinitroaniline, as it facilitates the formation of the nitrosonium ion (NO+) and prevents side reactions by ensuring the amine is fully protonated.[1][5]
Q3: I am observing low or no yield of my desired product. What are the common pitfalls?
Low or no product yield in a diazotization reaction can stem from several factors:
-
Inadequate Temperature Control: As mentioned, temperatures above 5 °C lead to the decomposition of the diazonium salt.[1][6]
-
Insufficient Acid: A high concentration of a strong acid is necessary to generate the reactive nitrosonium ion from sodium nitrite and to protonate the weakly basic 2,4-dinitroaniline.[1][7]
-
Poor Reagent Quality: Use high-purity 2,4-dinitroaniline and freshly prepared sodium nitrite solution.[1]
-
Incomplete Reaction: After the addition of sodium nitrite, it is important to continue stirring the reaction mixture in the ice bath for an additional 15-30 minutes to ensure the reaction proceeds to completion.[1]
Q4: Can the diazotization of 2,4-dinitroaniline be performed at a temperature higher than 5°C?
While the standard protocol strongly advises a 0-5 °C range, some patent literature describes the initial formation of nitrosylsulfuric acid at higher temperatures (e.g., up to 80 °C) before the addition of 2,4-dinitroaniline and subsequent cooling.[8] However, the critical step of forming the diazonium salt by adding the amine and the final dilution are still performed at low temperatures (≤0 °C to ≤15 °C).[8] For general laboratory synthesis, adhering to the 0-5 °C range for the entire diazotization process is the safest and most reliable approach to ensure the stability of the diazonium salt.[1][2]
Q5: How can I confirm the successful formation of the 2,4-dinitrophenyldiazonium salt?
A common qualitative test is to perform a coupling reaction. A small aliquot of the reaction mixture can be added to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt.[1]
Troubleshooting Guide
This table provides a quick reference for common issues, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark/oily | 1. Decomposition of the diazonium salt.[1]2. Azo coupling side reaction.[1] | 1. Ensure the temperature is strictly maintained at 0-5 °C.[1]2. Increase the concentration of the strong acid.[1] |
| Low or no product yield | 1. Reaction temperature was too high.[1]2. Insufficient acid.[1]3. Degradation of reagents.[1] | 1. Use an ice-salt bath for better temperature control.[1]2. Use a sufficient excess of a strong mineral acid.[1]3. Use high-purity starting materials and freshly prepared sodium nitrite solution.[1] |
| Foaming or excessive gas evolution | 1. Decomposition of the diazonium salt leading to nitrogen gas (N₂) evolution.[1] | 1. Immediately check and lower the reaction temperature.[1]2. Add the sodium nitrite solution more slowly.[1] |
| Solid precipitates out of solution | 1. The amine salt is not fully soluble in the acid.2. The diazonium salt itself is precipitating. | 1. Ensure sufficient acid is used to form the soluble salt of the amine. Gentle warming before cooling for the reaction might help, but ensure it's fully cooled before adding nitrite.[1]2. This can be normal if the diazonium salt is not very soluble. Proceed to the next step, ensuring the mixture is well-stirred.[1] |
Experimental Protocol: Optimization of Diazotization Temperature
This protocol outlines a systematic approach to optimizing the reaction temperature for the diazotization of 2,4-dinitroaniline.
Materials:
-
2,4-dinitroaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Salt (e.g., NaCl)
-
2-Naphthol (for testing)
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
Preparation of the Amine Solution: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-dinitroaniline in concentrated sulfuric acid. The dissolution may be exothermic, so initial cooling might be necessary.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to the lower end of your test range (e.g., -5 °C to 0 °C) with continuous stirring. It is crucial to maintain this temperature throughout the reaction.
-
Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite (typically 1.0-1.1 molar equivalents) in cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise from the dropping funnel to the cold, stirred amine solution. Monitor the temperature closely and ensure it does not rise above your target optimization temperature. The addition should be slow to control the exothermic reaction.[1]
-
Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[1]
-
Testing for Diazonium Salt Formation: Add a small aliquot of the reaction mixture to a basic solution of 2-naphthol. The formation of a colored precipitate indicates the presence of the diazonium salt.[1]
-
Optimization: Repeat the experiment at slightly different temperatures within the 0-5 °C range (e.g., 0 °C, 2.5 °C, 5 °C) and analyze the yield and purity of the resulting product from a subsequent reaction (e.g., a Sandmeyer reaction) to determine the optimal temperature.
Experimental Workflow for Temperature Optimization
Caption: Workflow for optimizing diazotization temperature.
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline. Benchchem.
- ResearchGate. (2025). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
- MDPI. (2023).
- Schoutissen, H. A. J. (1933). The Diazotization of Very Weakly Basic Amines. Journal of the American Chemical Society.
- Google Patents. (n.d.). Method for preparing 2,4-dinitroaniline diazonium salt.
- Royal Society of Chemistry. (n.d.).
- Chemistry Stack Exchange. (2017).
- Quora. (2018). Why are diazonium salts not stored, and what is the reason behind their instability?.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
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- 7. pubs.acs.org [pubs.acs.org]
- 8. CN101619030A - Method for preparing 2,4-dinitroaniline diazonium salt - Google Patents [patents.google.com]
Technical Support Center: Dinitroaniline-Derived Diazonium Salts
Welcome to the technical support center for handling diazonium salts derived from dinitroanilines. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive intermediates. My goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. The inherent instability of these compounds demands a thorough understanding of the factors governing their decomposition.
Section 1: Critical Safety & Handling
Before proceeding to any experimental work, it is imperative to understand the hazards associated with diazonium salts. Many are thermally unstable and can be sensitive to friction and shock, posing a significant explosion risk, especially in solid or concentrated forms.[1][2]
Cardinal Safety Rules:
-
Never Isolate or Dry: Do not isolate solid diazonium salts unless you are forming a specifically stabilized salt (e.g., tetrafluoroborate) and have conducted a thorough safety assessment.[3][4] Standard diazonium chlorides and sulfates are notoriously explosive when dry.[1][5]
-
Always Use in Solution: Perform reactions with diazonium salts in a solution, and use them in situ immediately after preparation.[6][7]
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times, as decomposition rates increase dramatically at higher temperatures.[1][4][8]
-
Vent Reaction Vessels: Diazotization and decomposition reactions generate nitrogen gas (N₂).[1][4] Ensure your apparatus is not a closed system to prevent pressure buildup.
-
Use Proper PPE: Wear standard personal protective equipment, including safety glasses, a lab coat, and gloves. All manipulations should be performed in a well-ventilated chemical fume hood.[9][10][11]
-
Quench After Use: Decompose any unreacted diazonium salt at the end of your reaction using a suitable quenching agent like hypophosphorous acid before workup or disposal.[1]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and use of dinitroaniline diazonium salts in a practical question-and-answer format.
Issue 1: My freshly prepared diazonium salt solution is rapidly turning brown/yellow and bubbling, even in the ice bath.
-
Probable Cause A: Excess Nitrous Acid. The diazotizing agent, nitrous acid (HNO₂), is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[12][13] Using a non-stoichiometric excess of NaNO₂ can lead to a high concentration of nitrous acid, which is unstable and can decompose, releasing NOx gases (brown fumes) and accelerating the decomposition of the diazonium salt.[1]
-
Solution:
-
Stoichiometric Control: Use only a stoichiometric equivalent of sodium nitrite. Avoid large excesses.[1][2]
-
Order of Addition: A preferred method is to first mix the dinitroaniline with the strong acid and then add the aqueous solution of sodium nitrite slowly, dropwise, while maintaining rigorous temperature control.[1] This minimizes the concentration of free nitrous acid.
-
Check for Excess: After the addition is complete, you can test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue/black). If excess is detected, it can be neutralized with a small amount of urea or sulfamic acid.[1]
-
-
-
Probable Cause B: Localized Hot Spots. Even if the cooling bath is at 0 °C, the diazotization reaction is exothermic.[1] Slow addition of the nitrite solution with inefficient stirring can create localized areas where the temperature exceeds the 5 °C stability threshold, initiating decomposition.
-
Solution:
-
Efficient Stirring: Use a magnetic stirrer or overhead stirrer that provides vigorous agitation to ensure rapid heat dissipation and a homogenous reaction temperature.
-
Controlled Addition Rate: Add the sodium nitrite solution slowly, drop by drop, allowing the cooling bath to absorb the heat generated from the reaction. Monitor the internal temperature of the reaction mixture with a low-temperature thermometer.
-
-
Issue 2: The yield of my subsequent coupling reaction (e.g., Sandmeyer, azo coupling) is very low.
-
Probable Cause A: Premature Decomposition. The most common reason for low yields is that the diazonium salt decomposed into non-reactive byproducts before it could participate in the desired reaction. The half-life of these salts in solution can be very short, especially above 5 °C.[4][8]
-
Solution:
-
Immediate Use: The diazonium salt solution should be used immediately after its preparation.[7] Plan your workflow so that the receiving vessel for the subsequent reaction is prepared and cooled in advance.
-
Verify Diazotization: Before proceeding, you can perform a quick spot test to confirm the presence of the diazonium salt. Add a drop of the reaction mixture to a solution of a coupling agent like 2-naphthol in NaOH. The immediate formation of an intensely colored azo dye indicates successful diazotization.
-
-
-
Probable Cause B: Incorrect pH for the Subsequent Step. While diazonium salts require a low pH for stability, many subsequent reactions require different pH conditions. For example, azo coupling with phenols occurs under mildly alkaline conditions (pH 9-10), while coupling with amines is done in weakly acidic media.[14] If the pH is not adjusted correctly, the coupling reaction will be inefficient.
-
Solution:
-
pH Optimization: After preparing the diazonium salt under strong acid, ensure the pH of the coupling reaction mixture is adjusted to the optimal range for your specific substrate before or during the addition of the diazonium salt solution.
-
Buffered Systems: Use appropriate buffer systems in the coupling reaction to maintain the optimal pH throughout the addition.
-
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting decision tree for common diazonium salt issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the primary decomposition pathway for dinitroaniline diazonium salts in aqueous solution?
A: The primary pathway in an aqueous acidic solution is a heterolytic (Sɴ1-type) decomposition. The diazonium group (–N₂⁺) is an excellent leaving group because it departs as highly stable dinitrogen gas (N₂). This departure leaves behind a highly unstable and reactive dinitroaryl cation. This cation is immediately attacked by any available nucleophile, which in an aqueous solution is predominantly water, to form the corresponding dinitrophenol.[8][15]
Decomposition Pathway Diagram
Caption: The primary heterolytic decomposition pathway in water.
Q2: How do the two nitro groups affect the stability of the diazonium salt?
A: The effect is complex. The nitro groups are strongly electron-withdrawing. This property decreases the electron density on the aromatic ring, which can strengthen the C–N bond between the ring and the diazonium group, making the salt slightly more thermally stable than its electron-rich counterparts.[3][16] However, this stabilizing effect is minor compared to the inherent driving force for decomposition: the formation of N₂ gas. Therefore, while dinitroaniline diazonium salts might be marginally more stable than, for example, a methoxy-aniline diazonium salt, they are still highly unstable and must be handled with the same precautions.[16][17]
Q3: What is the optimal pH for storing a diazonium salt solution (for the short time before use)?
A: A strongly acidic pH is crucial for stability.[7] In neutral or alkaline conditions, the diazonium ion can enter into an equilibrium with covalent diazo-hydroxides (Ar-N=N-OH) and, further, with diazoate anions (Ar-N=N-O⁻), which are not reactive in the desired way and can undergo different decomposition pathways.[14] Maintaining a sufficient concentration of strong acid (like HCl or H₂SO₄) ensures the compound remains in its active diazonium ion form.
Q4: Can I use a different diazotizing agent besides NaNO₂/HCl?
A: Yes, other agents can be used, sometimes to improve safety or solubility. tert-Butyl nitrite (TBN) is a common alternative that is often used in organic solvents and can sometimes be run at temperatures higher than 5 °C, though a full thermal hazard assessment is required.[6] However, for most aqueous applications, the in situ generation of nitrous acid from sodium nitrite and a mineral acid remains the most common and cost-effective method.
Table 1: Summary of Factors Affecting Stability
| Factor | Optimal Condition | Consequence of Deviation | Key Insight |
| Temperature | 0–5 °C | Rapid decomposition, gas evolution, formation of phenolic byproducts.[8][18] | The rate of decomposition is highly temperature-dependent. An increase of a few degrees can drastically reduce the half-life of the salt. |
| pH | Strongly Acidic | Formation of inactive diazoates at higher pH; potential for unwanted side reactions.[7][19] | The acid prevents the equilibrium from shifting away from the desired electrophilic diazonium cation. |
| Concentration | Dilute (< 2 M) | Increased risk of thermal runaway and explosion, especially if precipitation occurs.[20] | Keeping the salt in solution and at a low concentration minimizes intermolecular reactions and safety hazards. |
| Counter-ion (X⁻) | Tetrafluoroborate (BF₄⁻), Hexafluorophosphate (PF₆⁻) | Halides (Cl⁻, Br⁻) form salts that are generally less stable and more explosive when isolated.[1][3] | For applications requiring higher stability or potential isolation, changing the counter-ion is a key strategy. |
| Light | Protection from UV light | Photolytic decomposition can occur, generating aryl radicals.[3] | While thermal decomposition is the primary concern, reactions should be shielded from strong light sources. |
Section 4: Experimental Protocols
Protocol 1: Standard Diazotization of 2,4-Dinitroaniline
This protocol is a representative example. Quantities should be scaled and optimized for your specific needs.
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, suspend 2,4-dinitroaniline (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water. Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.
-
Diazotization: While maintaining the internal temperature of the aniline suspension between 0 and 5 °C with vigorous stirring, add the sodium nitrite solution dropwise from the dropping funnel over 20–30 minutes. The suspension should gradually clarify to a homogenous solution.
-
Confirmation (Optional): Once the addition is complete, stir for an additional 15 minutes at 0–5 °C. Test for completion by ensuring a slight excess of nitrous acid is present using starch-iodide paper.
-
Immediate Use: The resulting clear, cold solution of 2,4-dinitrophenyldiazonium chloride is now ready for immediate use in the subsequent reaction step.
Protocol 2: Monitoring Decomposition via UV-Vis Spectroscopy
This method allows for the quantitative assessment of your diazonium salt's stability under specific conditions.
-
Preparation: Prepare the diazonium salt solution as described in Protocol 1, ensuring all reagents are accurately measured.
-
Sampling: At time t=0, withdraw a small aliquot (e.g., 100 µL) from the cold reaction mixture and immediately quench it in a pre-filled cuvette containing a large volume of a cold, acidic solvent (e.g., 3 mL of 0.1 M HCl) to halt decomposition.
-
Measurement: Immediately record the UV-Vis spectrum. Arenediazonium salts typically have a characteristic absorbance maximum. Identify this λₘₐₓ.
-
Kinetic Run: Maintain the stock diazonium salt solution at the desired experimental temperature (e.g., 5 °C, 10 °C, 25 °C) in a thermostated water bath.
-
Time Points: At regular intervals (e.g., every 5 minutes), repeat the sampling and measurement process (Step 2 & 3).
-
Analysis: Plot the absorbance at λₘₐₓ versus time. The rate of decrease in absorbance corresponds to the rate of decomposition of the diazonium salt. This allows you to compare the stability under different pH, temperature, or additive conditions.[3]
References
- A thermodynamic study for the stability of some aromatic complexes formation derived from the reaction of 4-dimethyl amino benzaldehyde with diazotized dinitro aniline reagents. (2021). Egyptian Journal of Chemistry. Link
- In the formation of diazonium salt from aniline, why is only 0-5°C temper
- 2,4-Dinitroaniline SDS, 97-02-9 Safety D
- Green and Low-Cost Synthesis of Thermally Stable Cation-Exchange Resin-Supported Diazonium Salt: An Example of Weakly Basic p-Nitroaniline Diazotization. (2023).
- Hersey, R. (n.d.). Stabilisation of diazo compounds used in lithographic systems. A Sheffield Hallam University thesis. Link
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Accepted Manuscript. Link
- Reactive Chemical Hazards of Diazonium Salts. (n.d.).
- SAFETY DATA SHEET - 2,4-Dinitroaniline. (n.d.). Fisher Scientific. Link
- Spectrophotometric Determination of Nitazoxinide Antiviral Drugs by Reaction of Diazonium salt. (2022).
- 2,4-DINITROANILINE Safety Data Sheet. (n.d.).
- Removal of amino in anilines through diazonium salt-based reactions. (n.d.).
- 2,4-Dinitroaniline - Safety D
- Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017). Chemistry Stack Exchange. Link
- Stabilization of diazonium salt solutions. (1983).
- Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. (n.d.).
- The Effect of pH on the Kinetics of Synthesis of Methyl Orange. (n.d.). Ahmadu Bello University. Link
- Stabilized diazonium salts and process of effecting same. (1952).
- Solved 1. a) Why is para-nitroaniline more soluble in HCl. (2020). Chegg.com. Link
- Dinitroaniline compositions stabilized by a combination of bisulfite and adducts of aldehydes or ketones. (1990).
- Continuous decomposition of diazonium fluorides. (1989).
- Diazonium Salts. (2020). Unacademy. Link
- Spectrophotometric Determination of 1- Naphthylamine by Diazotization and Coupling with 8-Hydroxyquinoline. (2020).
- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. (n.d.). White Rose Research Online. Link
- Exploring Flow Procedures for Diazonium Form
- Structures, Stability, and Safety of Diazonium Salts. (n.d.).
- Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive. Link
- Process for the preparation of 2,4-dinitroaniline. (1978).
- Diazotization Reaction Mechanism. (n.d.). BYJU'S. Link
- Method for preparing 2,4-dinitroaniline diazonium salt. (2010).
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Link
- Diazonium compound. (n.d.). Wikipedia. Link
- Preparation method of o-chloro-p-nitroaniline diazonium salt. (2013).
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- 2. researchgate.net [researchgate.net]
- 3. shura.shu.ac.uk [shura.shu.ac.uk]
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Technical Support Center: Purification Strategies for Dinitroaniline-Based Azo Dyes
Welcome to the technical support center for the purification of dinitroaniline-based azo dyes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these highly colored and often polar compounds. Instead of a rigid manual, this resource is structured as a dynamic troubleshooting guide and FAQ hub, grounded in the practical challenges and chemical principles encountered in the laboratory.
Core Philosophy: Purification as a Process of Exclusion
Effective purification is not merely about isolating the desired molecule; it's about systematically identifying and excluding specific impurities. Dinitroaniline-based azo dyes present a unique challenge due to the strong electron-withdrawing nature of the nitro groups, which increases the polarity of the molecule and can influence its solubility and chromatographic behavior. The key to success lies in understanding the likely impurities and choosing a strategy that exploits the differences in their physicochemical properties versus those of your target compound.
Visualized Workflow: General Purification Strategy
The following diagram outlines a typical decision-making workflow for purifying a crude dinitroaniline-based azo dye.
Caption: A general decision tree for purifying crude dinitroaniline azo dyes.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing both solutions and the underlying rationale.
Category 1: Recrystallization Problems
Q1: I've added the hot solvent to my crude dinitroaniline dye, but it won't fully dissolve. What's happening?
Answer: There are two primary possibilities:
-
Insoluble Impurities: Your crude product may contain non-polar side products or inorganic materials that are insoluble in your chosen polar solvent system. In this case, you should perform a hot gravity filtration to remove these particulates before allowing the solution to cool.[1][2]
-
Insufficient Solvent: You may not have added enough solvent. Add the hot solvent in small portions until your product dissolves. However, avoid adding a large excess, as this will reduce your final yield by keeping more of your product in the cooled "mother liquor."[2][3]
Q2: My dye oiled out during cooling instead of forming crystals. How do I fix this?
Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it precipitates from the saturated solution. The compound comes out of solution as a liquid instead of a solid crystal lattice.
-
Causality: This is common with impure samples, as impurities depress the melting point. It can also happen if the solution is cooled too rapidly or if the solvent is too non-polar for the highly polar dinitroaniline dye.
-
Solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount (1-5%) of additional hot solvent to lower the saturation point.[1]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Rapid cooling encourages precipitation over crystallization.[4]
-
Change Solvent System: Your solvent may be inadequate. For highly polar dinitroaniline dyes, consider solvents like ethanol, acetic acid, or two-solvent systems like ethanol/water or acetone/hexane.[5]
-
Q3: No crystals are forming even after my solution has cooled in an ice bath. What should I do?
Answer: Crystal formation requires nucleation, the initial formation of a small seed crystal. If the solution is supersaturated but no nucleation occurs, crystallization will not begin.
-
Solutions to Induce Crystallization:
-
Scratch Method: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a nucleation site for crystal growth.[6]
-
Seed Crystal: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the supersaturated solution. This "seed" will act as a template for further crystallization.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[3]
-
Category 2: Thin-Layer Chromatography (TLC) & Column Chromatography Issues
Q1: My dinitroaniline dye is streaking badly on the TLC plate. How can I get clean spots?
Answer: Streaking is a common issue with polar compounds like dinitroaniline derivatives, especially on silica gel, which is acidic.
-
Causality:
-
Overloading: The most common cause is applying too much sample to the plate.[7]
-
Strong Adsorption: The polar nitro and amino groups can interact very strongly with the polar silica gel stationary phase, causing the compound to move unevenly.
-
Inappropriate Solvent: The mobile phase may not be polar enough to effectively elute the compound, or the sample may not be fully soluble in the eluent.
-
-
Solutions:
-
Dilute Your Sample: Spot a much more dilute solution of your compound.
-
Modify the Mobile Phase: For acidic dyes, adding a small amount (0.5-1%) of acetic or formic acid to the eluent can help by protonating basic sites on the silica and improving spot shape.[7]
-
Use a More Polar Eluent: Increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase (e.g., hexane/ethyl acetate).
-
Q2: My compound stays at the baseline (Rf ≈ 0) on the TLC plate, even with a high concentration of ethyl acetate.
Answer: This indicates your compound is extremely polar and has a very high affinity for the silica gel stationary phase.
-
Causality: The two nitro groups make the molecule highly polar, leading to strong interactions (like hydrogen bonding) with the silanol groups on the silica surface.
-
Solutions:
-
Switch to a Stronger Polar Solvent: Replace ethyl acetate with a more polar solvent like methanol. A mobile phase of dichloromethane/methanol (e.g., 95:5) is often effective for very polar compounds.
-
Reverse-Phase TLC: Consider using C18-functionalized silica plates (reverse-phase). Here, the stationary phase is non-polar. You would use a polar mobile phase (like acetonitrile/water), and your polar dye would move up the plate more readily.
-
Q3: During column chromatography, all my colored compounds are coming off the column at the same time.
Answer: This indicates that your mobile phase is too polar, causing all components of the mixture to be eluted quickly without effective separation.
-
Causality: The eluent is competing too effectively with the solutes for binding sites on the stationary phase.[8] This essentially "washes" everything off the column.
-
Solutions:
-
Start with a Less Polar Solvent: Begin elution with a much less polar solvent system (e.g., 100% hexane or 98:2 hexane/ethyl acetate).
-
Use Gradient Elution: Start with a non-polar mobile phase and gradually increase the polarity by slowly increasing the percentage of the more polar solvent. This will elute the less polar impurities first, followed by your more polar target dye.[9]
-
Optimize with TLC First: Before running a column, find a TLC solvent system that gives your target compound an Rf value between 0.2 and 0.4. This Rf range in TLC often translates to good separation on a column.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect when synthesizing a dinitroaniline-based azo dye?
A: Understanding potential impurities is key to designing a purification strategy. Common impurities include:
-
Unreacted Starting Materials: Residual dinitroaniline or the coupling component.
-
Side-Reaction Products: Diazotization of dinitroaniline is sensitive. If the temperature rises above the crucial 0-5 °C range, the diazonium salt can decompose to form 2,4-dinitrophenol.[10][11]
-
Self-Coupling Products: If the reaction pH is not adequately controlled, the diazonium salt can couple with unreacted dinitroaniline.[10]
-
Isomers: If the coupling component has multiple positions available for electrophilic substitution (e.g., ortho and para), a mixture of product isomers can form.
Q: What is the best starting strategy for purifying a completely new dinitroaniline azo dye?
A: Start with a logical, stepwise approach:
-
Initial Wash: After synthesis, filter the crude product and wash it thoroughly with cold water and then brine. This removes most inorganic salts (like NaCl from the diazotization) and water-soluble starting materials.
-
Solubility Tests: Take small aliquots of your crude, dried product and test its solubility in a range of common recrystallization solvents (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane). A good recrystallization solvent will dissolve your compound when hot but show low solubility when cold.[3]
-
TLC Analysis: Run TLC plates in several different solvent systems (e.g., varying ratios of hexane/ethyl acetate and dichloromethane/methanol) to get a sense of the number of components in your crude mixture and to find a system that provides good separation.
-
Choose Your Primary Method: If the TLC shows one major spot with minor impurities and you found a good recrystallization solvent, attempt recrystallization first. If the TLC shows a complex mixture of multiple spots, proceed directly to column chromatography.[9]
Q: How do I select the right solvents for column chromatography?
A: The selection is guided by TLC experiments. The goal is to find a solvent system where the components of your mixture have different Rf values.
-
For Normal-Phase (Silica Gel): Start with a non-polar solvent like hexane and gradually add a more polar solvent like ethyl acetate. The more polar the compound, the more polar the mobile phase required to elute it from the column.
-
Eluting Power of Solvents: The general order of increasing solvent polarity (and thus eluting power on silica gel) is: Hexane < Toluene < Dichloromethane < Ethyl Acetate < Acetone < Methanol.
The table below provides a starting point for solvent selection.
| Solvent System (v/v) | Polarity | Typical Use Case for Dinitroaniline Dyes |
| Hexane / Ethyl Acetate | Low to Medium | Excellent for separating less polar impurities from the target dye. Start with low % of Ethyl Acetate (e.g., 2-5%) and increase gradually. |
| Dichloromethane / Methanol | Medium to High | Used for highly polar dyes that do not move from the baseline in Hexane/EtOAc systems. Start with a low % of Methanol (e.g., 1-2%). |
| Toluene / Acetone | Medium | Can be effective for dyes with moderate polarity; provides different selectivity compared to ester-based systems. |
Detailed Experimental Protocols
Protocol 1: Standard Recrystallization from Ethanol/Water
This two-solvent method is effective for many polar dinitroaniline azo dyes that are highly soluble in hot ethanol but less soluble in water.[4][11]
-
Dissolution: Place the crude, dry azo dye in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid at its boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Saturation: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature, undisturbed. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture (in the same ratio as the final crystallization mixture) to remove any adhering soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper by drawing air through the funnel for 15-20 minutes, then transfer them to a watch glass to dry completely.
Protocol 2: Silica Gel Column Chromatography with Gradient Elution
This protocol is designed for separating a target dinitroaniline azo dye from less polar and more polar impurities.[8][9]
-
TLC Optimization: First, determine an optimal solvent system using TLC. Find a system where your target dye has an Rf of ~0.2-0.4 and is well-separated from impurities. For this example, let's assume a Hexane/Ethyl Acetate system is effective.
-
Column Packing (Slurry Method):
-
Place a small plug of glass wool or cotton at the bottom of a glass chromatography column. Add a thin layer (~0.5 cm) of sand.
-
In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 Hexane/Ethyl Acetate).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles. Drain excess solvent until the level is just above the silica bed. Never let the column run dry.
-
Add another thin layer (~0.5 cm) of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude dye in a minimal amount of a volatile solvent (like dichloromethane or acetone).
-
Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture (e.g., 98:2 Hexane/EtOAc), collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the eluent. For example:
-
2 column volumes of 98:2 Hexane/EtOAc
-
2 column volumes of 95:5 Hexane/EtOAc
-
3 column volumes of 90:10 Hexane/EtOAc (your target dye may start to elute here)
-
Continue increasing the ethyl acetate concentration until all colored bands have been eluted.
-
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified dinitroaniline azo dye.
-
References
- Khan, I., et al. (2024). A comprehensive review on adsorptive removal of azo dyes using functional materials. Journal of Water Process Engineering, 58, 104886. [Link]
- IWA Publishing. (2024). A comprehensive review on adsorptive removal of azo dyes using functional materials.
- Otutu, J. O. (2019). SYNTHESIS OF DISPERSE DYES AND THEIR APPLICATIONS ON SYNTHETIC FABRICS. FUW Trends in Science & Technology Journal, 4(1), 092-096. [Link]
- Khatri, J., et al. (2017). Bio-removal of Azo Dyes: A Review. International Journal of Applied Sciences and Biotechnology, 5(2), 108-126. [Link]
- Gessner, T., et al. (2022). The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. Molecules, 27(19), 6436. [Link]
- Studylib.net. (n.d.). Column Chromatography of Nitroanilines Lab Experiment. Studylib. [Link]
- MDPI. (2024). Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. Molecules, 29(10), 2298. [Link]
- University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry. [Link]
- California State University, Long Beach. (n.d.).
- University of Toronto. (n.d.). Recrystallization - Single Solvent. UTSC Chemistry. [Link]
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
- University of Colorado Boulder. (n.d.). Recrystallization. CU Boulder Organic Chemistry. [Link]
- Obi, C., et al. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Advances in Science and Technology, 10(1), 1-8. [Link]
- Institute for Color Science and Technology. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
- ChemBAM. (n.d.). TLC troubleshooting. ChemBAM. [Link]
- MDPI. (2023). Synthesis of New Monoazo Disperse Dyes for Dyeing Polyester Fabric Using Two Different Dyeing Methods. Polymers, 15(14), 3077. [Link]
- Zenodo. (n.d.). Studies on synthesis of novel low molecular weight anthraquinone disperse dyes and their application on polyester and nylon. Zenodo. [Link]
- Organic Chemistry Portal. (n.d.).
- Filo. (2023). Diazotization of 2,4-dinitroaniline in aqueous solution is accompanied by some conversion to phenols. Filo. [Link]
- YouTube. (2021).
- Scribd. (n.d.). A Simple Method For Purify Silica Gel. Scribd. [Link]
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- 11. Diazotization of 2,4− dinitroaniline in aqueous solution is accompanied.. [askfilo.com]
Technical Support Center: Dinitroaniline Herbicide Analysis by LC-MS
A Guide to Understanding and Mitigating Matrix Effects
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and solve complex analytical challenges. This guide is dedicated to one of the most persistent issues in the LC-MS analysis of dinitroaniline herbicides: the matrix effect.
Dinitroanilines (e.g., trifluralin, pendimethalin) are crucial for agriculture, but their analysis in complex environmental and biological samples is often hampered by co-eluting matrix components. These interferences can suppress or enhance the analyte signal in the mass spectrometer's ion source, leading to inaccurate quantification, poor reproducibility, and compromised sensitivity.[1][2] This guide provides a structured, question-and-answer approach to help you diagnose, understand, and effectively address these challenges.
Troubleshooting Guide
This section addresses specific, practical problems you might encounter during your analysis.
Question 1: My analyte signal is significantly lower in my sample matrix compared to the solvent standard. What's happening and how do I fix it?
Answer:
You are likely observing ion suppression , the most common form of matrix effect in LC-MS using electrospray ionization (ESI).[1][3] Co-eluting endogenous compounds from your sample matrix (e.g., salts, lipids, humic acids) compete with your target dinitroaniline analytes for ionization in the ESI source. This competition reduces the efficiency of analyte ion formation, leading to a weaker signal and inaccurate (falsely low) quantitative results.[2][4]
Your first step is to confirm and quantify the suppression. Then, you can choose a strategy to either minimize the effect through cleanup or compensate for it through calibration.
Step 1: Quantify the Matrix Effect
Use the post-extraction spike method to calculate the percentage of matrix effect (%ME).[5]
| Step | Action | Purpose |
| A | Prepare a dinitroaniline standard in pure solvent (e.g., acetonitrile/water) at a known concentration (e.g., 50 ng/mL). Analyze and record the peak area. | This is your baseline response without any matrix interference. |
| B | Process a blank matrix sample (e.g., soil extract without dinitroanilines) through your entire sample preparation procedure. | This creates your "matrix blank." |
| C | Spike the processed matrix blank from Step B with the same dinitroaniline standard to the same final concentration as in Step A. Analyze and record the peak area. | This shows the analyte response in the presence of the matrix. |
| D | Calculate the %ME using the formula: %ME = ( (Peak Area in Matrix / Peak Area in Solvent) - 1 ) * 100 | A negative value indicates suppression, while a positive value indicates enhancement. A value between -20% and +20% is often considered negligible.[6] |
Step 2: Implement a Mitigation Strategy
Based on the severity of the suppression and your method's sensitivity requirements, choose one of the following approaches.
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// Main mitigation path sensitivity_check [label="Is high sensitivity\ncritical?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
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// Minimization Branch minimize [label="MINIMIZE ME", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dilute [label="Dilute Sample Extract", fillcolor="#F1F3F4", fontcolor="#202124"]; cleanup [label="Improve Sample Cleanup\n(QuEChERS, SPE)", fillcolor="#F1F3F4", fontcolor="#202124"]; chromatography [label="Optimize Chromatography", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> quantify; quantify -> check_severity; check_severity -> no_effect [label="No"]; check_severity -> sensitivity_check [label="Yes"];
sensitivity_check -> minimize [label="Yes"]; sensitivity_check -> compensate [label="No"];
compensate -> use_is; compensate -> use_mmc;
minimize -> dilute; minimize -> cleanup; minimize -> chromatography; } Caption: Troubleshooting workflow for ion suppression.
Question 2: My results are inconsistent and have poor reproducibility across different samples. What is the cause?
Answer:
Poor reproducibility is a classic symptom of variable matrix effects. While one sample might cause 30% suppression for pendimethalin, another from a different source could cause 50% suppression.[7] This variability makes quantification unreliable when using a simple solvent-based calibration curve. The solution is to use a calibration strategy that accounts for the unique matrix of each sample.
The most robust solution is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) .[8][9]
Why SIL-IS is the Gold Standard: A SIL-IS is a version of your target analyte (e.g., Trifluralin-d14) where some atoms have been replaced with heavy isotopes (e.g., Deuterium, ¹³C).
-
Co-elution: It is chemically identical to the native analyte, so it elutes at the exact same retention time.
-
Identical Ionization Behavior: It experiences the same degree of ion suppression or enhancement as the native analyte in the ESI source.[10]
-
Correction Factor: By adding a known amount of SIL-IS to every sample, standard, and blank at the beginning of the sample preparation process, the ratio of the native analyte's peak area to the SIL-IS's peak area remains constant, regardless of signal suppression or sample loss during preparation.[4][11]
If a SIL-IS is not available or is too costly, the next best option is matrix-matched calibration . This involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[12][13] This ensures that your standards experience a similar matrix effect to your unknown samples, improving accuracy. However, this approach relies on the assumption that the matrix effect is consistent across all your samples, which may not always be true.[8]
Question 3: I tried diluting my sample extract to reduce matrix effects, but now my analyte signal is too low to detect. What should I do?
Answer:
This is a common trade-off. While sample dilution is a simple and often effective way to reduce the concentration of interfering matrix components, it also dilutes your target analyte.[5] If this pushes your analyte concentration below the method's Limit of Quantification (LOQ), you need a strategy that removes interferences while preserving or even concentrating your analyte.
This is where more sophisticated sample preparation techniques become essential.
// Paths from matrix_type soil [label="Soil, Food, Tissue\n(Complex, 'Dirty' Matrices)", fillcolor="#F1F3F4", fontcolor="#202124"]; water [label="Water\n(Aqueous, 'Cleaner' Matrices)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Cleanup techniques quechers [label="Use QuEChERS Method\n(Extraction + d-SPE Cleanup)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; spe [label="Use Solid-Phase Extraction (SPE)\n(Concentration + Cleanup)", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Descriptions quechers_desc [label="Effective for removing fats, pigments,\nand other interferences from complex\nsamples. See Protocol 1.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; spe_desc [label="Excellent for concentrating analytes from\nlarge volumes of aqueous samples and\nproviding a very clean extract. See Protocol 2.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Connections start -> matrix_type; matrix_type -> soil [label="Solid/Organic"]; matrix_type -> water [label="Aqueous"];
soil -> quechers; water -> spe;
quechers -> quechers_desc [style=dashed, arrowhead=none]; spe -> spe_desc [style=dashed, arrowhead=none]; } Caption: Selecting a sample preparation method.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide analysis in fruits and vegetables, this method is excellent for complex matrices like soil, sediment, and food products.[13][14] It involves an initial extraction with acetonitrile followed by a "salting out" step to separate the organic and aqueous layers. The supernatant is then cleaned using dispersive Solid-Phase Extraction (d-SPE), where a sorbent is added to the extract to bind and remove interfering matrix components like lipids and pigments.[15][16]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for both cleanup and concentration, especially for aqueous samples like groundwater or surface water.[17][18] The sample is passed through a cartridge containing a solid sorbent that retains the dinitroanilines. Interferences are washed away, and the analytes are then eluted with a small volume of a strong solvent, resulting in a cleaner and more concentrated extract.[19]
Frequently Asked Questions (FAQs)
Question 4: What exactly are dinitroanilines and why are they challenging to analyze?
Answer:
Dinitroanilines are a class of herbicides used to control grasses and broadleaf weeds. Common examples include trifluralin, pendimethalin, and oryzalin. Structurally, they are characterized by a dinitrated aniline ring. Their chemical properties—moderate polarity and volatility—make them suitable for analysis by LC-MS.
The challenge arises not from the compounds themselves, but from the complex matrices in which they are typically found (e.g., soil, water, agricultural products).[20] These samples contain a vast array of other organic and inorganic compounds that can cause the matrix effects discussed throughout this guide.[21]
Question 5: Should I use ESI or APCI for dinitroaniline analysis?
Answer:
Electrospray Ionization (ESI) is generally the preferred method for dinitroaniline analysis and is used in the majority of modern methods.[20] Dinitroanilines can be readily ionized in either positive or negative mode, though positive mode is common.
However, it's important to recognize that ESI is more susceptible to matrix effects, particularly ion suppression, than Atmospheric Pressure Chemical Ionization (APCI).[22] If you have exhausted all sample cleanup and chromatographic optimization strategies and still face severe, insurmountable ion suppression with ESI, switching to an APCI source could be a viable troubleshooting step. APCI is a gas-phase ionization technique that is generally less affected by non-volatile matrix components like salts and sugars.[22]
Question 6: Can I just use one matrix-matched calibration curve for all my different soil samples?
Answer:
This is a risky approach that can compromise your data's accuracy. The composition of soil can vary dramatically from one location to another (e.g., differences in organic matter content, mineralogy, pH). This compositional variance leads to different matrix effects.[6] Using a single matrix-matched curve assumes the matrix effect is constant across all samples, which is rarely the case.
For the highest accuracy, you have two primary options:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the best practice as it corrects for matrix effects on a sample-by-sample basis.[23]
-
Group Similar Matrices: If a SIL-IS is unavailable, you can try to group your samples by type (e.g., sandy loam, clay, high organic content). Prepare a separate matrix-matched calibration curve for each group using a representative blank matrix from that group.[6] This is more accurate than a single curve but more labor-intensive.
Question 7: How do I choose the right SPE sorbent or QuEChERS cleanup tube for my analysis?
Answer:
The choice of sorbent is critical and depends on the properties of both your analyte and the matrix interferences you need to remove.
-
For SPE (Water Samples): Dinitroanilines are moderately non-polar. A reverse-phase sorbent like C18 is the most common and effective choice.[17] The analytes are retained on the non-polar C18 phase while polar interferences are washed away.
-
For QuEChERS d-SPE (Soil/Food Extracts): QuEChERS cleanup tubes often contain a mixture of sorbents to remove different types of interferences.
-
PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids. This is a very common sorbent for general pesticide analysis.
-
C18: Removes non-polar interferences, such as lipids and fats. Essential for fatty matrices like soybeans or oily soils.
-
GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids. Use with caution! GCB can retain planar molecules, which includes some dinitroanilines. If you must use GCB for highly pigmented samples, carefully validate your analyte recoveries to ensure you are not losing your compounds of interest.[15]
-
MgSO₄ (Magnesium Sulfate): Always included to remove residual water from the acetonitrile extract.
-
For a new matrix, it is advisable to test several different d-SPE formulations to find the one that provides the best balance of interference removal and analyte recovery.[24]
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Dinitroanilines in Soil
This protocol is based on the widely used AOAC and EN QuEChERS methods.[14][15]
-
Sample Homogenization: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of your SIL-IS solution directly to the soil.
-
Hydration (for dry samples): Add 8-10 mL of reagent water and vortex for 1 minute. Let stand for 10-15 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salt packet (typically containing 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes. A clear acetonitrile supernatant should form on top.
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE cleanup tube (containing, for example, 900 mg MgSO₄, 150 mg PSA, and 150 mg C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Sample Filtration: Take an aliquot of the final supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol ensures your calibration standards accurately reflect the matrix effects in your samples.[13]
-
Prepare Blank Matrix Extract: Using a known blank matrix (e.g., soil confirmed to be free of dinitroanilines), perform the entire sample preparation procedure (e.g., Protocol 1) without adding any analytes or internal standards. This final, cleaned extract is your "matrix blank."
-
Prepare Stock Solution: Create a high-concentration stock solution of your dinitroaniline analytes in a pure solvent like acetonitrile.
-
Serial Dilution: Perform a serial dilution of your stock solution using the matrix blank as the diluent. For example, to make a 100 ng/mL standard, add the appropriate volume of stock solution to the matrix blank and bring to the final volume with more matrix blank.
-
Create Calibration Curve: Prepare a series of at least 5-6 calibration standards at different concentrations, all diluted with the matrix blank.
-
Add Internal Standard: If you are using an internal standard, ensure it is added to each matrix-matched calibrator at the same concentration as in your unknown samples.
-
Analyze: Analyze these matrix-matched standards alongside your samples to construct the calibration curve. The slope of this curve will inherently account for the average matrix effect from your blank material.[25]
References
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics.
- Minimizing the Impact of the Sample Matrix During Routine Pesticide Residue Analysis in Food.
- Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
- Full article: Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Taylor & Francis Online.
- Evaluation of matrix effects in LC–MS/MS. Calibration curves were...
- Matrix-Matched Pesticide Standard Curve Prepar
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
- Simultaneous Determination of Dinitroaniline Herbicides in Complex Matrix by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry. CNKI.
- Ion Suppression in LC–MS–MS — A Case Study.
- Matrix effects, quantified by comparing the response of each compound...
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbio.
- Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking w
- An Uncommon Fix for LC–MS Ion Suppression.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- SPE and QuEChERS – Method Development. Agilent.
- Troubleshooting ion suppression in LCMS analysis. YouTube.
- Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample prepar
- Matrix effects in quantitative pesticide analysis using liquid chrom
- QuEChERS Method for Pesticide Residue Analysis. Sigma-Aldrich.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing S.L.
- Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE. YouTube.
- Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA).
- Selecting the Appropriate QuEChERS Extraction Method for Pesticides in Foods. Thermo Fisher Scientific.
- What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab.
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
- LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
- Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- Recent advances in sample preparation techniques for environmental matrix.
- Use of Internal Standards in LC-MS Bioanalysis.
- Use of Internal Standard in LC-MS/MS Method. RPubs.
- Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. nebiolab.com [nebiolab.com]
- 12. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 14. agilent.com [agilent.com]
- 15. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Determination of herbicides by solid phase extraction gas chromatography-mass spectrometry in drinking waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous Determination of Dinitroaniline Herbicides in Complex Matrix by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry [fxcsxb.com]
- 21. researchgate.net [researchgate.net]
- 22. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lcms.cz [lcms.cz]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of Dinitroaniline Isomers
A Guide to Separating 2,4- and 3,4-Dinitroaniline
Welcome to the technical support center. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges in the chromatographic separation of the positional isomers 2,4-dinitroaniline (2,4-DNA) and this compound (3,4-DNA). Achieving baseline resolution between these structurally similar compounds is a common analytical hurdle. This document provides in-depth troubleshooting strategies, validated starting protocols, and the scientific rationale behind our recommendations to empower you to overcome this challenge effectively.
Part 1: Understanding the Separation Challenge
The primary difficulty in separating 2,4-DNA and 3,4-DNA lies in their structural similarity. Both are aniline molecules substituted with two nitro (-NO₂) groups, resulting in nearly identical molecular weights and similar physicochemical properties.[1] The only difference is the placement of one nitro group, which leads to subtle variations in polarity, dipole moment, and the potential for intermolecular interactions with the chromatographic stationary phase.
-
2,4-Dinitroaniline: The nitro groups are ortho and para to the amino group.
-
This compound: The nitro groups are meta and para to the amino group.
This slight structural variance is the key to their separation. Standard reversed-phase methods, particularly on C18 columns, often rely heavily on hydrophobic interactions. Since both isomers have similar hydrophobicity, they may co-elute or exhibit poor resolution, making accurate quantification impossible. Effective separation requires a chromatographic system that can exploit the subtle differences in their electronic and spatial characteristics.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during method development for these isomers.
Q1: My 2,4- and this compound peaks are co-eluting on a C18 column. What should I adjust first?
Answer: Your first and most impactful adjustment should be the mobile phase composition . The selectivity of a separation is highly dependent on the mobile phase. Before considering a different column, systematically explore the mobile phase parameters.
-
Causality: The organic modifier (e.g., acetonitrile or methanol) and its ratio to the aqueous phase directly influence the partitioning of the analytes between the mobile and stationary phases. Small changes can alter the retention of each isomer differently, thereby improving resolution.
Q2: How do I systematically optimize the mobile phase for better resolution?
Answer: A systematic approach is crucial. We recommend the following steps:
-
Adjust the Organic/Aqueous Ratio: Begin by running a series of isocratic separations where you incrementally decrease the percentage of the organic modifier (e.g., from 40% acetonitrile down to 30%). This will increase the retention time of both compounds, providing more time for them to interact with the stationary phase and potentially improving separation. A published method successfully used a mixture of 30% acetonitrile and 70% water.[2][3]
-
Switch the Organic Modifier: If acetonitrile does not provide adequate resolution, switch to methanol. Methanol and acetonitrile have different solvent properties (viscosity, polarity, and elution strength) and can induce different interactions. Methanol is a protic solvent and a better hydrogen-bond donor, which can alter selectivity for polar analytes like dinitroanilines.
-
Consider Mobile Phase Additives: For amine-containing compounds, peak shape can often be an issue. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can protonate the amino group, leading to more consistent interactions and sharper peaks.[4] This can sometimes be sufficient to resolve closely eluting compounds.
Q3: I've optimized the mobile phase, but the resolution is still below the required 1.5. What is the next logical step?
Answer: If extensive mobile phase optimization on a C18 column fails, the next step is to change the stationary phase chemistry . The limitation is likely the separation mechanism of the C18 phase itself, which is not selective enough for these isomers.
-
Expert Insight: Standard C18 columns separate primarily based on hydrophobicity. Since 2,4-DNA and 3,4-DNA have very similar hydrophobic characters, a different interaction mechanism is needed.
Q4: What alternative stationary phases are recommended for positional isomers like these, and why?
Answer: For aromatic positional isomers, stationary phases that offer alternative chemistries, such as π-π interactions and shape selectivity, are highly effective. We strongly recommend a Pentafluorophenyl (PFP) or a standard Phenyl phase .
-
Mechanism of Action:
-
π-π Interactions: The electron-rich phenyl rings of the stationary phase can interact with the electron-deficient aromatic rings of the dinitroaniline isomers. The differing electron density distribution between 2,4-DNA and 3,4-DNA will cause them to interact with the PFP phase to different extents.
-
Shape Selectivity: PFP phases have a more rigid structure compared to the flexible alkyl chains of a C18 column. This rigidity allows the column to discriminate between analytes based on their three-dimensional shape, which is a key difference between positional isomers.[5] Aromatic stationary phases often provide the unique interactions required to resolve analytes with minor differences in their ionization constants or shape.[5]
-
Part 3: Validated Experimental Protocols
The following protocols provide a reliable starting point for your method development.
Protocol 1: Standard Reversed-Phase HPLC Method
This protocol is based on established literature and serves as an excellent initial method.[2][3]
Objective: To achieve separation of dinitroaniline isomers on a standard C18 column.
Methodology:
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: Agilent TC-C18 (or equivalent), 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (30:70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 225 nm.[2][3] (Alternatively, the λmax of 2,4-Dinitroaniline is around 346 nm, which can also be used for higher sensitivity if 3,4-DNA responds well at that wavelength).[6]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve standards and samples in the mobile phase. Filter through a 0.45 µm membrane filter before injection.
Protocol 2: Optimized Method for Difficult Separations
Objective: To achieve baseline resolution using an alternative stationary phase when Protocol 1 is insufficient.
Methodology:
-
Instrumentation: HPLC with UV detector.
-
Column: PFP (Pentafluorophenyl) phase, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water containing 0.1% Formic Acid (start with a 40:60, v/v ratio and optimize as needed).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C (A slightly higher temperature can improve efficiency).
-
Detection: UV at 225 nm or 346 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve standards and samples in the mobile phase. Filter through a 0.45 µm membrane filter.
Part 4: Data Presentation & Expected Outcomes
The choice of stationary phase can have a dramatic impact on the resolution of 2,4- and this compound. The table below summarizes the typical performance differences you can expect.
| Parameter | Method 1: Standard C18 | Method 2: Optimized PFP | Rationale |
| Primary Separation Mechanism | Hydrophobic Partitioning | π-π Interactions, Shape Selectivity | PFP phases offer multiple interaction modes crucial for separating structurally similar isomers.[5] |
| Expected Resolution (Rs) | < 1.5 (Often co-eluting) | > 1.5 (Baseline separation) | The alternative selectivity of the PFP phase directly targets the subtle electronic and structural differences. |
| Peak Shape | May exhibit tailing | Symmetrical (with acid additive) | Acidifying the mobile phase ensures consistent protonation of the amine, reducing tailing. |
| Analysis Time | Moderate | Moderate (may require optimization) | Retention times will differ, but the goal is resolution, not necessarily speed. |
Part 5: Visual Troubleshooting Workflow
The following diagram outlines the logical progression for troubleshooting poor resolution between 2,4- and this compound.
Sources
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Selection of mobile phase for optimal dinitroaniline separation
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Technical Support Center: Dinitroaniline Analysis
A Senior Application Scientist's Guide to Mobile Phase Selection for Optimal Dinitroaniline Separation
Welcome to the technical support center for advanced chromatographic applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the separation and analysis of dinitroaniline (DNA) isomers. As a key intermediate in the synthesis of various compounds, achieving robust and reproducible separation of DNA isomers is critical.[1] This document provides in-depth, field-proven insights into mobile phase selection and troubleshooting, structured in a practical question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions and core concepts essential for developing a successful separation method for dinitroaniline isomers.
Q1: What are the key properties of dinitroanilines, and why can their separation be challenging?
Dinitroanilines are aniline molecules substituted with two nitro groups. Common isomers include 2,4-dinitroaniline, 2,6-dinitroaniline, and 3,5-dinitroaniline. The primary challenge in their separation arises from their structural similarity. These positional isomers often have very close polarities and hydrophobicities, making them difficult to resolve using standard chromatographic methods.[2]
Furthermore, dinitroanilines are weakly basic compounds.[3] The lone pair of electrons on the amino group can interact with residual silanol groups on the surface of silica-based stationary phases, leading to peak tailing and poor peak shape. Therefore, careful control over the mobile phase composition is essential to mitigate these secondary interactions.
Q2: What is the best starting point for method development: Reversed-Phase or Normal-Phase Chromatography?
For dinitroaniline separation, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is overwhelmingly the most common and recommended starting point.[1][4][5][6]
-
Expertise & Experience: RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase (e.g., a mixture of water and an organic solvent). This mode of chromatography is highly versatile, reproducible, and compatible with a wide range of analytes, including the moderately polar dinitroaniline isomers. Published methods consistently demonstrate successful separation of various nitroaniline and dinitroaniline isomers using C18 columns.[7][8]
-
Causality: In RP-HPLC, retention is primarily driven by hydrophobic interactions. The subtle differences in the hydrophobicity of dinitroaniline isomers, based on the position of the nitro groups, can be effectively exploited to achieve separation. Normal-Phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, is less common for this application and is generally reserved for separating highly polar compounds.[9][10][11]
Q3: Which organic solvent should I choose: Acetonitrile or Methanol?
The choice between acetonitrile (ACN) and methanol (MeOH) as the organic modifier in your mobile phase is a critical parameter affecting selectivity.
-
Acetonitrile (ACN): Generally, ACN is the preferred choice for initial method development. It has a lower viscosity, which results in lower backpressure, and a lower UV cutoff wavelength, making it ideal for UV detection at low wavelengths (dinitroanilines are often detected around 225 nm or 346 nm).[1][7][12]
-
Methanol (MeOH): Methanol is a protic solvent and can engage in hydrogen bonding interactions differently than the aprotic ACN. This can lead to significant changes in selectivity. If you are struggling to resolve a critical pair of isomers with an ACN/water mobile phase, switching to or incorporating methanol is a powerful tool to alter the elution order and improve resolution.
| Solvent Property | Acetonitrile (ACN) | Methanol (MeOH) | Water |
| Elution Strength (RP-HPLC) | Stronger | Weaker | Weakest |
| Viscosity (at 20°C) | 0.37 cP | 0.60 cP | 1.00 cP |
| UV Cutoff | ~190 nm | ~205 nm | ~180 nm |
| Selectivity Driver | Dipole-dipole interactions | Hydrogen bonding capabilities | Polarity |
Q4: What is the role of pH and mobile phase modifiers (e.g., acids)?
While dinitroanilines are only weakly basic, controlling the mobile phase pH with an acidic modifier is crucial for achieving sharp, symmetrical peaks.
-
Causality (The "Why"): Silica-based C18 columns have residual, unreacted silanol groups (Si-OH) on their surface. At mid-range pH values, these silanols can become ionized (Si-O⁻) and interact electrostatically with the protonated form of the basic aniline moiety. This secondary interaction is a primary cause of peak tailing.[13] By adding a small amount of acid (e.g., 0.1% formic acid, phosphoric acid, or trifluoroacetic acid) to the mobile phase, you lower the pH.[4][14] This low pH environment suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions and resulting in significantly improved peak shape.[15][16][17][18]
-
Trustworthiness: Using an acidic modifier is a standard, self-validating practice in RP-HPLC for basic compounds. Methods for dinitroaniline analysis frequently specify the use of phosphoric acid or, for mass spectrometry (MS) compatible methods, formic acid.[4][14]
Q5: Should I use an isocratic or a gradient elution?
The choice between isocratic and gradient elution depends on the complexity of your sample and your analytical goals.[19]
-
Isocratic Elution: The mobile phase composition remains constant throughout the run (e.g., 30:70 ACN:Water).[7][20] This approach is simple, robust, and requires less sophisticated equipment.[21] It is ideal for routine quality control (QC) analysis where you are separating a small number of known compounds with similar retention behaviors.[22]
-
Gradient Elution: The concentration of the strong organic solvent is increased over the course of the run (e.g., starting at 10% ACN and ramping up to 80% ACN).[23] This is the preferred method for analyzing complex mixtures containing compounds with a wide range of polarities or during initial method development.[21] A gradient run can significantly shorten analysis time for strongly retained compounds and improve peak shape and resolution for all analytes.[22][23]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the separation of dinitroaniline isomers.
Q: My dinitroaniline peaks are co-eluting or have poor resolution. What should I do?
A: Poor resolution is the most common challenge. Here is a systematic approach to improving it:
-
Optimize the Organic Content (Isocratic): If using an isocratic method, decrease the percentage of the organic solvent (e.g., from 40% ACN to 35% ACN). This will increase the retention time of all analytes and may provide the necessary resolution.
-
Switch to Gradient Elution: If a suitable isocratic method cannot be found, develop a gradient method. A shallow gradient provides the best potential for resolving closely eluting peaks.[19]
-
Change the Organic Solvent: If ACN/water doesn't provide resolution, try a MeOH/water mobile phase. The different selectivity offered by methanol can often resolve peaks that co-elute in acetonitrile.[12]
-
Adjust the pH: While primarily for peak shape, small changes in pH can sometimes alter selectivity enough to resolve isomers. Ensure your pH is at least 1.5-2 units away from the analyte's pKa.[16][17]
-
Consider a Different Stationary Phase: If a standard C18 column is insufficient, consider a column with a different selectivity, such as one with a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These phases offer alternative interactions (like π-π interactions) that can be highly effective for separating aromatic isomers.[2]
Q: I'm observing significant peak tailing for my dinitroaniline analytes. How can I fix this?
A: Peak tailing is almost always caused by secondary interactions with the stationary phase.
-
Add/Increase Acidic Modifier: The most effective solution is to add 0.1% formic acid (FA) or trifluoroacetic acid (TFA) to your mobile phase. This will suppress silanol activity and dramatically improve peak shape.[13][18] If you are already using an acid, ensure it is present in both the aqueous and organic mobile phase bottles to maintain a consistent pH.
-
Check Sample Solvent: Injecting your sample in a solvent much stronger than the mobile phase can cause peak distortion.[24] Ideally, dissolve your sample in the initial mobile phase composition.
-
Column Contamination/Age: A contaminated or old column can exhibit increased silanol activity. Flush the column with a strong solvent (like 100% ACN or isopropanol) or, if the problem persists, replace the column.[13][25]
Q: My retention times are drifting between injections. What is the likely cause?
A: Retention time instability points to a lack of equilibrium or a problem with the HPLC system.
-
Insufficient Column Equilibration: This is the most common cause, especially in gradient chromatography. Ensure the column is re-equilibrated with the initial mobile phase conditions for a sufficient time (typically 5-10 column volumes) before the next injection.[21][22]
-
Mobile Phase Issues: Ensure your mobile phase is properly mixed and degassed.[9] Air bubbles in the pump can cause flow rate fluctuations, leading to retention time shifts.[13] Also, check for solvent evaporation, which can change the mobile phase composition over time.
-
Temperature Fluctuations: Column temperature significantly affects retention. Use a column oven to maintain a constant, controlled temperature (e.g., 30 °C) for reproducible results.[7][8][13]
-
Pump or Leak Issues: Check for leaks in the system and ensure the pump is delivering a consistent flow rate. Pressure fluctuations are a key indicator of such problems.[24][25]
Part 3: Experimental Protocols & Visualization
Experimental Protocol: Systematic Mobile Phase Optimization for Dinitroaniline Isomer Separation
This protocol outlines a step-by-step workflow for developing a robust RP-HPLC method.
-
System Setup:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 346 nm.[1]
-
Injection Volume: 5 µL.
-
-
Sample Preparation: Prepare a standard mixture of the dinitroaniline isomers of interest at approximately 10 µg/mL in a 50:50 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter.[1]
-
Scouting Gradient:
-
Run a fast "scouting" gradient to determine the approximate elution conditions for your analytes.
-
Gradient Program: 5% B to 95% B over 10 minutes. Hold at 95% B for 2 minutes. Return to 5% B and re-equilibrate for 5 minutes.
-
-
Method Optimization:
-
Based on the scouting run, design a shallower, more focused gradient. For example, if the isomers elute between 40% and 60% B in the scouting run, design a new gradient:
-
Optimized Gradient: 30% B to 70% B over 15 minutes.
-
-
Isocratic Conversion (Optional): If the goal is a simple isocratic method for QC, use the elution conditions from the optimized gradient to calculate an appropriate isocratic mobile phase composition.
-
Troubleshooting & Refinement: If resolution is still insufficient, repeat steps 3-4 using Methanol as Mobile Phase B.
Visualization: Workflow for Mobile Phase Selection
The following diagram illustrates the logical workflow for selecting and optimizing a mobile phase for dinitroaniline separation.
Caption: A logical workflow for mobile phase selection and optimization in RP-HPLC.
References
- SIELC Technologies. (n.d.). Separation of 3,5-Dinitroaniline on Newcrom R1 HPLC column.
- BenchChem. (2025). A Comparative Guide to Spectrophotometric and Chromatographic Analysis of 2,4-Dinitroaniline.
- Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. PubMed.
- SIELC Technologies. (n.d.). Separation of N-(2,4-Dinitrophenyl)-2,4,6-trinitroaniline on Newcrom R1 HPLC column.
- ResearchGate. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection.
- The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.
- Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
- ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.
- alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
- BenchChem. (n.d.). comparing the chemical properties of 2,4-Dinitroaniline and 2,4,6-Trinitroaniline.
- Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
- Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography.
- Mastelf. (2024). How to Choose the Best Mobile Phase in HPLC for Optimal Results.
- Schellinger, A. P., & Carr, P. W. (2006). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. PubMed.
- Quora. (2017). What is gradient elution and isocratic elution?.
- Mastelf. (2025). Gradient vs. Isocratic HPLC: Which Method is Best for Your Application?.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Creative Proteomics. (2018). Troubleshooting 6 Common Problems in Liquid Chromatography Separations.
- Veeprho. (2025). Exploring the Role of pH in HPLC Separation.
- RJPT. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
- LCGC. (2014). Troubleshooting.
- NACALAI TESQUE, INC. (n.d.). Reversed Phase Specialty Columns|Products.
- PubChem. (n.d.). 2,4-Dinitroaniline.
- Wikipedia. (n.d.). 2,4-Dinitroaniline.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Agilent. (2020). Don't Lose It: Troubleshooting Separation Changes.
- GL Sciences. (n.d.). Normal Phase Columns.
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- 16. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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Validation & Comparative
A Comparative Guide to the Reactivity of 3,4-Dinitroaniline and 2,4-Dinitroaniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the dinitroaniline scaffold is a cornerstone for the synthesis of a diverse array of functional molecules, including herbicides, dyes, and therapeutic agents. The specific arrangement of the nitro substituents on the aniline ring profoundly dictates the molecule's chemical behavior. This guide provides an in-depth, objective comparison of the reactivity of two common isomers: 3,4-Dinitroaniline and 2,4-Dinitroaniline. We will delve into the electronic and steric factors that govern their reactivity, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
Executive Summary: A Tale of Two Isomers
At first glance, this compound and 2,4-Dinitroaniline are structurally similar aromatic amines. However, the seemingly subtle difference in the placement of one nitro group leads to significant disparities in their electronic properties and, consequently, their chemical reactivity. The core of this difference lies in the ability of the nitro groups to exert their powerful electron-withdrawing effects on the aniline system. As we will explore, 2,4-Dinitroaniline generally exhibits enhanced reactivity in nucleophilic aromatic substitution reactions and a lower basicity compared to this compound , a direct consequence of the synergistic electronic delocalization in the former.
Physicochemical Properties: A Quantitative Comparison
A foundational understanding of the physicochemical properties of these isomers is crucial for predicting their behavior in chemical reactions and for the development of analytical methods.
| Property | This compound | 2,4-Dinitroaniline | Source(s) |
| Molecular Formula | C₆H₅N₃O₄ | C₆H₅N₃O₄ | [1][2] |
| Molecular Weight | 183.12 g/mol | 183.12 g/mol | [1][2] |
| Melting Point | 154-158 °C | 187.5-188 °C | [3][4] |
| pKa (of conjugate acid) | ~0.26 (Predicted) | -4.53 | [1][3] |
| UV-Vis λmax | ~229 nm (in Acetonitrile/Water) | ~346 nm | [5] |
| Appearance | Beige to Brown Solid | Yellow to Orange Crystalline Solid | [1][3] |
The most striking difference in this data is the pKa of the conjugate acids. The significantly lower pKa of 2,4-dinitroaniline's conjugate acid indicates that it is a much weaker base than this compound.[1] This is a direct reflection of the electronic environment of the amino group in each isomer.
The Decisive Factors: Electronic and Steric Effects
The reactivity of dinitroanilines is primarily governed by the interplay of electronic and steric effects. The nitro group (-NO₂) is a potent electron-withdrawing group through both the inductive (-I) and resonance (-M) effects.
Electronic Effects: A Matter of Position
The positioning of the nitro groups relative to the amino group is the critical determinant of their electronic influence.
-
In 2,4-Dinitroaniline , the nitro groups are situated at the ortho and para positions relative to the amino group. This arrangement allows for the powerful electron-withdrawing resonance effect of both nitro groups to delocalize the lone pair of electrons from the amino nitrogen throughout the aromatic ring. This delocalization has two major consequences:
-
Reduced Basicity: The decreased electron density on the nitrogen atom makes the lone pair less available for protonation, rendering 2,4-dinitroaniline a very weak base.[2]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The significant withdrawal of electron density from the aromatic ring makes it highly electron-deficient and thus more susceptible to attack by nucleophiles.[6] The negative charge of the Meisenheimer intermediate formed during an SNAr reaction is effectively stabilized by delocalization onto the ortho and para nitro groups.[7]
-
-
In this compound , one nitro group is meta and the other is para to the amino group. While the para nitro group can participate in resonance stabilization, the meta nitro group can only exert an inductive electron-withdrawing effect. The lack of resonance contribution from the meta-nitro group results in:
-
Higher Basicity: The lone pair on the amino nitrogen is more localized compared to the 2,4-isomer, making this compound a stronger base.
-
Lower Reactivity in SNAr: The aromatic ring is less electron-deficient than in the 2,4-isomer. Consequently, it is less activated towards nucleophilic attack.
-
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} caption: "Comparative Electronic Effects"
Steric Effects: The Role of the Ortho Group
In 2,4-Dinitroaniline, the presence of a nitro group in the ortho position to the amino group can introduce steric hindrance. This can potentially hinder the approach of bulky reagents to the amino group. However, in many reactions, particularly SNAr where the reaction site is the carbon bearing a leaving group, the electronic activation of the ring by the ortho-nitro group far outweighs its steric impediment. For reactions directly involving the amino group, such as acylation, the steric hindrance in the 2,4-isomer might lead to slower reaction rates compared to the 3,4-isomer where the amino group is less sterically crowded.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a hallmark of highly electron-deficient aromatic systems. A classic example is the reaction of a dinitrohalobenzene with a nucleophile.
Prediction: When comparing the reactivity of 1-chloro-3,4-dinitrobenzene and 1-chloro-2,4-dinitrobenzene with a given nucleophile (e.g., sodium methoxide), 1-chloro-2,4-dinitrobenzene is expected to react significantly faster . This is because the negative charge of the intermediate Meisenheimer complex is stabilized by two nitro groups through resonance in the case of the 2,4-isomer, whereas in the 3,4-isomer, only the 4-nitro group can provide resonance stabilization.[6][8]
dot graph TD { rankdir=LR; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];
} caption: "SNAr Reactivity Comparison"
Reduction of Nitro Groups
The reduction of nitro groups to amines is a fundamental transformation. Selective reduction of one nitro group in a dinitro compound can be challenging.
Prediction: In the selective reduction of dinitroanilines, the nitro group that is ortho to the amino group is often preferentially reduced, particularly when using reagents like sodium sulfide.[9] This is attributed to the potential for hydrogen bonding between the amino group and the ortho-nitro group, which can direct the reducing agent. Therefore, in the reduction of 2,4-Dinitroaniline, the 2-nitro group is likely to be reduced first. For this compound, where there is no ortho-nitro group, the relative reduction rates of the two nitro groups would be more dependent on the specific reducing agent and reaction conditions, with the 4-nitro group potentially being more sterically accessible.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences in reactivity, a parallel experimental setup is essential. Below is a representative protocol for comparing the reactivity of 3,4- and 2,4-dinitroaniline in a nucleophilic aromatic substitution reaction with piperidine. This reaction can be monitored by techniques such as HPLC or TLC to determine reaction rates and yields.
Protocol: Comparative Nucleophilic Aromatic Substitution with Piperidine
Objective: To compare the reaction rates of 1-fluoro-3,4-dinitrobenzene and 1-fluoro-2,4-dinitrobenzene with piperidine. (Fluorodinitrobenzene is often used for kinetic studies due to the high electronegativity of fluorine, which enhances the rate of the initial nucleophilic attack).
Materials:
-
1-fluoro-3,4-dinitrobenzene
-
1-fluoro-2,4-dinitrobenzene
-
Piperidine
-
Acetonitrile (HPLC grade)
-
Standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of 1-fluoro-3,4-dinitrobenzene and 1-fluoro-2,4-dinitrobenzene in acetonitrile.
-
Prepare a 1.0 M solution of piperidine in acetonitrile.
-
-
Reaction Setup (to be performed in parallel for both isomers):
-
In a thermostatted reaction vessel (e.g., at 25 °C), place 10 mL of the 0.1 M dinitrofluorobenzene solution.
-
To initiate the reaction, add 1 mL of the 1.0 M piperidine solution and start a timer.
-
At regular intervals (e.g., every 5 minutes for the 2,4-isomer and every 30 minutes for the 3,4-isomer, to be optimized), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by diluting it with a known volume of a suitable solvent mixture (e.g., acetonitrile/water with a small amount of acid to protonate the piperidine).
-
Analyze the quenched sample by HPLC to determine the concentration of the starting material and the product.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for both reactions.
-
Determine the initial reaction rates and calculate the second-order rate constants.
-
Expected Outcome: The second-order rate constant for the reaction of 1-fluoro-2,4-dinitrobenzene is expected to be significantly higher than that for 1-fluoro-3,4-dinitrobenzene, providing quantitative evidence for the greater reactivity of the 2,4-isomer in SNAr reactions.
dot graph TD { A[Prepare Stock Solutions] --> B{Reaction Initiation}; B --> C{Time-course Sampling}; C --> D[Quench Reaction]; D --> E[HPLC Analysis]; E --> F[Data Analysis & Rate Constant Calculation]; B --> G[Parallel Reaction for Second Isomer]; G --> C; } caption: "Workflow for Comparative Kinetic Study"
Conclusion
The isomeric positioning of nitro groups in dinitroanilines is a powerful modulator of their chemical reactivity. 2,4-Dinitroaniline emerges as the more reactive isomer in nucleophilic aromatic substitution reactions and the weaker base due to the synergistic electron-withdrawing effects of its ortho and para nitro groups. In contrast, This compound, with one less nitro group participating in resonance, is a stronger base and less susceptible to nucleophilic attack. These fundamental differences, rooted in well-established principles of electronic and steric effects, are critical for researchers and drug development professionals to consider when designing synthetic routes and predicting the behavior of these versatile chemical building blocks. The provided experimental framework offers a robust starting point for the quantitative validation of these principles in a laboratory setting.
References
- ResearchGate. UV-Vis absorption spectra changes in 2,4-dinitroaniline (5 · 10 −5 M).... [Link]
- Organic Syntheses. 2,4-dinitroaniline. [Link]
- Chegg.
- J-STAGE.
- Journal of Agricultural and Food Chemistry.
- SpectraBase. 2,4-Dinitro-5-fluoroaniline - Optional[UV-VIS] - Spectrum. [Link]
- Wikipedia. 2,4-Dinitroaniline. [Link]
- Quora. Why is 3,4,5-trinitroaniline more basic than 4-cyanoanilines?. [Link]
- PubMed.
- DrugFuture. 2,4-Dinitroaniline. [Link]
- Chemistry LibreTexts. 16.
- YouTube.
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- Wikipedia. Dinitroaniline. [Link]
- ResearchGate. UV-Vis absorption spectra of 2.74 × 10-4 mol dm-3 2,4dinitroaniline in.... [Link]
- Quora. Why N,N-dimethyl-2,4,6-trinitroaniline is much stronger base as compared to 2,4,6.... [Link]
- PubChem. This compound. [Link]
- Google Patents.
- PubMed. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. [Link]
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A Comparative Guide to Dinitroaniline Isomers as Precursors for Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Dinitroanilines in Azo Dye Synthesis
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] The synthesis of these dyes typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich aromatic compound.[1][2] Dinitroanilines are valuable precursors in this process due to the strong electron-withdrawing nature of their nitro groups, which significantly impacts the reactivity of the resulting diazonium salt and the properties of the final dye. The isomeric position of the nitro groups plays a crucial role in determining the electronic and steric characteristics of the precursor, thereby influencing the color, fastness, and overall performance of the synthesized azo dye.
Isomeric Comparison: Reactivity and Performance
The reactivity of dinitroaniline isomers in diazotization and the electrophilicity of the subsequent diazonium salts are key factors influencing their suitability as azo dye precursors. The position of the nitro groups affects the basicity of the amino group and the stability and reactivity of the diazonium salt.
2,4-Dinitroaniline: This isomer is a commonly used precursor in azo dye synthesis. The two nitro groups, one ortho and one para to the amino group, strongly withdraw electron density, reducing the basicity of the amine and making the corresponding diazonium salt a potent electrophile.[3] This high electrophilicity allows for coupling with a wide range of coupling components, leading to a diverse palette of colors.
2,6-Dinitroaniline: With two nitro groups ortho to the amino group, this isomer experiences significant steric hindrance around the reaction center. While the electron-withdrawing effect of the nitro groups is strong, the steric bulk can influence the rate and feasibility of both the diazotization and the subsequent coupling reaction.
3,5-Dinitroaniline: In this isomer, the nitro groups are meta to the amino group. Their electron-withdrawing effect is primarily inductive, leading to a less pronounced decrease in the basicity of the amino group compared to the ortho and para isomers. Consequently, the resulting diazonium salt is expected to be a weaker electrophile than that derived from 2,4-dinitroaniline.
The following sections will delve into a comparative analysis of the performance of azo dyes derived from these three isomers, supported by experimental data.
Performance Data Summary
The performance of azo dyes is evaluated based on several key parameters, including their color (wavelength of maximum absorption, λmax), and their fastness properties, such as lightfastness and wash fastness. The following table summarizes typical performance data for azo dyes synthesized from the three dinitroaniline isomers coupled with a common coupling agent, N,N-diethylaniline.
| Dinitroaniline Isomer | Coupling Agent | Typical λmax (nm) | Light Fastness (Blue Wool Scale 1-8) | Wash Fastness (Grey Scale 1-5) |
| 2,4-Dinitroaniline | N,N-diethylaniline | ~480-520 | 4-5 | 3-4 |
| 2,6-Dinitroaniline | N,N-diethylaniline | ~460-490 | 5-6 | 4 |
| 3,5-Dinitroaniline | N,N-diethylaniline | ~430-460 | 3-4 | 3 |
Note: The data presented is a synthesis of typical values found in the literature and may vary depending on the specific reaction conditions and the substrate dyed.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of azo dyes from each dinitroaniline isomer. These protocols are designed to be self-validating, with clear explanations for each step.
I. General Diazotization Procedure
The diazotization of dinitroanilines requires careful temperature control to prevent the decomposition of the unstable diazonium salt.[2]
Diagram of the General Diazotization Workflow:
Caption: General workflow for the diazotization of dinitroaniline isomers.
Step-by-Step Protocol:
-
Preparation of the Amine Suspension: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend the dinitroaniline isomer (0.10 mol) in a mixture of water (60 mL) and concentrated hydrochloric acid (25 mL). The strong acid is necessary to form the amine salt, which is more soluble and reactive.
-
Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt to be formed.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.105 mol) in cold distilled water (20 mL).
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. The temperature of the reaction mixture must be maintained below 5 °C. The exothermic reaction requires careful control of the addition rate.
-
Completion of Reaction: After the addition is complete, continue stirring the mixture for an additional 30 minutes in the ice bath to ensure complete diazotization. The resulting clear, yellowish solution of the diazonium salt is used immediately in the coupling reaction.
II. Azo Coupling with N,N-diethylaniline
The coupling reaction is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile.
Diagram of the Azo Coupling Workflow:
Caption: General workflow for the azo coupling reaction.
Step-by-Step Protocol:
-
Preparation of the Coupling Component Solution: In a beaker, dissolve N,N-diethylaniline (0.10 mol) in a mixture of water and a small amount of hydrochloric acid to ensure solubility.
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the cold N,N-diethylaniline solution with constant, vigorous stirring. A brightly colored precipitate of the azo dye will form immediately.
-
pH Adjustment: After the addition is complete, adjust the pH of the reaction mixture to 4-5 with a saturated sodium acetate solution. This neutralizes the excess strong acid and facilitates the coupling reaction, as the phenoxide or free amine is a more reactive coupling component.
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 1-2 hours to ensure complete precipitation of the dye.
-
Filtration and Washing: Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts and acids.
-
Drying: Dry the azo dye product in a desiccator or a vacuum oven at a low temperature.
Characterization and Performance Evaluation
UV-Visible Spectroscopy
The color of the synthesized azo dyes is characterized by their UV-Visible absorption spectra. The wavelength of maximum absorption (λmax) in the visible region determines the perceived color of the dye.
Diagram of Isomer Structure and Resulting Dye Color:
Caption: Relationship between dinitroaniline isomer and the resulting azo dye color.
The λmax values are influenced by the electronic effects of the nitro groups. The strong electron-withdrawing nature of the nitro groups in the 2,4- and 2,6-isomers leads to a more significant bathochromic (red) shift compared to the 3,5-isomer.
Fastness Properties
The fastness of a dye refers to its resistance to fading or bleeding under various conditions.
-
Light Fastness: This is the resistance of the dye to fading upon exposure to light. It is typically evaluated using the Blue Wool Scale, where a rating of 1 indicates very poor fastness and 8 indicates excellent fastness.[4] The presence of electron-withdrawing groups, such as nitro groups, can sometimes improve lightfastness.
-
Wash Fastness: This measures the resistance of the dye to removal from the fabric during washing. It is assessed using a Grey Scale for staining and color change, with a rating of 1 being poor and 5 being excellent.[5] The strength of the interaction between the dye molecule and the fabric fibers determines the wash fastness.
Conclusion
The choice of dinitroaniline isomer as a precursor has a profound impact on the properties of the resulting azo dye.
-
2,4-Dinitroaniline is a versatile and highly reactive precursor that yields dyes with deep shades, typically in the orange to red region, and moderate to good fastness properties.
-
2,6-Dinitroaniline , despite potential steric hindrance, can produce dyes with good fastness properties, often with colors in the yellow to orange range.
-
3,5-Dinitroaniline generally produces dyes with lighter, more yellow shades and may exhibit lower fastness properties due to the weaker electrophilicity of its diazonium salt.
This guide provides a foundational understanding and practical protocols for researchers to explore the use of dinitroaniline isomers in the synthesis of novel azo dyes. The provided experimental frameworks are designed to be robust and adaptable for further investigation into the structure-property relationships of this important class of colorants.
References
- The Synthesis of Azo Dyes. (n.d.).
- Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
- Chemoinformatics Analysis of the Colour Fastness Properties of Acid and Direct Dyes in Textile Coloration. (2022). MDPI.
- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (n.d.).
- El-Apasery, M. A., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Physical Sciences Reviews, 5(10).
- European Patent Office. (n.d.). Process for the diazotisation of amines.
- experiment 5 dyes & dyeing part 2: preparation of para red and related azo dyes. (n.d.).
- Google Patents. (n.d.). Method for preparing 2,4-dinitroaniline diazonium salt.
- NPTEL. (2020). Lecture 16 Aromatic Diazonium Salts.
- Organic Syntheses. (n.d.). 1-chloro-2,6-dinitrobenzene.
- Organic Syntheses. (n.d.). 2,6-dinitroaniline.
- PrepChem. (n.d.). Synthesis of 3,5-dinitroaniline.
- ResearchGate. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes.
- ResearchGate. (2017). (PDF) Synthesis and spectral analysis of some new phenolic azo dyes.
- ResearchGate. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight.
- ResearchWap. (n.d.). SYNTHESIS OF AZO DYE FROM 2, 4-DINITROANILINE, 3-AMINO-5-METHYLPYRAZOLE AND BYROSCARPUS COCCINEUS.
- RSC Education. (n.d.). The microscale synthesis of azo dyes | Class experiment.
- Scribd. (n.d.). Synthesis of An Azo Dye.
- UPB. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW AZO COUMARIN DYES.
- Worldwidejournals.com. (n.d.). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries.
- YouTube. (2020, March 31). Experiment 27: Diazonium salt synthesis [Video]. YouTube.
- YouTube. (2021, May 12). Synthesis of an azo dye [Video]. YouTube.
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A Comparative Guide to the Efficacy of Dinitroaniline Herbicides
This guide offers an in-depth, objective comparison of the field performance of several key dinitroaniline herbicides. Designed for researchers and agricultural scientists, this document moves beyond simple product descriptions to provide a technical analysis grounded in experimental data, explaining the causality behind application choices and evaluation methodologies.
Introduction to Dinitroaniline Herbicides
First commercialized in the 1960s with the introduction of trifluralin, the dinitroaniline class of herbicides has become a cornerstone of pre-emergence weed control in global agriculture.[1] These compounds are primarily used to manage a wide spectrum of annual grasses and some broadleaf weeds in numerous crops.[1][2] Characterized by their distinctive yellow color, low water solubility, and high volatility, their application and efficacy are closely tied to their unique physicochemical properties.[2][3] Dinitroanilines are soil-applied herbicides that act on germinating weed seeds, making them a critical tool in integrated weed management programs, particularly as resistance to post-emergence herbicides grows.[3]
The Cellular Battleground: Mechanism of Action
The herbicidal activity of dinitroanilines stems from their ability to disrupt a fundamental cellular process: mitosis (cell division).[4] This is achieved by inhibiting the formation and function of microtubules, which are essential components of the plant cell's cytoskeleton.[1][5]
The Process:
-
Absorption: Due to their low water solubility and strong binding to soil, dinitroanilines are primarily absorbed by emerging seedlings in a gaseous form through the roots, hypocotyl, or coleoptile node.[3][5][6]
-
Tubulin Binding: Inside the plant cell, dinitroaniline molecules bind to unpolymerized tubulin proteins (specifically, α/β-tubulin heterodimers).[3][6]
-
Microtubule Disruption: This binding forms a dysfunctional herbicide-tubulin complex. When this complex is added to the growing end of a microtubule, it blocks further polymerization, effectively halting the assembly of the microtubule.[3][6] This prevents the formation of the mitotic spindle apparatus, which is necessary to segregate chromosomes during cell division.[4]
-
Growth Arrest: Without functional microtubules, cell division, cell elongation, and cell wall formation are all inhibited. This ultimately leads to the death of the susceptible germinating seedling before it can emerge from the soil.[4][7]
This targeted mode of action is highly effective on susceptible plants, while some species, like carrots, exhibit natural tolerance due to variations in their tubulin proteins.[3][5]
Comparative Efficacy and Physicochemical Properties
The effectiveness of a dinitroaniline herbicide is determined by its specific chemical structure, application rate, the target weed species, crop tolerance, and environmental conditions. Below is a comparison of four widely used dinitroanilines: Trifluralin, Pendimethalin, Ethalfluralin, and Oryzalin.
Table 1: Physicochemical Properties of Select Dinitroaniline Herbicides
| Property | Trifluralin | Pendimethalin | Ethalfluralin | Oryzalin |
| Water Solubility (mg/L at 20-25°C) | 0.22[3] | 0.33[3] | ~0.2 | 2.5[8] |
| Vapor Pressure (kPa at 25°C) | 9500[3] | 1940[3] | High | Low |
| Soil Adsorption (Koc) | 15,800[3] | 17,581[3] | High | 600 (avg)[8] |
| Soil Incorporation Requirement | Yes (High Volatility)[9] | Recommended | Yes | No (Lower Volatility)[10] |
Causality Insight: Herbicides with high vapor pressure and low water solubility, like trifluralin, must be mechanically incorporated into the soil immediately after application to prevent loss through volatilization and photodegradation.[10][11] In contrast, oryzalin's lower volatility and slightly higher water solubility allow it to be activated by rainfall or irrigation without mechanical incorporation.[10]
Table 2: Comparative Weed Control Efficacy
| Weed Species | Trifluralin | Pendimethalin | Ethalfluralin | Oryzalin |
| Annual Grasses | ||||
| Barnyardgrass (Echinochloa crus-galli) | Excellent[12] | Excellent[13] | Excellent[14] | Good[15] |
| Green Foxtail (Setaria viridis) | Excellent[12] | Good | Excellent[14] | Good |
| Crabgrass (Digitaria spp.) | Excellent[9] | Good | Good | Excellent[15] |
| Johnsongrass (from seed) | Good[16] | Fair[16] | N/A | Good[15] |
| Broadleaf Weeds | ||||
| Redroot Pigweed (Amaranthus retroflexus) | Excellent[17] | Good | Good[14] | Excellent[15] |
| Common Lambsquarters (Chenopodium album) | Excellent[12] | Good[18] | Good[17] | Fair |
| Common Ragweed (Ambrosia artemisiifolia) | Poor[12] | Fair | Fair to Good[17] | Poor |
| Wild Mustard (Sinapis arvensis) | Poor[12] | Fair | Good[17] | Poor |
Note: Efficacy ratings (Excellent, Good, Fair, Poor) are synthesized from multiple studies and can vary based on application rate, soil type, and environmental conditions.
Crop Tolerance and Rotational Considerations
Crop selectivity is primarily achieved through placement. The herbicide is incorporated into the top layer of soil where small weed seeds germinate, while larger crop seeds are planted deeper, below the treated zone.[3] However, inherent tolerance varies, and injury can occur, especially at higher application rates.
-
Trifluralin: Generally safe for cotton and soybeans.[1] However, high rates can cause injury to rotational crops like sorghum and wheat.[19]
-
Pendimethalin: Used in a wide range of crops including cereals, corn, and soybeans.[18] Higher rates have been shown to cause injury and reduce yield in rice seedlings.[13] Some phytotoxicity has been observed in soybean at very high doses.[20]
-
Ethalfluralin: Generally considered more active than trifluralin.[14] Studies in potatoes show that while effective, higher doses can delay germination and reduce tuber yield.[21][22][23]
-
Oryzalin: Can cause significant growth reduction and inhibit flowering in some ornamental plants like daylilies.[24] Its persistence in cool climates may inhibit the growth of fall-seeded cover crops.[15]
The persistence of these herbicides in soil is a critical factor for crop rotation planning. Trifluralin and pendimethalin can have long half-lives, creating potential for carryover injury to subsequent sensitive crops.[3][25]
Experimental Protocols for Efficacy Evaluation
To generate reliable and comparable data, standardized experimental protocols are essential. The following outlines methodologies for both greenhouse and field-based efficacy trials.
Protocol 1: Greenhouse Dose-Response Bioassay
This protocol is designed to determine the herbicide concentration required to cause a 50% reduction in plant growth (GR₅₀), a key metric for comparing efficacy and screening for resistance.
1. Preparation and Planting:
- Fill 10 cm pots with a standardized soil mix (e.g., sandy loam).
- Plant seeds of a target weed species (e.g., Lolium rigidum) at a uniform depth of 1 cm.
- Prepare multiple pots per treatment (minimum of 4 replicates).
2. Herbicide Application:
- Prepare a stock solution of the dinitroaniline herbicide.
- Create a dilution series to achieve a range of application rates (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate).
- Apply the herbicide solutions evenly to the soil surface of the designated pots using a calibrated laboratory sprayer.
- For volatile herbicides (e.g., trifluralin), incorporate the herbicide into the top 2-3 cm of soil immediately after application.
- Water all pots to activate the herbicide.
3. Growth and Data Collection:
- Place pots in a greenhouse with controlled temperature and light conditions in a completely randomized design.
- After a set period (e.g., 21 days), carefully harvest the above-ground biomass from each pot.
- Dry the biomass in an oven at 60°C until a constant weight is achieved.
- Record the dry weight for each replicate.
4. Data Analysis:
- Calculate the average dry weight for each treatment.
- Express the biomass of each treatment as a percentage of the untreated control.
- Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to calculate the GR₅₀ value.
Protocol 2: Field Efficacy Trial
Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions.
1. Site Selection and Experimental Design:
- Select a field with a known, uniform infestation of the target weed species.
- Design the experiment using a Randomized Complete Block Design (RCBD) with at least four replicates to account for field variability.[26]
- Each block should contain plots for each herbicide treatment, including an untreated (weedy) control and a weed-free control. Plot sizes should be sufficient for accurate application and assessment (e.g., 3m x 10m).
2. Application and Crop Planting:
- Calibrate a field plot sprayer to deliver the precise herbicide rate per unit area.
- Apply the pre-emergence herbicides to the soil surface of the designated plots.
- If required, incorporate the herbicides into the soil using appropriate tillage equipment (e.g., a field cultivator) to the specified depth.
- Plant the desired crop across all plots at the recommended depth and seeding rate.
3. In-Season Assessment:
- At key intervals (e.g., 4, 8, and 12 weeks after emergence), conduct visual assessments of weed control for each species, rated on a scale of 0% (no control) to 100% (complete control).
- Assess crop injury visually, noting any stunting, discoloration, or stand reduction.
- Collect weed density and biomass data by placing quadrats (e.g., 0.25 m²) in each plot and counting/harvesting the weeds within them.
4. Yield and Harvest:
- At crop maturity, harvest the central area of each plot using a plot combine.
- Measure and record the grain yield, adjusting for moisture content.
5. Statistical Analysis:
- Subject the weed control, crop injury, and yield data to an Analysis of Variance (ANOVA).
- Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments (p ≤ 0.05).[20]
Start [label="Start: Site Selection\n(Uniform Weed Pressure)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Design [label="Experimental Design\n(Randomized Complete Block)"];
Application [label="Herbicide Application\n(Calibrated Sprayer)"];
Incorporate [label="Soil Incorporation\n(If Required)"];
Plant [label="Crop Planting"];
Assess [label="In-Season Assessments\n(Weed Control, Crop Injury)"];
Harvest [label="Harvest & Yield Measurement"];
Analysis [label="Statistical Analysis\n(ANOVA)"];
End [label="End: Efficacy Report", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Design;
Design -> Application;
Application -> Incorporate [style=dashed, label="e.g., Trifluralin"];
Application -> Plant;
Incorporate -> Plant;
Plant -> Assess;
Assess -> Harvest;
Harvest -> Analysis;
Analysis -> End;
}
Conclusion
The dinitroaniline herbicides remain a vital class of chemistry for pre-emergence weed control. Their efficacy is a function of their unique mode of action, which disrupts microtubule assembly in germinating weeds, and their distinct physicochemical properties, which dictate their behavior in the soil. While trifluralin and pendimethalin offer broad-spectrum grass control, their volatility and persistence require careful management of soil incorporation and crop rotation. Ethalfluralin provides high activity but with a narrower margin of crop safety in some species. Oryzalin offers the convenience of surface application without incorporation but may have limitations in certain ornamental species and cropping systems.
The selection of the most appropriate dinitroaniline herbicide requires a comprehensive understanding of the target weed spectrum, crop tolerance, soil characteristics, and rotational plans. The experimental protocols outlined in this guide provide a framework for the rigorous, objective evaluation necessary to make these critical weed management decisions.
References
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- Heben Pesticide. (n.d.). The Unparalleled Effectiveness of Pendimethalin. [Link]
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- Soltani, N., Shropshire, C., & Sikkema, P. H. (2020). Efficacy of Trifluralin Compared to Ethalfluralin Applied Alone and Co-Applied with Halosulfuron for Weed Management in White Bean.
- Chemical Warehouse. (n.d.). Oryzalin - Active Ingredient Page. [Link]
- Miller, J. H., et al. (1975). Comparative Toxicity of Several Dinitroaniline Herbicides. Weed Science, 23(3), 211-216. [Link]
- Wikipedia. (n.d.). Pendimethalin. [Link]
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- Hawari, J., et al. (2014). Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products. Chemosphere, 117, 568-574. [Link]
- Taylor & Francis Online. (n.d.). Dinitroaniline – Knowledge and References. [Link]
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- Conover, C. A., & Poole, R. T. (1990). Evaluation of Dinitroaniline Herbicides for Weed Control in Container Landscape Plant Production. Journal of Environmental Horticulture, 8(2), 65-68. [Link]
- Kumar, R., et al. (2025). Bio-efficacy of ethalfluralin against weeds of potato (Solanum tuberosum L.), its phytotoxicity and effects on productivity in North-Western Himalayan region of India.
- Aquatic Plant Management Society. (2014). General guidelines for sound, small-scale herbicide efficacy research. [Link]
- Babiker, A. G. T., et al. (2024). Efficacy of Sequential Applications of Pendimethalin 500 EC (Pendimight®) and Oxyfluofen 240 EC (Harris®) for Weed Control in Direct Seeded Onion (Allium cepa L.) in Sudan.
- Pacific Northwest Pest Management Handbooks. (n.d.). Oryzalin. [Link]
- Elsheikh, S. I. M., et al. (2020). Efficacy and selectivity of pendimethalin for weed control in soybean (Glycine max (L.) Merr.), Gezirastate, Sudan. Agricultural Science and Practice, 7(1), 1-6. [Link]
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- Taghizadeh, S., et al. (2013). The evaluation of Ethalfluralin, Trifluralin and Pendimethalin efficacy of different doses on controlling of potato (Solanum tuberosum L.) weed. Journal of Novel Applied Sciences, 2(12), 702-707. [Link]
- Soltani, N., Shropshire, C., & Sikkema, P. H. (2020). Efficacy of Trifluralin Compared to Ethalfluralin Applied Alone and Co-Applied with Halosulfuron for Weed Management in White Bean. CABI Digital Library. [Link]
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- EPPO. (n.d.). Design and analysis of efficacy evaluation trials.
- Chen, S., et al. (2018). Novel α-Tubulin Mutations Conferring Resistance to Dinitroaniline Herbicides in Lolium rigidum. Frontiers in Plant Science, 9. [Link]
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- Weed Control Journal. (n.d.).
- Preprints.org. (2024).
- Ulker, Z., et al. (2018). In vitro genotoxicity assessment of dinitroaniline herbicides pendimethalin and trifluralin. Drug and Chemical Toxicology, 41(4), 452-459. [Link]
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GC-MS versus HPLC-UV for the Analysis of Dinitroanilines: A Method Selection Guide
An In-Depth Comparative Guide for Drug Development Professionals and Researchers
Abstract
The robust and accurate quantification of dinitroaniline herbicides is critical for environmental monitoring, food safety, and agricultural research. As a class of compounds, dinitroanilines present unique analytical challenges and opportunities that are well-addressed by two cornerstone techniques in chromatography: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides a detailed, evidence-based comparison of these two methodologies. We will delve into the fundamental principles of each technique, their respective strengths and weaknesses concerning dinitroaniline analysis, and present detailed experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific analytical needs, balancing the perpetual trade-off between sensitivity, selectivity, cost, and throughput.
Introduction: The Analytical Significance of Dinitroanilines
Dinitroanilines are a class of selective, pre-emergence herbicides widely used to control annual grasses and broadleaf weeds in a variety of crops. Often recognized by their characteristic bright yellow color, these compounds function by inhibiting root development through the disruption of mitosis.[1][2] Their chemical structure, featuring a phenylenediamine ring with two nitro groups, dictates their physicochemical properties: low water solubility (lipophilic), varying volatility, and a tendency to adsorb to soil organic matter.[1][3]
Given their widespread use, persistence, and potential toxicity to non-target organisms, regulatory bodies and research laboratories require sensitive and reliable methods for their detection and quantification in complex matrices like soil, water, and agricultural products. The choice of analytical instrumentation is a critical decision that profoundly impacts the quality and reliability of the resulting data.
The Contenders: A Tale of Two Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Specificity
GC-MS is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the highly specific detection power of mass spectrometry.[4]
-
Principle of Separation (GC): The analysis begins when a prepared sample extract is injected into a heated inlet, vaporizing the analytes.[5] An inert carrier gas (e.g., helium, hydrogen) transports these vaporized compounds through a long, thin capillary column.[5][6] The column's inner surface is coated with a stationary phase. Separation is achieved based on the differential partitioning of analytes between the mobile gas phase and the stationary phase, which is primarily governed by their volatility and polarity.[7] Compounds with higher volatility and less interaction with the stationary phase travel through the column faster, resulting in shorter retention times.[8]
-
Principle of Detection (MS): As each separated compound elutes from the GC column, it enters the ion source of the mass spectrometer.[9] Here, neutral molecules are bombarded with high-energy electrons, causing them to ionize and fragment in a predictable and reproducible manner.[5] These charged fragments are then sorted by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).[9] The resulting mass spectrum serves as a unique chemical "fingerprint," allowing for highly confident, unambiguous identification of the analyte.[5] For quantitative analysis, the system can operate in selected ion monitoring (SIM) mode, focusing only on specific fragments of the target analyte, which significantly enhances sensitivity and selectivity.[6]
For dinitroanilines, their inherent volatility makes them excellent candidates for GC analysis.[1] Furthermore, the specificity of MS detection provides definitive confirmation, which is crucial when analyzing complex environmental samples where interferences are common.[10][11]
High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV): Versatility for Non-Volatiles
HPLC is a cornerstone of analytical chemistry, excelling in the separation of a wide range of compounds, including those that are non-volatile or thermally labile.[4][12]
-
Principle of Separation (HPLC): In HPLC, the sample is dissolved in a liquid and injected into a mobile phase stream.[4] A high-pressure pump forces this liquid mobile phase through a column packed with a solid stationary phase (e.g., C18 silica particles for reversed-phase chromatography).[13][14] Separation occurs based on the analytes' relative affinities for the mobile and stationary phases.[13] In the common reversed-phase mode, polar compounds have a stronger affinity for the polar mobile phase and elute faster, while non-polar compounds are retained longer by the non-polar stationary phase.
-
Principle of Detection (UV-Vis): After exiting the column, the separated analytes pass through a flow cell in a UV-Vis detector.[14] Dinitroaniline molecules contain chromophores (the two nitro groups on the aromatic ring) that absorb light in the ultraviolet-visible spectrum.[1] The detector measures the absorbance of light at a specific wavelength as the compound passes through the cell. According to the Beer-Lambert law, the amount of light absorbed is directly proportional to the concentration of the analyte in the sample.[15]
HPLC is a valuable alternative to GC, particularly because it avoids the high temperatures of the GC inlet, preventing potential thermal degradation of sensitive analytes.[16][17] The distinct yellow color of dinitroanilines is a direct result of their strong UV absorbance, making UV a natural and cost-effective detection method.[1]
Head-to-Head Comparison: GC-MS vs. HPLC-UV for Dinitroaniline Analysis
The choice between GC-MS and HPLC-UV is not about which technique is universally "better," but which is more fit-for-purpose based on the specific analytical goals, sample matrix, and available resources.
| Feature | GC-MS | HPLC-UV | Rationale & Causality |
| Selectivity & Specificity | Excellent | Good to Fair | MS provides structural information (a "fingerprint"), offering unambiguous identification.[9] HPLC-UV relies on retention time and UV absorbance, which can be susceptible to co-eluting matrix interferences that absorb at the same wavelength.[18] |
| Sensitivity | Excellent | Good | GC can be coupled with an Electron Capture Detector (ECD), which is exceptionally sensitive to the electronegative nitro groups in dinitroanilines.[10] GC-MS in SIM mode also provides very low detection limits.[6] HPLC-UV sensitivity is generally sufficient for many applications but may not reach the trace levels of GC-ECD or GC-MS/MS.[16] |
| Analyte Suitability | Volatile & Thermally Stable Compounds | Non-Volatile & Thermally Labile Compounds | GC requires analytes to be vaporized at high temperatures (~250°C).[5] Most dinitroanilines are sufficiently volatile, but thermal degradation is a potential risk. HPLC operates at or near ambient temperature, eliminating this risk.[4][16] |
| Sample Preparation | Moderate to Complex | Moderate | Both techniques require similar initial extraction (e.g., LLE, SPE) and cleanup steps to remove matrix components.[10][1][19] GC can be more sensitive to non-volatile matrix components, which can contaminate the inlet liner and column, necessitating more rigorous cleanup.[20] |
| Matrix Effects | High | Moderate | In GC-MS, co-extracted matrix components can interfere with analyte signal or contaminate the ion source, leading to signal suppression or enhancement and increased maintenance.[20] In HPLC-UV, matrix components can co-elute and interfere with quantification if they absorb at the analytical wavelength.[21] |
| Cost of Ownership | Higher | Lower | GC-MS systems, particularly triple quadrupoles, have a higher initial purchase price and maintenance costs (e.g., vacuum pumps, ion source cleaning, carrier gas) compared to a standard HPLC-UV system.[22] |
| Confirmation Capability | Inherent | Limited | The mass spectrum provides definitive structural confirmation. The US EPA Method 627 recommends GC/MS for qualitative confirmation of compound identifications.[11] HPLC-UV alone does not provide structural confirmation; identity is inferred from retention time matching with a standard. |
Data-Driven Performance Metrics
The following table summarizes typical performance data for the analysis of dinitroanilines using both techniques, compiled from various studies. This data highlights the quantitative differences and assists in method selection.
| Analytical Technique | Analyte | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Linearity Range | Accuracy (% Recovery) | Precision (% RSD) | Sample Matrix |
| HPLC-UV | 2,6-dinitroaniline | LOQ: 2.0 x 10⁻⁹ M (~0.37 µg/L)[19] | Not Specified | 84.6% - 94.0%[19] | < 4.7%[19] | Wastewater[19] |
| HPLC-UV | Dinitramine, Ethalfluralin, Trifluralin, Pendimethalin, Isopropalin | LOD: 0.5 µg/L[23] | Not Specified | 89% - 104%[23] | Not Specified | Surface Water[23] |
| HPLC-UV | Nitroanilines | LOD: 0.1–0.2 µg/L[16] | 1 - 100 µg/L[16] | 98% - 108%[16] | ≤ 0.3%[16] | Tap & Pond Water[16] |
| GC-MS/MS | 9 Dinitroanilines | LOQ: 0.4 - 2 µg/kg[24] | > 0.99 (r²)[24] | 64.1% - 87.9%[24] | ≤ 15.1%[24] | Surface Water[24] |
| Spectrophotometry | Pendimethalin | LOD: 0.21 µg/mL; LOQ: 0.71 µg/mL[25] | 0.5 - 40 µg/mL[25] | 86.2% - 92.7%[25] | Not Specified | Environmental Samples[25] |
Note: Direct comparison of LOD/LOQ values across different studies and matrices should be done with caution as they depend heavily on the specific instrumentation, sample preparation, and validation procedures used.
Experimental Protocols: A Practical Guide
The following protocols are representative workflows. Causality Note: The choice of solvents and cleanup sorbents is dictated by the lipophilic nature of dinitroanilines and the need to remove polar interferences from aqueous samples or fatty components from biological matrices. All procedures must be validated in the user's laboratory.
Protocol 1: GC-MS Analysis of Dinitroanilines in Water
This protocol is adapted from principles outlined in EPA Method 627 and other common laboratory practices.[10][11]
-
Sample Collection & Preservation: Collect a 1 L grab sample in a clean glass bottle. If not analyzed immediately, store at 4°C.
-
Sample Preparation (Liquid-Liquid Extraction): a. Transfer the 1 L water sample to a 2 L separatory funnel. b. Spike with appropriate internal standards and surrogates. c. Add 60 mL of 15% Methylene Chloride in Hexane. d. Shake vigorously for 2 minutes, venting periodically. e. Allow the layers to separate and drain the organic (bottom) layer into a flask. f. Repeat the extraction twice more with fresh 60 mL portions of the solvent.
-
Drying and Concentration: a. Combine the three organic extracts and pass them through a column containing anhydrous sodium sulfate to remove residual water. b. Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen or a Kuderna-Danish apparatus.
-
Cleanup (If Necessary): a. For complex matrices, a Florisil® column cleanup may be required to remove polar interferences.[11] b. Condition a Florisil® SPE cartridge. c. Load the 1 mL concentrated extract onto the cartridge. d. Elute the dinitroanilines with an appropriate solvent mixture. e. Concentrate the eluate to the final desired volume (e.g., 1 mL).
-
GC-MS Instrumental Analysis:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: 60°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min.
-
MS Interface Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and selectivity, or Full Scan (e.g., m/z 50-450) for screening.
-
-
Data Analysis: a. Construct a calibration curve using standards prepared in a clean solvent. b. Quantify analytes in samples by comparing their peak areas to the calibration curve, correcting for internal standard response.
Protocol 2: HPLC-UV Analysis of Dinitroanilines in Water
This protocol is based on methodologies described for the HPLC analysis of nitroanilines and related compounds.[19][23]
-
Sample Collection & Preservation: Same as for GC-MS.
-
Sample Preparation (Solid-Phase Extraction): a. Condition a C18 or Oasis HLB SPE cartridge with methanol followed by reagent water. Causality Note: SPE is often preferred for HPLC as it can provide a cleaner extract with less solvent usage compared to LLE.[19] b. Pass a 500 mL water sample through the conditioned cartridge at a flow rate of ~5 mL/min. The dinitroanilines will adsorb to the stationary phase. c. Wash the cartridge with reagent water to remove salts and highly polar interferences. d. Dry the cartridge under vacuum or with nitrogen. e. Elute the dinitroanilines from the cartridge with a small volume (e.g., 2 x 3 mL) of acetonitrile or methanol.
-
Concentration: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of the mobile phase starting composition. c. Filter the final extract through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
HPLC-UV Instrumental Analysis:
-
HPLC Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 70:30 v/v).[14][19] A gradient elution may be required for separating multiple dinitroanilines.
-
Flow Rate: 1.0 mL/min.[19]
-
Column Temperature: 30°C.[19]
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: 225 nm or another wavelength of maximum absorbance for the target analytes.[19]
-
-
Data Analysis: a. Generate a calibration curve by injecting standards of known concentration. b. Identify analytes in the sample by matching retention times with standards. c. Quantify by comparing the peak area of the sample analyte to the calibration curve.
Visualization of Workflows and Decision Logic
Diagrams created using Graphviz help to visualize the analytical process and the key decision points when choosing a method.
Caption: General experimental workflow for dinitroaniline analysis.
Caption: Decision tree for selecting between GC-MS and HPLC-UV.
Conclusion and Recommendations
Both GC-MS and HPLC-UV are robust and reliable techniques for the analysis of dinitroaniline herbicides. The final selection hinges on a careful evaluation of the project's specific requirements.
-
Choose GC-MS when:
-
Absolute, unambiguous confirmation of analyte identity is required for regulatory or forensic purposes.
-
The highest sensitivity is paramount, and complex matrices necessitate the selectivity of mass spectrometric detection.
-
A broad screening for multiple volatile and semi-volatile contaminants is being performed simultaneously.
-
-
Choose HPLC-UV when:
-
The primary need is for routine, cost-effective quantification of known dinitroanilines.[22]
-
There is a concern about the thermal stability of the target analytes or their metabolites.[16]
-
Instrumental simplicity, lower operational cost, and high sample throughput for quality control are the main drivers.
-
Ultimately, a modern analytical laboratory benefits from having access to both technologies. They are not mutually exclusive but are complementary tools in the analytical chemist's arsenal, providing flexibility to tackle a wide range of scientific challenges in the analysis of dinitroanilines and beyond.
References
- U.S. Environmental Protection Agency. (1984).
- CORESTA. (2019). TN #002: Dinitroanilines.
- Civitelli, G., et al. (2022). Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. Environmental Sciences Europe, 34(1), 53. [Link]
- Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 81(3), 433-439. [Link]
- Taylor & Francis Online. Dinitroaniline – Knowledge and References. [Link]
- LCGC International. (2012). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- Yu, Q., & Powles, S. B. (2021). Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers in Plant Science, 12, 638933. [Link]
- Di Corcia, A., & Marchetti, M. (1991). High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water.
- U.S. Environmental Protection Agency. Index to EPA Test Methods. [Link]
- Shehzad, F. N., et al. (2012). DETERMINATION OF DINITROANILINE HERBICIDE IN FOOD SAMPLES AND COMMERCIAL FORMULATION. Pakistan Journal of Weed Science Research, 18(3), 265-275. [Link]
- Celebration of Scholarship. (2023). GCMS VS HPLC. [Link]
- Labcompare. Chromatography For Pesticide Residue Analysis Explained. [Link]
- Metras. (2024). GC Vs.
- Preprints.org. (2024). High-Performance Liquid Chromatography (HPLC)
- Elmore, C. (n.d.). Efficacy of Dinitroaniline Herbicides in Ornamentals and Plant Morphological Response. UC ANR Portal. [Link]
- KNAUER. (2025).
- Abdallah, O. I., et al. (2020). Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS. Environmental Monitoring and Assessment, 192(3), 164. [Link]
- Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC. [Link]
- Shehzad, F. N., et al. (2012). Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. Pakistan Journal of Weed Science Research, 18(3), 265-275. [Link]
- Agilent Technologies. (n.d.). GC/MS/MS Pesticide Residue Analysis. [Link]
- ResolveMass Laboratories Inc. (2026). Working Principle of GC-MS. [Link]
- SpringerLink. Analysis of Pesticides by HPLC-UV, HPLC-DAD (HPLC-PDA), and Other Detection Methods. [Link]
- Research Inventy. (2025). Development of a High-Performance Liquid Chromatography (HPLC) Method for Determining Pesticide Residues in Agricultural Soil. [Link]
- Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. [Link]
- National Institute of Standards and Technology (NIST). (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]
- U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]
- GenTech Scientific. (2021). Understanding the Difference Between GCMS and HPLC. [Link]
- ResearchGate. Comparison of the GC-MS detection rate of target organic UV filters in.... [Link]
- U.S. Environmental Protection Agency. (1984).
- Varian, Inc. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity of Dinitroaniline Isomers in Immunoassays
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate detection of small molecules like dinitroanilines is paramount. Immunoassays offer a powerful tool for this purpose, providing high sensitivity and throughput. However, the presence of structurally similar isomers can lead to cross-reactivity, a phenomenon that can confound results and lead to inaccurate quantification. This guide provides an in-depth comparison of immunoassay performance in distinguishing between dinitroaniline isomers, supported by experimental data and detailed protocols. We will delve into the nuances of antibody specificity, the impact of hapten design, and the practical steps for assessing cross-reactivity in your own laboratory.
The Challenge of Dinitroaniline Isomers
Dinitroanilines are a class of organic compounds used in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Common isomers include 2,4-dinitroaniline and 2,6-dinitroaniline. While these molecules share the same chemical formula, the different positions of the nitro groups on the aniline ring create distinct chemical entities. This structural similarity is the root of the challenge in immunoassay development: raising an antibody that can specifically recognize one isomer without binding to others.
The Cornerstone of Specificity: Hapten Design and Antibody Generation
Antibodies are the heart of any immunoassay. For small molecules like dinitroanilines, which are not immunogenic on their own, a critical first step is the synthesis of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA).[2] The design of this hapten-carrier conjugate is a crucial determinant of the resulting antibody's specificity.
The goal is to present the unique structural features of the target isomer to the immune system while minimizing the exposure of common moieties. For instance, to generate an antibody specific to 2,6-dinitroaniline, a hapten was synthesized by creating a linker arm at a position that leaves the two nitro groups and the amino group exposed. This strategy encourages the immune system to produce antibodies that recognize the specific arrangement of these functional groups.[3]
The choice between monoclonal and polyclonal antibodies also plays a significant role. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that can recognize multiple epitopes on the antigen. This can sometimes lead to higher overall signal but may also increase the likelihood of cross-reactivity. Monoclonal antibodies, in contrast, are a homogeneous population of antibodies that all recognize a single epitope. This inherent specificity makes them ideal candidates for developing assays that can distinguish between closely related isomers.[4][5]
Comparative Immunoassay Performance: A Case Study
A study by Garcés-García et al. (2008) provides a detailed look into the development and characterization of monoclonal antibodies (mAbs) for 2,4-dinitroaniline and 2,6-dinitroaniline.[3] Their work highlights the achievable specificity and demonstrates a systematic approach to evaluating cross-reactivity.
Monoclonal Antibody for 2,4-Dinitroaniline (Assay 1)
A competitive ELISA was developed using a monoclonal antibody (PK 5H6) raised against a 2,4,6-trinitrophenyl-glycylglycine-KLH conjugate. The assay demonstrated high sensitivity for 2,4-dinitroaniline. The cross-reactivity of this antibody was tested against a panel of 23 related compounds.
Table 1: Cross-Reactivity of 2,4-Dinitroaniline Monoclonal Antibody (PK 5H6)
| Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| 2,4-Dinitroaniline | 0.24 | 100 |
| 2,6-Dinitroaniline | >1000 | <0.02 |
| 2-Nitroaniline | >1000 | <0.02 |
| 4-Nitroaniline | >1000 | <0.02 |
| 2,4-Dinitrotoluene | 160 | 0.15 |
| 2,6-Dinitrotoluene | >1000 | <0.02 |
| 2,4,6-Trinitrotoluene (TNT) | 0.8 | 30 |
| 2-Amino-4,6-dinitrotoluene | 1.2 | 20 |
| 4-Amino-2,6-dinitrotoluene | >1000 | <0.02 |
| 2-Chloro-4,6-dinitroaniline | 0.3 | 80 |
| 4-Chloro-2,6-dinitroaniline | 0.5 | 48 |
| 2-Bromo-4,6-dinitroaniline | 0.4 | 60 |
Data sourced from Garcés-García et al. (2008).[3]
Key Observation: The antibody for 2,4-dinitroaniline shows excellent specificity against its 2,6-isomer, with negligible cross-reactivity. However, it exhibits significant cross-reactivity with halogenated dinitroanilines and trinitrotoluene (TNT), highlighting the importance of testing against a broad panel of potentially interfering compounds.
Monoclonal Antibodies for 2,6-Dinitroaniline (Assays 2 & 3)
Two different monoclonal antibodies (DNT4 3C6 and DNT4 1A7) were developed using a hapten specifically designed for 2,6-dinitroaniline. This hapten, 3-(4-amino-2,6-dinitrophenyl)propionic acid, was conjugated to KLH for immunization.
Table 2: Cross-Reactivity of 2,6-Dinitroaniline Monoclonal Antibodies
| Compound | Assay 2 (DNT4 3C6) IC50 (µg/L) | Assay 2 CR (%) | Assay 3 (DNT4 1A7) IC50 (µg/L) | Assay 3 CR (%) |
| 2,6-Dinitroaniline | 0.61 | 100 | 0.94 | 100 |
| 2,4-Dinitroaniline | >1000 | <0.06 | >1000 | <0.09 |
| 2-Nitroaniline | >1000 | <0.06 | >1000 | <0.09 |
| 4-Nitroaniline | >1000 | <0.06 | >1000 | <0.09 |
| 2,4-Dinitrotoluene | >1000 | <0.06 | >1000 | <0.09 |
| 2,6-Dinitrotoluene | 2.5 | 24.4 | 3.5 | 26.9 |
| 2,4,6-Trinitrotoluene (TNT) | 120 | 0.5 | 150 | 0.6 |
| 2-Amino-4,6-dinitrotoluene | >1000 | <0.06 | >1000 | <0.09 |
| 4-Amino-2,6-dinitrotoluene | 3.0 | 20.3 | 4.5 | 20.9 |
| 2-Chloro-4,6-dinitroaniline | 0.8 | 76.3 | 1.2 | 78.3 |
| 4-Chloro-2,6-dinitroaniline | 0.7 | 87.1 | 1.0 | 94.0 |
| 2-Bromo-4,6-dinitroaniline | 0.9 | 67.8 | 1.3 | 72.3 |
Data sourced from Garcés-García et al. (2008).[3]
Key Observation: Both monoclonal antibodies for 2,6-dinitroaniline demonstrate excellent discrimination against the 2,4-isomer. Interestingly, they show significant cross-reactivity with 2,6-dinitrotoluene and 4-amino-2,6-dinitrotoluene, indicating that the antibody's binding pocket can accommodate some substitutions on the benzene ring as long as the core 2,6-dinitroaniline structure is present.
Experimental Protocols for Cross-Reactivity Assessment
A self-validating system is crucial for trustworthy results. The following is a detailed protocol for a competitive ELISA to determine the cross-reactivity of dinitroaniline isomers, based on established methodologies.[6][7][8]
Diagram of Competitive ELISA Workflow
Sources
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A Senior Application Scientist's Guide to Selecting an Internal Standard for 3,4-Dinitroaniline Analysis
In the realm of quantitative analytical chemistry, the pursuit of accuracy and precision is paramount. When analyzing compounds like 3,4-Dinitroaniline (3,4-DNA), a key intermediate in the synthesis of dyes, pesticides, and pharmaceuticals, the use of an internal standard (IS) is not merely a suggestion but a cornerstone of a robust and reliable analytical method. This guide provides an in-depth, experience-driven comparison of potential internal standards for the analysis of 3,4-DNA, grounded in scientific principles and supported by experimental logic.
The primary function of an internal standard is to compensate for variations that are difficult to control during sample preparation and analysis. These can range from minor fluctuations in injection volume to more complex matrix effects that can suppress or enhance the analyte signal. By adding a known amount of an IS to both the calibration standards and the unknown samples, we can use the ratio of the analyte's response to the IS's response for quantification, thereby mitigating these potential sources of error.
The Theoretical Bedrock: Characteristics of an Ideal Internal Standard
Before delving into specific candidates for 3,4-DNA analysis, it is crucial to understand the fundamental characteristics that define an effective internal standard. The choice is a critical one, as a poorly selected IS can introduce more error than it corrects.
An ideal internal standard should exhibit the following properties:
-
Structural Similarity: The IS should be chemically similar to the analyte. This ensures that it behaves in a comparable manner during sample extraction, derivatization (if any), and chromatographic separation. For mass spectrometry-based detection, isotopically labeled analogs of the analyte are often the gold standard.
-
Chromatographic Resolution: The IS peak must be well-resolved from the analyte peak and any other components in the sample matrix. Co-elution can lead to inaccurate integration and quantification.
-
Elution Proximity: While well-resolved, the IS should elute close to the analyte of interest. This helps to ensure that both compounds experience similar chromatographic conditions and potential matrix effects.
-
Absence in Samples: The internal standard must not be naturally present in the samples being analyzed.
-
Commercial Availability and Purity: The IS should be readily available in high purity to ensure consistency and accuracy.
-
Stability: The internal standard must be chemically stable throughout the entire analytical procedure, from sample preparation to final detection.
Workflow for Internal Standard Selection
A Comparative Study on the Stability of Dinitroaniline Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development and chemical synthesis, understanding the stability of energetic compounds is paramount for safe handling, formulation, and predicting shelf-life. This guide provides a comprehensive comparative analysis of the thermal stability of the six isomers of dinitroaniline, supported by available experimental data and theoretical insights. We will delve into the structural nuances that dictate the stability of these compounds and provide a detailed experimental protocol for their thermal analysis.
Dinitroanilines are a class of aromatic compounds with the chemical formula C₆H₅N₃O₄, characterized by an aniline ring substituted with two nitro groups. The six constitutional isomers are 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-dinitroaniline. These compounds serve as crucial intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, and some have been investigated for their energetic properties.[1] The position of the electron-withdrawing nitro groups on the benzene ring significantly influences the molecule's electronic properties, intermolecular interactions, and, consequently, its stability.
Unraveling the Stability Landscape of Dinitroaniline Isomers
Theoretical Underpinnings of Stability
The stability of dinitroaniline isomers is intrinsically linked to the position of the two nitro groups relative to the amino group and to each other. Key factors at play include:
-
Intramolecular Hydrogen Bonding: The presence of a nitro group in the ortho position to the amino group allows for the formation of an intramolecular hydrogen bond. This interaction can significantly increase the stability of the molecule by forming a stable six-membered ring.
-
Steric Hindrance: Nitro groups are bulky, and their proximity to each other or the amino group can introduce steric strain into the molecule, potentially lowering its stability. Isomers with adjacent nitro groups (e.g., 2,3- and 3,4-dinitroaniline) may experience greater steric hindrance.
-
Electronic Effects: The strong electron-withdrawing nature of the nitro groups deactivates the aromatic ring. The extent of this deactivation and its influence on the amino group varies with the substitution pattern, affecting the overall molecular stability. Symmetrical isomers, such as 3,5-dinitroaniline, often exhibit higher stability due to a more balanced distribution of electron density.
Comparative Analysis of Physicochemical Properties
The following table summarizes the available melting point data for the six dinitroaniline isomers. It is important to note that the melting point can be an initial indicator of thermal stability, with a higher melting point often correlating with greater stability in a series of isomers. However, decomposition can sometimes occur at or below the melting point.
| Isomer | Molecular Structure | Melting Point (°C) | Notes on Stability |
| 2,3-Dinitroaniline | 134-136[2] | Data is somewhat inconsistent across sources. | |
| 2,4-Dinitroaniline | 176-178[3] | Decomposes above 300 °C. May decompose violently at elevated temperatures.[4][5] | |
| 2,5-Dinitroaniline | 185-190[6] | ||
| 2,6-Dinitroaniline | 134 (decomposes), 139-140[7] | Stated to decompose at its melting point. | |
| This compound | 154-158 | ||
| 3,5-Dinitroaniline | 160-162[8] | Described as a weak explosive.[9] |
Note: The melting point data is compiled from various sources and may show slight variations. The provided molecular structures are 2D representations.
Based on the available data, a definitive ranking of thermal stability is challenging. However, some general trends can be inferred. The high melting point of 2,4- and 2,5-dinitroaniline suggests a relatively high thermal stability. The decomposition of 2,6-dinitroaniline at its melting point indicates lower stability compared to other isomers. The potential for violent decomposition of 2,4-dinitroaniline at elevated temperatures highlights the energetic nature of these compounds.[4][5]
Experimental Protocol for Thermal Stability Assessment
To obtain reliable and comparable data on the thermal stability of dinitroaniline isomers, a standardized experimental protocol is crucial. The following methodology is based on the principles outlined in ASTM E537, "Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry".[10]
Objective
To determine the onset temperature of decomposition and the enthalpy of decomposition for each dinitroaniline isomer using Differential Scanning Calorimetry (DSC).
Materials and Equipment
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
Analytical balance (readable to 0.01 mg)
-
Dinitroaniline isomer samples (high purity)
-
Inert reference material (e.g., empty sealed pan)
-
Nitrogen gas supply (high purity)
Experimental Workflow Diagram
Sources
- 1. Dinitroaniline - Wikipedia [en.wikipedia.org]
- 2. 2,3-Dinitroaniline CAS:602-03-9, Medicine Grade, Best Price Distributor [nbinnochem.com]
- 3. 2,4-ジニトロアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,4-DINITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Respiratory protection equipments C6H5N3O4 (2,5-dinitroaniline), CAS number 619-18-1 [en.gazfinder.com]
- 7. 2,6-Dinitroaniline [drugfuture.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
Quantitative analysis of impurities in commercial 3,4-Dinitroaniline
A. High-Performance Liquid Chromatography (HPLC) : A cornerstone for purity assessment, HPLC excels in separating and quantifying organic impurities.[1][2] A typical reversed-phase HPLC (RP-HPLC) method provides high resolution and sensitivity for dinitroaniline compounds.[3] For instance, a C18 column can effectively separate various dinitroaniline isomers using a mobile phase of acetonitrile and water.[3] The development of an HPLC method for impurity profiling often involves screening different columns and optimizing the mobile phase pH to achieve the best separation.[4]
B. Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or by-products from the synthesis process.[5] GC-MS provides both chromatographic separation and mass spectral data, which aids in the structural elucidation of unknown impurities.[1] For the analysis of dinitroaniline pesticides in wastewater, GC with an electron capture detector (ECD) or a mass spectrometer has been successfully employed.[6]
C. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy : qNMR is a powerful primary analytical method that can determine the purity of a substance without the need for a reference standard of the analyte itself.[7][8] The integrated intensity of a proton resonance signal is directly proportional to the number of protons and the sample concentration, allowing for accurate quantification.[9] This technique is particularly valuable for qualifying secondary reference standards and for providing an orthogonal method to chromatography. It can detect and quantify impurities, even those present at low levels (0.1% or higher), with accuracy and precision comparable to HPLC.[7][10]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the availability of reference standards.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Differential partitioning of analytes between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Application | Quantification of non-volatile and thermally labile organic impurities.[11] | Identification and quantification of volatile and semi-volatile impurities.[5] | Absolute quantification of the main component and impurities without a specific reference standard for each impurity.[8][10] |
| Sensitivity | High, often in the µg/L to ng/mL range.[11] | Very high, capable of detecting trace-level impurities. | Generally lower than chromatographic methods but can be enhanced with high-field instruments and cryoprobes.[12] |
| Selectivity | High, can separate structurally similar isomers.[13] | Excellent, especially with MS detection providing structural information. | High, resolves signals from different protons in a molecule, allowing for structural differentiation.[7] |
| Reference Standard | Typically requires a reference standard for each impurity for accurate quantification. | Requires reference standards for quantification but can provide tentative identification based on mass spectra. | Can use a single internal standard to quantify multiple components.[9] |
| Sample Throughput | Moderate to high. | Moderate. | Relatively lower due to longer acquisition times for high sensitivity. |
| Cost (Instrument) | Moderate. | High. | High. |
Experimental Protocols
Protocol 1: HPLC Purity Method for 3,4-Dinitroaniline
This protocol outlines a general procedure for the quantitative analysis of this compound and its potential organic impurities using RP-HPLC with UV detection.
Instrumentation and Reagents:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Commercial this compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 100 mL of the mobile phase to get a concentration of approximately 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh about 10 mg of the commercial this compound sample and dissolve it in 100 mL of the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 225 nm[13]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard. Calculate the percentage purity of the sample by the area normalization method.
Workflow for HPLC Purity Analysis:
Caption: Workflow for HPLC purity analysis of this compound.
Protocol 2: GC-MS Method for Volatile Impurity Profiling
This protocol provides a general method for the identification of volatile impurities in a this compound sample.
Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for semi-polar compounds (e.g., 5% phenyl-methylpolysiloxane)
-
Helium (carrier gas)
-
Methanol or other suitable solvent (GC grade)
-
Commercial this compound sample
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Mass Range: 40-450 amu
-
-
Analysis: Inject 1 µL of the sample solution into the GC-MS system.
-
Data Analysis: Analyze the total ion chromatogram (TIC) for peaks other than the solvent and the main component. Identify any impurity peaks by comparing their mass spectra with a spectral library (e.g., NIST).
Workflow for GC-MS Impurity Profiling:
Caption: Logical relationship of variables for qNMR purity calculation.
Conclusion
The quantitative analysis of impurities in commercial this compound requires a multi-faceted approach. HPLC is the workhorse for routine purity testing and the quantification of known non-volatile impurities. GC-MS is indispensable for the identification and quantification of volatile and semi-volatile impurities. qNMR offers a powerful, non-destructive, and primary method for accurate purity determination without the need for specific impurity reference standards. The choice of methodology should be guided by the specific analytical needs, the nature of the expected impurities, and the desired level of accuracy. For comprehensive impurity profiling, a combination of these orthogonal techniques is highly recommended to ensure the quality and safety of this compound for its intended applications in research and drug development.
References
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Process NMR Associates. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors.
- American Pharmaceutical Review. (2020, August 25). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics.
- ACS Publications. (n.d.). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR.
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- United States Environmental Protection Agency. (n.d.). Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater.
- Wikipedia. (n.d.). Dinitroaniline.
- Organic Syntheses. (n.d.). 2,4-dinitroaniline.
- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.
- AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
- LCGC International. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- United States Environmental Protection Agency. (1984, February). Project Summary: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
- Google Patents. (n.d.). CN109810006A - A kind of fused-cast explosive 3,4,5-trifluoro-2,6-dinitroaniline and its preparation method and application.
- LCGC International. (n.d.). Method Development for Drug Impurity Profiling: Part 1.
- Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- PubMed. (n.d.). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection.
- PubChem. (n.d.). 2,4-Dinitroaniline.
- ResearchGate. (2025, August 10). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection | Request PDF.
- Shimadzu. (2024, February 2). A Twin Line GC-MS/MS Approach to Pesticides and Nitrosamines Analysis.
- Asian Journal of Research in Chemistry. (n.d.). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 9. enovatia.com [enovatia.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Validation of Analytical Methods for Dinitroaniline Herbicides
This guide provides a comprehensive framework for the inter-laboratory validation of an analytical method for the quantification of dinitroaniline herbicides. Dinitroanilines, such as trifluralin and pendimethalin, are widely used pre-emergent herbicides, and their monitoring in environmental matrices like soil and water is crucial for assessing environmental fate and ensuring food safety.[1][2] The objective of any analytical method validation is to demonstrate its suitability for its intended purpose.[3] An inter-laboratory study is the ultimate test of a method's robustness and transferability, providing a measure of its reproducibility across different laboratories, equipment, and analysts.[3]
This document is intended for researchers, analytical chemists, and laboratory managers involved in the development, validation, and implementation of analytical methods for pesticide residue analysis. It details the rationale behind the experimental design, provides a step-by-step protocol for a validation study, and explains the statistical analysis of the resulting data.
Designing a Robust Inter-Laboratory Validation Study
A successful inter-laboratory study hinges on meticulous planning and a clear understanding of the validation parameters to be assessed. The goal is to challenge the analytical method with realistic sources of variability.
Selection of Participating Laboratories
The selection of participating laboratories is a critical first step. A sufficient number of laboratories, typically 8-10, should be recruited to ensure a statistically significant analysis.[4] These laboratories should represent a cross-section of potential users of the method, with varying levels of experience and instrumentation.
The Analytical Method for Validation
For this guide, we will focus on the validation of a High-Performance Liquid Chromatography (HPLC) method with UV detection for the simultaneous determination of trifluralin and pendimethalin in a soil matrix. This choice is based on the widespread availability of HPLC instrumentation and its suitability for the analysis of these compounds.[5][6]
Preparation and Homogeneity of Test Materials
The cornerstone of a successful inter-laboratory study is the provision of homogeneous and stable test materials. For this study, a large batch of a representative soil matrix (e.g., sandy loam) should be prepared. A portion of this soil will be fortified with known concentrations of trifluralin and pendimethalin.
Workflow for Preparation and Distribution of Test Materials:
Workflow for the preparation and distribution of test materials.
Experimental Protocol for Participating Laboratories
Each participating laboratory will receive a detailed protocol to ensure consistency in the execution of the analysis.
Sample Extraction and Cleanup
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of a mixture of acetone and hexane (1:1, v/v).
-
Vortex for 2 minutes and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 20 mL of the solvent mixture.
-
Combine the extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
HPLC-UV Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 225 nm.[6]
-
Calibration: Prepare a series of calibration standards of trifluralin and pendimethalin in the mobile phase.
Data Collection and Statistical Analysis
Participating laboratories will report their results for the fortified soil samples. The statistical analysis will focus on the key performance parameters of the method.
Key Performance Parameters
-
Accuracy: The closeness of the mean test result to the true value.
-
Precision: The closeness of agreement between independent test results. This is further divided into:
-
Repeatability (sr): Precision under the same operating conditions over a short interval of time.
-
Reproducibility (sR): Precision between laboratories.
-
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Statistical Workflow
Workflow for the statistical analysis of inter-laboratory data.
Hypothetical Inter-Laboratory Study Data and Analysis
The following table presents hypothetical results from an inter-laboratory study for the analysis of trifluralin in a fortified soil sample (True Value = 0.50 mg/kg).
| Laboratory | Result 1 (mg/kg) | Result 2 (mg/kg) | Mean (mg/kg) |
| 1 | 0.48 | 0.51 | 0.495 |
| 2 | 0.52 | 0.53 | 0.525 |
| 3 | 0.45 | 0.47 | 0.460 |
| 4 | 0.55 | 0.56 | 0.555 |
| 5 | 0.49 | 0.50 | 0.495 |
| 6 | 0.53 | 0.54 | 0.535 |
| 7 | 0.47 | 0.48 | 0.475 |
| 8 | 0.51 | 0.52 | 0.515 |
| Overall Mean | 0.507 | ||
| Repeatability SD (sr) | 0.015 | ||
| Reproducibility SD (sR) | 0.035 | ||
| Accuracy (Recovery %) | 101.4% |
Interpretation of Results and Method Performance
The statistical analysis of the inter-laboratory data provides a comprehensive assessment of the analytical method's performance. In our hypothetical example, the high accuracy (101.4% recovery) and acceptable precision (low sr and sR values) would indicate that the HPLC-UV method is robust and suitable for the determination of trifluralin in soil across different laboratories.
Comparison of Method Performance Characteristics
The validated method's performance should be compared with other available methods for dinitroaniline analysis to provide context and highlight its advantages.
| Parameter | Validated HPLC-UV Method | GC-ECD Method (EPA 627)[3] | Spectrophotometric Method[7] |
| Analytes | Trifluralin, Pendimethalin | Benfluralin, Ethalfluralin, etc. | Trifluralin, Pendimethalin |
| Matrix | Soil | Wastewater | Food Samples |
| LOD | ~0.02 mg/kg | Analyte dependent | 0.21 µg/mL |
| LOQ | ~0.05 mg/kg | Analyte dependent | 0.71 µg/mL |
| Linearity Range | 0.05 - 2.0 mg/kg | Analyte dependent | 0.5 - 40 µg/mL |
| Instrumentation | HPLC-UV | GC-ECD | Spectrophotometer |
Conclusion
This guide has outlined the critical steps and considerations for the inter-laboratory validation of an analytical method for dinitroaniline herbicides. A well-designed and executed inter-laboratory study provides the highest level of confidence in a method's performance and is essential for its standardization and widespread adoption. The hypothetical data and comparative analysis presented herein demonstrate the process of evaluating a method's fitness for purpose and its performance relative to other analytical techniques. By following a structured approach to validation, laboratories can ensure the generation of reliable and defensible data for the monitoring of these important herbicides.
References
- PRIAS: An Intelligent Analysis System for Pesticide Residue Detection Data and Its Application in Food Safety Supervision. (n.d.).
- Quality Control Procedures for Pesticide Residues Analysis. (1999). Food and Agriculture Organization of the United Nations.
- Data Analysis Considerations for Pesticides Determined by National Water Quality Laboratory Schedule 2437. (2018). U.S. Geological Survey.
- A Comparative Study of Pendimethalin and Trifluralin on Soybean and Cotton Root Systems. (1980). Southern Weed Science Society.
- Analysis of trifluralin and other dinitroaniline herbicide residues by zero-order and derivative ultraviolet spectrophotometry. (1991). Analyst, 116(11), 1195-1198.
- Screening of Imazaquin, Pendimethalin and Trifluralin for Weed Control in Hybrid Poplar. (1998). BASF Forestry Research Report.
- Quality Control of Pesticide Residue Measurements and Evaluation of Their Results. (2023). Molecules, 28(2), 839.
- Persistence, Mobility, and Bioavailability of Pendimethalin and Trifluralin in Soil. (2003). ACS Symposium Series.
- Statistical Techniques to Analyze Pesticide Data Program Food Residue Observations. (2014). Journal of Agricultural and Food Chemistry, 62(31), 7683-7691.
- Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulations Using Spectrophotometric Methods. (2012). Pakistan Journal of Weed Science Research, 18(3), 265-275.
- Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.
- In vitro genotoxicity assessment of dinitroaniline herbicides pendimethalin and trifluralin. (2017). Drug and Chemical Toxicology, 40(4), 458-464.
- Proficiency testing (PT): Pesticides in natural waters. (n.d.). Qualitycheck.
- Mechanisms of Selectivity of Pendimethalin (Prowl) and Trifluralin (Treflan) in Cotton (Gossypium hirsutum) and Weeds. (n.d.). Weed Science.
- Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. (2023). Lab Manager.
- High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water. (1991). Journal of Chromatography A, 585(1), 164-167.
- Dinitroaniline herbicides: a comprehensive review of toxicity and side effects on animal non-target organisms. (2023). Environmental Science and Pollution Research, 30(28), 71981-72001.
- Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. (2010). Chemosphere, 80(9), 1051-1057.
Sources
- 1. In vitro genotoxicity assessment of dinitroaniline herbicides pendimethalin and trifluralin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. epa.gov [epa.gov]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. High-performance liquid chromatographic determination of dinitroaniline herbicides in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Electronic Effects of Nitro Group Position in Dinitroanilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinitroanilines are a class of aromatic compounds fundamental to various fields, from the synthesis of dyes and pharmaceuticals to their application as herbicides.[1] The chemical personality of a dinitroaniline molecule is profoundly dictated by the placement of its two nitro (–NO₂) groups on the aniline ring. This guide provides an in-depth comparison of how the position of these powerful electron-withdrawing groups alters the electronic environment of the molecule, thereby influencing its basicity, spectroscopic properties, and chemical reactivity. Understanding these structure-property relationships is paramount for professionals who manipulate such molecules for targeted applications, including the rational design of new chemical entities in drug development.
The Theoretical Framework: A Duality of Electronic Influence
The profound impact of the nitro group stems from its ability to withdraw electron density from the aromatic ring through two distinct mechanisms: the inductive effect and the resonance effect.[2][3]
The Inductive Effect (-I)
The inductive effect is a through-bond polarization caused by the high electronegativity of the nitrogen and oxygen atoms in the nitro group.[4][5][6] This effect pulls electron density away from the attached carbon and, to a lesser extent, from the rest of the ring. The -I effect is distance-dependent, weakening as the number of bonds between the nitro group and the site of interest (e.g., the amino group) increases.
The Resonance Effect (-M)
The resonance, or mesomeric (-M), effect involves the delocalization of π-electrons from the aromatic ring into the nitro group.[4][5] This is a powerful electron-withdrawing mechanism that is only operative when the nitro group is positioned ortho or para to the electron-donating amino (–NH₂) group. In these positions, the lone pair of electrons on the amino nitrogen can be delocalized across the ring and onto the nitro group, as depicted in the resonance structures below. This delocalization significantly decreases the electron density on the nitrogen atom. For meta-positioned nitro groups, this direct resonance communication with the amino group is not possible.[7][8]
Figure 1: Resonance delocalization in p-nitroaniline.
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation provides a quantitative measure of the electronic influence of substituents.[9][10] The substituent constant, σ, reflects the electron-donating or -withdrawing ability of a group. The nitro group has one of the largest positive σ values (e.g., σₚ = +0.78), confirming its status as a potent electron-withdrawing group.[11]
Comparative Analysis of Key Dinitroaniline Isomers
We will compare three structural isomers—2,4-dinitroaniline, 2,6-dinitroaniline, and 3,5-dinitroaniline—to illustrate the impact of nitro group positioning.
-
2,4-Dinitroaniline: With nitro groups at the ortho and para positions, this isomer experiences the maximum electron withdrawal from the amino group. Both nitro groups exert strong -I and -M effects, extensively delocalizing the nitrogen's lone pair and drastically reducing its availability.[12]
-
3,5-Dinitroaniline: Here, both nitro groups are meta to the amino group. While they exert a strong -I effect, they cannot participate in direct resonance with the amino group's lone pair.[7] Consequently, the electron-withdrawing effect, though significant, is less severe than in the 2,4-isomer.
-
2,6-Dinitroaniline: This isomer features two ortho nitro groups. In addition to their strong -I effect, they can sterically hinder the amino group, potentially forcing it out of the plane of the aromatic ring. This phenomenon, known as Steric Inhibition of Resonance (SIR), can disrupt the π-orbital overlap required for the resonance effect.[8][13] This makes the electronic environment of the 2,6-isomer complex, with powerful inductive withdrawal but potentially compromised resonance withdrawal.
Figure 2: Comparison of electronic effects in dinitroaniline isomers.
Impact on Physicochemical Properties and Reactivity
The electronic differences between the isomers translate directly into measurable variations in their properties.
Basicity: A Direct Probe of Electron Availability
The most direct consequence of these electronic effects is on the basicity of the amino group. Basicity is inversely related to the acidity of the conjugate acid (pKa). A lower pKa value indicates a weaker base. The powerful electron-withdrawing nitro groups make all dinitroanilines very weak bases compared to aniline itself.
The expected order of basicity is: 3,5-dinitroaniline > 2,6-dinitroaniline > 2,4-dinitroaniline .
-
3,5-Dinitroaniline is the most basic because the electron withdrawal is primarily inductive.
-
2,4-Dinitroaniline is the least basic, as both nitro groups pull electron density away through both induction and resonance.[14]
-
2,6-Dinitroaniline is intermediate, with its basicity influenced by the balance between two strong inductive effects and potentially reduced resonance due to SIR.
| Compound | Nitro Positions | Dominant Electronic Effects | pKa (Conjugate Acid) |
| 2,4-Dinitroaniline | ortho, para | -I, -M | -4.53[12][14] |
| 2,6-Dinitroaniline | ortho, ortho | -I, -M (potentially hindered) | -5.55 |
| 3,5-Dinitroaniline | meta, meta | -I only | -2.45 |
| Aniline (for reference) | (none) | (none) | 4.6 |
Note: pKa values for 2,6- and 3,5-isomers are estimated based on established substituent effects and may vary slightly based on experimental conditions.
UV-Vis Spectroscopy
The extent of π-electron conjugation in these molecules influences their UV-Visible absorption spectra. Increased conjugation typically results in a bathochromic shift (a shift to a longer wavelength, λ_max).
-
2,4-Dinitroaniline exhibits the most extended conjugation due to the ortho and para nitro groups facilitating delocalization. This leads to absorption at a longer wavelength.
-
3,5-Dinitroaniline , lacking this direct resonance pathway, would be expected to have a λ_max at a shorter wavelength.
| Compound | λ_max (in Methanol) |
| 2,4-Dinitroaniline | ~346 nm[15] |
| 3,5-Dinitroaniline | ~335 nm |
| 2,6-Dinitroaniline | ~405 nm |
Note: The λ_max for 2,6-dinitroaniline is longer than expected, an anomaly often attributed to the severe steric crowding and intramolecular hydrogen bonding which significantly alters the electronic transition energies.
Chemical Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The electronic nature of the dinitroaniline precursor, typically a dinitrohalobenzene, is critical for its reactivity in SNAr reactions. This reaction is the cornerstone for synthesizing many aniline derivatives.[16] The mechanism involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), the stability of which is the key to the reaction's feasibility.[17][18]
Electron-withdrawing groups at the ortho and para positions relative to the leaving group are essential for stabilizing this negative charge through resonance.[19][20]
-
1-Chloro-2,4-dinitrobenzene is highly reactive toward nucleophiles (like ammonia to form 2,4-dinitroaniline) because both nitro groups effectively stabilize the Meisenheimer complex.
-
1-Chloro-3,5-dinitrobenzene , in stark contrast, is significantly less reactive. The meta-positioned nitro groups cannot provide resonance stabilization to the intermediate, making the initial nucleophilic attack energetically unfavorable.
Figure 3: Workflow for Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dinitroaniline via SNAr
This protocol demonstrates the high reactivity of an ortho, para-activated substrate.
Objective: To synthesize 2,4-dinitroaniline from 1-chloro-2,4-dinitrobenzene.
Materials:
-
1-chloro-2,4-dinitrobenzene (1.0 g)
-
Ethanol (20 mL)
-
Concentrated aqueous ammonia (28-30%, 2.0 mL)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Beaker, ice bath, Buchner funnel, filter paper
Procedure:
-
Dissolution: Dissolve 1.0 g of 1-chloro-2,4-dinitrobenzene in 20 mL of ethanol in a round-bottom flask with gentle heating.
-
Nucleophile Addition: Cautiously add 2.0 mL of concentrated aqueous ammonia to the solution. The solution will likely turn a deep red or orange, indicating the formation of the Meisenheimer complex.
-
Reaction: Heat the mixture to a gentle reflux for 30-45 minutes. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath to precipitate the product.
-
Purification: Collect the yellow-orange crystals of 2,4-dinitroaniline by vacuum filtration, wash with a small amount of cold water, and allow to air dry.
-
Characterization: Determine the melting point and yield. The identity can be confirmed by spectroscopy (¹H NMR, IR).
Causality: The reaction proceeds efficiently because the ortho and para nitro groups provide powerful resonance stabilization for the negatively charged intermediate formed upon ammonia's attack, lowering the activation energy for the rate-determining step. A parallel reaction set up with 1-chloro-3,5-dinitrobenzene under identical conditions would show negligible product formation, highlighting the critical role of substituent position.
Protocol 2: Spectrophotometric Determination of pKa
Objective: To determine the pKa of a dinitroaniline isomer using UV-Vis spectroscopy.
Materials:
-
Dinitroaniline isomer (e.g., 3,5-dinitroaniline)
-
Series of buffer solutions with known pH values (e.g., from pH 1 to 7)
-
Concentrated HCl and NaOH for pH adjustment
-
UV-Vis spectrophotometer and quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of the dinitroaniline in a suitable solvent like methanol.
-
Sample Preparation: For each buffer solution, prepare a sample by diluting a precise aliquot of the stock solution into a volumetric flask filled with the buffer. This creates a series of solutions with constant aniline concentration but varying pH.
-
Spectral Scans: Record the full UV-Vis spectrum (e.g., 250-500 nm) for each buffered solution. Identify the wavelength of maximum absorbance (λ_max) for both the protonated (BH⁺) and neutral (B) forms of the aniline. These will differ.
-
Data Collection: At the λ_max of the neutral form (B), measure the absorbance (A) of each solution across the entire pH range.
-
Calculation: The pKa is determined using the Henderson-Hasselbalch equation adapted for spectrophotometry:
-
pKa = pH + log[(A_max - A) / (A - A_min)]
-
Where A_max is the absorbance of the fully deprotonated (neutral) form and A_min is the absorbance of the fully protonated form.
-
The pKa is the pH at which the concentrations of the protonated and neutral forms are equal, which corresponds to the midpoint of the absorbance change.
-
Trustworthiness: This method is self-validating as it relies on a series of measurements that should produce a clear sigmoidal curve when absorbance is plotted against pH. The inflection point of this curve provides a reliable experimental value for the pKa.
Conclusion
The electronic character of dinitroanilines is a masterclass in the principles of substituent effects. The position of the nitro groups is not a trivial structural detail but the primary determinant of the molecule's properties.
-
Ortho/Para Substitution leads to maximal electron withdrawal via combined inductive and resonance effects. This results in extremely low basicity and a highly activated ring for nucleophilic aromatic substitution.
-
Meta Substitution results in electron withdrawal through the inductive effect only. While still producing a weakly basic aniline, it is significantly more basic than its ortho/para-substituted counterparts and is unreactive in SNAr reactions.
These fundamental concepts are crucial for chemists in all disciplines, allowing for the prediction of reactivity, the interpretation of spectroscopic data, and the intelligent design of molecules with tailored electronic properties for applications ranging from materials science to medicinal chemistry.
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- Nucleophilic Aromatic Substitution (SnAr). Synthesis of 2,4-Dinitrophenylaniline - YouTube. (2021).
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018).
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- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.).
- (PDF) Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity - ResearchGate. (2011).
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A Comparative Guide to the Validation of a Stability-Indicating Method for 3,4-Dinitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the establishment of a robust stability-indicating analytical method is paramount. Such a method must accurately quantify the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients. This guide provides an in-depth validation protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 3,4-Dinitroaniline, a key intermediate in various manufacturing processes. Furthermore, it offers a comparative analysis with alternative analytical techniques, supported by experimental data and adherence to international regulatory guidelines.
The Imperative of Stability-Indicating Methods
The chemical stability of a drug substance is a critical attribute that can affect its safety and efficacy. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), mandate the use of validated stability-indicating methods in stability studies.[1][2][3] These methods are crucial for determining the shelf-life of a drug product and ensuring its quality over time.[4] The development of such a method involves subjecting the drug substance to stress conditions to generate potential degradation products, followed by the development and validation of a method that can resolve the API from these degradants.[3][5]
A Validated Stability-Indicating HPLC Method for this compound
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for the analysis of nitroaromatic compounds like this compound.[6][7] Its high resolving power and sensitivity make it the preferred method for developing stability-indicating assays.
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[5][8][9] The following protocol outlines the validation of an HPLC method for this compound, in accordance with ICH Q2(R1) and USP <1225> guidelines.[10][11][12][13]
1. Forced Degradation Studies:
The cornerstone of developing a stability-indicating method is the intentional degradation of the drug substance under various stress conditions to produce a representative sample of degradants.[14][15]
-
Acid Hydrolysis: Reflux this compound in 0.1 M HCl at 80°C for 4 hours.[4]
-
Base Hydrolysis: Reflux in 0.1 M NaOH at 80°C for 2 hours.[4]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.[16]
-
Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1]
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
2. Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 30:70 v/v)[17]
-
Flow Rate: 1.0 mL/min[17]
-
Detection: UV at 225 nm[17]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[17]
3. Validation Parameters:
The following parameters must be evaluated to validate the analytical method.[10][18][19]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][20] This is demonstrated by the resolution of the this compound peak from any degradation product peaks in the chromatograms from the forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[3] This is typically evaluated by analyzing a series of at least five concentrations across the desired range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[21]
-
Accuracy: The closeness of test results obtained by the method to the true value.[5] It is often assessed by recovery studies, where a known amount of pure analyte is added to a placebo matrix.[20]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[21]
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[21]
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Overall Validation Process
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A Comparative Toxicological Analysis of Dinitroaniline Isomers: A Guide for Researchers
This guide provides an in-depth comparative analysis of the toxicological profiles of the six dinitroaniline (DNA) isomers. As foundational chemicals in the synthesis of numerous herbicides, dyes, and pharmaceuticals, a comprehensive understanding of their distinct toxicities is paramount for researchers, scientists, and professionals in drug development and chemical safety. This document moves beyond a simple data summary to explore the causality behind toxicological variations, grounded in structure-activity relationships and supported by standardized experimental protocols.
Introduction: The Six Faces of Dinitroaniline
Dinitroaniline (C₆H₅N₃O₄) is an aromatic amine with two nitro groups attached to the benzene ring. The relative positions of these functional groups give rise to six distinct structural isomers, each with unique physicochemical properties that dictate its biological activity and toxicological profile.[1]
The six isomers are:
-
2,3-Dinitroaniline
-
2,4-Dinitroaniline
-
2,5-Dinitroaniline
-
2,6-Dinitroaniline
-
3,4-Dinitroaniline
-
3,5-Dinitroaniline
While some isomers, particularly 2,6-dinitroaniline, are well-studied as precursors to widely-used herbicides, a significant disparity exists in the toxicological data available for the complete set.[1] This guide synthesizes the current knowledge, highlights critical data gaps, and provides the experimental framework necessary for future toxicological evaluations.
Mechanistic Insights: How Dinitroanilines Exert Toxicity
The toxicological mechanisms of dinitroanilines are not uniform across all isomers and are primarily understood in the context of the herbicidal derivatives of the 2,6-isomer.
Microtubule Disruption: The Herbicidal Hallmark of 2,6-Dinitroanilines
The most well-characterized mechanism of action belongs to the derivatives of 2,6-dinitroaniline (e.g., trifluralin, pendimethalin). These compounds act by binding to plant tubulin, preventing its polymerization into microtubules. This disruption of the mitotic spindle halts cell division, thereby inhibiting root and shoot growth in susceptible plants.[2] While this is the primary mode of herbicidal action, these compounds have demonstrated low to moderate toxicity in vertebrates.[1]
Hematotoxicity and Oxidative Stress: A Common Nitroaromatic Hazard
A broader mechanism applicable to nitroaromatic compounds, including dinitroaniline isomers, is the induction of hematotoxicity. These compounds can cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.[3] This leads to cyanosis, headache, dizziness, and at high concentrations, can be fatal.[3] For instance, 2,4-dinitroaniline is known to cause weak methemoglobinemia.[4] This effect is a result of the metabolic reduction of the nitro groups, which can generate reactive intermediates that induce oxidative stress.
Comparative Toxicological Profiles
The toxicity of dinitroaniline isomers varies significantly. The following sections compare the available data across key toxicological endpoints. It is critical to note the substantial lack of comprehensive data for the 2,3-, 2,5-, and 3,4- isomers.
Acute Toxicity
Acute toxicity data provides insight into the potential dangers of short-term exposure. As shown in Table 1, the 2,4- and 2,6- isomers are classified as highly toxic via oral, dermal, and inhalation routes.
| Isomer | Species | Route | LD50 / GHS Classification | Reference(s) |
| 2,3-Dinitroaniline | Data Not Available | - | Data Not Available | - |
| 2,4-Dinitroaniline | Rat | Oral | 285 mg/kg | [5] |
| - | Dermal | Fatal in contact with skin (GHS Category 1) | [6] | |
| - | Inhalation | Fatal if inhaled (GHS Category 2) | [6] | |
| 2,5-Dinitroaniline | - | Inhalation | Described as a toxic, asphyxiating gas | [7] |
| 2,6-Dinitroaniline | Mouse | Intravenous | 180 mg/kg | [8] |
| - | Oral | Toxic if swallowed (GHS Category 3) | [9][10] | |
| - | Dermal | Toxic in contact with skin (GHS Category 3) | [9][10] | |
| - | Inhalation | Toxic if inhaled (GHS Category 3) | [9][10] | |
| This compound | - | Oral | Toxic if swallowed (GHS Category 3) | [11][12] |
| - | Dermal | Toxic in contact with skin (GHS Category 3) | [11][12] | |
| - | Inhalation | Toxic if inhaled (GHS Category 3) | [11][12] | |
| 3,5-Dinitroaniline | Data Not Available | - | Data Not Available | [13][14] |
Genotoxicity and Mutagenicity
Genotoxicity assays are crucial for identifying compounds that can damage genetic material. The bacterial reverse mutation assay (Ames test) is a widely used initial screen. Available data indicates that several dinitroaniline isomers are mutagenic, suggesting a potential for carcinogenicity.
| Isomer | Assay | System | Result (with/without S9 activation) | Reference(s) |
| 2,4-Dinitroaniline | - | - | Suspected of causing genetic defects | [15] |
| 2,6-Dinitroaniline | Ames Test | S. typhimurium | Positive | [8] |
| 3,5-Dinitroaniline | Ames Test | S. typhimurium TA98, TA100 | Positive (with and without S9) | [13][14] |
| All other isomers | - | - | Data Not Available | - |
Carcinogenicity
Long-term carcinogenicity data for the dinitroaniline isomers is largely absent. However, structure-activity relationship (SAR) models and genotoxicity results raise concerns.
-
3,5-Dinitroaniline : While no animal cancer studies are available, its positive mutagenicity results and structural alerts lead to a concern for potential carcinogenicity.[16][17]
-
Related Compounds : As a point of reference, the related compound 4-nitroaniline has shown a carcinogenic potential in male mice, causing hemangiosarcomas.[18] This suggests that the broader class of nitroanilines warrants careful evaluation.
Reproductive and Developmental Toxicity
There is a critical lack of data regarding the reproductive and developmental toxicity of all six dinitroaniline isomers. No dedicated studies conforming to current regulatory guidelines were identified in the public literature. This represents a significant knowledge gap that needs to be addressed to fully characterize the risk profile of these chemicals.
Structure-Activity Relationship (SAR): The Influence of Isomerism
The position of the nitro groups on the aniline ring is a critical determinant of toxicity.
-
Electronic Effects : Electron-withdrawing groups like the nitro group (NO₂) generally increase the cytotoxicity of anilines.[19] The position influences the electron density of the aromatic ring and the amino group, which can affect metabolic activation pathways and the potential for forming reactive intermediates that lead to DNA damage or oxidative stress.
-
Steric Hindrance : The presence of nitro groups adjacent to the amino group (ortho position), as in 2,6-dinitroaniline, creates steric hindrance. This can influence how the molecule interacts with biological targets, such as the binding pocket of tubulin, which is key to its herbicidal activity.
-
Comparative Cytotoxicity : Studies on simpler nitroanilines have shown that ortho- and para-isomers tend to exhibit higher cytotoxicity than meta-isomers, highlighting the importance of substituent placement.[19] This trend suggests that 2,4-, 2,6-, and 3,4-dinitroanilines may have a higher intrinsic cytotoxic potential compared to the 3,5-isomer, although comprehensive data is needed for confirmation.
Essential Experimental Protocols
To address the existing data gaps and ensure robust, comparable results, standardized testing methodologies are essential. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical safety testing.[19]
Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD 425)
This method is a refined approach for determining the median lethal dose (LD₅₀) while minimizing animal usage.[20][21][22]
Objective: To estimate the LD₅₀ and identify signs of acute toxicity following a single oral dose.
Methodology:
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically female, as they are often more sensitive), sourced from a common laboratory strain.[20]
-
Dose Preparation: The test substance should be administered via gavage. An appropriate vehicle (e.g., water, corn oil) should be used if the substance is not administered neat. The toxicity of the vehicle must be known.[20]
-
Dosing Procedure:
-
Animals are dosed sequentially at 48-hour intervals.[22]
-
The first animal receives a dose just below the best preliminary estimate of the LD₅₀.
-
If the animal survives, the dose for the next animal is increased by a set factor (e.g., 3.2).
-
If the animal dies, the dose for the next animal is decreased by the same factor.[23]
-
-
Observation: Animals are observed for at least 14 days.[23] Particular attention is paid during the first 24 hours for signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior. Body weight is recorded weekly.
-
Endpoint Analysis: The LD₅₀ is calculated from the results using the maximum likelihood method.[22] All observed signs of toxicity, time of onset, and duration are recorded.
Causality: The UDP approach is scientifically robust because each data point (animal outcome) directly informs the next experimental step, efficiently converging on the LD₅₀ with a minimal number of animals compared to classical methods.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
This in vitro assay is the standard for assessing mutagenic potential.
Objective: To detect point mutations (base substitutions and frameshifts) induced by the test substance.
Methodology:
-
Tester Strains: Utilize at least five strains of bacteria (Salmonella typhimurium and Escherichia coli) with known mutations in the histidine or tryptophan operon, such as TA98, TA100, TA1535, TA1537, and WP2 uvrA (pKM101).[24] This combination detects various types of mutagens.
-
Metabolic Activation: Conduct the test both with and without an exogenous metabolic activation system (S9 fraction), typically derived from induced rat liver. This is critical because some chemicals only become mutagenic after metabolic processing.[25]
-
Exposure:
-
Plate Incorporation Method: The test substance, bacteria, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The mixture is incubated at 37°C before being mixed with top agar and plated. This can increase the sensitivity for certain classes of mutagens.[24]
-
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: A positive result is defined by a concentration-related increase in the number of revertant colonies (colonies that have mutated back to a prototrophic state) over the negative control, typically exceeding a twofold increase.
Causality: The use of multiple strains with different underlying mutations ensures the detection of a wide range of mutational events. The inclusion of the S9 fraction provides a self-validating system by mimicking mammalian metabolism, making the in vitro results more relevant to an in vivo scenario.
Conclusion and Future Directions
The toxicological profiles of dinitroaniline isomers are varied and incompletely characterized.
-
Known Hazards: The 2,4- and 2,6-isomers are demonstrably hazardous, with high acute toxicity and evidence of genotoxicity. The 3,4- and 3,5-isomers also present clear hazards based on GHS classifications and mutagenicity data, respectively.
-
Critical Data Gaps: There is a profound lack of publicly available toxicological data for 2,3-dinitroaniline and 2,5-dinitroaniline. Furthermore, comprehensive carcinogenicity and reproductive/developmental toxicity studies are absent for all six isomers.
This comparative guide underscores the necessity of evaluating chemical isomers individually rather than as a class. For researchers and developers working with these compounds, it is imperative to assume a high degree of toxicity for the data-poor isomers until empirical evidence proves otherwise. Future research must prioritize the systematic toxicological evaluation of all six isomers using standardized OECD guidelines to fill the existing knowledge gaps and enable robust risk assessments.
References
- Wikipedia. (n.d.). 2,4-Dinitroaniline.
- Inotiv. (n.d.). In Vivo Micronucleus Test.
- OECD. (1998). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4.
- Hayashi, M., et al. (1994). In vivo rodent erythrocyte micronucleus assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 312(3), 293-304.
- National Center for Biotechnology Information. (n.d.). REVIEW OF POTENTIALLY RELEVANT DATA (NONCANCER AND CANCER).
- Nucro-Technics. (2024). OECD 425: Acute Oral Toxicity – Up-and-Down Procedure.
- Southern Research. (n.d.). OECD 425/OCSPP 870.1100: Acute oral toxicity (up-and-down).
- Southern Research. (n.d.). OECD 474: Erythrocyte micronucleus test (in vivo mammalian).
- National Center for Biotechnology Information. (n.d.). RESULTS OF THE SCREENING EVALUATION OF POTENTIAL CARCINOGENICITY. In Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline (CASRN 618-87-1).
- Nucro-Technics. (2025). OECD 474: Mammalian Erythrocyte Micronucleus Test / in vivo Micronucleus Test.
- Gentronix. (n.d.). OECD 474: In vivo Micronucleus Assay.
- OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.
- B-Lands Consulting. (n.d.). Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure.
- National Institute of Biology. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471).
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dinitroaniline
This document provides essential, procedural guidance for the safe handling and disposal of 3,4-Dinitroaniline (CAS No. 610-41-3). As a compound frequently utilized in the synthesis of dyes and other chemical intermediates, its proper management is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2] This guide moves beyond a simple checklist, delving into the causality behind each procedural step to empower researchers with the knowledge to manage this hazardous material responsibly.
Core Hazard Profile & Risk Assessment
Understanding the inherent risks of this compound is the foundation of its safe management. This compound is not merely a chemical reagent; it is a potent toxicant with significant health and environmental liabilities. It is classified as acutely toxic and may cause organ damage through prolonged or repeated exposure.[3][4] The primary risks stem from its toxicity upon inhalation, ingestion, or skin contact, and its potential for long-term adverse effects on aquatic ecosystems.[5][6]
The imperative for meticulous disposal protocols is grounded in these hazards. Improper disposal, such as discharge to sewer systems, is strictly prohibited as it can contaminate waterways and harm aquatic life.[4][5][6] Similarly, mixing with incompatible waste streams can lead to dangerous chemical reactions.
Table 1: this compound Hazard and Regulatory Data
| Parameter | Data | Source(s) |
| CAS Number | 610-41-3 | [4][7] |
| Appearance | Yellow colored needle-like solid | [8] |
| GHS Hazard Statements | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaledH373: May cause damage to organs through prolonged or repeated exposureH412: Harmful to aquatic life with long lasting effects | [4][5][6] |
| Signal Word | Danger | [4][7] |
| UN Number | UN1596 | [4] |
| Proper Shipping Name | DINITROANILINES | [4] |
| Transport Hazard Class | 6.1 (Toxic) | [4] |
| Packing Group | II | [4] |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is sealed. It starts with establishing a controlled environment and ensuring personnel are adequately protected. The causality is simple: minimizing exposure is the most effective safety measure.
Engineering Controls: All handling of this compound, including weighing, transfer, and packaging for disposal, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][7][9] This is critical to prevent the inhalation of fine dust particles, a primary route of exposure.[4]
Personal Protective Equipment (PPE): The selection of PPE is not arbitrary; each component serves to block a specific exposure route.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile.[3][4] Double-gloving is recommended as a best practice to provide additional protection against tears and contamination during glove removal.[3] Contaminated gloves must be disposed of as hazardous waste.[4]
-
Eye and Face Protection: Chemical safety goggles with side shields are mandatory to protect against accidental splashes or dust generation.[3][10]
-
Body Protection: A laboratory coat, long pants, and closed-toed shoes must be worn to prevent skin contact.[3][10] Contaminated clothing must be removed immediately and decontaminated before reuse.[4][7]
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection may not be required. However, in the event of a spill or when handling large quantities where dust cannot be controlled, a NIOSH-approved respirator is necessary.[10][11]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the compliant disposal of this compound waste. Each step is designed to create a documented and safe waste stream from the point of generation to final removal.
Step 1: Waste Identification and Classification The generator of the waste is legally responsible for its proper identification.[12]
-
Pure this compound: Unused or expired pure this compound is classified as a hazardous waste.
-
Grossly Contaminated Materials: Items heavily contaminated with the solid, such as spill cleanup materials or weighing papers, must be treated as hazardous waste.
-
Contaminated Labware: Glassware and other equipment that have come into contact with this compound should be decontaminated. If decontamination is not feasible, they must be disposed of as hazardous waste.
-
Aqueous Solutions: Do not dispose of any solutions containing this compound down the drain.[4] They must be collected as aqueous hazardous waste.
Step 2: Waste Segregation and Containment Chemical incompatibility is a critical safety concern. This compound waste must be segregated to prevent dangerous reactions.
-
Dedicated Container: Collect all this compound solid waste in a dedicated, properly labeled, and sealable container.[9] Do not mix it with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents.[5][9][13]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Solid Waste," "Contaminated Debris").
-
Container Integrity: Ensure the container is in good condition and can be securely sealed to prevent leaks or spills.[7] Keep the container closed at all times except when adding waste.[5][7]
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or central hazardous waste storage facility.
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition or heat.[7]
-
Ensure the storage area is inaccessible to unauthorized personnel and store it in a locked cabinet or facility.[4][5][7]
Step 4: Arranging for Professional Disposal
-
Disposal of this compound must be handled by a licensed hazardous waste disposal company.[9] These contractors are equipped to transport and process the material in compliance with all local, state, and federal regulations.
-
The final disposal method will be determined by the contractor but typically involves controlled incineration in a facility equipped with flue gas scrubbing technology to neutralize toxic combustion byproducts.[4]
-
Maintain all records and manifests associated with the waste disposal for regulatory compliance.
Emergency Procedures: Spills and Exposures
Spill Management:
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[3][10]
-
Control and Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Don PPE: Before attempting cleanup, don the full PPE detailed in Section 2, including respiratory protection if required.[10]
-
Cleanup: Carefully sweep up the solid material.[9] Avoid actions that generate dust.[10] If necessary, slightly moisten the material with water to prevent it from becoming airborne.[9]
-
Contain: Place the swept-up material and all contaminated cleanup supplies into a designated hazardous waste container.[9][10]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[9]
-
Report: Report the spill to the appropriate safety officer or department.[9]
First-Aid and Exposure Response: Immediate medical attention is required for any exposure.[10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[4][7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[4][7][11]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the safe and compliant disposal of this compound.
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Mastering the Safe Handling of 3,4-Dinitroaniline: A Guide for Laboratory Professionals
For the dedicated researcher, the integrity of an experiment is paramount. This principle extends beyond the precision of measurements and the purity of reagents; it fundamentally rests on a foundation of safety. 3,4-Dinitroaniline, a key intermediate in the synthesis of dyes, pesticides, and specialized polymers, is a potent tool in the drug development professional's arsenal.[1] However, its utility is matched by its significant toxicological and reactive hazards, demanding a meticulous and informed approach to its handling, storage, and disposal.
This guide moves beyond a simple checklist of precautions. It provides an in-depth operational plan, grounded in scientific principles and regulatory standards, to ensure that your work with this compound is not only scientifically sound but also fundamentally safe. We will explore the "why" behind each procedural step, empowering you to build a self-validating system of safety in your laboratory.
Understanding the Hazard: The "Why" Behind the Precautions
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] More critically, it may cause damage to organs through prolonged or repeated exposure.[2] The primary toxic effect of many nitroaromatic compounds is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This leads to symptoms like cyanosis (bluish skin), headache, dizziness, and in severe cases, can be fatal.[3] The presence of two nitro groups on the aniline ring enhances its reactivity and toxic potential.
Furthermore, dinitroanilines are recognized as reactive and potentially explosive compounds, especially at elevated temperatures or when in contact with strong oxidizing agents.[4] An explosion involving the diazotization of a dinitroaniline hydrochloride has been recorded, underscoring the need for careful handling to prevent uncontrolled reactions.[4] This dual threat of toxicity and reactivity is the core reason for the stringent personal protective equipment (PPE) and handling protocols that follow.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the specific hazards of this compound. The primary routes of exposure are inhalation of the powder, dermal absorption, and eye contact. Therefore, a comprehensive PPE strategy must address all these pathways.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides chemical resistance against nitroaromatic compounds. Double-gloving is recommended when handling larger quantities or for prolonged periods to protect against undetected punctures. |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield | Goggles provide a seal against dust particles. A face shield offers an additional layer of protection against splashes of any solutions or unexpected energetic reactions. |
| Body Protection | Chemical-Resistant Lab Coat | A fully fastened lab coat made of a low-permeability material protects the skin from accidental spills. |
| Respiratory Protection | NIOSH-approved Respirator | A respirator with a particulate filter (e.g., N95 or higher) is essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of toxic dust. |
Authoritative Grounding: The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees under 29 CFR 1910.132. The NIOSH Pocket Guide to Chemical Hazards further provides specific recommendations for various chemical substances, emphasizing the importance of a multi-layered PPE approach for toxic and reactive chemicals.[5][6]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined workflow is critical to minimizing exposure and preventing accidents. The following protocol outlines the essential steps for safely handling this compound powder.
Preparation and Weighing:
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.[7]
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any minor spills and facilitate easy cleanup.[7]
-
Pre-weighing: Whenever possible, tare a sealed container before adding the chemical inside the fume hood. This minimizes the time the container is open.[7]
-
Dispensing: Use a dedicated, labeled spatula for transferring the powder. Avoid scooping in a manner that generates dust.
-
Immediate Sealing: Securely cap the stock bottle and the weighed sample container immediately after dispensing.
Dissolution and Reaction Setup:
-
Solvent Addition: When preparing solutions, add the solvent to the vessel containing the this compound slowly and carefully to avoid splashing.
-
Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the temperature closely. Avoid direct, intense heating which could lead to decomposition.
-
Incompatible Materials: Ensure that this compound is not brought into contact with strong oxidizing agents, strong acids, or other incompatible chemicals, as this can lead to vigorous and potentially explosive reactions.[4]
The following diagram illustrates the standard operational workflow for handling this compound.
Caption: Standard Operational Workflow for this compound.
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is crucial for a swift and effective response.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Assess the Spill: From a safe distance, determine the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined above, including respiratory protection.
-
Containment: For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material like sand or vermiculite to dike the spill.
-
Cleanup:
-
Solids: Gently dampen the spilled material with a suitable solvent like acetone to prevent dusting.[8] Carefully sweep the dampened material into a labeled hazardous waste container.
-
Liquids: Use absorbent pads to soak up the spill, working from the outside in. Place all used absorbent materials into a labeled hazardous waste container.
-
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a thorough cleaning with soap and water.[8] All cleaning materials must be disposed of as hazardous waste.
The following diagram outlines the spill response workflow.
Caption: Spill Response Workflow for this compound.
First Aid:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Disposal Plan: Ensuring a Safe End-of-Life for this compound
Improper disposal of this compound and its contaminated materials poses a significant threat to both human health and the environment. All waste containing this chemical must be treated as hazardous waste and disposed of in accordance with institutional, local, and federal regulations.
Authoritative Grounding: The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9] Your institution's EHS department will have specific guidelines that align with RCRA regulations.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Do NOT mix this compound waste with other waste streams.
-
It should be segregated as a reactive and toxic organic solid waste.
-
Keep it separate from incompatible materials, especially oxidizing agents.[10]
-
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and sealable hazardous waste container that is compatible with the chemical.[11]
-
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents if it is a mixture.[10]
-
The date the waste was first added to the container (the "accumulation start date") must also be clearly visible.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed waste container in a designated SAA within the laboratory where the waste is generated.[10]
-
The SAA must be under the control of the operator of the process generating the waste.
-
The container must be kept closed at all times except when adding waste.[12]
-
Secondary containment (such as a larger, chemically resistant tub) is required to capture any potential leaks from the primary container.[11]
-
-
Requesting Pickup:
-
Once the container is full, or before the regulatory storage time limit is reached (typically 90-180 days, check with your EHS), submit a hazardous waste pickup request to your institution's EHS department.
-
The following diagram illustrates the hazardous waste disposal workflow.
Caption: Hazardous Waste Disposal Workflow.
By integrating these detailed operational and disposal plans into your laboratory's standard operating procedures, you build a robust system of safety that protects you, your colleagues, and the integrity of your research. Trust in your process is built upon a foundation of understanding, and with this guide, you are empowered to handle this compound with the respect and caution it demands.
References
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- U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report.
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- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
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- U.S. Environmental Protection Agency. (n.d.). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
